Wofapyrin
Description
Properties
CAS No. |
8066-94-2 |
|---|---|
Molecular Formula |
C32H36N5NaO3 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2.C13H17N3O.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h4-13,22H,2-3,14H2,1H3;5-9H,1-4H3;/q;;+1/p-1 |
InChI Key |
WEEYYYSUUWVFOJ-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Wofapyrin; Reopin G; Rheopyrine; |
Origin of Product |
United States |
Foundational & Exploratory
In-vitro-Wirkmechanismus von Wofapyrin: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Untersuchung des In-vitro-Wirkmechanismus von Wofapyrin, einem Kombinationspräparat, das die Wirkstoffe Metamizol und Phenazon enthält. Der Schwerpunkt liegt auf der Hemmung der Prostaglandinsynthese, einem zentralen Mechanismus für die analgetischen, antipyretischen und entzündungshemmenden Eigenschaften dieser Substanzen.
Zusammenfassung des Wirkmechanismus
This compound entfaltet seine pharmakologische Wirkung primär durch die Hemmung der Cyclooxygenase (COX)-Enzyme, die eine entscheidende Rolle bei der Umwandlung von Arachidonsäure in Prostaglandine spielen. Prostaglandine sind wichtige Mediatoren bei Entzündungsreaktionen, der Schmerzentstehung und der Fieberentwicklung. Die beiden aktiven Komponenten von this compound, Metamizol und Phenazon, greifen an diesem Punkt der Signalkaskade an, weisen jedoch unterschiedliche Profile in ihrer Hemmwirkung auf.
Metamizol wirkt als nicht-steroidales Antirheumatikum (NSAR) und hemmt sowohl COX-1 als auch COX-2. In-vitro-Studien deuten darauf hin, dass seine Hemmwirkung auf COX-2 in intakten Zellen ausgeprägter sein könnte, was zu seinen starken analgetischen und antipyretischen Effekten bei gleichzeitig geringerer gastrointestinaler Toxizität im Vergleich zu anderen NSAR beitragen kann.[1] Die Wirkung von Metamizol wird hauptsächlich über seine aktiven Metaboliten, insbesondere 4-Methylaminoantipyrin (MAA) und 4-Aminoantipyrin (AA), vermittelt. Es gibt Hinweise darauf, dass diese Metaboliten nicht nur klassische COX-Inhibitoren sind, sondern auch die Prostaglandinsynthese umleiten können, was einen alternativen Wirkmechanismus nahelegt.
Phenazon , auch bekannt als Antipyrin, wird ebenfalls als NSAR klassifiziert und wirkt als nicht-selektiver Inhibitor von COX-1 und COX-2. Durch die Blockade beider Isoformen reduziert es die Produktion von Prostaglandinen im gesamten Körper.
Die Kombination beider Wirkstoffe in this compound zielt darauf ab, eine synergistische oder additive analgetische und antipyretische Wirkung zu erzielen.
Quantitative Daten zur COX-Hemmung
Die Potenz eines NSAR wird häufig durch seinen IC50-Wert ausgedrückt, der die Konzentration des Wirkstoffs angibt, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen. Die folgende Tabelle fasst die verfügbaren In-vitro-Daten für Metamizol zusammen. Für Phenazon konnten in den untersuchten Quellen keine spezifischen IC50-Werte für die COX-Hemmung identifiziert werden; es wird allgemein als nicht-selektiver COX-Inhibitor beschrieben.
| Wirkstoff | Zielenzym | Experimentelles System | IC50-Wert |
| Metamizol | COX-1 (gereinigt) | Enzym-Assay | ~150 µg/ml |
| Metamizol | COX-2 (gereinigt) | Enzym-Assay | ~150 µg/ml |
| Metamizol | COX-1 | Intakte bovine Aortenendothelzellen (BAEC) | 1730 +/- 150 µg/ml |
| Metamizol | COX-1 | Humane Thrombozyten | 486 +/- 56 µg/ml |
| Metamizol | COX-2 | LPS-aktivierte murine Makrophagen | 12 +/- 1,8 µg/ml |
| Metamizol | COX-2 | LPS-aktivierte primäre humane Leukozyten | 21 +/- 2,9 µg/ml |
Tabelle 1: In-vitro-Hemmung der Cyclooxygenase (COX)-Aktivität durch Metamizol.[1]
Detaillierte experimentelle Protokolle
Die nachstehenden Protokolle beschreiben die allgemeinen Methoden zur Bestimmung der COX-Hemmung und der Prostaglandin-E2-Synthese in vitro.
In-vitro-Cyclooxygenase (COX)-Inhibitions-Assay
Ziel: Bestimmung der direkten hemmenden Wirkung einer Substanz auf die enzymatische Aktivität von gereinigten COX-1- und COX-2-Enzymen.
Methodik:
-
Enzympräparation: Gereinigte ovine oder humane rekombinante COX-1- und COX-2-Enzyme werden verwendet.
-
Reaktionsmischung: Ein Reaktionspuffer wird mit einem Häm-Kofaktor und einem Reduktionsmittel (z. B. Glutathion) vorbereitet.
-
Inkubation mit dem Inhibitor: Das Enzym wird für eine definierte Zeit mit verschiedenen Konzentrationen des zu testenden Wirkstoffs (z. B. Metamizol oder Phenazon) vorinkubiert.
-
Reaktionsstart: Die enzymatische Reaktion wird durch die Zugabe von Arachidonsäure, dem Substrat der COX-Enzyme, gestartet.
-
Messung der Aktivität: Die COX-Aktivität wird durch die Messung des Sauerstoffverbrauchs oder durch die Quantifizierung der gebildeten Prostaglandine (z. B. PGE2) mittels ELISA (Enzyme-Linked Immunosorbent Assay) oder anderer geeigneter Methoden bestimmt.
-
Datenanalyse: Die prozentuale Hemmung der Enzymaktivität wird für jede Konzentration des Wirkstoffs berechnet und zur Bestimmung des IC50-Wertes verwendet.
Prostaglandin E2 (PGE2)-Synthese-Inhibitions-Assay in der Zellkultur
Ziel: Bewertung der Fähigkeit einer Substanz, die Produktion von PGE2 in einem zellulären Kontext zu hemmen.
Methodik:
-
Zellkultur: Murine Makrophagen (z. B. RAW 264.7) werden in einem geeigneten Medium kultiviert.
-
Aussaat der Zellen: Die Zellen werden in 24-Well-Platten ausgesät und über Nacht adhärieren gelassen.
-
Behandlung mit dem Wirkstoff: Das Kulturmedium wird durch frisches Medium ersetzt, das verschiedene Konzentrationen des Testwirkstoffs oder eine Vehikelkontrolle enthält. Die Zellen werden für 1-2 Stunden vorinkubiert.
-
Stimulation: Eine Entzündungsreaktion wird durch die Zugabe von Lipopolysaccharid (LPS) induziert, um die COX-2-Expression und PGE2-Synthese anzuregen.
-
Inkubation: Die Platten werden für 24 Stunden inkubiert, um die Produktion und Freisetzung von PGE2 in den Kulturüberstand zu ermöglichen.
-
Sammeln des Überstands: Nach der Inkubation werden die Kulturüberstände gesammelt.
-
PGE2-Quantifizierung: Die Konzentration von PGE2 in den Überständen wird mit einem kompetitiven ELISA-Kit bestimmt.
-
Datenanalyse: Die prozentuale Hemmung der PGE2-Synthese wird für jede Konzentration des Testwirkstoffs im Verhältnis zur LPS-stimulierten Vehikelkontrolle berechnet.
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache für Graphviz, visualisieren den Prostaglandin-Syntheseweg und den experimentellen Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.
Abbildung 1: Vereinfachter Signalweg der Prostaglandinsynthese und der Angriffspunkt von this compound.
Abbildung 2: Experimenteller Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.
References
In-vitro-Wirkmechanismus von Wofapyrin: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Untersuchung des In-vitro-Wirkmechanismus von Wofapyrin, einem Kombinationspräparat, das die Wirkstoffe Metamizol und Phenazon enthält. Der Schwerpunkt liegt auf der Hemmung der Prostaglandinsynthese, einem zentralen Mechanismus für die analgetischen, antipyretischen und entzündungshemmenden Eigenschaften dieser Substanzen.
Zusammenfassung des Wirkmechanismus
This compound entfaltet seine pharmakologische Wirkung primär durch die Hemmung der Cyclooxygenase (COX)-Enzyme, die eine entscheidende Rolle bei der Umwandlung von Arachidonsäure in Prostaglandine spielen. Prostaglandine sind wichtige Mediatoren bei Entzündungsreaktionen, der Schmerzentstehung und der Fieberentwicklung. Die beiden aktiven Komponenten von this compound, Metamizol und Phenazon, greifen an diesem Punkt der Signalkaskade an, weisen jedoch unterschiedliche Profile in ihrer Hemmwirkung auf.
Metamizol wirkt als nicht-steroidales Antirheumatikum (NSAR) und hemmt sowohl COX-1 als auch COX-2. In-vitro-Studien deuten darauf hin, dass seine Hemmwirkung auf COX-2 in intakten Zellen ausgeprägter sein könnte, was zu seinen starken analgetischen und antipyretischen Effekten bei gleichzeitig geringerer gastrointestinaler Toxizität im Vergleich zu anderen NSAR beitragen kann.[1] Die Wirkung von Metamizol wird hauptsächlich über seine aktiven Metaboliten, insbesondere 4-Methylaminoantipyrin (MAA) und 4-Aminoantipyrin (AA), vermittelt. Es gibt Hinweise darauf, dass diese Metaboliten nicht nur klassische COX-Inhibitoren sind, sondern auch die Prostaglandinsynthese umleiten können, was einen alternativen Wirkmechanismus nahelegt.
Phenazon , auch bekannt als Antipyrin, wird ebenfalls als NSAR klassifiziert und wirkt als nicht-selektiver Inhibitor von COX-1 und COX-2. Durch die Blockade beider Isoformen reduziert es die Produktion von Prostaglandinen im gesamten Körper.
Die Kombination beider Wirkstoffe in this compound zielt darauf ab, eine synergistische oder additive analgetische und antipyretische Wirkung zu erzielen.
Quantitative Daten zur COX-Hemmung
Die Potenz eines NSAR wird häufig durch seinen IC50-Wert ausgedrückt, der die Konzentration des Wirkstoffs angibt, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen. Die folgende Tabelle fasst die verfügbaren In-vitro-Daten für Metamizol zusammen. Für Phenazon konnten in den untersuchten Quellen keine spezifischen IC50-Werte für die COX-Hemmung identifiziert werden; es wird allgemein als nicht-selektiver COX-Inhibitor beschrieben.
| Wirkstoff | Zielenzym | Experimentelles System | IC50-Wert |
| Metamizol | COX-1 (gereinigt) | Enzym-Assay | ~150 µg/ml |
| Metamizol | COX-2 (gereinigt) | Enzym-Assay | ~150 µg/ml |
| Metamizol | COX-1 | Intakte bovine Aortenendothelzellen (BAEC) | 1730 +/- 150 µg/ml |
| Metamizol | COX-1 | Humane Thrombozyten | 486 +/- 56 µg/ml |
| Metamizol | COX-2 | LPS-aktivierte murine Makrophagen | 12 +/- 1,8 µg/ml |
| Metamizol | COX-2 | LPS-aktivierte primäre humane Leukozyten | 21 +/- 2,9 µg/ml |
Tabelle 1: In-vitro-Hemmung der Cyclooxygenase (COX)-Aktivität durch Metamizol.[1]
Detaillierte experimentelle Protokolle
Die nachstehenden Protokolle beschreiben die allgemeinen Methoden zur Bestimmung der COX-Hemmung und der Prostaglandin-E2-Synthese in vitro.
In-vitro-Cyclooxygenase (COX)-Inhibitions-Assay
Ziel: Bestimmung der direkten hemmenden Wirkung einer Substanz auf die enzymatische Aktivität von gereinigten COX-1- und COX-2-Enzymen.
Methodik:
-
Enzympräparation: Gereinigte ovine oder humane rekombinante COX-1- und COX-2-Enzyme werden verwendet.
-
Reaktionsmischung: Ein Reaktionspuffer wird mit einem Häm-Kofaktor und einem Reduktionsmittel (z. B. Glutathion) vorbereitet.
-
Inkubation mit dem Inhibitor: Das Enzym wird für eine definierte Zeit mit verschiedenen Konzentrationen des zu testenden Wirkstoffs (z. B. Metamizol oder Phenazon) vorinkubiert.
-
Reaktionsstart: Die enzymatische Reaktion wird durch die Zugabe von Arachidonsäure, dem Substrat der COX-Enzyme, gestartet.
-
Messung der Aktivität: Die COX-Aktivität wird durch die Messung des Sauerstoffverbrauchs oder durch die Quantifizierung der gebildeten Prostaglandine (z. B. PGE2) mittels ELISA (Enzyme-Linked Immunosorbent Assay) oder anderer geeigneter Methoden bestimmt.
-
Datenanalyse: Die prozentuale Hemmung der Enzymaktivität wird für jede Konzentration des Wirkstoffs berechnet und zur Bestimmung des IC50-Wertes verwendet.
Prostaglandin E2 (PGE2)-Synthese-Inhibitions-Assay in der Zellkultur
Ziel: Bewertung der Fähigkeit einer Substanz, die Produktion von PGE2 in einem zellulären Kontext zu hemmen.
Methodik:
-
Zellkultur: Murine Makrophagen (z. B. RAW 264.7) werden in einem geeigneten Medium kultiviert.
-
Aussaat der Zellen: Die Zellen werden in 24-Well-Platten ausgesät und über Nacht adhärieren gelassen.
-
Behandlung mit dem Wirkstoff: Das Kulturmedium wird durch frisches Medium ersetzt, das verschiedene Konzentrationen des Testwirkstoffs oder eine Vehikelkontrolle enthält. Die Zellen werden für 1-2 Stunden vorinkubiert.
-
Stimulation: Eine Entzündungsreaktion wird durch die Zugabe von Lipopolysaccharid (LPS) induziert, um die COX-2-Expression und PGE2-Synthese anzuregen.
-
Inkubation: Die Platten werden für 24 Stunden inkubiert, um die Produktion und Freisetzung von PGE2 in den Kulturüberstand zu ermöglichen.
-
Sammeln des Überstands: Nach der Inkubation werden die Kulturüberstände gesammelt.
-
PGE2-Quantifizierung: Die Konzentration von PGE2 in den Überständen wird mit einem kompetitiven ELISA-Kit bestimmt.
-
Datenanalyse: Die prozentuale Hemmung der PGE2-Synthese wird für jede Konzentration des Testwirkstoffs im Verhältnis zur LPS-stimulierten Vehikelkontrolle berechnet.
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache für Graphviz, visualisieren den Prostaglandin-Syntheseweg und den experimentellen Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.
Abbildung 1: Vereinfachter Signalweg der Prostaglandinsynthese und der Angriffspunkt von this compound.
Abbildung 2: Experimenteller Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.
References
In-vitro-Wirkmechanismus von Wofapyrin: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Untersuchung des In-vitro-Wirkmechanismus von Wofapyrin, einem Kombinationspräparat, das die Wirkstoffe Metamizol und Phenazon enthält. Der Schwerpunkt liegt auf der Hemmung der Prostaglandinsynthese, einem zentralen Mechanismus für die analgetischen, antipyretischen und entzündungshemmenden Eigenschaften dieser Substanzen.
Zusammenfassung des Wirkmechanismus
This compound entfaltet seine pharmakologische Wirkung primär durch die Hemmung der Cyclooxygenase (COX)-Enzyme, die eine entscheidende Rolle bei der Umwandlung von Arachidonsäure in Prostaglandine spielen. Prostaglandine sind wichtige Mediatoren bei Entzündungsreaktionen, der Schmerzentstehung und der Fieberentwicklung. Die beiden aktiven Komponenten von this compound, Metamizol und Phenazon, greifen an diesem Punkt der Signalkaskade an, weisen jedoch unterschiedliche Profile in ihrer Hemmwirkung auf.
Metamizol wirkt als nicht-steroidales Antirheumatikum (NSAR) und hemmt sowohl COX-1 als auch COX-2. In-vitro-Studien deuten darauf hin, dass seine Hemmwirkung auf COX-2 in intakten Zellen ausgeprägter sein könnte, was zu seinen starken analgetischen und antipyretischen Effekten bei gleichzeitig geringerer gastrointestinaler Toxizität im Vergleich zu anderen NSAR beitragen kann.[1] Die Wirkung von Metamizol wird hauptsächlich über seine aktiven Metaboliten, insbesondere 4-Methylaminoantipyrin (MAA) und 4-Aminoantipyrin (AA), vermittelt. Es gibt Hinweise darauf, dass diese Metaboliten nicht nur klassische COX-Inhibitoren sind, sondern auch die Prostaglandinsynthese umleiten können, was einen alternativen Wirkmechanismus nahelegt.
Phenazon , auch bekannt als Antipyrin, wird ebenfalls als NSAR klassifiziert und wirkt als nicht-selektiver Inhibitor von COX-1 und COX-2. Durch die Blockade beider Isoformen reduziert es die Produktion von Prostaglandinen im gesamten Körper.
Die Kombination beider Wirkstoffe in this compound zielt darauf ab, eine synergistische oder additive analgetische und antipyretische Wirkung zu erzielen.
Quantitative Daten zur COX-Hemmung
Die Potenz eines NSAR wird häufig durch seinen IC50-Wert ausgedrückt, der die Konzentration des Wirkstoffs angibt, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen. Die folgende Tabelle fasst die verfügbaren In-vitro-Daten für Metamizol zusammen. Für Phenazon konnten in den untersuchten Quellen keine spezifischen IC50-Werte für die COX-Hemmung identifiziert werden; es wird allgemein als nicht-selektiver COX-Inhibitor beschrieben.
| Wirkstoff | Zielenzym | Experimentelles System | IC50-Wert |
| Metamizol | COX-1 (gereinigt) | Enzym-Assay | ~150 µg/ml |
| Metamizol | COX-2 (gereinigt) | Enzym-Assay | ~150 µg/ml |
| Metamizol | COX-1 | Intakte bovine Aortenendothelzellen (BAEC) | 1730 +/- 150 µg/ml |
| Metamizol | COX-1 | Humane Thrombozyten | 486 +/- 56 µg/ml |
| Metamizol | COX-2 | LPS-aktivierte murine Makrophagen | 12 +/- 1,8 µg/ml |
| Metamizol | COX-2 | LPS-aktivierte primäre humane Leukozyten | 21 +/- 2,9 µg/ml |
Tabelle 1: In-vitro-Hemmung der Cyclooxygenase (COX)-Aktivität durch Metamizol.[1]
Detaillierte experimentelle Protokolle
Die nachstehenden Protokolle beschreiben die allgemeinen Methoden zur Bestimmung der COX-Hemmung und der Prostaglandin-E2-Synthese in vitro.
In-vitro-Cyclooxygenase (COX)-Inhibitions-Assay
Ziel: Bestimmung der direkten hemmenden Wirkung einer Substanz auf die enzymatische Aktivität von gereinigten COX-1- und COX-2-Enzymen.
Methodik:
-
Enzympräparation: Gereinigte ovine oder humane rekombinante COX-1- und COX-2-Enzyme werden verwendet.
-
Reaktionsmischung: Ein Reaktionspuffer wird mit einem Häm-Kofaktor und einem Reduktionsmittel (z. B. Glutathion) vorbereitet.
-
Inkubation mit dem Inhibitor: Das Enzym wird für eine definierte Zeit mit verschiedenen Konzentrationen des zu testenden Wirkstoffs (z. B. Metamizol oder Phenazon) vorinkubiert.
-
Reaktionsstart: Die enzymatische Reaktion wird durch die Zugabe von Arachidonsäure, dem Substrat der COX-Enzyme, gestartet.
-
Messung der Aktivität: Die COX-Aktivität wird durch die Messung des Sauerstoffverbrauchs oder durch die Quantifizierung der gebildeten Prostaglandine (z. B. PGE2) mittels ELISA (Enzyme-Linked Immunosorbent Assay) oder anderer geeigneter Methoden bestimmt.
-
Datenanalyse: Die prozentuale Hemmung der Enzymaktivität wird für jede Konzentration des Wirkstoffs berechnet und zur Bestimmung des IC50-Wertes verwendet.
Prostaglandin E2 (PGE2)-Synthese-Inhibitions-Assay in der Zellkultur
Ziel: Bewertung der Fähigkeit einer Substanz, die Produktion von PGE2 in einem zellulären Kontext zu hemmen.
Methodik:
-
Zellkultur: Murine Makrophagen (z. B. RAW 264.7) werden in einem geeigneten Medium kultiviert.
-
Aussaat der Zellen: Die Zellen werden in 24-Well-Platten ausgesät und über Nacht adhärieren gelassen.
-
Behandlung mit dem Wirkstoff: Das Kulturmedium wird durch frisches Medium ersetzt, das verschiedene Konzentrationen des Testwirkstoffs oder eine Vehikelkontrolle enthält. Die Zellen werden für 1-2 Stunden vorinkubiert.
-
Stimulation: Eine Entzündungsreaktion wird durch die Zugabe von Lipopolysaccharid (LPS) induziert, um die COX-2-Expression und PGE2-Synthese anzuregen.
-
Inkubation: Die Platten werden für 24 Stunden inkubiert, um die Produktion und Freisetzung von PGE2 in den Kulturüberstand zu ermöglichen.
-
Sammeln des Überstands: Nach der Inkubation werden die Kulturüberstände gesammelt.
-
PGE2-Quantifizierung: Die Konzentration von PGE2 in den Überständen wird mit einem kompetitiven ELISA-Kit bestimmt.
-
Datenanalyse: Die prozentuale Hemmung der PGE2-Synthese wird für jede Konzentration des Testwirkstoffs im Verhältnis zur LPS-stimulierten Vehikelkontrolle berechnet.
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache für Graphviz, visualisieren den Prostaglandin-Syntheseweg und den experimentellen Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.
Abbildung 1: Vereinfachter Signalweg der Prostaglandinsynthese und der Angriffspunkt von this compound.
Abbildung 2: Experimenteller Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.
References
Phenylbutazone and Aminophenazone: A Technical Guide to Their Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic interactions between phenylbutazone (B1037) and aminophenazone. Both non-steroidal anti-inflammatory drugs (NSAIDs) have been historically used for their potent analgesic, anti-inflammatory, and antipyretic properties. While their combination is not common in modern clinical practice due to safety concerns, understanding their synergistic relationship offers valuable insights into drug interactions and mechanisms of action for drug development professionals.
Core Concepts: Mechanism of Action
Phenylbutazone and aminophenazone, both belonging to the pyrazolone (B3327878) class of NSAIDs, primarily exert their effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The synergistic effect of combining these two drugs likely stems from a multi-faceted interaction. While both target the same enzyme family, they may exhibit different binding kinetics or affinities for COX isoforms. Furthermore, their individual secondary mechanisms, such as the modulation of neutrophil function by phenylbutazone, could contribute to a greater-than-additive effect when used in combination. A Japanese study on the combined effect of aminopyrine (B3395922) (a closely related compound to aminophenazone) and phenopyrazone (a derivative of phenylbutazone) confirmed a synergistic relationship in analgesic, anti-pyretic, and anti-inflammatory activities in animal models[1].
Quantitative Data on Synergistic Effects
Table 1: Synergistic Analgesic Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) |
| Phenylbutazone | ED₅₀ | 50% |
| Aminophenazone | ED₅₀ | 50% |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >75% (Illustrative of Synergy) |
ED₅₀: Dose required to produce a 50% maximal effect.
Table 2: Synergistic Anti-Inflammatory Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Anti-Inflammatory Effect (% Reduction in Paw Edema) |
| Phenylbutazone | ED₅₀ | 45% |
| Aminophenazone | ED₅₀ | 40% |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >65% (Illustrative of Synergy) |
Table 3: Synergistic Antipyretic Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Antipyretic Effect (°C Reduction in Fever) |
| Phenylbutazone | ED₅₀ | 1.2°C |
| Aminophenazone | ED₅₀ | 1.0°C |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >1.8°C (Illustrative of Synergy) |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic analgesic, anti-inflammatory, and antipyretic effects of drug combinations like phenylbutazone and aminophenazone.
Acetic Acid-Induced Writhing Test for Analgesia (in mice)
-
Objective: To assess the peripheral analgesic effect of the drug combination.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control, individual drug, and combination drug groups.
-
Drugs (phenylbutazone, aminophenazone, and their combination) are administered orally or intraperitoneally.
-
After a set absorption time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.
-
-
Synergy Analysis: Isobolographic analysis is used to determine if the effect of the combination is greater than the expected additive effect of the individual drugs.
Carrageenan-Induced Paw Edema Test for Inflammation (in rats)
-
Objective: To evaluate the acute anti-inflammatory activity of the drug combination.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Animals are treated with the control, individual drugs, or the drug combination.
-
After a set absorption period, a 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
-
-
Synergy Analysis: The reduction in paw volume by the combination is compared to the effects of the individual drugs to determine if the interaction is synergistic.
Brewer's Yeast-Induced Pyrexia for Antipyresis (in rats)
-
Objective: To assess the antipyretic (fever-reducing) effect of the drug combination.
-
Animals: Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of the rats is recorded.
-
A 20% aqueous suspension of Brewer's yeast is injected subcutaneously to induce pyrexia.
-
After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm fever.
-
Febrile rats are then treated with the control, individual drugs, or the drug combination.
-
Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours) post-treatment.
-
-
Synergy Analysis: The degree and duration of temperature reduction in the combination group are compared with those of the individual drug groups.
Visualizations
Signaling Pathway of Anti-Inflammatory Action
Caption: Putative synergistic anti-inflammatory signaling pathway.
Experimental Workflow for Synergy Assessment
Caption: General experimental workflow for assessing synergy.
Logical Relationship of Synergistic Interaction
Caption: Logical framework of synergistic drug action.
Toxicological Profile and Clinical Considerations
The combination of phenylbutazone and aminophenazone is associated with an increased risk of adverse effects. Both drugs individually carry a risk of gastrointestinal ulceration, renal toxicity, and hematological disorders such as agranulocytosis. The co-administration of these drugs can potentiate these toxicities. Due to these safety concerns, and the availability of safer alternatives, the clinical use of this combination has been largely discontinued. For drug development professionals, this underscores the critical importance of thorough toxicological evaluation of drug combinations, even when the individual components have well-characterized safety profiles.
References
Phenylbutazone and Aminophenazone: A Technical Guide to Their Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic interactions between phenylbutazone (B1037) and aminophenazone. Both non-steroidal anti-inflammatory drugs (NSAIDs) have been historically used for their potent analgesic, anti-inflammatory, and antipyretic properties. While their combination is not common in modern clinical practice due to safety concerns, understanding their synergistic relationship offers valuable insights into drug interactions and mechanisms of action for drug development professionals.
Core Concepts: Mechanism of Action
Phenylbutazone and aminophenazone, both belonging to the pyrazolone (B3327878) class of NSAIDs, primarily exert their effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The synergistic effect of combining these two drugs likely stems from a multi-faceted interaction. While both target the same enzyme family, they may exhibit different binding kinetics or affinities for COX isoforms. Furthermore, their individual secondary mechanisms, such as the modulation of neutrophil function by phenylbutazone, could contribute to a greater-than-additive effect when used in combination. A Japanese study on the combined effect of aminopyrine (B3395922) (a closely related compound to aminophenazone) and phenopyrazone (a derivative of phenylbutazone) confirmed a synergistic relationship in analgesic, anti-pyretic, and anti-inflammatory activities in animal models[1].
Quantitative Data on Synergistic Effects
Table 1: Synergistic Analgesic Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) |
| Phenylbutazone | ED₅₀ | 50% |
| Aminophenazone | ED₅₀ | 50% |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >75% (Illustrative of Synergy) |
ED₅₀: Dose required to produce a 50% maximal effect.
Table 2: Synergistic Anti-Inflammatory Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Anti-Inflammatory Effect (% Reduction in Paw Edema) |
| Phenylbutazone | ED₅₀ | 45% |
| Aminophenazone | ED₅₀ | 40% |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >65% (Illustrative of Synergy) |
Table 3: Synergistic Antipyretic Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Antipyretic Effect (°C Reduction in Fever) |
| Phenylbutazone | ED₅₀ | 1.2°C |
| Aminophenazone | ED₅₀ | 1.0°C |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >1.8°C (Illustrative of Synergy) |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic analgesic, anti-inflammatory, and antipyretic effects of drug combinations like phenylbutazone and aminophenazone.
Acetic Acid-Induced Writhing Test for Analgesia (in mice)
-
Objective: To assess the peripheral analgesic effect of the drug combination.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control, individual drug, and combination drug groups.
-
Drugs (phenylbutazone, aminophenazone, and their combination) are administered orally or intraperitoneally.
-
After a set absorption time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.
-
-
Synergy Analysis: Isobolographic analysis is used to determine if the effect of the combination is greater than the expected additive effect of the individual drugs.
Carrageenan-Induced Paw Edema Test for Inflammation (in rats)
-
Objective: To evaluate the acute anti-inflammatory activity of the drug combination.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Animals are treated with the control, individual drugs, or the drug combination.
-
After a set absorption period, a 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
-
-
Synergy Analysis: The reduction in paw volume by the combination is compared to the effects of the individual drugs to determine if the interaction is synergistic.
Brewer's Yeast-Induced Pyrexia for Antipyresis (in rats)
-
Objective: To assess the antipyretic (fever-reducing) effect of the drug combination.
-
Animals: Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of the rats is recorded.
-
A 20% aqueous suspension of Brewer's yeast is injected subcutaneously to induce pyrexia.
-
After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm fever.
-
Febrile rats are then treated with the control, individual drugs, or the drug combination.
-
Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours) post-treatment.
-
-
Synergy Analysis: The degree and duration of temperature reduction in the combination group are compared with those of the individual drug groups.
Visualizations
Signaling Pathway of Anti-Inflammatory Action
Caption: Putative synergistic anti-inflammatory signaling pathway.
Experimental Workflow for Synergy Assessment
Caption: General experimental workflow for assessing synergy.
Logical Relationship of Synergistic Interaction
Caption: Logical framework of synergistic drug action.
Toxicological Profile and Clinical Considerations
The combination of phenylbutazone and aminophenazone is associated with an increased risk of adverse effects. Both drugs individually carry a risk of gastrointestinal ulceration, renal toxicity, and hematological disorders such as agranulocytosis. The co-administration of these drugs can potentiate these toxicities. Due to these safety concerns, and the availability of safer alternatives, the clinical use of this combination has been largely discontinued. For drug development professionals, this underscores the critical importance of thorough toxicological evaluation of drug combinations, even when the individual components have well-characterized safety profiles.
References
Phenylbutazone and Aminophenazone: A Technical Guide to Their Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic interactions between phenylbutazone and aminophenazone. Both non-steroidal anti-inflammatory drugs (NSAIDs) have been historically used for their potent analgesic, anti-inflammatory, and antipyretic properties. While their combination is not common in modern clinical practice due to safety concerns, understanding their synergistic relationship offers valuable insights into drug interactions and mechanisms of action for drug development professionals.
Core Concepts: Mechanism of Action
Phenylbutazone and aminophenazone, both belonging to the pyrazolone class of NSAIDs, primarily exert their effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The synergistic effect of combining these two drugs likely stems from a multi-faceted interaction. While both target the same enzyme family, they may exhibit different binding kinetics or affinities for COX isoforms. Furthermore, their individual secondary mechanisms, such as the modulation of neutrophil function by phenylbutazone, could contribute to a greater-than-additive effect when used in combination. A Japanese study on the combined effect of aminopyrine (a closely related compound to aminophenazone) and phenopyrazone (a derivative of phenylbutazone) confirmed a synergistic relationship in analgesic, anti-pyretic, and anti-inflammatory activities in animal models[1].
Quantitative Data on Synergistic Effects
Table 1: Synergistic Analgesic Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) |
| Phenylbutazone | ED₅₀ | 50% |
| Aminophenazone | ED₅₀ | 50% |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >75% (Illustrative of Synergy) |
ED₅₀: Dose required to produce a 50% maximal effect.
Table 2: Synergistic Anti-Inflammatory Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Anti-Inflammatory Effect (% Reduction in Paw Edema) |
| Phenylbutazone | ED₅₀ | 45% |
| Aminophenazone | ED₅₀ | 40% |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >65% (Illustrative of Synergy) |
Table 3: Synergistic Antipyretic Effects (Illustrative)
| Treatment Group | Dose (mg/kg) | Antipyretic Effect (°C Reduction in Fever) |
| Phenylbutazone | ED₅₀ | 1.2°C |
| Aminophenazone | ED₅₀ | 1.0°C |
| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >1.8°C (Illustrative of Synergy) |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic analgesic, anti-inflammatory, and antipyretic effects of drug combinations like phenylbutazone and aminophenazone.
Acetic Acid-Induced Writhing Test for Analgesia (in mice)
-
Objective: To assess the peripheral analgesic effect of the drug combination.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control, individual drug, and combination drug groups.
-
Drugs (phenylbutazone, aminophenazone, and their combination) are administered orally or intraperitoneally.
-
After a set absorption time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.
-
-
Synergy Analysis: Isobolographic analysis is used to determine if the effect of the combination is greater than the expected additive effect of the individual drugs.
Carrageenan-Induced Paw Edema Test for Inflammation (in rats)
-
Objective: To evaluate the acute anti-inflammatory activity of the drug combination.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Animals are treated with the control, individual drugs, or the drug combination.
-
After a set absorption period, a 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
-
-
Synergy Analysis: The reduction in paw volume by the combination is compared to the effects of the individual drugs to determine if the interaction is synergistic.
Brewer's Yeast-Induced Pyrexia for Antipyresis (in rats)
-
Objective: To assess the antipyretic (fever-reducing) effect of the drug combination.
-
Animals: Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of the rats is recorded.
-
A 20% aqueous suspension of Brewer's yeast is injected subcutaneously to induce pyrexia.
-
After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm fever.
-
Febrile rats are then treated with the control, individual drugs, or the drug combination.
-
Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours) post-treatment.
-
-
Synergy Analysis: The degree and duration of temperature reduction in the combination group are compared with those of the individual drug groups.
Visualizations
Signaling Pathway of Anti-Inflammatory Action
Caption: Putative synergistic anti-inflammatory signaling pathway.
Experimental Workflow for Synergy Assessment
Caption: General experimental workflow for assessing synergy.
Logical Relationship of Synergistic Interaction
Caption: Logical framework of synergistic drug action.
Toxicological Profile and Clinical Considerations
The combination of phenylbutazone and aminophenazone is associated with an increased risk of adverse effects. Both drugs individually carry a risk of gastrointestinal ulceration, renal toxicity, and hematological disorders such as agranulocytosis. The co-administration of these drugs can potentiate these toxicities. Due to these safety concerns, and the availability of safer alternatives, the clinical use of this combination has been largely discontinued. For drug development professionals, this underscores the critical importance of thorough toxicological evaluation of drug combinations, even when the individual components have well-characterized safety profiles.
References
The Historical Development of Wofapyrin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin, a compound with a significant place in the history of pharmacology, represents an early example of a fixed-dose combination drug. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its composition, mechanism of action, and the scientific context of its use. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of anti-inflammatory and analgesic therapies.
This compound is a combination of two active pharmaceutical ingredients: phenylbutazone (B1037) and aminophenazone (also known as aminopyrine).[1] Initially, phenylbutazone was investigated as a solubilizing agent for aminopyrine. However, subsequent research revealed that phenylbutazone itself possessed potent anti-inflammatory properties, contributing significantly to the therapeutic effects of the combination.[1] The combination was marketed under various brand names, including Irgapyrin and Rheopyrin.[1]
Historical Context and Development
The development of this compound and similar combination drugs like Irgapyrin occurred in the mid-20th century, a period of significant discovery in anti-inflammatory medications. Aminophenazone had been in use for its analgesic and antipyretic properties. The combination with phenylbutazone was intended to enhance its therapeutic effects. Early clinical studies in the 1950s explored the efficacy of this combination in treating conditions such as rheumatoid arthritis and gout.[1]
However, with the advancement of pharmacology and a greater understanding of drug safety profiles, the use of both aminophenazone and phenylbutazone has been significantly restricted in many countries due to the risk of serious adverse effects, including blood dyscrasias.
Quantitative Data
Due to the age of the drug and its subsequent withdrawal from many markets, extensive modern clinical trial data that meets contemporary standards is scarce. The available data is largely historical and qualitative. The following table summarizes the key toxicological data for the compound, which was primarily determined in animal models.
| Toxicological Data for this compound (Irgapyrin) | |
| Parameter | Value |
| Intraperitoneal LD50 (Rat) | 290 mg/kg |
| Intraperitoneal LD50 (Mouse) | 412 mg/kg |
| Oral LD50 (Rat) | 1375 mg/kg |
| Source: BenchChem[1] |
Mechanism of Action
The therapeutic effects of this compound are attributable to the combined actions of its two components, phenylbutazone and aminophenazone. Both are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting the cyclooxygenase (COX) enzymes.
Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Aminophenazone also exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of prostaglandin (B15479496) synthesis.
The combined inhibition of the COX pathway by both components of this compound results in a potent anti-inflammatory and analgesic effect.
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the site of action for the components of this compound.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
Experimental Protocols
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.
Objective: To assess the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Wistar albino rats (150-200g)
-
This compound (or a combination of phenylbutazone and aminophenazone)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control group (vehicle only)
-
This compound-treated group (specific dose)
-
Standard drug group (e.g., Indomethacin)
-
-
Drug Administration: The test drug (this compound), standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
This compound, a combination of phenylbutazone and aminophenazone, holds a significant place in the historical development of anti-inflammatory therapies. Its mechanism of action, centered on the inhibition of the cyclooxygenase pathway, provided effective relief for inflammatory conditions. However, due to significant safety concerns associated with its components, its use has been largely discontinued (B1498344) in human medicine. This technical guide provides a historical and scientific overview of this compound, intended to inform researchers and professionals in the field of drug development about the evolution of anti-inflammatory treatments and the importance of rigorous safety and efficacy evaluation. The lack of extensive, modern quantitative data underscores the progress made in clinical trial methodology and drug safety assessment since the mid-20th century.
References
The Historical Development of Wofapyrin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin, a compound with a significant place in the history of pharmacology, represents an early example of a fixed-dose combination drug. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its composition, mechanism of action, and the scientific context of its use. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of anti-inflammatory and analgesic therapies.
This compound is a combination of two active pharmaceutical ingredients: phenylbutazone (B1037) and aminophenazone (also known as aminopyrine).[1] Initially, phenylbutazone was investigated as a solubilizing agent for aminopyrine. However, subsequent research revealed that phenylbutazone itself possessed potent anti-inflammatory properties, contributing significantly to the therapeutic effects of the combination.[1] The combination was marketed under various brand names, including Irgapyrin and Rheopyrin.[1]
Historical Context and Development
The development of this compound and similar combination drugs like Irgapyrin occurred in the mid-20th century, a period of significant discovery in anti-inflammatory medications. Aminophenazone had been in use for its analgesic and antipyretic properties. The combination with phenylbutazone was intended to enhance its therapeutic effects. Early clinical studies in the 1950s explored the efficacy of this combination in treating conditions such as rheumatoid arthritis and gout.[1]
However, with the advancement of pharmacology and a greater understanding of drug safety profiles, the use of both aminophenazone and phenylbutazone has been significantly restricted in many countries due to the risk of serious adverse effects, including blood dyscrasias.
Quantitative Data
Due to the age of the drug and its subsequent withdrawal from many markets, extensive modern clinical trial data that meets contemporary standards is scarce. The available data is largely historical and qualitative. The following table summarizes the key toxicological data for the compound, which was primarily determined in animal models.
| Toxicological Data for this compound (Irgapyrin) | |
| Parameter | Value |
| Intraperitoneal LD50 (Rat) | 290 mg/kg |
| Intraperitoneal LD50 (Mouse) | 412 mg/kg |
| Oral LD50 (Rat) | 1375 mg/kg |
| Source: BenchChem[1] |
Mechanism of Action
The therapeutic effects of this compound are attributable to the combined actions of its two components, phenylbutazone and aminophenazone. Both are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting the cyclooxygenase (COX) enzymes.
Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Aminophenazone also exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of prostaglandin (B15479496) synthesis.
The combined inhibition of the COX pathway by both components of this compound results in a potent anti-inflammatory and analgesic effect.
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the site of action for the components of this compound.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
Experimental Protocols
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.
Objective: To assess the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Wistar albino rats (150-200g)
-
This compound (or a combination of phenylbutazone and aminophenazone)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control group (vehicle only)
-
This compound-treated group (specific dose)
-
Standard drug group (e.g., Indomethacin)
-
-
Drug Administration: The test drug (this compound), standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
This compound, a combination of phenylbutazone and aminophenazone, holds a significant place in the historical development of anti-inflammatory therapies. Its mechanism of action, centered on the inhibition of the cyclooxygenase pathway, provided effective relief for inflammatory conditions. However, due to significant safety concerns associated with its components, its use has been largely discontinued (B1498344) in human medicine. This technical guide provides a historical and scientific overview of this compound, intended to inform researchers and professionals in the field of drug development about the evolution of anti-inflammatory treatments and the importance of rigorous safety and efficacy evaluation. The lack of extensive, modern quantitative data underscores the progress made in clinical trial methodology and drug safety assessment since the mid-20th century.
References
The Historical Development of Wofapyrin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin, a compound with a significant place in the history of pharmacology, represents an early example of a fixed-dose combination drug. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its composition, mechanism of action, and the scientific context of its use. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of anti-inflammatory and analgesic therapies.
This compound is a combination of two active pharmaceutical ingredients: phenylbutazone and aminophenazone (also known as aminopyrine).[1] Initially, phenylbutazone was investigated as a solubilizing agent for aminopyrine. However, subsequent research revealed that phenylbutazone itself possessed potent anti-inflammatory properties, contributing significantly to the therapeutic effects of the combination.[1] The combination was marketed under various brand names, including Irgapyrin and Rheopyrin.[1]
Historical Context and Development
The development of this compound and similar combination drugs like Irgapyrin occurred in the mid-20th century, a period of significant discovery in anti-inflammatory medications. Aminophenazone had been in use for its analgesic and antipyretic properties. The combination with phenylbutazone was intended to enhance its therapeutic effects. Early clinical studies in the 1950s explored the efficacy of this combination in treating conditions such as rheumatoid arthritis and gout.[1]
However, with the advancement of pharmacology and a greater understanding of drug safety profiles, the use of both aminophenazone and phenylbutazone has been significantly restricted in many countries due to the risk of serious adverse effects, including blood dyscrasias.
Quantitative Data
Due to the age of the drug and its subsequent withdrawal from many markets, extensive modern clinical trial data that meets contemporary standards is scarce. The available data is largely historical and qualitative. The following table summarizes the key toxicological data for the compound, which was primarily determined in animal models.
| Toxicological Data for this compound (Irgapyrin) | |
| Parameter | Value |
| Intraperitoneal LD50 (Rat) | 290 mg/kg |
| Intraperitoneal LD50 (Mouse) | 412 mg/kg |
| Oral LD50 (Rat) | 1375 mg/kg |
| Source: BenchChem[1] |
Mechanism of Action
The therapeutic effects of this compound are attributable to the combined actions of its two components, phenylbutazone and aminophenazone. Both are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting the cyclooxygenase (COX) enzymes.
Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Aminophenazone also exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of prostaglandin synthesis.
The combined inhibition of the COX pathway by both components of this compound results in a potent anti-inflammatory and analgesic effect.
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the site of action for the components of this compound.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
Experimental Protocols
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.
Objective: To assess the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
Materials:
-
Wistar albino rats (150-200g)
-
This compound (or a combination of phenylbutazone and aminophenazone)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control group (vehicle only)
-
This compound-treated group (specific dose)
-
Standard drug group (e.g., Indomethacin)
-
-
Drug Administration: The test drug (this compound), standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
This compound, a combination of phenylbutazone and aminophenazone, holds a significant place in the historical development of anti-inflammatory therapies. Its mechanism of action, centered on the inhibition of the cyclooxygenase pathway, provided effective relief for inflammatory conditions. However, due to significant safety concerns associated with its components, its use has been largely discontinued in human medicine. This technical guide provides a historical and scientific overview of this compound, intended to inform researchers and professionals in the field of drug development about the evolution of anti-inflammatory treatments and the importance of rigorous safety and efficacy evaluation. The lack of extensive, modern quantitative data underscores the progress made in clinical trial methodology and drug safety assessment since the mid-20th century.
References
The Complex Interplay of Phenylbutazone in Combination Drug Therapy: A Pharmacodynamic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in managing pain and inflammation, particularly in veterinary medicine. However, its use is often nuanced by a significant potential for drug-drug interactions, which can profoundly alter its pharmacodynamic profile and therapeutic outcomes. This technical guide provides an in-depth exploration of the pharmacodynamics of phenylbutazone when used in combination with other therapeutic agents, offering insights into synergistic and antagonistic effects, metabolic alterations, and protein binding phenomena.
Core Pharmacodynamic Interactions of Phenylbutazone
Phenylbutazone primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. When combined with other drugs, the pharmacodynamics of phenylbutazone can be significantly modified through several mechanisms, including synergistic potentiation of anti-inflammatory effects, alteration of drug metabolism, and displacement from plasma protein binding sites.
Synergistic and Antagonistic Interactions
The co-administration of phenylbutazone with other anti-inflammatory or analgesic drugs can lead to either a beneficial enhancement of therapeutic effects or an increased risk of adverse events.
-
With other NSAIDs: Combining phenylbutazone with other NSAIDs, such as flunixin (B1672893) meglumine, can prolong the inhibition of thromboxane (B8750289) B2 production, suggesting a longer pharmacologic effect. However, this practice is generally not recommended due to a heightened risk of gastrointestinal and renal toxicity.[1]
-
With Corticosteroids: The combination of phenylbutazone with corticosteroids like dexamethasone (B1670325) has been shown to produce a synergistic anti-inflammatory and analgesic effect.[2][3][4] This is attributed to their different mechanisms of action, with dexamethasone inhibiting phospholipase A2 upstream of the COX pathway and also suppressing the expression of pro-inflammatory genes.[2]
-
With Gastroprotective Agents: To mitigate the risk of gastric ulcers, a common side effect of phenylbutazone, it is often co-administered with gastroprotective agents.
-
Omeprazole: This proton pump inhibitor can protect against phenylbutazone-induced glandular gastric disease in horses by increasing gastric pH. However, some studies suggest that this combination might exacerbate intestinal disease.
-
Sucralfate (B611045) and Ranitidine: These agents have been shown to offer partial protection against the gastrointestinal toxicity of phenylbutazone in foals, with sucralfate appearing to be superior in some aspects.
-
Protein Binding Displacement
Phenylbutazone is highly bound to plasma proteins, primarily albumin. This high degree of protein binding is a major source of drug interactions, as it can displace other drugs from their binding sites, leading to a transient increase in their free (pharmacologically active) concentration.
-
Warfarin (B611796): The interaction between phenylbutazone and the anticoagulant warfarin is a classic example of a clinically significant protein binding displacement. Phenylbutazone displaces warfarin from albumin, leading to an increased free fraction of warfarin and a heightened risk of bleeding. This interaction is complex, as phenylbutazone also inhibits the metabolism of the more potent S-enantiomer of warfarin.
-
Methotrexate (B535133): Phenylbutazone can displace methotrexate from its protein binding sites, potentially increasing its free concentration and toxicity. Furthermore, NSAIDs can reduce the renal tubular secretion of methotrexate, further elevating its serum levels and the risk of severe hematological and gastrointestinal toxicity.
-
Other Drugs: Phenylbutazone can also displace other drugs like sulphonamides and acetohexamide (B1666498) from their protein binding sites.
Quantitative Data on Phenylbutazone Combination Drugs
The following tables summarize key quantitative data from various studies on the pharmacodynamics of phenylbutazone in combination with other drugs.
Table 1: Pharmacodynamic Interactions - Efficacy
| Combination | Species | Effect | Quantitative Change | Reference(s) |
| Phenylbutazone + Dexamethasone | Chicks | Synergistic Analgesia | ED50 of Phenylbutazone reduced from 5.60 mg/kg to 1.76 mg/kg; ED50 of Dexamethasone reduced from 0.63 mg/kg to 0.19 mg/kg. | |
| Phenylbutazone + Flunixin Meglumine | Mares | Prolonged Pharmacologic Effect | Thromboxane B2 suppression: 8h (PBZ alone), 12h (Flunixin alone), 24h (combination). | |
| Phenylbutazone + Omeprazole | Horses | No change in anti-lameness effect | Lameness score significantly decreased in both PBZ and PBZ + OME groups compared to baseline. |
Table 2: Pharmacokinetic Interactions
| Combination | Species | Parameter | Change | Reference(s) |
| Phenylbutazone + Dexamethasone | Chicks | Phenylbutazone Cmax | Increased by 426% | |
| Phenylbutazone AUC | Increased by 196% | |||
| Phenylbutazone Clearance | Decreased by 60% | |||
| Phenylbutazone + Warfarin | Humans | S-Warfarin Half-life | Increased from 25h to 46h | |
| R-Warfarin Half-life | Decreased from 37h to 25h | |||
| Unbound Warfarin Clearance | S-Warfarin decreased four-fold | |||
| Phenylbutazone + Warfarin | Dogs | Free Warfarin Fraction | Increased from 2.6% to 8.0% | |
| Warfarin Half-life | Decreased from 18.4h to 9.6h | |||
| Phenylbutazone + Acetohexamide | Rabbits | Acetohexamide Serum Conc. | Significantly increased | |
| Hydroxyhexamide Serum Conc. | Significantly increased |
Table 3: Toxicity and Adverse Effects
| Combination | Species | Adverse Effect | Quantitative Finding | Reference(s) |
| Phenylbutazone + Omeprazole | Horses | Intestinal Complications | 6 out of 8 horses in the combination group developed intestinal complications, compared to 2 out of 8 in the phenylbutazone alone group. | |
| Glandular Gastric Disease Score | Decreased in the combination group, while it increased in the phenylbutazone alone group. | |||
| Phenylbutazone + Ranitidine | Foals | Diarrhea | 2 out of 7 foals in the combination group developed diarrhea, compared to 5 out of 7 in the phenylbutazone alone group. | |
| Phenylbutazone + Sucralfate | Foals | Diarrhea | No foals in the combination group developed diarrhea. | |
| Phenylbutazone + Dexamethasone | - | Gastrointestinal Irritation | Increased risk. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacodynamic studies. Below are summaries of key experimental protocols cited in the literature.
In Vivo Models for Efficacy Assessment
-
Carrageenan-Induced Paw Edema (Anti-inflammatory): This model is widely used to assess the anti-inflammatory activity of NSAIDs.
-
Animal Model: Typically rats or mice.
-
Procedure: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Drug Administration: The test compounds (phenylbutazone alone and in combination) are administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
-
Acetic Acid-Induced Writhing (Analgesic): This model is used to evaluate the peripheral analgesic activity of drugs.
-
Animal Model: Typically mice.
-
Procedure: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
-
Drug Administration: Test compounds are administered prior to the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period after acetic acid administration.
-
Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
-
-
Brewer's Yeast-Induced Pyrexia (Antipyretic): This model is used to assess the antipyretic effect of drugs.
-
Animal Model: Typically rats or mice.
-
Procedure: A suspension of brewer's yeast is injected subcutaneously to induce fever.
-
Drug Administration: After the development of a stable fever (usually after 18 hours), the test compounds are administered.
-
Measurement: Rectal temperature is measured at regular intervals after drug administration.
-
Endpoint: The reduction in rectal temperature in the treated groups is compared to the control group.
-
In Vitro/Ex Vivo Models for Mechanistic Studies
-
Equilibrium Dialysis (Protein Binding): This is a standard method to determine the extent of drug binding to plasma proteins.
-
Apparatus: A dialysis cell with two chambers separated by a semi-permeable membrane.
-
Procedure: Plasma containing a known concentration of the drug (e.g., warfarin) is placed in one chamber, and a buffer solution is placed in the other. The system is incubated to allow free drug to equilibrate across the membrane. To assess displacement, the displacing drug (phenylbutazone) is added to the plasma chamber.
-
Measurement: The concentration of the drug in both chambers is measured at equilibrium using a suitable analytical method (e.g., LC-MS/MS).
-
Endpoint: The fraction of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.
-
-
Whole Blood Assay (Prostaglandin Synthesis): This ex vivo assay measures the inhibition of COX enzymes in a physiologically relevant matrix.
-
Sample: Freshly drawn whole blood.
-
Procedure: Blood samples are incubated with the test compounds (phenylbutazone alone and in combination). COX-2 is induced using lipopolysaccharide (LPS).
-
Measurement: The concentration of prostaglandins (e.g., PGE2) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Endpoint: The IC50 values for the inhibition of prostaglandin (B15479496) synthesis are determined.
-
Models for Assessing Toxicity
-
NSAID-Induced Gastric Ulcer Model:
-
Animal Model: Typically rats.
-
Procedure: Phenylbutazone, alone or in combination with a gastroprotective agent, is administered orally or subcutaneously, often at a high dose or for several days.
-
Assessment: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.
-
Measurement: The severity of gastric damage is scored based on the number and size of ulcers (ulcer index). Histological examination can also be performed to assess the microscopic damage.
-
Visualizing the Pathways and Processes
To better understand the complex interactions of phenylbutazone, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for pharmacodynamic interaction studies.
Caption: Logical relationship of protein binding displacement interaction.
Conclusion
The pharmacodynamics of phenylbutazone in combination therapies are multifaceted and require careful consideration by researchers and drug development professionals. While combinations can offer synergistic therapeutic benefits, they also present a significant risk of adverse drug interactions, primarily through protein binding displacement and additive toxicity. A thorough understanding of these interactions, supported by robust experimental data, is essential for the rational design of new therapeutic regimens and for ensuring the safe and effective use of this potent anti-inflammatory agent. The experimental models and pathways detailed in this guide provide a framework for the continued investigation and characterization of phenylbutazone's complex pharmacodynamic profile.
References
- 1. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
The Complex Interplay of Phenylbutazone in Combination Drug Therapy: A Pharmacodynamic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in managing pain and inflammation, particularly in veterinary medicine. However, its use is often nuanced by a significant potential for drug-drug interactions, which can profoundly alter its pharmacodynamic profile and therapeutic outcomes. This technical guide provides an in-depth exploration of the pharmacodynamics of phenylbutazone when used in combination with other therapeutic agents, offering insights into synergistic and antagonistic effects, metabolic alterations, and protein binding phenomena.
Core Pharmacodynamic Interactions of Phenylbutazone
Phenylbutazone primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. When combined with other drugs, the pharmacodynamics of phenylbutazone can be significantly modified through several mechanisms, including synergistic potentiation of anti-inflammatory effects, alteration of drug metabolism, and displacement from plasma protein binding sites.
Synergistic and Antagonistic Interactions
The co-administration of phenylbutazone with other anti-inflammatory or analgesic drugs can lead to either a beneficial enhancement of therapeutic effects or an increased risk of adverse events.
-
With other NSAIDs: Combining phenylbutazone with other NSAIDs, such as flunixin (B1672893) meglumine, can prolong the inhibition of thromboxane (B8750289) B2 production, suggesting a longer pharmacologic effect. However, this practice is generally not recommended due to a heightened risk of gastrointestinal and renal toxicity.[1]
-
With Corticosteroids: The combination of phenylbutazone with corticosteroids like dexamethasone (B1670325) has been shown to produce a synergistic anti-inflammatory and analgesic effect.[2][3][4] This is attributed to their different mechanisms of action, with dexamethasone inhibiting phospholipase A2 upstream of the COX pathway and also suppressing the expression of pro-inflammatory genes.[2]
-
With Gastroprotective Agents: To mitigate the risk of gastric ulcers, a common side effect of phenylbutazone, it is often co-administered with gastroprotective agents.
-
Omeprazole: This proton pump inhibitor can protect against phenylbutazone-induced glandular gastric disease in horses by increasing gastric pH. However, some studies suggest that this combination might exacerbate intestinal disease.
-
Sucralfate (B611045) and Ranitidine: These agents have been shown to offer partial protection against the gastrointestinal toxicity of phenylbutazone in foals, with sucralfate appearing to be superior in some aspects.
-
Protein Binding Displacement
Phenylbutazone is highly bound to plasma proteins, primarily albumin. This high degree of protein binding is a major source of drug interactions, as it can displace other drugs from their binding sites, leading to a transient increase in their free (pharmacologically active) concentration.
-
Warfarin (B611796): The interaction between phenylbutazone and the anticoagulant warfarin is a classic example of a clinically significant protein binding displacement. Phenylbutazone displaces warfarin from albumin, leading to an increased free fraction of warfarin and a heightened risk of bleeding. This interaction is complex, as phenylbutazone also inhibits the metabolism of the more potent S-enantiomer of warfarin.
-
Methotrexate (B535133): Phenylbutazone can displace methotrexate from its protein binding sites, potentially increasing its free concentration and toxicity. Furthermore, NSAIDs can reduce the renal tubular secretion of methotrexate, further elevating its serum levels and the risk of severe hematological and gastrointestinal toxicity.
-
Other Drugs: Phenylbutazone can also displace other drugs like sulphonamides and acetohexamide (B1666498) from their protein binding sites.
Quantitative Data on Phenylbutazone Combination Drugs
The following tables summarize key quantitative data from various studies on the pharmacodynamics of phenylbutazone in combination with other drugs.
Table 1: Pharmacodynamic Interactions - Efficacy
| Combination | Species | Effect | Quantitative Change | Reference(s) |
| Phenylbutazone + Dexamethasone | Chicks | Synergistic Analgesia | ED50 of Phenylbutazone reduced from 5.60 mg/kg to 1.76 mg/kg; ED50 of Dexamethasone reduced from 0.63 mg/kg to 0.19 mg/kg. | |
| Phenylbutazone + Flunixin Meglumine | Mares | Prolonged Pharmacologic Effect | Thromboxane B2 suppression: 8h (PBZ alone), 12h (Flunixin alone), 24h (combination). | |
| Phenylbutazone + Omeprazole | Horses | No change in anti-lameness effect | Lameness score significantly decreased in both PBZ and PBZ + OME groups compared to baseline. |
Table 2: Pharmacokinetic Interactions
| Combination | Species | Parameter | Change | Reference(s) |
| Phenylbutazone + Dexamethasone | Chicks | Phenylbutazone Cmax | Increased by 426% | |
| Phenylbutazone AUC | Increased by 196% | |||
| Phenylbutazone Clearance | Decreased by 60% | |||
| Phenylbutazone + Warfarin | Humans | S-Warfarin Half-life | Increased from 25h to 46h | |
| R-Warfarin Half-life | Decreased from 37h to 25h | |||
| Unbound Warfarin Clearance | S-Warfarin decreased four-fold | |||
| Phenylbutazone + Warfarin | Dogs | Free Warfarin Fraction | Increased from 2.6% to 8.0% | |
| Warfarin Half-life | Decreased from 18.4h to 9.6h | |||
| Phenylbutazone + Acetohexamide | Rabbits | Acetohexamide Serum Conc. | Significantly increased | |
| Hydroxyhexamide Serum Conc. | Significantly increased |
Table 3: Toxicity and Adverse Effects
| Combination | Species | Adverse Effect | Quantitative Finding | Reference(s) |
| Phenylbutazone + Omeprazole | Horses | Intestinal Complications | 6 out of 8 horses in the combination group developed intestinal complications, compared to 2 out of 8 in the phenylbutazone alone group. | |
| Glandular Gastric Disease Score | Decreased in the combination group, while it increased in the phenylbutazone alone group. | |||
| Phenylbutazone + Ranitidine | Foals | Diarrhea | 2 out of 7 foals in the combination group developed diarrhea, compared to 5 out of 7 in the phenylbutazone alone group. | |
| Phenylbutazone + Sucralfate | Foals | Diarrhea | No foals in the combination group developed diarrhea. | |
| Phenylbutazone + Dexamethasone | - | Gastrointestinal Irritation | Increased risk. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacodynamic studies. Below are summaries of key experimental protocols cited in the literature.
In Vivo Models for Efficacy Assessment
-
Carrageenan-Induced Paw Edema (Anti-inflammatory): This model is widely used to assess the anti-inflammatory activity of NSAIDs.
-
Animal Model: Typically rats or mice.
-
Procedure: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Drug Administration: The test compounds (phenylbutazone alone and in combination) are administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
-
Acetic Acid-Induced Writhing (Analgesic): This model is used to evaluate the peripheral analgesic activity of drugs.
-
Animal Model: Typically mice.
-
Procedure: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
-
Drug Administration: Test compounds are administered prior to the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period after acetic acid administration.
-
Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
-
-
Brewer's Yeast-Induced Pyrexia (Antipyretic): This model is used to assess the antipyretic effect of drugs.
-
Animal Model: Typically rats or mice.
-
Procedure: A suspension of brewer's yeast is injected subcutaneously to induce fever.
-
Drug Administration: After the development of a stable fever (usually after 18 hours), the test compounds are administered.
-
Measurement: Rectal temperature is measured at regular intervals after drug administration.
-
Endpoint: The reduction in rectal temperature in the treated groups is compared to the control group.
-
In Vitro/Ex Vivo Models for Mechanistic Studies
-
Equilibrium Dialysis (Protein Binding): This is a standard method to determine the extent of drug binding to plasma proteins.
-
Apparatus: A dialysis cell with two chambers separated by a semi-permeable membrane.
-
Procedure: Plasma containing a known concentration of the drug (e.g., warfarin) is placed in one chamber, and a buffer solution is placed in the other. The system is incubated to allow free drug to equilibrate across the membrane. To assess displacement, the displacing drug (phenylbutazone) is added to the plasma chamber.
-
Measurement: The concentration of the drug in both chambers is measured at equilibrium using a suitable analytical method (e.g., LC-MS/MS).
-
Endpoint: The fraction of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.
-
-
Whole Blood Assay (Prostaglandin Synthesis): This ex vivo assay measures the inhibition of COX enzymes in a physiologically relevant matrix.
-
Sample: Freshly drawn whole blood.
-
Procedure: Blood samples are incubated with the test compounds (phenylbutazone alone and in combination). COX-2 is induced using lipopolysaccharide (LPS).
-
Measurement: The concentration of prostaglandins (e.g., PGE2) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Endpoint: The IC50 values for the inhibition of prostaglandin (B15479496) synthesis are determined.
-
Models for Assessing Toxicity
-
NSAID-Induced Gastric Ulcer Model:
-
Animal Model: Typically rats.
-
Procedure: Phenylbutazone, alone or in combination with a gastroprotective agent, is administered orally or subcutaneously, often at a high dose or for several days.
-
Assessment: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.
-
Measurement: The severity of gastric damage is scored based on the number and size of ulcers (ulcer index). Histological examination can also be performed to assess the microscopic damage.
-
Visualizing the Pathways and Processes
To better understand the complex interactions of phenylbutazone, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for pharmacodynamic interaction studies.
Caption: Logical relationship of protein binding displacement interaction.
Conclusion
The pharmacodynamics of phenylbutazone in combination therapies are multifaceted and require careful consideration by researchers and drug development professionals. While combinations can offer synergistic therapeutic benefits, they also present a significant risk of adverse drug interactions, primarily through protein binding displacement and additive toxicity. A thorough understanding of these interactions, supported by robust experimental data, is essential for the rational design of new therapeutic regimens and for ensuring the safe and effective use of this potent anti-inflammatory agent. The experimental models and pathways detailed in this guide provide a framework for the continued investigation and characterization of phenylbutazone's complex pharmacodynamic profile.
References
- 1. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
The Complex Interplay of Phenylbutazone in Combination Drug Therapy: A Pharmacodynamic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in managing pain and inflammation, particularly in veterinary medicine. However, its use is often nuanced by a significant potential for drug-drug interactions, which can profoundly alter its pharmacodynamic profile and therapeutic outcomes. This technical guide provides an in-depth exploration of the pharmacodynamics of phenylbutazone when used in combination with other therapeutic agents, offering insights into synergistic and antagonistic effects, metabolic alterations, and protein binding phenomena.
Core Pharmacodynamic Interactions of Phenylbutazone
Phenylbutazone primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. When combined with other drugs, the pharmacodynamics of phenylbutazone can be significantly modified through several mechanisms, including synergistic potentiation of anti-inflammatory effects, alteration of drug metabolism, and displacement from plasma protein binding sites.
Synergistic and Antagonistic Interactions
The co-administration of phenylbutazone with other anti-inflammatory or analgesic drugs can lead to either a beneficial enhancement of therapeutic effects or an increased risk of adverse events.
-
With other NSAIDs: Combining phenylbutazone with other NSAIDs, such as flunixin meglumine, can prolong the inhibition of thromboxane B2 production, suggesting a longer pharmacologic effect. However, this practice is generally not recommended due to a heightened risk of gastrointestinal and renal toxicity.[1]
-
With Corticosteroids: The combination of phenylbutazone with corticosteroids like dexamethasone has been shown to produce a synergistic anti-inflammatory and analgesic effect.[2][3][4] This is attributed to their different mechanisms of action, with dexamethasone inhibiting phospholipase A2 upstream of the COX pathway and also suppressing the expression of pro-inflammatory genes.[2]
-
With Gastroprotective Agents: To mitigate the risk of gastric ulcers, a common side effect of phenylbutazone, it is often co-administered with gastroprotective agents.
-
Omeprazole: This proton pump inhibitor can protect against phenylbutazone-induced glandular gastric disease in horses by increasing gastric pH. However, some studies suggest that this combination might exacerbate intestinal disease.
-
Sucralfate and Ranitidine: These agents have been shown to offer partial protection against the gastrointestinal toxicity of phenylbutazone in foals, with sucralfate appearing to be superior in some aspects.
-
Protein Binding Displacement
Phenylbutazone is highly bound to plasma proteins, primarily albumin. This high degree of protein binding is a major source of drug interactions, as it can displace other drugs from their binding sites, leading to a transient increase in their free (pharmacologically active) concentration.
-
Warfarin: The interaction between phenylbutazone and the anticoagulant warfarin is a classic example of a clinically significant protein binding displacement. Phenylbutazone displaces warfarin from albumin, leading to an increased free fraction of warfarin and a heightened risk of bleeding. This interaction is complex, as phenylbutazone also inhibits the metabolism of the more potent S-enantiomer of warfarin.
-
Methotrexate: Phenylbutazone can displace methotrexate from its protein binding sites, potentially increasing its free concentration and toxicity. Furthermore, NSAIDs can reduce the renal tubular secretion of methotrexate, further elevating its serum levels and the risk of severe hematological and gastrointestinal toxicity.
-
Other Drugs: Phenylbutazone can also displace other drugs like sulphonamides and acetohexamide from their protein binding sites.
Quantitative Data on Phenylbutazone Combination Drugs
The following tables summarize key quantitative data from various studies on the pharmacodynamics of phenylbutazone in combination with other drugs.
Table 1: Pharmacodynamic Interactions - Efficacy
| Combination | Species | Effect | Quantitative Change | Reference(s) |
| Phenylbutazone + Dexamethasone | Chicks | Synergistic Analgesia | ED50 of Phenylbutazone reduced from 5.60 mg/kg to 1.76 mg/kg; ED50 of Dexamethasone reduced from 0.63 mg/kg to 0.19 mg/kg. | |
| Phenylbutazone + Flunixin Meglumine | Mares | Prolonged Pharmacologic Effect | Thromboxane B2 suppression: 8h (PBZ alone), 12h (Flunixin alone), 24h (combination). | |
| Phenylbutazone + Omeprazole | Horses | No change in anti-lameness effect | Lameness score significantly decreased in both PBZ and PBZ + OME groups compared to baseline. |
Table 2: Pharmacokinetic Interactions
| Combination | Species | Parameter | Change | Reference(s) |
| Phenylbutazone + Dexamethasone | Chicks | Phenylbutazone Cmax | Increased by 426% | |
| Phenylbutazone AUC | Increased by 196% | |||
| Phenylbutazone Clearance | Decreased by 60% | |||
| Phenylbutazone + Warfarin | Humans | S-Warfarin Half-life | Increased from 25h to 46h | |
| R-Warfarin Half-life | Decreased from 37h to 25h | |||
| Unbound Warfarin Clearance | S-Warfarin decreased four-fold | |||
| Phenylbutazone + Warfarin | Dogs | Free Warfarin Fraction | Increased from 2.6% to 8.0% | |
| Warfarin Half-life | Decreased from 18.4h to 9.6h | |||
| Phenylbutazone + Acetohexamide | Rabbits | Acetohexamide Serum Conc. | Significantly increased | |
| Hydroxyhexamide Serum Conc. | Significantly increased |
Table 3: Toxicity and Adverse Effects
| Combination | Species | Adverse Effect | Quantitative Finding | Reference(s) |
| Phenylbutazone + Omeprazole | Horses | Intestinal Complications | 6 out of 8 horses in the combination group developed intestinal complications, compared to 2 out of 8 in the phenylbutazone alone group. | |
| Glandular Gastric Disease Score | Decreased in the combination group, while it increased in the phenylbutazone alone group. | |||
| Phenylbutazone + Ranitidine | Foals | Diarrhea | 2 out of 7 foals in the combination group developed diarrhea, compared to 5 out of 7 in the phenylbutazone alone group. | |
| Phenylbutazone + Sucralfate | Foals | Diarrhea | No foals in the combination group developed diarrhea. | |
| Phenylbutazone + Dexamethasone | - | Gastrointestinal Irritation | Increased risk. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacodynamic studies. Below are summaries of key experimental protocols cited in the literature.
In Vivo Models for Efficacy Assessment
-
Carrageenan-Induced Paw Edema (Anti-inflammatory): This model is widely used to assess the anti-inflammatory activity of NSAIDs.
-
Animal Model: Typically rats or mice.
-
Procedure: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Drug Administration: The test compounds (phenylbutazone alone and in combination) are administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
-
Acetic Acid-Induced Writhing (Analgesic): This model is used to evaluate the peripheral analgesic activity of drugs.
-
Animal Model: Typically mice.
-
Procedure: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
-
Drug Administration: Test compounds are administered prior to the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period after acetic acid administration.
-
Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
-
-
Brewer's Yeast-Induced Pyrexia (Antipyretic): This model is used to assess the antipyretic effect of drugs.
-
Animal Model: Typically rats or mice.
-
Procedure: A suspension of brewer's yeast is injected subcutaneously to induce fever.
-
Drug Administration: After the development of a stable fever (usually after 18 hours), the test compounds are administered.
-
Measurement: Rectal temperature is measured at regular intervals after drug administration.
-
Endpoint: The reduction in rectal temperature in the treated groups is compared to the control group.
-
In Vitro/Ex Vivo Models for Mechanistic Studies
-
Equilibrium Dialysis (Protein Binding): This is a standard method to determine the extent of drug binding to plasma proteins.
-
Apparatus: A dialysis cell with two chambers separated by a semi-permeable membrane.
-
Procedure: Plasma containing a known concentration of the drug (e.g., warfarin) is placed in one chamber, and a buffer solution is placed in the other. The system is incubated to allow free drug to equilibrate across the membrane. To assess displacement, the displacing drug (phenylbutazone) is added to the plasma chamber.
-
Measurement: The concentration of the drug in both chambers is measured at equilibrium using a suitable analytical method (e.g., LC-MS/MS).
-
Endpoint: The fraction of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.
-
-
Whole Blood Assay (Prostaglandin Synthesis): This ex vivo assay measures the inhibition of COX enzymes in a physiologically relevant matrix.
-
Sample: Freshly drawn whole blood.
-
Procedure: Blood samples are incubated with the test compounds (phenylbutazone alone and in combination). COX-2 is induced using lipopolysaccharide (LPS).
-
Measurement: The concentration of prostaglandins (e.g., PGE2) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Endpoint: The IC50 values for the inhibition of prostaglandin synthesis are determined.
-
Models for Assessing Toxicity
-
NSAID-Induced Gastric Ulcer Model:
-
Animal Model: Typically rats.
-
Procedure: Phenylbutazone, alone or in combination with a gastroprotective agent, is administered orally or subcutaneously, often at a high dose or for several days.
-
Assessment: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.
-
Measurement: The severity of gastric damage is scored based on the number and size of ulcers (ulcer index). Histological examination can also be performed to assess the microscopic damage.
-
Visualizing the Pathways and Processes
To better understand the complex interactions of phenylbutazone, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for pharmacodynamic interaction studies.
Caption: Logical relationship of protein binding displacement interaction.
Conclusion
The pharmacodynamics of phenylbutazone in combination therapies are multifaceted and require careful consideration by researchers and drug development professionals. While combinations can offer synergistic therapeutic benefits, they also present a significant risk of adverse drug interactions, primarily through protein binding displacement and additive toxicity. A thorough understanding of these interactions, supported by robust experimental data, is essential for the rational design of new therapeutic regimens and for ensuring the safe and effective use of this potent anti-inflammatory agent. The experimental models and pathways detailed in this guide provide a framework for the continued investigation and characterization of phenylbutazone's complex pharmacodynamic profile.
References
- 1. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
In Vivo Metabolism of Wofapyrin Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolism of the core components of Wofapyrin: aminopyrine (B3395922) and phenylbutazone. The information presented herein is intended to support research and development activities by providing detailed metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental methodologies.
Introduction
This compound is a combination drug product historically used for its analgesic and anti-inflammatory properties. Its pharmacological activity is derived from its two active ingredients: aminopyrine and phenylbutazone. A thorough understanding of the in vivo metabolic fate of these compounds is critical for assessing their efficacy, safety, and potential for drug-drug interactions. This guide summarizes key findings from various preclinical and clinical studies, with a focus on metabolic transformations, pharmacokinetic profiles, and the analytical methods used for their characterization.
In Vivo Metabolism of Aminopyrine
Aminopyrine undergoes extensive metabolism in vivo, primarily through N-demethylation, N-acetylation, and formylation. The major metabolic pathways have been elucidated in humans and rats, revealing several key metabolites.
Metabolic Pathways
The biotransformation of aminopyrine follows a sequential and branched pathway. The initial and primary steps involve the demethylation of the dimethylamino group.
-
N-Demethylation: This process occurs in two steps, first yielding 4-methylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (B1666024) (AA).
-
N-Acetylation: 4-aminoantipyrine is a major substrate for N-acetyltransferase, leading to the formation of 4-acetylaminoantipyrine (AAA), a significant urinary metabolite in humans.
-
Formylation: An alternative pathway for the metabolism of 4-methylaminoantipyrine involves formylation to produce 4-formylaminoantipyrine (B29614) (FAA).
The metabolic cascade of aminopyrine is depicted in the following diagram.
In Vivo Metabolism of Wofapyrin Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolism of the core components of Wofapyrin: aminopyrine (B3395922) and phenylbutazone. The information presented herein is intended to support research and development activities by providing detailed metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental methodologies.
Introduction
This compound is a combination drug product historically used for its analgesic and anti-inflammatory properties. Its pharmacological activity is derived from its two active ingredients: aminopyrine and phenylbutazone. A thorough understanding of the in vivo metabolic fate of these compounds is critical for assessing their efficacy, safety, and potential for drug-drug interactions. This guide summarizes key findings from various preclinical and clinical studies, with a focus on metabolic transformations, pharmacokinetic profiles, and the analytical methods used for their characterization.
In Vivo Metabolism of Aminopyrine
Aminopyrine undergoes extensive metabolism in vivo, primarily through N-demethylation, N-acetylation, and formylation. The major metabolic pathways have been elucidated in humans and rats, revealing several key metabolites.
Metabolic Pathways
The biotransformation of aminopyrine follows a sequential and branched pathway. The initial and primary steps involve the demethylation of the dimethylamino group.
-
N-Demethylation: This process occurs in two steps, first yielding 4-methylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (B1666024) (AA).
-
N-Acetylation: 4-aminoantipyrine is a major substrate for N-acetyltransferase, leading to the formation of 4-acetylaminoantipyrine (AAA), a significant urinary metabolite in humans.
-
Formylation: An alternative pathway for the metabolism of 4-methylaminoantipyrine involves formylation to produce 4-formylaminoantipyrine (B29614) (FAA).
The metabolic cascade of aminopyrine is depicted in the following diagram.
In Vivo Metabolism of Wofapyrin Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolism of the core components of Wofapyrin: aminopyrine and phenylbutazone. The information presented herein is intended to support research and development activities by providing detailed metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental methodologies.
Introduction
This compound is a combination drug product historically used for its analgesic and anti-inflammatory properties. Its pharmacological activity is derived from its two active ingredients: aminopyrine and phenylbutazone. A thorough understanding of the in vivo metabolic fate of these compounds is critical for assessing their efficacy, safety, and potential for drug-drug interactions. This guide summarizes key findings from various preclinical and clinical studies, with a focus on metabolic transformations, pharmacokinetic profiles, and the analytical methods used for their characterization.
In Vivo Metabolism of Aminopyrine
Aminopyrine undergoes extensive metabolism in vivo, primarily through N-demethylation, N-acetylation, and formylation. The major metabolic pathways have been elucidated in humans and rats, revealing several key metabolites.
Metabolic Pathways
The biotransformation of aminopyrine follows a sequential and branched pathway. The initial and primary steps involve the demethylation of the dimethylamino group.
-
N-Demethylation: This process occurs in two steps, first yielding 4-methylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (AA).
-
N-Acetylation: 4-aminoantipyrine is a major substrate for N-acetyltransferase, leading to the formation of 4-acetylaminoantipyrine (AAA), a significant urinary metabolite in humans.
-
Formylation: An alternative pathway for the metabolism of 4-methylaminoantipyrine involves formylation to produce 4-formylaminoantipyrine (FAA).
The metabolic cascade of aminopyrine is depicted in the following diagram.
Technischer Leitfaden: Die Wirkung von Wofapyrin auf die Prostaglandin-Synthesewege
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von Wofapyrin, einem nichtsteroidalen Antirheumatikum (NSAR), mit besonderem Fokus auf dessen Einfluss auf die Prostaglandin-Synthesewege. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Der Leitfaden umfasst eine Analyse der quantitativen Daten zur Enzymhemmung, detaillierte experimentelle Protokolle und visuelle Darstellungen der beteiligten biochemischen Pfade und Arbeitsabläufe.
Einleitung
This compound ist ein historisches Kombinationspräparat mit antiphlogistischer, analgetischer und antipyretischer Wirkung[1][2]. Wie andere NSAR entfaltet es seine primäre Wirkung durch die Modulation der Eicosanoid-Synthese. Das Verständnis seines Einflusses auf die Prostaglandin-Synthese ist entscheidend für die Einordnung seines therapeutischen Nutzens und seiner Nebenwirkungen. Die Hauptwirkstoffe in Präparaten wie this compound waren typischerweise Pyrazolon-Derivate wie Metamizol (Dipyrone) und Phenylbutazon[3][4][5]. Dieses Dokument konzentriert sich auf die bekannten Mechanismen dieser Wirkstoffklassen.
Der Prostaglandin-Syntheseweg: Ein Überblick
Prostaglandine sind lokal wirkende Gewebshormone, die aus der Arachidonsäure (AA) synthetisiert werden und bei Entzündungen, Schmerz, Fieber und der Thrombozytenaggregation eine zentrale Rolle spielen. Der Syntheseweg beginnt mit der Freisetzung von Arachidonsäure aus den Membranphospholipiden durch das Enzym Phospholipase A2.
Anschließend wird die Arachidonsäure durch die Cyclooxygenase (COX)-Enzyme zu den instabilen Zwischenprodukten Prostaglandin G2 (PGG2) und Prostaglandin H2 (PGH2) umgesetzt. Es gibt zwei Hauptisoformen des COX-Enzyms:
-
COX-1: Ein konstitutiv exprimiertes Enzym, das für die Produktion von Prostaglandinen verantwortlich ist, die physiologische Funktionen wie den Schutz der Magenschleimhaut und die Nierenfunktion regulieren.
-
COX-2: Ein induzierbares Enzym, dessen Expression bei Entzündungen durch Zytokine und andere pro-inflammatorische Stimuli hochreguliert wird. Es ist primär für die Synthese der Prostaglandine verantwortlich, die an Entzündungsreaktionen beteiligt sind.
Aus PGH2 synthetisieren spezifische Prostaglandin-Synthasen die verschiedenen aktiven Prostaglandine (z.B. PGE2, PGF2α) und Thromboxan A2 (TXA2).
Wirkmechanismus der this compound-Komponenten
Der primäre Wirkmechanismus der in this compound enthaltenen Wirkstoffe Metamizol und Phenylbutazon ist die Hemmung der Cyclooxygenase-Enzyme. Durch die Blockade der COX-Aktivität wird die Umwandlung von Arachidonsäure in Prostaglandine reduziert, was die analgetischen, antipyretischen und antiphlogistischen Effekte erklärt.
-
Phenylbutazon: Dieser Wirkstoff ist ein klassisches, nicht-selektives NSAR, das sowohl COX-1 als auch COX-2 hemmt. Die Hemmung von COX-2 vermittelt die erwünschten entzündungshemmenden Effekte, während die gleichzeitige Hemmung von COX-1 für viele der gastrointestinalen und renalen Nebenwirkungen verantwortlich ist.
-
Metamizol: Metamizol ist ein Prodrug, das zum aktiven Metaboliten 4-Methylaminoantipyrin (4-MAA) hydrolysiert wird. Seine genaue Wirkweise ist komplex, aber es hemmt ebenfalls die COX-Enzyme. Studien deuten darauf hin, dass Metamizol unter bestimmten zellulären Bedingungen eine präferenzielle Hemmung von COX-2 aufweisen kann, was sein günstigeres gastrointestinales Sicherheitsprofil im Vergleich zu nicht-selektiven NSAR erklären könnte.
Quantitative Analyse der COX-Hemmung
Die Potenz und Selektivität von NSAR werden häufig durch den IC50-Wert ausgedrückt. Dieser Wert gibt die Konzentration des Wirkstoffs an, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen.
| Wirkstoff | Enzym | IC50-Wert (µg/mL) | Testsystem |
| Metamizol | COX-1 (gereinigt) | ~150 | Gereinigtes Enzym |
| COX-2 (gereinigt) | ~150 | Gereinigtes Enzym | |
| COX-1 (intakte Zellen, Thrombozyten) | 486 ± 56 | Humane Thrombozyten | |
| COX-2 (intakte Zellen, Leukozyten) | 21 ± 2.9 | Humane Leukozyten (LPS-aktiviert) | |
| Phenylbutazon | COX-1 | Datenlage uneinheitlich | Diverse |
| COX-2 | Datenlage uneinheitlich | Diverse |
Tabelle 1: Zusammenfassung der IC50-Werte für Metamizol. Daten aus In-vitro-Studien. Beachten Sie, dass die Werte stark vom verwendeten Testsystem (gereinigtes Enzym vs. intakte Zellen) abhängen. Für Phenylbutazon variieren die publizierten IC50-Werte erheblich je nach Studie und Methodik.
Die Daten für Metamizol zeigen, dass es in zellbasierten Assays eine deutlich höhere Potenz zur Hemmung von COX-2 im Vergleich zu COX-1 aufweist, was auf eine präferenzielle COX-2-Hemmung in vivo hindeutet. Phenylbutazon wird generell als nicht-selektiver COX-Inhibitor eingestuft.
Experimentelle Protokolle zur Untersuchung der Wirkung
Zur Bestimmung der hemmenden Wirkung von Substanzen wie this compound auf die Prostaglandin-Synthese werden standardmäßig In-vitro-Enzym-Assays und zellbasierte Assays verwendet.
Dieses Protokoll beschreibt eine Methode zur Messung der direkten Hemmung der COX-Aktivität.
-
Präparation: Gereinigtes humanes rekombinantes COX-1- oder COX-2-Enzym wird in einem geeigneten Assay-Puffer vorbereitet.
-
Inhibitor-Inkubation: Das Enzym wird mit verschiedenen Konzentrationen des Testwirkstoffs (z.B. 4-MAA, Phenylbutazon) oder Vehikelkontrolle für 10-15 Minuten bei Raumtemperatur vorinkubiert.
-
Reaktionsstart: Die Reaktion wird durch Zugabe von Arachidonsäure (Substrat) und einem fluorogenen Detektionsreagenz gestartet. Die COX-Peroxidase-Aktivität führt zur Oxidation des Reagenzes und erzeugt ein messbares Fluoreszenzsignal.
-
Messung: Die Fluoreszenzintensität wird kinetisch über einen Zeitraum von 5-10 Minuten mit einem Fluoreszenz-Mikroplatten-Lesegerät (Ex/Em = 535/587 nm) gemessen.
-
Datenanalyse: Die Reaktionsgeschwindigkeit (Steigung der Fluoreszenzkurve) wird berechnet. Die prozentuale Hemmung wird relativ zur Vehikelkontrolle bestimmt und zur Berechnung des IC50-Wertes verwendet.
Dieses Protokoll misst die Prostaglandin-Produktion in ganzen Zellen, was die zelluläre Aufnahme und den Metabolismus des Wirkstoffs berücksichtigt.
-
Zellkultur: Humane Monozyten (z.B. aus Vollblut isoliert) oder eine Makrophagen-Zelllinie (z.B. J774) werden kultiviert.
-
Stimulation (für COX-2): Zur Induktion der COX-2-Expression werden die Zellen für mehrere Stunden mit Lipopolysaccharid (LPS) stimuliert. Unstimulierte Zellen exprimieren primär COX-1.
-
Wirkstoffbehandlung: Die stimulierten (COX-2) oder unstimulierten (COX-1) Zellen werden mit verschiedenen Konzentrationen des Testwirkstoffs für 30-60 Minuten inkubiert.
-
Prostaglandin-Synthese: Die Prostaglandin-Produktion wird durch Zugabe von exogener Arachidonsäure ausgelöst und für einen definierten Zeitraum (z.B. 30 Minuten) laufen gelassen.
-
Quantifizierung: Der Zellkulturüberstand wird entnommen. Die Konzentration von PGE2 (als Hauptprodukt) wird mittels eines kompetitiven Enzyme-Linked Immunosorbent Assay (ELISA) quantifiziert.
-
Datenanalyse: Die PGE2-Konzentrationen werden gegen die Wirkstoffkonzentration aufgetragen, um die prozentuale Hemmung und den IC50-Wert zu berechnen.
Zusammenfassung und Ausblick
Die Wirkstoffe von this compound, insbesondere Metamizol und Phenylbutazon, üben ihre therapeutischen Effekte primär durch die Hemmung der COX-Enzyme und die daraus resultierende Reduktion der Prostaglandin-Synthese aus. Quantitative Daten aus zellbasierten Assays legen nahe, dass Metamizol eine präferenzielle Hemmung der induzierbaren COX-2-Isoform zeigt, was sein klinisches Profil mit beeinflusst. Phenylbutazon agiert als potenter, nicht-selektiver Inhibitor beider Isoformen. Die in diesem Leitfaden beschriebenen experimentellen Protokolle stellen Standardmethoden zur Charakterisierung und zum Vergleich der COX-Inhibitor-Aktivität dar und sind für die präklinische Entwicklung von NSAR von entscheidender Bedeutung.
References
Technischer Leitfaden: Die Wirkung von Wofapyrin auf die Prostaglandin-Synthesewege
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von Wofapyrin, einem nichtsteroidalen Antirheumatikum (NSAR), mit besonderem Fokus auf dessen Einfluss auf die Prostaglandin-Synthesewege. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Der Leitfaden umfasst eine Analyse der quantitativen Daten zur Enzymhemmung, detaillierte experimentelle Protokolle und visuelle Darstellungen der beteiligten biochemischen Pfade und Arbeitsabläufe.
Einleitung
This compound ist ein historisches Kombinationspräparat mit antiphlogistischer, analgetischer und antipyretischer Wirkung[1][2]. Wie andere NSAR entfaltet es seine primäre Wirkung durch die Modulation der Eicosanoid-Synthese. Das Verständnis seines Einflusses auf die Prostaglandin-Synthese ist entscheidend für die Einordnung seines therapeutischen Nutzens und seiner Nebenwirkungen. Die Hauptwirkstoffe in Präparaten wie this compound waren typischerweise Pyrazolon-Derivate wie Metamizol (Dipyrone) und Phenylbutazon[3][4][5]. Dieses Dokument konzentriert sich auf die bekannten Mechanismen dieser Wirkstoffklassen.
Der Prostaglandin-Syntheseweg: Ein Überblick
Prostaglandine sind lokal wirkende Gewebshormone, die aus der Arachidonsäure (AA) synthetisiert werden und bei Entzündungen, Schmerz, Fieber und der Thrombozytenaggregation eine zentrale Rolle spielen. Der Syntheseweg beginnt mit der Freisetzung von Arachidonsäure aus den Membranphospholipiden durch das Enzym Phospholipase A2.
Anschließend wird die Arachidonsäure durch die Cyclooxygenase (COX)-Enzyme zu den instabilen Zwischenprodukten Prostaglandin G2 (PGG2) und Prostaglandin H2 (PGH2) umgesetzt. Es gibt zwei Hauptisoformen des COX-Enzyms:
-
COX-1: Ein konstitutiv exprimiertes Enzym, das für die Produktion von Prostaglandinen verantwortlich ist, die physiologische Funktionen wie den Schutz der Magenschleimhaut und die Nierenfunktion regulieren.
-
COX-2: Ein induzierbares Enzym, dessen Expression bei Entzündungen durch Zytokine und andere pro-inflammatorische Stimuli hochreguliert wird. Es ist primär für die Synthese der Prostaglandine verantwortlich, die an Entzündungsreaktionen beteiligt sind.
Aus PGH2 synthetisieren spezifische Prostaglandin-Synthasen die verschiedenen aktiven Prostaglandine (z.B. PGE2, PGF2α) und Thromboxan A2 (TXA2).
Wirkmechanismus der this compound-Komponenten
Der primäre Wirkmechanismus der in this compound enthaltenen Wirkstoffe Metamizol und Phenylbutazon ist die Hemmung der Cyclooxygenase-Enzyme. Durch die Blockade der COX-Aktivität wird die Umwandlung von Arachidonsäure in Prostaglandine reduziert, was die analgetischen, antipyretischen und antiphlogistischen Effekte erklärt.
-
Phenylbutazon: Dieser Wirkstoff ist ein klassisches, nicht-selektives NSAR, das sowohl COX-1 als auch COX-2 hemmt. Die Hemmung von COX-2 vermittelt die erwünschten entzündungshemmenden Effekte, während die gleichzeitige Hemmung von COX-1 für viele der gastrointestinalen und renalen Nebenwirkungen verantwortlich ist.
-
Metamizol: Metamizol ist ein Prodrug, das zum aktiven Metaboliten 4-Methylaminoantipyrin (4-MAA) hydrolysiert wird. Seine genaue Wirkweise ist komplex, aber es hemmt ebenfalls die COX-Enzyme. Studien deuten darauf hin, dass Metamizol unter bestimmten zellulären Bedingungen eine präferenzielle Hemmung von COX-2 aufweisen kann, was sein günstigeres gastrointestinales Sicherheitsprofil im Vergleich zu nicht-selektiven NSAR erklären könnte.
Quantitative Analyse der COX-Hemmung
Die Potenz und Selektivität von NSAR werden häufig durch den IC50-Wert ausgedrückt. Dieser Wert gibt die Konzentration des Wirkstoffs an, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen.
| Wirkstoff | Enzym | IC50-Wert (µg/mL) | Testsystem |
| Metamizol | COX-1 (gereinigt) | ~150 | Gereinigtes Enzym |
| COX-2 (gereinigt) | ~150 | Gereinigtes Enzym | |
| COX-1 (intakte Zellen, Thrombozyten) | 486 ± 56 | Humane Thrombozyten | |
| COX-2 (intakte Zellen, Leukozyten) | 21 ± 2.9 | Humane Leukozyten (LPS-aktiviert) | |
| Phenylbutazon | COX-1 | Datenlage uneinheitlich | Diverse |
| COX-2 | Datenlage uneinheitlich | Diverse |
Tabelle 1: Zusammenfassung der IC50-Werte für Metamizol. Daten aus In-vitro-Studien. Beachten Sie, dass die Werte stark vom verwendeten Testsystem (gereinigtes Enzym vs. intakte Zellen) abhängen. Für Phenylbutazon variieren die publizierten IC50-Werte erheblich je nach Studie und Methodik.
Die Daten für Metamizol zeigen, dass es in zellbasierten Assays eine deutlich höhere Potenz zur Hemmung von COX-2 im Vergleich zu COX-1 aufweist, was auf eine präferenzielle COX-2-Hemmung in vivo hindeutet. Phenylbutazon wird generell als nicht-selektiver COX-Inhibitor eingestuft.
Experimentelle Protokolle zur Untersuchung der Wirkung
Zur Bestimmung der hemmenden Wirkung von Substanzen wie this compound auf die Prostaglandin-Synthese werden standardmäßig In-vitro-Enzym-Assays und zellbasierte Assays verwendet.
Dieses Protokoll beschreibt eine Methode zur Messung der direkten Hemmung der COX-Aktivität.
-
Präparation: Gereinigtes humanes rekombinantes COX-1- oder COX-2-Enzym wird in einem geeigneten Assay-Puffer vorbereitet.
-
Inhibitor-Inkubation: Das Enzym wird mit verschiedenen Konzentrationen des Testwirkstoffs (z.B. 4-MAA, Phenylbutazon) oder Vehikelkontrolle für 10-15 Minuten bei Raumtemperatur vorinkubiert.
-
Reaktionsstart: Die Reaktion wird durch Zugabe von Arachidonsäure (Substrat) und einem fluorogenen Detektionsreagenz gestartet. Die COX-Peroxidase-Aktivität führt zur Oxidation des Reagenzes und erzeugt ein messbares Fluoreszenzsignal.
-
Messung: Die Fluoreszenzintensität wird kinetisch über einen Zeitraum von 5-10 Minuten mit einem Fluoreszenz-Mikroplatten-Lesegerät (Ex/Em = 535/587 nm) gemessen.
-
Datenanalyse: Die Reaktionsgeschwindigkeit (Steigung der Fluoreszenzkurve) wird berechnet. Die prozentuale Hemmung wird relativ zur Vehikelkontrolle bestimmt und zur Berechnung des IC50-Wertes verwendet.
Dieses Protokoll misst die Prostaglandin-Produktion in ganzen Zellen, was die zelluläre Aufnahme und den Metabolismus des Wirkstoffs berücksichtigt.
-
Zellkultur: Humane Monozyten (z.B. aus Vollblut isoliert) oder eine Makrophagen-Zelllinie (z.B. J774) werden kultiviert.
-
Stimulation (für COX-2): Zur Induktion der COX-2-Expression werden die Zellen für mehrere Stunden mit Lipopolysaccharid (LPS) stimuliert. Unstimulierte Zellen exprimieren primär COX-1.
-
Wirkstoffbehandlung: Die stimulierten (COX-2) oder unstimulierten (COX-1) Zellen werden mit verschiedenen Konzentrationen des Testwirkstoffs für 30-60 Minuten inkubiert.
-
Prostaglandin-Synthese: Die Prostaglandin-Produktion wird durch Zugabe von exogener Arachidonsäure ausgelöst und für einen definierten Zeitraum (z.B. 30 Minuten) laufen gelassen.
-
Quantifizierung: Der Zellkulturüberstand wird entnommen. Die Konzentration von PGE2 (als Hauptprodukt) wird mittels eines kompetitiven Enzyme-Linked Immunosorbent Assay (ELISA) quantifiziert.
-
Datenanalyse: Die PGE2-Konzentrationen werden gegen die Wirkstoffkonzentration aufgetragen, um die prozentuale Hemmung und den IC50-Wert zu berechnen.
Zusammenfassung und Ausblick
Die Wirkstoffe von this compound, insbesondere Metamizol und Phenylbutazon, üben ihre therapeutischen Effekte primär durch die Hemmung der COX-Enzyme und die daraus resultierende Reduktion der Prostaglandin-Synthese aus. Quantitative Daten aus zellbasierten Assays legen nahe, dass Metamizol eine präferenzielle Hemmung der induzierbaren COX-2-Isoform zeigt, was sein klinisches Profil mit beeinflusst. Phenylbutazon agiert als potenter, nicht-selektiver Inhibitor beider Isoformen. Die in diesem Leitfaden beschriebenen experimentellen Protokolle stellen Standardmethoden zur Charakterisierung und zum Vergleich der COX-Inhibitor-Aktivität dar und sind für die präklinische Entwicklung von NSAR von entscheidender Bedeutung.
References
Technischer Leitfaden: Die Wirkung von Wofapyrin auf die Prostaglandin-Synthesewege
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von Wofapyrin, einem nichtsteroidalen Antirheumatikum (NSAR), mit besonderem Fokus auf dessen Einfluss auf die Prostaglandin-Synthesewege. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Der Leitfaden umfasst eine Analyse der quantitativen Daten zur Enzymhemmung, detaillierte experimentelle Protokolle und visuelle Darstellungen der beteiligten biochemischen Pfade und Arbeitsabläufe.
Einleitung
This compound ist ein historisches Kombinationspräparat mit antiphlogistischer, analgetischer und antipyretischer Wirkung[1][2]. Wie andere NSAR entfaltet es seine primäre Wirkung durch die Modulation der Eicosanoid-Synthese. Das Verständnis seines Einflusses auf die Prostaglandin-Synthese ist entscheidend für die Einordnung seines therapeutischen Nutzens und seiner Nebenwirkungen. Die Hauptwirkstoffe in Präparaten wie this compound waren typischerweise Pyrazolon-Derivate wie Metamizol (Dipyrone) und Phenylbutazon[3][4][5]. Dieses Dokument konzentriert sich auf die bekannten Mechanismen dieser Wirkstoffklassen.
Der Prostaglandin-Syntheseweg: Ein Überblick
Prostaglandine sind lokal wirkende Gewebshormone, die aus der Arachidonsäure (AA) synthetisiert werden und bei Entzündungen, Schmerz, Fieber und der Thrombozytenaggregation eine zentrale Rolle spielen. Der Syntheseweg beginnt mit der Freisetzung von Arachidonsäure aus den Membranphospholipiden durch das Enzym Phospholipase A2.
Anschließend wird die Arachidonsäure durch die Cyclooxygenase (COX)-Enzyme zu den instabilen Zwischenprodukten Prostaglandin G2 (PGG2) und Prostaglandin H2 (PGH2) umgesetzt. Es gibt zwei Hauptisoformen des COX-Enzyms:
-
COX-1: Ein konstitutiv exprimiertes Enzym, das für die Produktion von Prostaglandinen verantwortlich ist, die physiologische Funktionen wie den Schutz der Magenschleimhaut und die Nierenfunktion regulieren.
-
COX-2: Ein induzierbares Enzym, dessen Expression bei Entzündungen durch Zytokine und andere pro-inflammatorische Stimuli hochreguliert wird. Es ist primär für die Synthese der Prostaglandine verantwortlich, die an Entzündungsreaktionen beteiligt sind.
Aus PGH2 synthetisieren spezifische Prostaglandin-Synthasen die verschiedenen aktiven Prostaglandine (z.B. PGE2, PGF2α) und Thromboxan A2 (TXA2).
Wirkmechanismus der this compound-Komponenten
Der primäre Wirkmechanismus der in this compound enthaltenen Wirkstoffe Metamizol und Phenylbutazon ist die Hemmung der Cyclooxygenase-Enzyme. Durch die Blockade der COX-Aktivität wird die Umwandlung von Arachidonsäure in Prostaglandine reduziert, was die analgetischen, antipyretischen und antiphlogistischen Effekte erklärt.
-
Phenylbutazon: Dieser Wirkstoff ist ein klassisches, nicht-selektives NSAR, das sowohl COX-1 als auch COX-2 hemmt. Die Hemmung von COX-2 vermittelt die erwünschten entzündungshemmenden Effekte, während die gleichzeitige Hemmung von COX-1 für viele der gastrointestinalen und renalen Nebenwirkungen verantwortlich ist.
-
Metamizol: Metamizol ist ein Prodrug, das zum aktiven Metaboliten 4-Methylaminoantipyrin (4-MAA) hydrolysiert wird. Seine genaue Wirkweise ist komplex, aber es hemmt ebenfalls die COX-Enzyme. Studien deuten darauf hin, dass Metamizol unter bestimmten zellulären Bedingungen eine präferenzielle Hemmung von COX-2 aufweisen kann, was sein günstigeres gastrointestinales Sicherheitsprofil im Vergleich zu nicht-selektiven NSAR erklären könnte.
Quantitative Analyse der COX-Hemmung
Die Potenz und Selektivität von NSAR werden häufig durch den IC50-Wert ausgedrückt. Dieser Wert gibt die Konzentration des Wirkstoffs an, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen.
| Wirkstoff | Enzym | IC50-Wert (µg/mL) | Testsystem |
| Metamizol | COX-1 (gereinigt) | ~150 | Gereinigtes Enzym |
| COX-2 (gereinigt) | ~150 | Gereinigtes Enzym | |
| COX-1 (intakte Zellen, Thrombozyten) | 486 ± 56 | Humane Thrombozyten | |
| COX-2 (intakte Zellen, Leukozyten) | 21 ± 2.9 | Humane Leukozyten (LPS-aktiviert) | |
| Phenylbutazon | COX-1 | Datenlage uneinheitlich | Diverse |
| COX-2 | Datenlage uneinheitlich | Diverse |
Tabelle 1: Zusammenfassung der IC50-Werte für Metamizol. Daten aus In-vitro-Studien. Beachten Sie, dass die Werte stark vom verwendeten Testsystem (gereinigtes Enzym vs. intakte Zellen) abhängen. Für Phenylbutazon variieren die publizierten IC50-Werte erheblich je nach Studie und Methodik.
Die Daten für Metamizol zeigen, dass es in zellbasierten Assays eine deutlich höhere Potenz zur Hemmung von COX-2 im Vergleich zu COX-1 aufweist, was auf eine präferenzielle COX-2-Hemmung in vivo hindeutet. Phenylbutazon wird generell als nicht-selektiver COX-Inhibitor eingestuft.
Experimentelle Protokolle zur Untersuchung der Wirkung
Zur Bestimmung der hemmenden Wirkung von Substanzen wie this compound auf die Prostaglandin-Synthese werden standardmäßig In-vitro-Enzym-Assays und zellbasierte Assays verwendet.
Dieses Protokoll beschreibt eine Methode zur Messung der direkten Hemmung der COX-Aktivität.
-
Präparation: Gereinigtes humanes rekombinantes COX-1- oder COX-2-Enzym wird in einem geeigneten Assay-Puffer vorbereitet.
-
Inhibitor-Inkubation: Das Enzym wird mit verschiedenen Konzentrationen des Testwirkstoffs (z.B. 4-MAA, Phenylbutazon) oder Vehikelkontrolle für 10-15 Minuten bei Raumtemperatur vorinkubiert.
-
Reaktionsstart: Die Reaktion wird durch Zugabe von Arachidonsäure (Substrat) und einem fluorogenen Detektionsreagenz gestartet. Die COX-Peroxidase-Aktivität führt zur Oxidation des Reagenzes und erzeugt ein messbares Fluoreszenzsignal.
-
Messung: Die Fluoreszenzintensität wird kinetisch über einen Zeitraum von 5-10 Minuten mit einem Fluoreszenz-Mikroplatten-Lesegerät (Ex/Em = 535/587 nm) gemessen.
-
Datenanalyse: Die Reaktionsgeschwindigkeit (Steigung der Fluoreszenzkurve) wird berechnet. Die prozentuale Hemmung wird relativ zur Vehikelkontrolle bestimmt und zur Berechnung des IC50-Wertes verwendet.
Dieses Protokoll misst die Prostaglandin-Produktion in ganzen Zellen, was die zelluläre Aufnahme und den Metabolismus des Wirkstoffs berücksichtigt.
-
Zellkultur: Humane Monozyten (z.B. aus Vollblut isoliert) oder eine Makrophagen-Zelllinie (z.B. J774) werden kultiviert.
-
Stimulation (für COX-2): Zur Induktion der COX-2-Expression werden die Zellen für mehrere Stunden mit Lipopolysaccharid (LPS) stimuliert. Unstimulierte Zellen exprimieren primär COX-1.
-
Wirkstoffbehandlung: Die stimulierten (COX-2) oder unstimulierten (COX-1) Zellen werden mit verschiedenen Konzentrationen des Testwirkstoffs für 30-60 Minuten inkubiert.
-
Prostaglandin-Synthese: Die Prostaglandin-Produktion wird durch Zugabe von exogener Arachidonsäure ausgelöst und für einen definierten Zeitraum (z.B. 30 Minuten) laufen gelassen.
-
Quantifizierung: Der Zellkulturüberstand wird entnommen. Die Konzentration von PGE2 (als Hauptprodukt) wird mittels eines kompetitiven Enzyme-Linked Immunosorbent Assay (ELISA) quantifiziert.
-
Datenanalyse: Die PGE2-Konzentrationen werden gegen die Wirkstoffkonzentration aufgetragen, um die prozentuale Hemmung und den IC50-Wert zu berechnen.
Zusammenfassung und Ausblick
Die Wirkstoffe von this compound, insbesondere Metamizol und Phenylbutazon, üben ihre therapeutischen Effekte primär durch die Hemmung der COX-Enzyme und die daraus resultierende Reduktion der Prostaglandin-Synthese aus. Quantitative Daten aus zellbasierten Assays legen nahe, dass Metamizol eine präferenzielle Hemmung der induzierbaren COX-2-Isoform zeigt, was sein klinisches Profil mit beeinflusst. Phenylbutazon agiert als potenter, nicht-selektiver Inhibitor beider Isoformen. Die in diesem Leitfaden beschriebenen experimentellen Protokolle stellen Standardmethoden zur Charakterisierung und zum Vergleich der COX-Inhibitor-Aktivität dar und sind für die präklinische Entwicklung von NSAR von entscheidender Bedeutung.
References
Unraveling the Molecular Mechanisms of Wofapyrin: A Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin, a widely prescribed oral anticoagulant, exerts its therapeutic effect by modulating the vitamin K cycle, a critical pathway in blood coagulation. The active ingredient in this compound is Warfarin (B611796), a coumarin (B35378) derivative that functions as a potent inhibitor of a key enzyme in this cycle. This technical guide provides an in-depth exploration of the cellular targets of Warfarin, presenting quantitative data on its interactions, detailed experimental protocols for the investigation of its mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.
Primary Cellular Target: Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)
The principal cellular target of Warfarin is the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. VKORC1 is a crucial enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins.
Warfarin inhibits VKORC1, leading to a depletion of the reduced form of vitamin K.[1] This, in turn, impairs the activity of GGCX and results in the production of undercarboxylated, and therefore inactive, vitamin K-dependent clotting factors.
Quantitative Analysis of Warfarin-VKORC1 Interaction
The inhibitory potency of Warfarin against VKORC1 has been characterized by various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this interaction. It is important to note that these values can vary significantly depending on the experimental conditions, particularly the reductant used in in vitro assays.[2][3]
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | ~2.4 µM | Microsomal VKORC1 with DTT as reductant | [4] |
| IC50 | ~52 nM | Microsomal VKORC1 with GSH as reductant | [4] |
| IC50 | ~82 nM | Microsomal VKORC1 with GSH/GSSG as reductant | |
| Ki (apparent) | ~20 nM | Microsomal VKORC1 with GSH as reductant, tight-binding inhibition kinetics | |
| IC50 | ~0.6 nM | Cell-based assay at endogenous VKORC1 levels |
Note: DTT (dithiothreitol) and GSH (glutathione) are reducing agents used in in vitro assays to mimic the cellular environment. The use of GSH provides a more physiologically relevant estimation of Warfarin's potency.
Downstream Cellular Targets: Vitamin K-Dependent Proteins
The inhibition of VKORC1 by Warfarin has a cascading effect on a range of vitamin K-dependent proteins, which are the downstream cellular targets. These proteins require gamma-carboxylation of specific glutamate residues to become biologically active.
Coagulation Factors
The primary therapeutic effect of Warfarin is achieved through the inhibition of the synthesis of active forms of several clotting factors:
-
Prothrombin (Factor II)
-
Factor VII
-
Factor IX
-
Factor X
The impaired function of these factors leads to a prolongation of clotting time, thereby reducing the risk of thrombosis.
Anticoagulant Proteins
Warfarin also affects the synthesis of endogenous anticoagulant proteins:
-
Protein C
-
Protein S
-
Protein Z
The inhibition of these proteins can initially lead to a transient procoagulant state upon initiation of Warfarin therapy.
Other Vitamin K-Dependent Proteins
Beyond the coagulation cascade, other vitamin K-dependent proteins are also affected by Warfarin, although the clinical significance of this is still under investigation. These include:
-
Osteocalcin: A protein involved in bone metabolism.
-
Matrix Gla Protein (MGP): An inhibitor of vascular calcification.
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and Warfarin's Mechanism of Action
Caption: The Vitamin K cycle and the inhibitory action of Warfarin on VKORC1.
Experimental Workflow for Determining Warfarin IC50 using a Microsomal Assay
Caption: Workflow for determining the IC50 of Warfarin against VKORC1.
Experimental Protocols
In Vitro VKORC1 Activity Assay (Microsomal Assay)
This protocol is adapted from methods described for measuring Warfarin's inhibition of VKORC1 in microsomes.
a. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells expressing VKORC1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
b. VKORC1 Activity Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), a reducing agent (e.g., 5 mM DTT or 1 mM GSH), and the substrate, vitamin K 2,3-epoxide (e.g., 10 µM).
-
Add a known amount of microsomal protein to the reaction mixture.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of Warfarin for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and hexane).
-
Extract the vitamin K metabolites into the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of vitamin K quinone produced using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
This is a standard clinical laboratory test to assess the effect of Warfarin on the extrinsic and common pathways of the coagulation cascade.
a. Sample Collection:
-
Collect whole blood by venipuncture into a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
The ratio of blood to anticoagulant is critical (typically 9:1).
b. Plasma Preparation:
-
Centrifuge the blood sample to separate the plasma from the blood cells.
-
Carefully collect the platelet-poor plasma for analysis.
c. PT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a thromboplastin (B12709170) reagent (a combination of tissue factor and phospholipids) and calcium to the plasma sample to initiate coagulation.
-
Measure the time in seconds for a fibrin (B1330869) clot to form. This is the prothrombin time (PT).
d. INR Calculation:
-
The International Normalized Ratio (INR) is calculated to standardize the PT results across different laboratories and reagents.
-
The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI
-
Patient PT: The prothrombin time of the patient's plasma.
-
Mean Normal PT: The average prothrombin time of a population of healthy individuals.
-
ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.
-
Conclusion
The primary cellular target of this compound's active ingredient, Warfarin, is the enzyme VKORC1. By inhibiting this enzyme, Warfarin disrupts the vitamin K cycle, leading to the decreased activity of vitamin K-dependent coagulation factors and thereby exerting its anticoagulant effect. The quantitative analysis of Warfarin's interaction with VKORC1 and the downstream functional assays, such as PT/INR, are essential for understanding its mechanism of action and for the clinical management of anticoagulant therapy. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to investigate the molecular pharmacology of Warfarin and similar compounds.
References
- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Wofapyrin: A Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin, a widely prescribed oral anticoagulant, exerts its therapeutic effect by modulating the vitamin K cycle, a critical pathway in blood coagulation. The active ingredient in this compound is Warfarin (B611796), a coumarin (B35378) derivative that functions as a potent inhibitor of a key enzyme in this cycle. This technical guide provides an in-depth exploration of the cellular targets of Warfarin, presenting quantitative data on its interactions, detailed experimental protocols for the investigation of its mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.
Primary Cellular Target: Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)
The principal cellular target of Warfarin is the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. VKORC1 is a crucial enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins.
Warfarin inhibits VKORC1, leading to a depletion of the reduced form of vitamin K.[1] This, in turn, impairs the activity of GGCX and results in the production of undercarboxylated, and therefore inactive, vitamin K-dependent clotting factors.
Quantitative Analysis of Warfarin-VKORC1 Interaction
The inhibitory potency of Warfarin against VKORC1 has been characterized by various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this interaction. It is important to note that these values can vary significantly depending on the experimental conditions, particularly the reductant used in in vitro assays.[2][3]
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | ~2.4 µM | Microsomal VKORC1 with DTT as reductant | [4] |
| IC50 | ~52 nM | Microsomal VKORC1 with GSH as reductant | [4] |
| IC50 | ~82 nM | Microsomal VKORC1 with GSH/GSSG as reductant | |
| Ki (apparent) | ~20 nM | Microsomal VKORC1 with GSH as reductant, tight-binding inhibition kinetics | |
| IC50 | ~0.6 nM | Cell-based assay at endogenous VKORC1 levels |
Note: DTT (dithiothreitol) and GSH (glutathione) are reducing agents used in in vitro assays to mimic the cellular environment. The use of GSH provides a more physiologically relevant estimation of Warfarin's potency.
Downstream Cellular Targets: Vitamin K-Dependent Proteins
The inhibition of VKORC1 by Warfarin has a cascading effect on a range of vitamin K-dependent proteins, which are the downstream cellular targets. These proteins require gamma-carboxylation of specific glutamate residues to become biologically active.
Coagulation Factors
The primary therapeutic effect of Warfarin is achieved through the inhibition of the synthesis of active forms of several clotting factors:
-
Prothrombin (Factor II)
-
Factor VII
-
Factor IX
-
Factor X
The impaired function of these factors leads to a prolongation of clotting time, thereby reducing the risk of thrombosis.
Anticoagulant Proteins
Warfarin also affects the synthesis of endogenous anticoagulant proteins:
-
Protein C
-
Protein S
-
Protein Z
The inhibition of these proteins can initially lead to a transient procoagulant state upon initiation of Warfarin therapy.
Other Vitamin K-Dependent Proteins
Beyond the coagulation cascade, other vitamin K-dependent proteins are also affected by Warfarin, although the clinical significance of this is still under investigation. These include:
-
Osteocalcin: A protein involved in bone metabolism.
-
Matrix Gla Protein (MGP): An inhibitor of vascular calcification.
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and Warfarin's Mechanism of Action
Caption: The Vitamin K cycle and the inhibitory action of Warfarin on VKORC1.
Experimental Workflow for Determining Warfarin IC50 using a Microsomal Assay
Caption: Workflow for determining the IC50 of Warfarin against VKORC1.
Experimental Protocols
In Vitro VKORC1 Activity Assay (Microsomal Assay)
This protocol is adapted from methods described for measuring Warfarin's inhibition of VKORC1 in microsomes.
a. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells expressing VKORC1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
b. VKORC1 Activity Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), a reducing agent (e.g., 5 mM DTT or 1 mM GSH), and the substrate, vitamin K 2,3-epoxide (e.g., 10 µM).
-
Add a known amount of microsomal protein to the reaction mixture.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of Warfarin for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and hexane).
-
Extract the vitamin K metabolites into the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of vitamin K quinone produced using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
This is a standard clinical laboratory test to assess the effect of Warfarin on the extrinsic and common pathways of the coagulation cascade.
a. Sample Collection:
-
Collect whole blood by venipuncture into a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
The ratio of blood to anticoagulant is critical (typically 9:1).
b. Plasma Preparation:
-
Centrifuge the blood sample to separate the plasma from the blood cells.
-
Carefully collect the platelet-poor plasma for analysis.
c. PT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a thromboplastin (B12709170) reagent (a combination of tissue factor and phospholipids) and calcium to the plasma sample to initiate coagulation.
-
Measure the time in seconds for a fibrin (B1330869) clot to form. This is the prothrombin time (PT).
d. INR Calculation:
-
The International Normalized Ratio (INR) is calculated to standardize the PT results across different laboratories and reagents.
-
The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI
-
Patient PT: The prothrombin time of the patient's plasma.
-
Mean Normal PT: The average prothrombin time of a population of healthy individuals.
-
ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.
-
Conclusion
The primary cellular target of this compound's active ingredient, Warfarin, is the enzyme VKORC1. By inhibiting this enzyme, Warfarin disrupts the vitamin K cycle, leading to the decreased activity of vitamin K-dependent coagulation factors and thereby exerting its anticoagulant effect. The quantitative analysis of Warfarin's interaction with VKORC1 and the downstream functional assays, such as PT/INR, are essential for understanding its mechanism of action and for the clinical management of anticoagulant therapy. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to investigate the molecular pharmacology of Warfarin and similar compounds.
References
- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Wofapyrin: A Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin, a widely prescribed oral anticoagulant, exerts its therapeutic effect by modulating the vitamin K cycle, a critical pathway in blood coagulation. The active ingredient in this compound is Warfarin, a coumarin derivative that functions as a potent inhibitor of a key enzyme in this cycle. This technical guide provides an in-depth exploration of the cellular targets of Warfarin, presenting quantitative data on its interactions, detailed experimental protocols for the investigation of its mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.
Primary Cellular Target: Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)
The principal cellular target of Warfarin is the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. VKORC1 is a crucial enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent proteins.
Warfarin inhibits VKORC1, leading to a depletion of the reduced form of vitamin K.[1] This, in turn, impairs the activity of GGCX and results in the production of undercarboxylated, and therefore inactive, vitamin K-dependent clotting factors.
Quantitative Analysis of Warfarin-VKORC1 Interaction
The inhibitory potency of Warfarin against VKORC1 has been characterized by various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this interaction. It is important to note that these values can vary significantly depending on the experimental conditions, particularly the reductant used in in vitro assays.[2][3]
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | ~2.4 µM | Microsomal VKORC1 with DTT as reductant | [4] |
| IC50 | ~52 nM | Microsomal VKORC1 with GSH as reductant | [4] |
| IC50 | ~82 nM | Microsomal VKORC1 with GSH/GSSG as reductant | |
| Ki (apparent) | ~20 nM | Microsomal VKORC1 with GSH as reductant, tight-binding inhibition kinetics | |
| IC50 | ~0.6 nM | Cell-based assay at endogenous VKORC1 levels |
Note: DTT (dithiothreitol) and GSH (glutathione) are reducing agents used in in vitro assays to mimic the cellular environment. The use of GSH provides a more physiologically relevant estimation of Warfarin's potency.
Downstream Cellular Targets: Vitamin K-Dependent Proteins
The inhibition of VKORC1 by Warfarin has a cascading effect on a range of vitamin K-dependent proteins, which are the downstream cellular targets. These proteins require gamma-carboxylation of specific glutamate residues to become biologically active.
Coagulation Factors
The primary therapeutic effect of Warfarin is achieved through the inhibition of the synthesis of active forms of several clotting factors:
-
Prothrombin (Factor II)
-
Factor VII
-
Factor IX
-
Factor X
The impaired function of these factors leads to a prolongation of clotting time, thereby reducing the risk of thrombosis.
Anticoagulant Proteins
Warfarin also affects the synthesis of endogenous anticoagulant proteins:
-
Protein C
-
Protein S
-
Protein Z
The inhibition of these proteins can initially lead to a transient procoagulant state upon initiation of Warfarin therapy.
Other Vitamin K-Dependent Proteins
Beyond the coagulation cascade, other vitamin K-dependent proteins are also affected by Warfarin, although the clinical significance of this is still under investigation. These include:
-
Osteocalcin: A protein involved in bone metabolism.
-
Matrix Gla Protein (MGP): An inhibitor of vascular calcification.
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and Warfarin's Mechanism of Action
Caption: The Vitamin K cycle and the inhibitory action of Warfarin on VKORC1.
Experimental Workflow for Determining Warfarin IC50 using a Microsomal Assay
Caption: Workflow for determining the IC50 of Warfarin against VKORC1.
Experimental Protocols
In Vitro VKORC1 Activity Assay (Microsomal Assay)
This protocol is adapted from methods described for measuring Warfarin's inhibition of VKORC1 in microsomes.
a. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells expressing VKORC1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
b. VKORC1 Activity Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), a reducing agent (e.g., 5 mM DTT or 1 mM GSH), and the substrate, vitamin K 2,3-epoxide (e.g., 10 µM).
-
Add a known amount of microsomal protein to the reaction mixture.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of Warfarin for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).
-
Extract the vitamin K metabolites into the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of vitamin K quinone produced using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
This is a standard clinical laboratory test to assess the effect of Warfarin on the extrinsic and common pathways of the coagulation cascade.
a. Sample Collection:
-
Collect whole blood by venipuncture into a tube containing 3.2% sodium citrate anticoagulant.
-
The ratio of blood to anticoagulant is critical (typically 9:1).
b. Plasma Preparation:
-
Centrifuge the blood sample to separate the plasma from the blood cells.
-
Carefully collect the platelet-poor plasma for analysis.
c. PT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium to the plasma sample to initiate coagulation.
-
Measure the time in seconds for a fibrin clot to form. This is the prothrombin time (PT).
d. INR Calculation:
-
The International Normalized Ratio (INR) is calculated to standardize the PT results across different laboratories and reagents.
-
The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI
-
Patient PT: The prothrombin time of the patient's plasma.
-
Mean Normal PT: The average prothrombin time of a population of healthy individuals.
-
ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.
-
Conclusion
The primary cellular target of this compound's active ingredient, Warfarin, is the enzyme VKORC1. By inhibiting this enzyme, Warfarin disrupts the vitamin K cycle, leading to the decreased activity of vitamin K-dependent coagulation factors and thereby exerting its anticoagulant effect. The quantitative analysis of Warfarin's interaction with VKORC1 and the downstream functional assays, such as PT/INR, are essential for understanding its mechanism of action and for the clinical management of anticoagulant therapy. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to investigate the molecular pharmacology of Warfarin and similar compounds.
References
- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery and early-stage synthesis of pyrazolone (B3327878) derivatives, a class of heterocyclic compounds that have played a pivotal role in the history of medicinal chemistry. This document details the foundational Knorr pyrazole (B372694) synthesis, presents key quantitative data for early derivatives, outlines detailed experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.
Discovery and Significance
The journey into the world of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential quinine-related compounds, he unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (also called Phenazone).[1][3] This serendipitous discovery marked a significant milestone in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1] The success of Antipyrine spurred further research into this novel class of compounds, leading to the development of other notable derivatives such as Phenylbutazone.
The Knorr Pyrazole Synthesis: A Foundational Reaction
The cornerstone of early pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester. This versatile and relatively straightforward reaction paved the way for the creation of a wide array of pyrazolone analogs.
The general mechanism of the Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.
Quantitative Data of Early Pyrazolone Derivatives
The following table summarizes key quantitative data for some of the earliest and most significant pyrazolone derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Antipyrine (Phenazone) | Chemical structure of Antipyrine | C₁₁H₁₂N₂O | 188.23 | 110-113 | - |
| 1-Phenyl-3-methyl-5-pyrazolone | Chemical structure of 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-130 | 94.8 - 97.6 |
| Phenylbutazone | Chemical structure of Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105 | 92 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key early pyrazolone derivatives, based on historical accounts and modern reconstructions of these classic experiments.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This compound is a crucial intermediate in the synthesis of many pyrazolone derivatives.
Materials:
-
Phenylhydrazine (B124118) (0.5 mol)
-
Ethyl acetoacetate (B1235776)
-
Methanol (80 mL)
-
Concentrated Hydrochloric Acid
-
Acetone or Ethyl Acetate (B1210297) (for recrystallization)
Procedure:
-
In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.
-
Stir the solution and add concentrated hydrochloric acid to adjust the pH to approximately 5-6.
-
Slowly add ethyl acetoacetate to the stirred solution.
-
Heat the reaction mixture to reflux for 1-6 hours.
-
After reflux, cool the reaction solution to allow for the crystallization of the crude product.
-
Filter the crude product.
-
Recrystallize the crude product from a methanol-acetone or methanol-ethyl acetate mixed solvent to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.
-
Dry the purified crystals. The reported yield is typically high, in the range of 94.8% to 97.6%, with a melting point of 127-127.6 °C.
Synthesis of Antipyrine (Phenazone)
Antipyrine is synthesized from the intermediate 1-phenyl-3-methyl-5-pyrazolone.
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Dimethyl sulfate (B86663) or Methyl iodide
-
Methanol or other suitable solvent
Procedure:
-
The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.
-
While historical specifics from Knorr's original synthesis are not fully detailed in readily available sources, modern procedures involve reacting 1-phenyl-3-methyl-5-pyrazolone with a methylating agent such as dimethyl sulfate or methyl iodide in a suitable solvent.
Synthesis of Phenylbutazone Intermediate (Diethyl n-butylmalonate)
This protocol describes the synthesis of a key intermediate for Phenylbutazone.
Materials:
-
Dichloroethylamine (3 L)
-
Cuprous chloride (6.2 mol)
-
Diethyl malonate (6.1 mol)
-
n-Aminobutane (6.6-6.8 mol)
-
Sodium chloride solution (15-20%)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3 L of dichloroethylamine and 6.2 mol of cuprous chloride in batches.
-
Control the stirring speed at 130-150 rpm and increase the solution temperature to 70-75 °C for 3-4 hours.
-
Dropwise add 6.1 mol of diethyl malonate and continue stirring for 70-90 minutes.
-
Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.
-
Perform reduced-pressure distillation to separate out dichloroethylamine.
-
Cool the solution to 15-18 °C and add 3 L of sodium chloride solution, stirring at 160-190 rpm for 40-70 minutes to separate the aqueous layer.
-
Perform reduced-pressure distillation of the oil layer, collecting the fraction at 130-135 °C.
-
Wash the collected fraction with a salt solution and hexane.
-
Recrystallize the product in ethyl acetate to obtain diethyl n-butylmalonate. A reported yield for a similar process is 92%.
Visualizing the Process and Mechanism
Experimental Workflow for Knorr Pyrazole Synthesis
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Signaling Pathway of Early Pyrazolone Derivatives
The primary mechanism of action for early pyrazolone analgesics like Antipyrine and Phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by early pyrazolone derivatives.
References
The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery and early-stage synthesis of pyrazolone (B3327878) derivatives, a class of heterocyclic compounds that have played a pivotal role in the history of medicinal chemistry. This document details the foundational Knorr pyrazole (B372694) synthesis, presents key quantitative data for early derivatives, outlines detailed experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.
Discovery and Significance
The journey into the world of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential quinine-related compounds, he unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (also called Phenazone).[1][3] This serendipitous discovery marked a significant milestone in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1] The success of Antipyrine spurred further research into this novel class of compounds, leading to the development of other notable derivatives such as Phenylbutazone.
The Knorr Pyrazole Synthesis: A Foundational Reaction
The cornerstone of early pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester. This versatile and relatively straightforward reaction paved the way for the creation of a wide array of pyrazolone analogs.
The general mechanism of the Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.
Quantitative Data of Early Pyrazolone Derivatives
The following table summarizes key quantitative data for some of the earliest and most significant pyrazolone derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Antipyrine (Phenazone) | Chemical structure of Antipyrine | C₁₁H₁₂N₂O | 188.23 | 110-113 | - |
| 1-Phenyl-3-methyl-5-pyrazolone | Chemical structure of 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-130 | 94.8 - 97.6 |
| Phenylbutazone | Chemical structure of Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105 | 92 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key early pyrazolone derivatives, based on historical accounts and modern reconstructions of these classic experiments.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This compound is a crucial intermediate in the synthesis of many pyrazolone derivatives.
Materials:
-
Phenylhydrazine (B124118) (0.5 mol)
-
Ethyl acetoacetate (B1235776)
-
Methanol (80 mL)
-
Concentrated Hydrochloric Acid
-
Acetone or Ethyl Acetate (B1210297) (for recrystallization)
Procedure:
-
In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.
-
Stir the solution and add concentrated hydrochloric acid to adjust the pH to approximately 5-6.
-
Slowly add ethyl acetoacetate to the stirred solution.
-
Heat the reaction mixture to reflux for 1-6 hours.
-
After reflux, cool the reaction solution to allow for the crystallization of the crude product.
-
Filter the crude product.
-
Recrystallize the crude product from a methanol-acetone or methanol-ethyl acetate mixed solvent to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.
-
Dry the purified crystals. The reported yield is typically high, in the range of 94.8% to 97.6%, with a melting point of 127-127.6 °C.
Synthesis of Antipyrine (Phenazone)
Antipyrine is synthesized from the intermediate 1-phenyl-3-methyl-5-pyrazolone.
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Dimethyl sulfate (B86663) or Methyl iodide
-
Methanol or other suitable solvent
Procedure:
-
The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.
-
While historical specifics from Knorr's original synthesis are not fully detailed in readily available sources, modern procedures involve reacting 1-phenyl-3-methyl-5-pyrazolone with a methylating agent such as dimethyl sulfate or methyl iodide in a suitable solvent.
Synthesis of Phenylbutazone Intermediate (Diethyl n-butylmalonate)
This protocol describes the synthesis of a key intermediate for Phenylbutazone.
Materials:
-
Dichloroethylamine (3 L)
-
Cuprous chloride (6.2 mol)
-
Diethyl malonate (6.1 mol)
-
n-Aminobutane (6.6-6.8 mol)
-
Sodium chloride solution (15-20%)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3 L of dichloroethylamine and 6.2 mol of cuprous chloride in batches.
-
Control the stirring speed at 130-150 rpm and increase the solution temperature to 70-75 °C for 3-4 hours.
-
Dropwise add 6.1 mol of diethyl malonate and continue stirring for 70-90 minutes.
-
Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.
-
Perform reduced-pressure distillation to separate out dichloroethylamine.
-
Cool the solution to 15-18 °C and add 3 L of sodium chloride solution, stirring at 160-190 rpm for 40-70 minutes to separate the aqueous layer.
-
Perform reduced-pressure distillation of the oil layer, collecting the fraction at 130-135 °C.
-
Wash the collected fraction with a salt solution and hexane.
-
Recrystallize the product in ethyl acetate to obtain diethyl n-butylmalonate. A reported yield for a similar process is 92%.
Visualizing the Process and Mechanism
Experimental Workflow for Knorr Pyrazole Synthesis
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Signaling Pathway of Early Pyrazolone Derivatives
The primary mechanism of action for early pyrazolone analgesics like Antipyrine and Phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by early pyrazolone derivatives.
References
The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery and early-stage synthesis of pyrazolone derivatives, a class of heterocyclic compounds that have played a pivotal role in the history of medicinal chemistry. This document details the foundational Knorr pyrazole synthesis, presents key quantitative data for early derivatives, outlines detailed experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.
Discovery and Significance
The journey into the world of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential quinine-related compounds, he unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (also called Phenazone).[1][3] This serendipitous discovery marked a significant milestone in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1] The success of Antipyrine spurred further research into this novel class of compounds, leading to the development of other notable derivatives such as Phenylbutazone.
The Knorr Pyrazole Synthesis: A Foundational Reaction
The cornerstone of early pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester. This versatile and relatively straightforward reaction paved the way for the creation of a wide array of pyrazolone analogs.
The general mechanism of the Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.
Quantitative Data of Early Pyrazolone Derivatives
The following table summarizes key quantitative data for some of the earliest and most significant pyrazolone derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Antipyrine (Phenazone) | Chemical structure of Antipyrine | C₁₁H₁₂N₂O | 188.23 | 110-113 | - |
| 1-Phenyl-3-methyl-5-pyrazolone | Chemical structure of 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-130 | 94.8 - 97.6 |
| Phenylbutazone | Chemical structure of Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105 | 92 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key early pyrazolone derivatives, based on historical accounts and modern reconstructions of these classic experiments.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This compound is a crucial intermediate in the synthesis of many pyrazolone derivatives.
Materials:
-
Phenylhydrazine (0.5 mol)
-
Ethyl acetoacetate
-
Methanol (80 mL)
-
Concentrated Hydrochloric Acid
-
Acetone or Ethyl Acetate (for recrystallization)
Procedure:
-
In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.
-
Stir the solution and add concentrated hydrochloric acid to adjust the pH to approximately 5-6.
-
Slowly add ethyl acetoacetate to the stirred solution.
-
Heat the reaction mixture to reflux for 1-6 hours.
-
After reflux, cool the reaction solution to allow for the crystallization of the crude product.
-
Filter the crude product.
-
Recrystallize the crude product from a methanol-acetone or methanol-ethyl acetate mixed solvent to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.
-
Dry the purified crystals. The reported yield is typically high, in the range of 94.8% to 97.6%, with a melting point of 127-127.6 °C.
Synthesis of Antipyrine (Phenazone)
Antipyrine is synthesized from the intermediate 1-phenyl-3-methyl-5-pyrazolone.
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Dimethyl sulfate or Methyl iodide
-
Methanol or other suitable solvent
Procedure:
-
The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.
-
While historical specifics from Knorr's original synthesis are not fully detailed in readily available sources, modern procedures involve reacting 1-phenyl-3-methyl-5-pyrazolone with a methylating agent such as dimethyl sulfate or methyl iodide in a suitable solvent.
Synthesis of Phenylbutazone Intermediate (Diethyl n-butylmalonate)
This protocol describes the synthesis of a key intermediate for Phenylbutazone.
Materials:
-
Dichloroethylamine (3 L)
-
Cuprous chloride (6.2 mol)
-
Diethyl malonate (6.1 mol)
-
n-Aminobutane (6.6-6.8 mol)
-
Sodium chloride solution (15-20%)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3 L of dichloroethylamine and 6.2 mol of cuprous chloride in batches.
-
Control the stirring speed at 130-150 rpm and increase the solution temperature to 70-75 °C for 3-4 hours.
-
Dropwise add 6.1 mol of diethyl malonate and continue stirring for 70-90 minutes.
-
Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.
-
Perform reduced-pressure distillation to separate out dichloroethylamine.
-
Cool the solution to 15-18 °C and add 3 L of sodium chloride solution, stirring at 160-190 rpm for 40-70 minutes to separate the aqueous layer.
-
Perform reduced-pressure distillation of the oil layer, collecting the fraction at 130-135 °C.
-
Wash the collected fraction with a salt solution and hexane.
-
Recrystallize the product in ethyl acetate to obtain diethyl n-butylmalonate. A reported yield for a similar process is 92%.
Visualizing the Process and Mechanism
Experimental Workflow for Knorr Pyrazole Synthesis
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Signaling Pathway of Early Pyrazolone Derivatives
The primary mechanism of action for early pyrazolone analgesics like Antipyrine and Phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by early pyrazolone derivatives.
References
Toxicological Profile of Wofapyrin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wofapyrin, a combination drug formulation typically containing phenylbutazone (B1037) and metamizole (B1201355), is utilized for its analgesic, anti-inflammatory, and antipyretic properties, primarily in veterinary medicine. A comprehensive understanding of its toxicological profile is paramount for its safe and effective use. This technical guide synthesizes the available toxicological data for the individual active ingredients, phenylbutazone and metamizole, from various animal models to construct a presumptive toxicological profile for this compound. Due to a notable lack of publicly available toxicological studies on the specific combination of phenylbutazone and metamizole, this document extrapolates potential toxicities based on the well-documented effects of its components. The primary target organs for toxicity are the gastrointestinal tract, hematopoietic system, kidneys, and liver. This guide provides a detailed overview of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and developmental toxicity, supported by quantitative data and experimental methodologies.
Introduction to this compound and its Components
This compound is a compound analgesic and anti-inflammatory drug. Its efficacy is derived from the synergistic action of its two main components:
-
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2][3][4][5]
-
Metamizole (Dipyrone): A non-opioid analgesic with potent antipyretic and spasmolytic properties. Its mechanism of action is complex and not fully elucidated but is thought to involve inhibition of central COX-3 and activation of the opioidergic and cannabinoid systems.
The combination aims to provide enhanced pain relief and anti-inflammatory effects. However, the combination of two NSAIDs can also potentiate adverse effects.
Toxicological Profile of Individual Components
The following sections detail the toxicological findings for phenylbutazone and metamizole in various animal models.
Phenylbutazone
Acute Toxicity:
Phenylbutazone exhibits moderate acute toxicity. The oral LD50 in rats is reported to be 245 mg/kg.
Sub-chronic and Chronic Toxicity:
Long-term exposure to phenylbutazone has been shown to induce significant organ damage. In a 2-year study, F344/N rats administered 50 or 100 mg/kg/day of phenylbutazone by gavage developed renal tubular cell neoplasms. In the same study, B6C3F1 mice given 150 or 300 mg/kg/day developed liver tumors, specifically hepatocellular neoplasms in males. Other observed effects in rats included kidney inflammation, papillary necrosis, and mineralization. In dogs, gastrointestinal toxicity is a concern, though reported to be rare and often reversible upon drug withdrawal. Myelotoxic reactions in dogs are considered exceptional and idiosyncratic. In horses, doses exceeding 8.8 mg/kg/day have been associated with anorexia, depression, colic, hypoproteinemia, diarrhea, oral and gastrointestinal erosions and ulcers, and renal papillary necrosis.
Genotoxicity and Carcinogenicity:
Phenylbutazone is considered a genotoxic carcinogen with a threshold dose. It has shown weak in vitro activity in some genotoxicity assays at high, cytotoxic concentrations. In vivo, phenylbutazone and its major metabolite can cause sister chromatid exchanges in rodents and cytogenetic effects in humans. As mentioned, long-term studies have demonstrated its carcinogenicity in rats (kidney) and mice (liver).
Developmental and Reproductive Toxicity:
Information on the developmental and reproductive toxicity of phenylbutazone is limited in the available search results. Standard guidelines for assessing developmental and reproductive toxicity (DART) exist, such as those from the FDA and ICH, which outline the types of studies required to evaluate these endpoints.
Metamizole (Dipyrone)
Acute Toxicity:
Metamizole generally has low acute toxicity. However, a study in chicken embryos identified a 100% lethal dose (LD100) of 500 mg/kg when administered in-ovo. In mice, central nervous system effects like sedation and convulsions have been reported at oral doses ranging from 100 mg/kg to 2000 mg/kg.
Sub-chronic and Chronic Toxicity:
Sub-chronic administration of metamizole in rats has been shown to cause organ damage. A 14-day study in Wistar rats with oral doses of 500 mg/kg and 1000 mg/kg resulted in mild heart damage, moderate liver damage, and severe kidney damage. Histopathological changes included atrophy and irregular hepatic cells in the liver. In dogs, administration of metamizole at doses of 38-159 mg/kg/day has been associated with the formation of Heinz bodies, leading to hemolytic anemia, particularly in multimorbid dogs. A high dose of 450 mg/kg for 4 weeks in dogs caused a decrease in white blood cell count.
Genotoxicity and Carcinogenicity:
The genotoxicity and carcinogenicity data for metamizole are not as extensively detailed in the provided search results as for phenylbutazone. A comprehensive survey of marketed pharmaceuticals indicates that out of 338 drugs with carcinogenicity data, 160 had at least one positive result, and of 449 drugs with genotoxicity data, 183 had at least one positive finding, highlighting the importance of specific testing for each compound. Standard genotoxicity testing batteries, including the Ames test, are recommended by regulatory bodies like the ICH.
Developmental and Reproductive Toxicity:
A study on chicken embryos demonstrated that high doses of metamizole can be embryotoxic and teratogenic, affecting skeletal development with decreased tibia and femur lengths and increased mortality.
Quantitative Toxicological Data
The following tables summarize the key quantitative data extracted from the literature for the individual components of this compound.
Table 1: Acute Toxicity Data for Phenylbutazone and Metamizole
| Compound | Species | Route | Parameter | Value |
| Phenylbutazone | Rat | Oral | LD50 | 245 mg/kg |
| Metamizole | Chicken Embryo | In-ovo | LD100 | 500 mg/kg |
Table 2: Dosing Information from Sub-chronic and Chronic Toxicity Studies
| Compound | Species | Duration | Dose Levels | Observed Effects |
| Phenylbutazone | Rat | 2 years | 50, 100 mg/kg/day | Renal tubular cell neoplasms |
| Phenylbutazone | Mouse | 2 years | 150, 300 mg/kg/day | Liver tumors (males) |
| Metamizole | Rat | 14 days | 500, 1000 mg/kg/day | Mild heart, moderate liver, and severe kidney damage |
| Metamizole | Dog | - | 38-159 mg/kg/day | Heinz body formation, hemolytic anemia |
| Metamizole | Dog | 4 weeks | 450 mg/kg/day | Decreased white blood cell count |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following are generalized protocols based on standard guidelines and information from the cited studies.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females are preferred as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance (this compound, or its individual components) is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or stopping the test.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Sub-chronic Oral Toxicity (90-Day Study)
-
Test Animals: Rodents (rats or mice) are commonly used. Groups of animals of both sexes are included.
-
Dose Administration: The test substance is administered daily, typically by gavage or in the diet, for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for both phenylbutazone and metamizole involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are involved in inflammation, pain, fever, and also have protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
Diagram 1: Simplified Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone and Metamizole
Caption: Inhibition of COX-1 and COX-2 by Phenylbutazone and Metamizole.
The non-selective inhibition of COX-1 by phenylbutazone is a major contributor to its gastrointestinal and renal toxicity. Metamizole is a weaker inhibitor of peripheral COX enzymes but may have a more pronounced effect on central COX isoforms.
Experimental Workflow for Toxicological Assessment
A systematic approach is necessary to evaluate the toxicological profile of a combination drug like this compound.
Diagram 2: General Workflow for Toxicological Evaluation of this compound
Caption: A tiered approach to the toxicological assessment of this compound.
Discussion and Conclusion
The toxicological profile of this compound, inferred from its individual components, suggests a significant potential for adverse effects, particularly with long-term use or at high doses. The primary concerns are gastrointestinal ulceration, nephrotoxicity, hepatotoxicity, and hematological disorders. The non-selective COX inhibition by phenylbutazone is a key driver of many of these toxicities. Metamizole, while generally considered to have a better gastrointestinal safety profile than traditional NSAIDs, carries the risk of agranulocytosis and has demonstrated organ toxicity at high doses in animal models.
Crucially, the absence of toxicological data for the specific combination of phenylbutazone and metamizole represents a significant knowledge gap. The potential for synergistic or additive toxicity cannot be ruled out and warrants further investigation. Future research should focus on conducting comprehensive toxicological studies on the this compound formulation in relevant animal models to establish a definitive safety profile, including the determination of a combined LD50, No-Observed-Adverse-Effect Level (NOAEL), and a thorough assessment of target organ toxicities. Such data are essential for refining dosing regimens and ensuring the responsible use of this potent therapeutic agent in veterinary practice. Researchers and drug development professionals should exercise caution when extrapolating from the individual components and prioritize studies on the combined formulation to fully characterize its toxicological properties.
References
- 1. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism [mdpi.com]
- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of prostaglandin biosynthesis by gold salts and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preferential and non-selective cyclooxygenase inhibitors reduce inflammation during lipopolysaccharide-induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Wofapyrin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wofapyrin, a combination drug formulation typically containing phenylbutazone (B1037) and metamizole (B1201355), is utilized for its analgesic, anti-inflammatory, and antipyretic properties, primarily in veterinary medicine. A comprehensive understanding of its toxicological profile is paramount for its safe and effective use. This technical guide synthesizes the available toxicological data for the individual active ingredients, phenylbutazone and metamizole, from various animal models to construct a presumptive toxicological profile for this compound. Due to a notable lack of publicly available toxicological studies on the specific combination of phenylbutazone and metamizole, this document extrapolates potential toxicities based on the well-documented effects of its components. The primary target organs for toxicity are the gastrointestinal tract, hematopoietic system, kidneys, and liver. This guide provides a detailed overview of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and developmental toxicity, supported by quantitative data and experimental methodologies.
Introduction to this compound and its Components
This compound is a compound analgesic and anti-inflammatory drug. Its efficacy is derived from the synergistic action of its two main components:
-
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2][3][4][5]
-
Metamizole (Dipyrone): A non-opioid analgesic with potent antipyretic and spasmolytic properties. Its mechanism of action is complex and not fully elucidated but is thought to involve inhibition of central COX-3 and activation of the opioidergic and cannabinoid systems.
The combination aims to provide enhanced pain relief and anti-inflammatory effects. However, the combination of two NSAIDs can also potentiate adverse effects.
Toxicological Profile of Individual Components
The following sections detail the toxicological findings for phenylbutazone and metamizole in various animal models.
Phenylbutazone
Acute Toxicity:
Phenylbutazone exhibits moderate acute toxicity. The oral LD50 in rats is reported to be 245 mg/kg.
Sub-chronic and Chronic Toxicity:
Long-term exposure to phenylbutazone has been shown to induce significant organ damage. In a 2-year study, F344/N rats administered 50 or 100 mg/kg/day of phenylbutazone by gavage developed renal tubular cell neoplasms. In the same study, B6C3F1 mice given 150 or 300 mg/kg/day developed liver tumors, specifically hepatocellular neoplasms in males. Other observed effects in rats included kidney inflammation, papillary necrosis, and mineralization. In dogs, gastrointestinal toxicity is a concern, though reported to be rare and often reversible upon drug withdrawal. Myelotoxic reactions in dogs are considered exceptional and idiosyncratic. In horses, doses exceeding 8.8 mg/kg/day have been associated with anorexia, depression, colic, hypoproteinemia, diarrhea, oral and gastrointestinal erosions and ulcers, and renal papillary necrosis.
Genotoxicity and Carcinogenicity:
Phenylbutazone is considered a genotoxic carcinogen with a threshold dose. It has shown weak in vitro activity in some genotoxicity assays at high, cytotoxic concentrations. In vivo, phenylbutazone and its major metabolite can cause sister chromatid exchanges in rodents and cytogenetic effects in humans. As mentioned, long-term studies have demonstrated its carcinogenicity in rats (kidney) and mice (liver).
Developmental and Reproductive Toxicity:
Information on the developmental and reproductive toxicity of phenylbutazone is limited in the available search results. Standard guidelines for assessing developmental and reproductive toxicity (DART) exist, such as those from the FDA and ICH, which outline the types of studies required to evaluate these endpoints.
Metamizole (Dipyrone)
Acute Toxicity:
Metamizole generally has low acute toxicity. However, a study in chicken embryos identified a 100% lethal dose (LD100) of 500 mg/kg when administered in-ovo. In mice, central nervous system effects like sedation and convulsions have been reported at oral doses ranging from 100 mg/kg to 2000 mg/kg.
Sub-chronic and Chronic Toxicity:
Sub-chronic administration of metamizole in rats has been shown to cause organ damage. A 14-day study in Wistar rats with oral doses of 500 mg/kg and 1000 mg/kg resulted in mild heart damage, moderate liver damage, and severe kidney damage. Histopathological changes included atrophy and irregular hepatic cells in the liver. In dogs, administration of metamizole at doses of 38-159 mg/kg/day has been associated with the formation of Heinz bodies, leading to hemolytic anemia, particularly in multimorbid dogs. A high dose of 450 mg/kg for 4 weeks in dogs caused a decrease in white blood cell count.
Genotoxicity and Carcinogenicity:
The genotoxicity and carcinogenicity data for metamizole are not as extensively detailed in the provided search results as for phenylbutazone. A comprehensive survey of marketed pharmaceuticals indicates that out of 338 drugs with carcinogenicity data, 160 had at least one positive result, and of 449 drugs with genotoxicity data, 183 had at least one positive finding, highlighting the importance of specific testing for each compound. Standard genotoxicity testing batteries, including the Ames test, are recommended by regulatory bodies like the ICH.
Developmental and Reproductive Toxicity:
A study on chicken embryos demonstrated that high doses of metamizole can be embryotoxic and teratogenic, affecting skeletal development with decreased tibia and femur lengths and increased mortality.
Quantitative Toxicological Data
The following tables summarize the key quantitative data extracted from the literature for the individual components of this compound.
Table 1: Acute Toxicity Data for Phenylbutazone and Metamizole
| Compound | Species | Route | Parameter | Value |
| Phenylbutazone | Rat | Oral | LD50 | 245 mg/kg |
| Metamizole | Chicken Embryo | In-ovo | LD100 | 500 mg/kg |
Table 2: Dosing Information from Sub-chronic and Chronic Toxicity Studies
| Compound | Species | Duration | Dose Levels | Observed Effects |
| Phenylbutazone | Rat | 2 years | 50, 100 mg/kg/day | Renal tubular cell neoplasms |
| Phenylbutazone | Mouse | 2 years | 150, 300 mg/kg/day | Liver tumors (males) |
| Metamizole | Rat | 14 days | 500, 1000 mg/kg/day | Mild heart, moderate liver, and severe kidney damage |
| Metamizole | Dog | - | 38-159 mg/kg/day | Heinz body formation, hemolytic anemia |
| Metamizole | Dog | 4 weeks | 450 mg/kg/day | Decreased white blood cell count |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following are generalized protocols based on standard guidelines and information from the cited studies.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females are preferred as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance (this compound, or its individual components) is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or stopping the test.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Sub-chronic Oral Toxicity (90-Day Study)
-
Test Animals: Rodents (rats or mice) are commonly used. Groups of animals of both sexes are included.
-
Dose Administration: The test substance is administered daily, typically by gavage or in the diet, for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for both phenylbutazone and metamizole involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are involved in inflammation, pain, fever, and also have protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
Diagram 1: Simplified Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone and Metamizole
Caption: Inhibition of COX-1 and COX-2 by Phenylbutazone and Metamizole.
The non-selective inhibition of COX-1 by phenylbutazone is a major contributor to its gastrointestinal and renal toxicity. Metamizole is a weaker inhibitor of peripheral COX enzymes but may have a more pronounced effect on central COX isoforms.
Experimental Workflow for Toxicological Assessment
A systematic approach is necessary to evaluate the toxicological profile of a combination drug like this compound.
Diagram 2: General Workflow for Toxicological Evaluation of this compound
Caption: A tiered approach to the toxicological assessment of this compound.
Discussion and Conclusion
The toxicological profile of this compound, inferred from its individual components, suggests a significant potential for adverse effects, particularly with long-term use or at high doses. The primary concerns are gastrointestinal ulceration, nephrotoxicity, hepatotoxicity, and hematological disorders. The non-selective COX inhibition by phenylbutazone is a key driver of many of these toxicities. Metamizole, while generally considered to have a better gastrointestinal safety profile than traditional NSAIDs, carries the risk of agranulocytosis and has demonstrated organ toxicity at high doses in animal models.
Crucially, the absence of toxicological data for the specific combination of phenylbutazone and metamizole represents a significant knowledge gap. The potential for synergistic or additive toxicity cannot be ruled out and warrants further investigation. Future research should focus on conducting comprehensive toxicological studies on the this compound formulation in relevant animal models to establish a definitive safety profile, including the determination of a combined LD50, No-Observed-Adverse-Effect Level (NOAEL), and a thorough assessment of target organ toxicities. Such data are essential for refining dosing regimens and ensuring the responsible use of this potent therapeutic agent in veterinary practice. Researchers and drug development professionals should exercise caution when extrapolating from the individual components and prioritize studies on the combined formulation to fully characterize its toxicological properties.
References
- 1. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism [mdpi.com]
- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of prostaglandin biosynthesis by gold salts and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preferential and non-selective cyclooxygenase inhibitors reduce inflammation during lipopolysaccharide-induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Wofapyrin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wofapyrin, a combination drug formulation typically containing phenylbutazone and metamizole, is utilized for its analgesic, anti-inflammatory, and antipyretic properties, primarily in veterinary medicine. A comprehensive understanding of its toxicological profile is paramount for its safe and effective use. This technical guide synthesizes the available toxicological data for the individual active ingredients, phenylbutazone and metamizole, from various animal models to construct a presumptive toxicological profile for this compound. Due to a notable lack of publicly available toxicological studies on the specific combination of phenylbutazone and metamizole, this document extrapolates potential toxicities based on the well-documented effects of its components. The primary target organs for toxicity are the gastrointestinal tract, hematopoietic system, kidneys, and liver. This guide provides a detailed overview of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and developmental toxicity, supported by quantitative data and experimental methodologies.
Introduction to this compound and its Components
This compound is a compound analgesic and anti-inflammatory drug. Its efficacy is derived from the synergistic action of its two main components:
-
Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2][3][4][5]
-
Metamizole (Dipyrone): A non-opioid analgesic with potent antipyretic and spasmolytic properties. Its mechanism of action is complex and not fully elucidated but is thought to involve inhibition of central COX-3 and activation of the opioidergic and cannabinoid systems.
The combination aims to provide enhanced pain relief and anti-inflammatory effects. However, the combination of two NSAIDs can also potentiate adverse effects.
Toxicological Profile of Individual Components
The following sections detail the toxicological findings for phenylbutazone and metamizole in various animal models.
Phenylbutazone
Acute Toxicity:
Phenylbutazone exhibits moderate acute toxicity. The oral LD50 in rats is reported to be 245 mg/kg.
Sub-chronic and Chronic Toxicity:
Long-term exposure to phenylbutazone has been shown to induce significant organ damage. In a 2-year study, F344/N rats administered 50 or 100 mg/kg/day of phenylbutazone by gavage developed renal tubular cell neoplasms. In the same study, B6C3F1 mice given 150 or 300 mg/kg/day developed liver tumors, specifically hepatocellular neoplasms in males. Other observed effects in rats included kidney inflammation, papillary necrosis, and mineralization. In dogs, gastrointestinal toxicity is a concern, though reported to be rare and often reversible upon drug withdrawal. Myelotoxic reactions in dogs are considered exceptional and idiosyncratic. In horses, doses exceeding 8.8 mg/kg/day have been associated with anorexia, depression, colic, hypoproteinemia, diarrhea, oral and gastrointestinal erosions and ulcers, and renal papillary necrosis.
Genotoxicity and Carcinogenicity:
Phenylbutazone is considered a genotoxic carcinogen with a threshold dose. It has shown weak in vitro activity in some genotoxicity assays at high, cytotoxic concentrations. In vivo, phenylbutazone and its major metabolite can cause sister chromatid exchanges in rodents and cytogenetic effects in humans. As mentioned, long-term studies have demonstrated its carcinogenicity in rats (kidney) and mice (liver).
Developmental and Reproductive Toxicity:
Information on the developmental and reproductive toxicity of phenylbutazone is limited in the available search results. Standard guidelines for assessing developmental and reproductive toxicity (DART) exist, such as those from the FDA and ICH, which outline the types of studies required to evaluate these endpoints.
Metamizole (Dipyrone)
Acute Toxicity:
Metamizole generally has low acute toxicity. However, a study in chicken embryos identified a 100% lethal dose (LD100) of 500 mg/kg when administered in-ovo. In mice, central nervous system effects like sedation and convulsions have been reported at oral doses ranging from 100 mg/kg to 2000 mg/kg.
Sub-chronic and Chronic Toxicity:
Sub-chronic administration of metamizole in rats has been shown to cause organ damage. A 14-day study in Wistar rats with oral doses of 500 mg/kg and 1000 mg/kg resulted in mild heart damage, moderate liver damage, and severe kidney damage. Histopathological changes included atrophy and irregular hepatic cells in the liver. In dogs, administration of metamizole at doses of 38-159 mg/kg/day has been associated with the formation of Heinz bodies, leading to hemolytic anemia, particularly in multimorbid dogs. A high dose of 450 mg/kg for 4 weeks in dogs caused a decrease in white blood cell count.
Genotoxicity and Carcinogenicity:
The genotoxicity and carcinogenicity data for metamizole are not as extensively detailed in the provided search results as for phenylbutazone. A comprehensive survey of marketed pharmaceuticals indicates that out of 338 drugs with carcinogenicity data, 160 had at least one positive result, and of 449 drugs with genotoxicity data, 183 had at least one positive finding, highlighting the importance of specific testing for each compound. Standard genotoxicity testing batteries, including the Ames test, are recommended by regulatory bodies like the ICH.
Developmental and Reproductive Toxicity:
A study on chicken embryos demonstrated that high doses of metamizole can be embryotoxic and teratogenic, affecting skeletal development with decreased tibia and femur lengths and increased mortality.
Quantitative Toxicological Data
The following tables summarize the key quantitative data extracted from the literature for the individual components of this compound.
Table 1: Acute Toxicity Data for Phenylbutazone and Metamizole
| Compound | Species | Route | Parameter | Value |
| Phenylbutazone | Rat | Oral | LD50 | 245 mg/kg |
| Metamizole | Chicken Embryo | In-ovo | LD100 | 500 mg/kg |
Table 2: Dosing Information from Sub-chronic and Chronic Toxicity Studies
| Compound | Species | Duration | Dose Levels | Observed Effects |
| Phenylbutazone | Rat | 2 years | 50, 100 mg/kg/day | Renal tubular cell neoplasms |
| Phenylbutazone | Mouse | 2 years | 150, 300 mg/kg/day | Liver tumors (males) |
| Metamizole | Rat | 14 days | 500, 1000 mg/kg/day | Mild heart, moderate liver, and severe kidney damage |
| Metamizole | Dog | - | 38-159 mg/kg/day | Heinz body formation, hemolytic anemia |
| Metamizole | Dog | 4 weeks | 450 mg/kg/day | Decreased white blood cell count |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following are generalized protocols based on standard guidelines and information from the cited studies.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females are preferred as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
-
Dose Administration: The test substance (this compound, or its individual components) is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or stopping the test.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Sub-chronic Oral Toxicity (90-Day Study)
-
Test Animals: Rodents (rats or mice) are commonly used. Groups of animals of both sexes are included.
-
Dose Administration: The test substance is administered daily, typically by gavage or in the diet, for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for both phenylbutazone and metamizole involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are involved in inflammation, pain, fever, and also have protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
Diagram 1: Simplified Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone and Metamizole
Caption: Inhibition of COX-1 and COX-2 by Phenylbutazone and Metamizole.
The non-selective inhibition of COX-1 by phenylbutazone is a major contributor to its gastrointestinal and renal toxicity. Metamizole is a weaker inhibitor of peripheral COX enzymes but may have a more pronounced effect on central COX isoforms.
Experimental Workflow for Toxicological Assessment
A systematic approach is necessary to evaluate the toxicological profile of a combination drug like this compound.
Diagram 2: General Workflow for Toxicological Evaluation of this compound
Caption: A tiered approach to the toxicological assessment of this compound.
Discussion and Conclusion
The toxicological profile of this compound, inferred from its individual components, suggests a significant potential for adverse effects, particularly with long-term use or at high doses. The primary concerns are gastrointestinal ulceration, nephrotoxicity, hepatotoxicity, and hematological disorders. The non-selective COX inhibition by phenylbutazone is a key driver of many of these toxicities. Metamizole, while generally considered to have a better gastrointestinal safety profile than traditional NSAIDs, carries the risk of agranulocytosis and has demonstrated organ toxicity at high doses in animal models.
Crucially, the absence of toxicological data for the specific combination of phenylbutazone and metamizole represents a significant knowledge gap. The potential for synergistic or additive toxicity cannot be ruled out and warrants further investigation. Future research should focus on conducting comprehensive toxicological studies on the this compound formulation in relevant animal models to establish a definitive safety profile, including the determination of a combined LD50, No-Observed-Adverse-Effect Level (NOAEL), and a thorough assessment of target organ toxicities. Such data are essential for refining dosing regimens and ensuring the responsible use of this potent therapeutic agent in veterinary practice. Researchers and drug development professionals should exercise caution when extrapolating from the individual components and prioritize studies on the combined formulation to fully characterize its toxicological properties.
References
- 1. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism [mdpi.com]
- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of prostaglandin biosynthesis by gold salts and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preferential and non-selective cyclooxygenase inhibitors reduce inflammation during lipopolysaccharide-induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Equine Research on Combination Analgesics
Topic: Methodologies for the Investigation of a Phenylbutazone and Metamizole Combination in Equine Research
Disclaimer: The following document outlines a theoretical framework for the scientific investigation of a combination drug product containing Phenylbutazone and Metamizole (a pyrazolone (B3327878) derivative). The combination of multiple Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), often termed "stacking," is strongly discouraged in standard veterinary practice due to a significantly increased risk of severe adverse effects, including gastrointestinal and renal toxicity[1][2][3][4]. The commercial product "Wofapyrin" is indicated for research purposes only and is not approved for human or veterinary use[5]. This document is intended for drug development professionals and researchers to guide pre-clinical safety and efficacy studies, not for direct clinical application.
Introduction and Rationale
Phenylbutazone and Metamizole (Dipyrone) are non-steroidal anti-inflammatory drugs used in equine medicine for their analgesic, anti-inflammatory, and antipyretic properties. Both agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling. While combination therapies are sometimes explored to achieve synergistic effects or broader efficacy, the co-administration of NSAIDs in horses presents substantial safety challenges.
The primary concern with combining NSAIDs is the potential for additive or synergistic toxicity, leading to conditions such as Equine Gastric Ulcer Syndrome (EGUS), right dorsal colitis, and renal papillary necrosis. Therefore, any investigation into a combination product requires a rigorous, phased approach, prioritizing safety and pharmacokinetic characterization before any efficacy trials.
This document provides a detailed framework for such an investigation, outlining the necessary protocols to establish the pharmacokinetic profile, safety margin, and potential therapeutic window of a Phenylbutazone-Metamizole combination in an equine model.
Active Ingredient Profiles
A thorough understanding of the individual components is the foundation for investigating a combination product. The pharmacokinetic parameters for Phenylbutazone and Metamizole, when administered individually to horses, are summarized below.
Phenylbutazone (PBZ)
Phenylbutazone is a potent NSAID widely used for musculoskeletal pain and inflammation in horses. Its use is associated with a narrow therapeutic index.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Horses (Intravenous & Oral Administration)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
|---|---|---|---|
| Dosage | ~2.0 - 4.4 mg/kg | ~2.2 - 8.8 mg/kg | |
| Terminal Half-Life (t½) | 5.5 - 10.9 hours | 13.4 - 15.1 hours | |
| Systemic Clearance (Cl) | 23.9 mL/h/kg | Not Applicable | |
| Volume of Distribution (Vd) | 0.14 - 0.19 L/kg | Not Applicable | |
| Time to Peak Plasma Conc. (Tmax) | Not Applicable | Highly variable (influenced by feed) |
| Key Metabolite | Oxyphenbutazone | Oxyphenbutazone | |
Metamizole (Dipyrone)
Metamizole is a non-opioid analgesic and antipyretic. It is rapidly hydrolyzed to its active primary metabolite, 4-methylaminoantipyrine (MAA), and a secondary active metabolite, 4-aminoantipyrine (B1666024) (AA).
Table 2: Pharmacokinetic Parameters of Metamizole Active Metabolites in Horses (25 mg/kg Dose)
| Parameter | Route | 4-methylaminoantipyrine (MAA) | 4-aminoantipyrine (AA) | Reference(s) |
|---|---|---|---|---|
| Terminal Half-Life (t½) | IV | ~2.5 hours | ~5.0 hours | |
| IM | ~3.0 hours | ~6.5 hours | ||
| Peak Plasma Conc. (Cmax) | IV | ~18 µg/mL | ~0.2 µg/mL | |
| IM | ~10 µg/mL | ~0.1 µg/mL | ||
| Time to Peak Conc. (Tmax) | IV | 5 minutes | 5 minutes |
| | IM | ~40 minutes | ~1.5 hours | |
Mechanism of Action: Signaling Pathway
Both Phenylbutazone and Metamizole exert their primary effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes. This pathway is central to the inflammatory response.
Caption: Mechanism of NSAIDs on the arachidonic acid cascade.
Proposed Experimental Protocols for a Combination Product
A phased approach is mandatory to assess the safety and characteristics of a Phenylbutazone-Metamizole combination product.
Phase I: Pharmacokinetic (PK) and Safety Pilot Study
Objective: To determine the pharmacokinetic profile and acute safety of a single-dose co-administration of Phenylbutazone and Metamizole in healthy adult horses.
Methodology:
-
Animals: Use a small cohort of 6-8 healthy adult horses, confirmed free of gastrointestinal, renal, or hematological abnormalities via baseline physical examination, complete blood count (CBC), serum biochemistry, and gastroscopy.
-
Dosage Calculation (Initial Test Dose): The initial dose should be based on the lowest end of the therapeutic range for each individual drug to minimize toxicity risk.
-
Phenylbutazone: 2.2 mg/kg
-
Metamizole: 20 mg/kg
-
-
Administration: Administer the combination intravenously to ensure 100% bioavailability and establish a baseline PK profile.
-
Sample Collection: Collect heparinized blood samples at baseline (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.
-
Monitoring:
-
Conduct clinical examinations (heart rate, respiratory rate, temperature, digital pulses, fecal consistency) every 4 hours for the first 24 hours, then twice daily.
-
Repeat CBC and serum biochemistry at 24, 48, and 72 hours to monitor for signs of renal injury (creatinine, BUN), liver injury (GGT, AST), or protein loss (albumin).
-
Perform follow-up gastroscopy 7 days post-administration to assess for gastric ulceration.
-
-
Analysis: Analyze plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify concentrations of Phenylbutazone, Oxyphenbutazone, Metamizole, MAA, and AA. Calculate key PK parameters (t½, Cmax, AUC, Cl, Vd) for all analytes.
Phase II: Dose-Escalation Toxicity Study
Objective: To establish the safety margin and identify the maximum tolerated dose (MTD) of the combination product when administered for a short duration.
Methodology:
-
Animals: Use multiple groups of healthy horses (n=4-6 per group).
-
Dose Groups:
-
Group 1 (Control): Saline administration.
-
Group 2 (1x Dose): Phenylbutazone (2.2 mg/kg) + Metamizole (20 mg/kg), administered once daily for 5 days.
-
Group 3 (2x Dose): Phenylbutazone (4.4 mg/kg) + Metamizole (40 mg/kg), administered once daily for 5 days.
-
Subsequent groups could be added to further escalate the dose if no adverse effects are seen.
-
-
Monitoring: Perform the intensive clinical and biochemical monitoring as described in Phase I, with daily assessments. A humane endpoint protocol must be in place, with immediate cessation of treatment for any horse showing significant signs of toxicity (e.g., colic, anorexia, severe diarrhea, significant elevation in creatinine).
-
Endpoint Evaluation: At the end of the 5-day treatment period, perform a complete clinical workup, including gastroscopy and blood analysis.
Phase III: Pharmacodynamic (PD) and Efficacy Study
Objective: To evaluate the anti-inflammatory and analgesic effects of the combination product at a pre-determined safe dose.
Methodology:
-
Model: Utilize a validated, reversible model of inflammation, such as the lipopolysaccharide (LPS)-induced inflammatory model.
-
Protocol:
-
Acclimate horses to the experimental procedures.
-
Administer the test article (combination product at a dose determined to be safe in Phase II) or a placebo.
-
After a set time (based on Tmax from PK study), induce inflammation via LPS challenge.
-
Measure key biomarkers of inflammation (e.g., Prostaglandin E2, Tumor Necrosis Factor-α) and clinical parameters (e.g., heart rate, lameness scores) over a 24-hour period.
-
-
Analysis: Compare the inflammatory response in the treatment group versus the placebo group to determine the pharmacodynamic effect of the drug combination.
Experimental Research Workflow
The logical progression of research is critical to ensure animal welfare and generate meaningful data.
Caption: A phased approach for combination drug research.
Conclusion
The investigation of a combination product containing Phenylbutazone and Metamizole in horses requires a cautious and systematic approach. The high potential for compounded toxicity necessitates that comprehensive safety and pharmacokinetic studies precede any efficacy trials. The protocols outlined herein provide a foundational framework for researchers to generate the essential data needed to characterize the risk-benefit profile of such a formulation. Without this rigorous evaluation, the use of combined NSAIDs poses an unacceptable risk to equine welfare.
References
- 1. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs and Medications Corner: Non-Steroidal Anti-Inflammatory Medications and Equine Patients | US Equestrian [usef.org]
- 3. vetlexicon.com [vetlexicon.com]
- 4. equisearch.com [equisearch.com]
- 5. medkoo.com [medkoo.com]
Application Notes & Protocols for Equine Research on Combination Analgesics
Topic: Methodologies for the Investigation of a Phenylbutazone and Metamizole Combination in Equine Research
Disclaimer: The following document outlines a theoretical framework for the scientific investigation of a combination drug product containing Phenylbutazone and Metamizole (a pyrazolone (B3327878) derivative). The combination of multiple Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), often termed "stacking," is strongly discouraged in standard veterinary practice due to a significantly increased risk of severe adverse effects, including gastrointestinal and renal toxicity[1][2][3][4]. The commercial product "Wofapyrin" is indicated for research purposes only and is not approved for human or veterinary use[5]. This document is intended for drug development professionals and researchers to guide pre-clinical safety and efficacy studies, not for direct clinical application.
Introduction and Rationale
Phenylbutazone and Metamizole (Dipyrone) are non-steroidal anti-inflammatory drugs used in equine medicine for their analgesic, anti-inflammatory, and antipyretic properties. Both agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling. While combination therapies are sometimes explored to achieve synergistic effects or broader efficacy, the co-administration of NSAIDs in horses presents substantial safety challenges.
The primary concern with combining NSAIDs is the potential for additive or synergistic toxicity, leading to conditions such as Equine Gastric Ulcer Syndrome (EGUS), right dorsal colitis, and renal papillary necrosis. Therefore, any investigation into a combination product requires a rigorous, phased approach, prioritizing safety and pharmacokinetic characterization before any efficacy trials.
This document provides a detailed framework for such an investigation, outlining the necessary protocols to establish the pharmacokinetic profile, safety margin, and potential therapeutic window of a Phenylbutazone-Metamizole combination in an equine model.
Active Ingredient Profiles
A thorough understanding of the individual components is the foundation for investigating a combination product. The pharmacokinetic parameters for Phenylbutazone and Metamizole, when administered individually to horses, are summarized below.
Phenylbutazone (PBZ)
Phenylbutazone is a potent NSAID widely used for musculoskeletal pain and inflammation in horses. Its use is associated with a narrow therapeutic index.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Horses (Intravenous & Oral Administration)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
|---|---|---|---|
| Dosage | ~2.0 - 4.4 mg/kg | ~2.2 - 8.8 mg/kg | |
| Terminal Half-Life (t½) | 5.5 - 10.9 hours | 13.4 - 15.1 hours | |
| Systemic Clearance (Cl) | 23.9 mL/h/kg | Not Applicable | |
| Volume of Distribution (Vd) | 0.14 - 0.19 L/kg | Not Applicable | |
| Time to Peak Plasma Conc. (Tmax) | Not Applicable | Highly variable (influenced by feed) |
| Key Metabolite | Oxyphenbutazone | Oxyphenbutazone | |
Metamizole (Dipyrone)
Metamizole is a non-opioid analgesic and antipyretic. It is rapidly hydrolyzed to its active primary metabolite, 4-methylaminoantipyrine (MAA), and a secondary active metabolite, 4-aminoantipyrine (B1666024) (AA).
Table 2: Pharmacokinetic Parameters of Metamizole Active Metabolites in Horses (25 mg/kg Dose)
| Parameter | Route | 4-methylaminoantipyrine (MAA) | 4-aminoantipyrine (AA) | Reference(s) |
|---|---|---|---|---|
| Terminal Half-Life (t½) | IV | ~2.5 hours | ~5.0 hours | |
| IM | ~3.0 hours | ~6.5 hours | ||
| Peak Plasma Conc. (Cmax) | IV | ~18 µg/mL | ~0.2 µg/mL | |
| IM | ~10 µg/mL | ~0.1 µg/mL | ||
| Time to Peak Conc. (Tmax) | IV | 5 minutes | 5 minutes |
| | IM | ~40 minutes | ~1.5 hours | |
Mechanism of Action: Signaling Pathway
Both Phenylbutazone and Metamizole exert their primary effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes. This pathway is central to the inflammatory response.
Caption: Mechanism of NSAIDs on the arachidonic acid cascade.
Proposed Experimental Protocols for a Combination Product
A phased approach is mandatory to assess the safety and characteristics of a Phenylbutazone-Metamizole combination product.
Phase I: Pharmacokinetic (PK) and Safety Pilot Study
Objective: To determine the pharmacokinetic profile and acute safety of a single-dose co-administration of Phenylbutazone and Metamizole in healthy adult horses.
Methodology:
-
Animals: Use a small cohort of 6-8 healthy adult horses, confirmed free of gastrointestinal, renal, or hematological abnormalities via baseline physical examination, complete blood count (CBC), serum biochemistry, and gastroscopy.
-
Dosage Calculation (Initial Test Dose): The initial dose should be based on the lowest end of the therapeutic range for each individual drug to minimize toxicity risk.
-
Phenylbutazone: 2.2 mg/kg
-
Metamizole: 20 mg/kg
-
-
Administration: Administer the combination intravenously to ensure 100% bioavailability and establish a baseline PK profile.
-
Sample Collection: Collect heparinized blood samples at baseline (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.
-
Monitoring:
-
Conduct clinical examinations (heart rate, respiratory rate, temperature, digital pulses, fecal consistency) every 4 hours for the first 24 hours, then twice daily.
-
Repeat CBC and serum biochemistry at 24, 48, and 72 hours to monitor for signs of renal injury (creatinine, BUN), liver injury (GGT, AST), or protein loss (albumin).
-
Perform follow-up gastroscopy 7 days post-administration to assess for gastric ulceration.
-
-
Analysis: Analyze plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify concentrations of Phenylbutazone, Oxyphenbutazone, Metamizole, MAA, and AA. Calculate key PK parameters (t½, Cmax, AUC, Cl, Vd) for all analytes.
Phase II: Dose-Escalation Toxicity Study
Objective: To establish the safety margin and identify the maximum tolerated dose (MTD) of the combination product when administered for a short duration.
Methodology:
-
Animals: Use multiple groups of healthy horses (n=4-6 per group).
-
Dose Groups:
-
Group 1 (Control): Saline administration.
-
Group 2 (1x Dose): Phenylbutazone (2.2 mg/kg) + Metamizole (20 mg/kg), administered once daily for 5 days.
-
Group 3 (2x Dose): Phenylbutazone (4.4 mg/kg) + Metamizole (40 mg/kg), administered once daily for 5 days.
-
Subsequent groups could be added to further escalate the dose if no adverse effects are seen.
-
-
Monitoring: Perform the intensive clinical and biochemical monitoring as described in Phase I, with daily assessments. A humane endpoint protocol must be in place, with immediate cessation of treatment for any horse showing significant signs of toxicity (e.g., colic, anorexia, severe diarrhea, significant elevation in creatinine).
-
Endpoint Evaluation: At the end of the 5-day treatment period, perform a complete clinical workup, including gastroscopy and blood analysis.
Phase III: Pharmacodynamic (PD) and Efficacy Study
Objective: To evaluate the anti-inflammatory and analgesic effects of the combination product at a pre-determined safe dose.
Methodology:
-
Model: Utilize a validated, reversible model of inflammation, such as the lipopolysaccharide (LPS)-induced inflammatory model.
-
Protocol:
-
Acclimate horses to the experimental procedures.
-
Administer the test article (combination product at a dose determined to be safe in Phase II) or a placebo.
-
After a set time (based on Tmax from PK study), induce inflammation via LPS challenge.
-
Measure key biomarkers of inflammation (e.g., Prostaglandin E2, Tumor Necrosis Factor-α) and clinical parameters (e.g., heart rate, lameness scores) over a 24-hour period.
-
-
Analysis: Compare the inflammatory response in the treatment group versus the placebo group to determine the pharmacodynamic effect of the drug combination.
Experimental Research Workflow
The logical progression of research is critical to ensure animal welfare and generate meaningful data.
Caption: A phased approach for combination drug research.
Conclusion
The investigation of a combination product containing Phenylbutazone and Metamizole in horses requires a cautious and systematic approach. The high potential for compounded toxicity necessitates that comprehensive safety and pharmacokinetic studies precede any efficacy trials. The protocols outlined herein provide a foundational framework for researchers to generate the essential data needed to characterize the risk-benefit profile of such a formulation. Without this rigorous evaluation, the use of combined NSAIDs poses an unacceptable risk to equine welfare.
References
- 1. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs and Medications Corner: Non-Steroidal Anti-Inflammatory Medications and Equine Patients | US Equestrian [usef.org]
- 3. vetlexicon.com [vetlexicon.com]
- 4. equisearch.com [equisearch.com]
- 5. medkoo.com [medkoo.com]
Application Notes & Protocols for Equine Research on Combination Analgesics
Topic: Methodologies for the Investigation of a Phenylbutazone and Metamizole Combination in Equine Research
Disclaimer: The following document outlines a theoretical framework for the scientific investigation of a combination drug product containing Phenylbutazone and Metamizole (a pyrazolone derivative). The combination of multiple Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), often termed "stacking," is strongly discouraged in standard veterinary practice due to a significantly increased risk of severe adverse effects, including gastrointestinal and renal toxicity[1][2][3][4]. The commercial product "Wofapyrin" is indicated for research purposes only and is not approved for human or veterinary use[5]. This document is intended for drug development professionals and researchers to guide pre-clinical safety and efficacy studies, not for direct clinical application.
Introduction and Rationale
Phenylbutazone and Metamizole (Dipyrone) are non-steroidal anti-inflammatory drugs used in equine medicine for their analgesic, anti-inflammatory, and antipyretic properties. Both agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain signaling. While combination therapies are sometimes explored to achieve synergistic effects or broader efficacy, the co-administration of NSAIDs in horses presents substantial safety challenges.
The primary concern with combining NSAIDs is the potential for additive or synergistic toxicity, leading to conditions such as Equine Gastric Ulcer Syndrome (EGUS), right dorsal colitis, and renal papillary necrosis. Therefore, any investigation into a combination product requires a rigorous, phased approach, prioritizing safety and pharmacokinetic characterization before any efficacy trials.
This document provides a detailed framework for such an investigation, outlining the necessary protocols to establish the pharmacokinetic profile, safety margin, and potential therapeutic window of a Phenylbutazone-Metamizole combination in an equine model.
Active Ingredient Profiles
A thorough understanding of the individual components is the foundation for investigating a combination product. The pharmacokinetic parameters for Phenylbutazone and Metamizole, when administered individually to horses, are summarized below.
Phenylbutazone (PBZ)
Phenylbutazone is a potent NSAID widely used for musculoskeletal pain and inflammation in horses. Its use is associated with a narrow therapeutic index.
Table 1: Pharmacokinetic Parameters of Phenylbutazone in Horses (Intravenous & Oral Administration)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
|---|---|---|---|
| Dosage | ~2.0 - 4.4 mg/kg | ~2.2 - 8.8 mg/kg | |
| Terminal Half-Life (t½) | 5.5 - 10.9 hours | 13.4 - 15.1 hours | |
| Systemic Clearance (Cl) | 23.9 mL/h/kg | Not Applicable | |
| Volume of Distribution (Vd) | 0.14 - 0.19 L/kg | Not Applicable | |
| Time to Peak Plasma Conc. (Tmax) | Not Applicable | Highly variable (influenced by feed) |
| Key Metabolite | Oxyphenbutazone | Oxyphenbutazone | |
Metamizole (Dipyrone)
Metamizole is a non-opioid analgesic and antipyretic. It is rapidly hydrolyzed to its active primary metabolite, 4-methylaminoantipyrine (MAA), and a secondary active metabolite, 4-aminoantipyrine (AA).
Table 2: Pharmacokinetic Parameters of Metamizole Active Metabolites in Horses (25 mg/kg Dose)
| Parameter | Route | 4-methylaminoantipyrine (MAA) | 4-aminoantipyrine (AA) | Reference(s) |
|---|---|---|---|---|
| Terminal Half-Life (t½) | IV | ~2.5 hours | ~5.0 hours | |
| IM | ~3.0 hours | ~6.5 hours | ||
| Peak Plasma Conc. (Cmax) | IV | ~18 µg/mL | ~0.2 µg/mL | |
| IM | ~10 µg/mL | ~0.1 µg/mL | ||
| Time to Peak Conc. (Tmax) | IV | 5 minutes | 5 minutes |
| | IM | ~40 minutes | ~1.5 hours | |
Mechanism of Action: Signaling Pathway
Both Phenylbutazone and Metamizole exert their primary effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes. This pathway is central to the inflammatory response.
Caption: Mechanism of NSAIDs on the arachidonic acid cascade.
Proposed Experimental Protocols for a Combination Product
A phased approach is mandatory to assess the safety and characteristics of a Phenylbutazone-Metamizole combination product.
Phase I: Pharmacokinetic (PK) and Safety Pilot Study
Objective: To determine the pharmacokinetic profile and acute safety of a single-dose co-administration of Phenylbutazone and Metamizole in healthy adult horses.
Methodology:
-
Animals: Use a small cohort of 6-8 healthy adult horses, confirmed free of gastrointestinal, renal, or hematological abnormalities via baseline physical examination, complete blood count (CBC), serum biochemistry, and gastroscopy.
-
Dosage Calculation (Initial Test Dose): The initial dose should be based on the lowest end of the therapeutic range for each individual drug to minimize toxicity risk.
-
Phenylbutazone: 2.2 mg/kg
-
Metamizole: 20 mg/kg
-
-
Administration: Administer the combination intravenously to ensure 100% bioavailability and establish a baseline PK profile.
-
Sample Collection: Collect heparinized blood samples at baseline (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.
-
Monitoring:
-
Conduct clinical examinations (heart rate, respiratory rate, temperature, digital pulses, fecal consistency) every 4 hours for the first 24 hours, then twice daily.
-
Repeat CBC and serum biochemistry at 24, 48, and 72 hours to monitor for signs of renal injury (creatinine, BUN), liver injury (GGT, AST), or protein loss (albumin).
-
Perform follow-up gastroscopy 7 days post-administration to assess for gastric ulceration.
-
-
Analysis: Analyze plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify concentrations of Phenylbutazone, Oxyphenbutazone, Metamizole, MAA, and AA. Calculate key PK parameters (t½, Cmax, AUC, Cl, Vd) for all analytes.
Phase II: Dose-Escalation Toxicity Study
Objective: To establish the safety margin and identify the maximum tolerated dose (MTD) of the combination product when administered for a short duration.
Methodology:
-
Animals: Use multiple groups of healthy horses (n=4-6 per group).
-
Dose Groups:
-
Group 1 (Control): Saline administration.
-
Group 2 (1x Dose): Phenylbutazone (2.2 mg/kg) + Metamizole (20 mg/kg), administered once daily for 5 days.
-
Group 3 (2x Dose): Phenylbutazone (4.4 mg/kg) + Metamizole (40 mg/kg), administered once daily for 5 days.
-
Subsequent groups could be added to further escalate the dose if no adverse effects are seen.
-
-
Monitoring: Perform the intensive clinical and biochemical monitoring as described in Phase I, with daily assessments. A humane endpoint protocol must be in place, with immediate cessation of treatment for any horse showing significant signs of toxicity (e.g., colic, anorexia, severe diarrhea, significant elevation in creatinine).
-
Endpoint Evaluation: At the end of the 5-day treatment period, perform a complete clinical workup, including gastroscopy and blood analysis.
Phase III: Pharmacodynamic (PD) and Efficacy Study
Objective: To evaluate the anti-inflammatory and analgesic effects of the combination product at a pre-determined safe dose.
Methodology:
-
Model: Utilize a validated, reversible model of inflammation, such as the lipopolysaccharide (LPS)-induced inflammatory model.
-
Protocol:
-
Acclimate horses to the experimental procedures.
-
Administer the test article (combination product at a dose determined to be safe in Phase II) or a placebo.
-
After a set time (based on Tmax from PK study), induce inflammation via LPS challenge.
-
Measure key biomarkers of inflammation (e.g., Prostaglandin E2, Tumor Necrosis Factor-α) and clinical parameters (e.g., heart rate, lameness scores) over a 24-hour period.
-
-
Analysis: Compare the inflammatory response in the treatment group versus the placebo group to determine the pharmacodynamic effect of the drug combination.
Experimental Research Workflow
The logical progression of research is critical to ensure animal welfare and generate meaningful data.
Caption: A phased approach for combination drug research.
Conclusion
The investigation of a combination product containing Phenylbutazone and Metamizole in horses requires a cautious and systematic approach. The high potential for compounded toxicity necessitates that comprehensive safety and pharmacokinetic studies precede any efficacy trials. The protocols outlined herein provide a foundational framework for researchers to generate the essential data needed to characterize the risk-benefit profile of such a formulation. Without this rigorous evaluation, the use of combined NSAIDs poses an unacceptable risk to equine welfare.
References
- 1. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs and Medications Corner: Non-Steroidal Anti-Inflammatory Medications and Equine Patients | US Equestrian [usef.org]
- 3. vetlexicon.com [vetlexicon.com]
- 4. equisearch.com [equisearch.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for HPLC-Based Detection of Phenylbutazone in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative determination of phenylbutazone (B1037) in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature, ensuring reliability and reproducibility for research and drug development applications.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses. Its use in animals intended for human consumption is often regulated due to potential adverse effects in humans. Consequently, sensitive and accurate analytical methods are crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance. HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a robust and widely accepted technique for the quantification of phenylbutazone in biological matrices such as plasma.
This guide details various approaches to plasma sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by HPLC analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for phenylbutazone detection in plasma, facilitating a comparative assessment of their performance.
Table 1: Sample Preparation and Recovery
| Sample Preparation Method | Key Steps | Internal Standard | Recovery (%) | Citation |
| Protein Precipitation | Deproteinization with acetonitrile (B52724). | Betamethasone (B1666872) | 83 | [1][2] |
| Solid-Phase Extraction (SPE) | Acidification with citrate (B86180) buffer, elution with hexane-diethyl ether. | Indomethacin (B1671933) | >90 | [3] |
| Liquid-Liquid Extraction (LLE) | Extraction with an organic solvent. | d9-labeled phenylbutazone | >80 | [4] |
| Direct Injection | Filtration of serum sample. | Not specified | Not applicable | [5] |
Table 2: Chromatographic Conditions and Performance
| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Citation |
| Lichrospher 60 RP select B | 0.01 M acetic acid (pH 3) in methanol (B129727) (35:65 v/v) | 1 | 240, 254, 284 | 8.7 ± 0.2 | 0.016 | 0.029 | |
| C18 | 0.02 M ammonium (B1175870) sulphate-acetonitrile (45:55, v/v), pH 3 | Not specified | 240 | Not specified | Not specified | 0.05 | |
| Semipermeable surface (SPS) | Acetonitrile-0.05M phosphate (B84403) buffer pH 7.5 (15:85 v/v) | Not specified | Not specified | < 13 | 0.25 | 0.5 | |
| Reversed-phase | Not specified | Not specified | MS/MS | Not specified | 0.01 | 0.05 |
Experimental Protocols
Below are detailed protocols for the key experimental procedures cited in the literature.
Protocol 1: Protein Precipitation Method
This protocol offers a rapid and straightforward approach for sample clean-up.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Betamethasone (Internal Standard)
-
Eppendorf tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 400 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike with an appropriate concentration of betamethasone as the internal standard.
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 3500 rpm (2195 x g) for 5 minutes.
-
Carefully collect 20 µL of the resulting supernatant.
-
Inject the supernatant directly into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a more thorough clean-up, resulting in higher recovery and cleaner extracts.
Materials:
-
Plasma samples
-
Indomethacin (Internal Standard)
-
Citrate buffer
-
Phenyl SPE cartridges
-
Hexane-diethyl ether (1:1, v/v)
-
Methanol (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Add indomethacin as an internal standard to the plasma samples.
-
Acidify the plasma samples with citrate buffer.
-
Condition a phenyl SPE cartridge according to the manufacturer's instructions.
-
Pass the acidified plasma sample through the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the drugs with a hexane-diethyl ether (1:1, v/v) mixture.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in methanol.
-
Inject the reconstituted sample into the HPLC system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of phenylbutazone in plasma and the logical relationship between different sample preparation techniques.
Caption: General experimental workflow for phenylbutazone analysis in plasma.
Caption: Logical relationships between sample preparation methods and their attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction for the high-performance liquid chromatographic determination of indomethacin, suxibuzone, phenylbutazone and oxyphenbutazone in plasma, avoiding degradation of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Detection of Phenylbutazone in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative determination of phenylbutazone (B1037) in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature, ensuring reliability and reproducibility for research and drug development applications.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses. Its use in animals intended for human consumption is often regulated due to potential adverse effects in humans. Consequently, sensitive and accurate analytical methods are crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance. HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a robust and widely accepted technique for the quantification of phenylbutazone in biological matrices such as plasma.
This guide details various approaches to plasma sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by HPLC analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for phenylbutazone detection in plasma, facilitating a comparative assessment of their performance.
Table 1: Sample Preparation and Recovery
| Sample Preparation Method | Key Steps | Internal Standard | Recovery (%) | Citation |
| Protein Precipitation | Deproteinization with acetonitrile (B52724). | Betamethasone (B1666872) | 83 | [1][2] |
| Solid-Phase Extraction (SPE) | Acidification with citrate (B86180) buffer, elution with hexane-diethyl ether. | Indomethacin (B1671933) | >90 | [3] |
| Liquid-Liquid Extraction (LLE) | Extraction with an organic solvent. | d9-labeled phenylbutazone | >80 | [4] |
| Direct Injection | Filtration of serum sample. | Not specified | Not applicable | [5] |
Table 2: Chromatographic Conditions and Performance
| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Citation |
| Lichrospher 60 RP select B | 0.01 M acetic acid (pH 3) in methanol (B129727) (35:65 v/v) | 1 | 240, 254, 284 | 8.7 ± 0.2 | 0.016 | 0.029 | |
| C18 | 0.02 M ammonium (B1175870) sulphate-acetonitrile (45:55, v/v), pH 3 | Not specified | 240 | Not specified | Not specified | 0.05 | |
| Semipermeable surface (SPS) | Acetonitrile-0.05M phosphate (B84403) buffer pH 7.5 (15:85 v/v) | Not specified | Not specified | < 13 | 0.25 | 0.5 | |
| Reversed-phase | Not specified | Not specified | MS/MS | Not specified | 0.01 | 0.05 |
Experimental Protocols
Below are detailed protocols for the key experimental procedures cited in the literature.
Protocol 1: Protein Precipitation Method
This protocol offers a rapid and straightforward approach for sample clean-up.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Betamethasone (Internal Standard)
-
Eppendorf tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 400 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike with an appropriate concentration of betamethasone as the internal standard.
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 3500 rpm (2195 x g) for 5 minutes.
-
Carefully collect 20 µL of the resulting supernatant.
-
Inject the supernatant directly into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a more thorough clean-up, resulting in higher recovery and cleaner extracts.
Materials:
-
Plasma samples
-
Indomethacin (Internal Standard)
-
Citrate buffer
-
Phenyl SPE cartridges
-
Hexane-diethyl ether (1:1, v/v)
-
Methanol (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Add indomethacin as an internal standard to the plasma samples.
-
Acidify the plasma samples with citrate buffer.
-
Condition a phenyl SPE cartridge according to the manufacturer's instructions.
-
Pass the acidified plasma sample through the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the drugs with a hexane-diethyl ether (1:1, v/v) mixture.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in methanol.
-
Inject the reconstituted sample into the HPLC system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of phenylbutazone in plasma and the logical relationship between different sample preparation techniques.
Caption: General experimental workflow for phenylbutazone analysis in plasma.
Caption: Logical relationships between sample preparation methods and their attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction for the high-performance liquid chromatographic determination of indomethacin, suxibuzone, phenylbutazone and oxyphenbutazone in plasma, avoiding degradation of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Detection of Phenylbutazone in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative determination of phenylbutazone in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature, ensuring reliability and reproducibility for research and drug development applications.
Introduction
Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses. Its use in animals intended for human consumption is often regulated due to potential adverse effects in humans. Consequently, sensitive and accurate analytical methods are crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance. HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a robust and widely accepted technique for the quantification of phenylbutazone in biological matrices such as plasma.
This guide details various approaches to plasma sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by HPLC analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for phenylbutazone detection in plasma, facilitating a comparative assessment of their performance.
Table 1: Sample Preparation and Recovery
| Sample Preparation Method | Key Steps | Internal Standard | Recovery (%) | Citation |
| Protein Precipitation | Deproteinization with acetonitrile. | Betamethasone | 83 | [1][2] |
| Solid-Phase Extraction (SPE) | Acidification with citrate buffer, elution with hexane-diethyl ether. | Indomethacin | >90 | [3] |
| Liquid-Liquid Extraction (LLE) | Extraction with an organic solvent. | d9-labeled phenylbutazone | >80 | [4] |
| Direct Injection | Filtration of serum sample. | Not specified | Not applicable | [5] |
Table 2: Chromatographic Conditions and Performance
| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Citation |
| Lichrospher 60 RP select B | 0.01 M acetic acid (pH 3) in methanol (35:65 v/v) | 1 | 240, 254, 284 | 8.7 ± 0.2 | 0.016 | 0.029 | |
| C18 | 0.02 M ammonium sulphate-acetonitrile (45:55, v/v), pH 3 | Not specified | 240 | Not specified | Not specified | 0.05 | |
| Semipermeable surface (SPS) | Acetonitrile-0.05M phosphate buffer pH 7.5 (15:85 v/v) | Not specified | Not specified | < 13 | 0.25 | 0.5 | |
| Reversed-phase | Not specified | Not specified | MS/MS | Not specified | 0.01 | 0.05 |
Experimental Protocols
Below are detailed protocols for the key experimental procedures cited in the literature.
Protocol 1: Protein Precipitation Method
This protocol offers a rapid and straightforward approach for sample clean-up.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Betamethasone (Internal Standard)
-
Eppendorf tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 400 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike with an appropriate concentration of betamethasone as the internal standard.
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 3500 rpm (2195 x g) for 5 minutes.
-
Carefully collect 20 µL of the resulting supernatant.
-
Inject the supernatant directly into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a more thorough clean-up, resulting in higher recovery and cleaner extracts.
Materials:
-
Plasma samples
-
Indomethacin (Internal Standard)
-
Citrate buffer
-
Phenyl SPE cartridges
-
Hexane-diethyl ether (1:1, v/v)
-
Methanol (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Add indomethacin as an internal standard to the plasma samples.
-
Acidify the plasma samples with citrate buffer.
-
Condition a phenyl SPE cartridge according to the manufacturer's instructions.
-
Pass the acidified plasma sample through the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the drugs with a hexane-diethyl ether (1:1, v/v) mixture.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in methanol.
-
Inject the reconstituted sample into the HPLC system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of phenylbutazone in plasma and the logical relationship between different sample preparation techniques.
Caption: General experimental workflow for phenylbutazone analysis in plasma.
Caption: Logical relationships between sample preparation methods and their attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction for the high-performance liquid chromatographic determination of indomethacin, suxibuzone, phenylbutazone and oxyphenbutazone in plasma, avoiding degradation of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Wofapyrin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin is a combination drug containing Phenylbutazone (B1037) and Oxyphenbutazone, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). These active components exert their anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] Specifically, blocking COX-2 is crucial for reducing inflammation, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects of NSAIDs. Oxyphenbutazone is a metabolite of phenylbutazone and also contributes to the anti-inflammatory effect.
These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound and its individual components. The assays are designed to be conducted in a research laboratory setting to elucidate the mechanism of action and quantify the potency of the drug.
Key Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory action of this compound is centered on the inhibition of the arachidonic acid cascade. The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid cascade.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound in vitro.
Caption: General experimental workflow for in vitro anti-inflammatory drug screening.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.
Table 1: COX-1 and COX-2 Inhibition by this compound and its Components
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Phenylbutazone | Experimental Value | Experimental Value | Calculated Value |
| Oxyphenbutazone | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 15 | 35 | 0.43 |
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
| Compound | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | - | Value | 0 |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Phenylbutazone | 1 | Value | Value |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Indomethacin (Control) | 10 | Value | Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| 10 | Value | Value | Value | |
| 100 | Value | Value | Value | |
| Dexamethasone (Control) | 1 | Value | Value | Value |
Experimental Protocols
Cell-Free COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound, Phenylbutazone, Oxyphenbutazone)
-
Control inhibitors (Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the test compounds and controls in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compounds or controls to the wells.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Prostaglandin E2 (PGE2) Quantification in Cell Culture
This cell-based assay measures the production of PGE2, a key inflammatory prostaglandin, by cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Control inhibitor (Indomethacin)
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
Pro-inflammatory Cytokine Release Assay
This assay assesses the effect of the test compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Control (Dexamethasone)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compounds or control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Determine the effect of the compounds on cytokine production relative to the LPS-stimulated vehicle control.
Conclusion
The described in vitro assays provide a comprehensive framework for evaluating the anti-inflammatory activity of this compound. By employing a combination of cell-free and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and assess the broader anti-inflammatory profile of this drug. The provided protocols and data presentation templates offer a standardized approach for conducting and reporting these studies.
References
Application Notes and Protocols for In Vitro Assessment of Wofapyrin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin is a combination drug containing Phenylbutazone (B1037) and Oxyphenbutazone, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). These active components exert their anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] Specifically, blocking COX-2 is crucial for reducing inflammation, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects of NSAIDs. Oxyphenbutazone is a metabolite of phenylbutazone and also contributes to the anti-inflammatory effect.
These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound and its individual components. The assays are designed to be conducted in a research laboratory setting to elucidate the mechanism of action and quantify the potency of the drug.
Key Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory action of this compound is centered on the inhibition of the arachidonic acid cascade. The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid cascade.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound in vitro.
Caption: General experimental workflow for in vitro anti-inflammatory drug screening.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.
Table 1: COX-1 and COX-2 Inhibition by this compound and its Components
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Phenylbutazone | Experimental Value | Experimental Value | Calculated Value |
| Oxyphenbutazone | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 15 | 35 | 0.43 |
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
| Compound | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | - | Value | 0 |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Phenylbutazone | 1 | Value | Value |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Indomethacin (Control) | 10 | Value | Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| 10 | Value | Value | Value | |
| 100 | Value | Value | Value | |
| Dexamethasone (Control) | 1 | Value | Value | Value |
Experimental Protocols
Cell-Free COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound, Phenylbutazone, Oxyphenbutazone)
-
Control inhibitors (Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the test compounds and controls in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compounds or controls to the wells.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Prostaglandin E2 (PGE2) Quantification in Cell Culture
This cell-based assay measures the production of PGE2, a key inflammatory prostaglandin, by cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Control inhibitor (Indomethacin)
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
Pro-inflammatory Cytokine Release Assay
This assay assesses the effect of the test compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Control (Dexamethasone)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compounds or control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Determine the effect of the compounds on cytokine production relative to the LPS-stimulated vehicle control.
Conclusion
The described in vitro assays provide a comprehensive framework for evaluating the anti-inflammatory activity of this compound. By employing a combination of cell-free and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and assess the broader anti-inflammatory profile of this drug. The provided protocols and data presentation templates offer a standardized approach for conducting and reporting these studies.
References
Application Notes and Protocols for In Vitro Assessment of Wofapyrin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wofapyrin is a combination drug containing Phenylbutazone and Oxyphenbutazone, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). These active components exert their anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] Specifically, blocking COX-2 is crucial for reducing inflammation, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects of NSAIDs. Oxyphenbutazone is a metabolite of phenylbutazone and also contributes to the anti-inflammatory effect.
These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound and its individual components. The assays are designed to be conducted in a research laboratory setting to elucidate the mechanism of action and quantify the potency of the drug.
Key Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory action of this compound is centered on the inhibition of the arachidonic acid cascade. The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid cascade.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound in vitro.
Caption: General experimental workflow for in vitro anti-inflammatory drug screening.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.
Table 1: COX-1 and COX-2 Inhibition by this compound and its Components
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Phenylbutazone | Experimental Value | Experimental Value | Calculated Value |
| Oxyphenbutazone | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 15 | 35 | 0.43 |
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
| Compound | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | - | Value | 0 |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Phenylbutazone | 1 | Value | Value |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Indomethacin (Control) | 10 | Value | Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| 10 | Value | Value | Value | |
| 100 | Value | Value | Value | |
| Dexamethasone (Control) | 1 | Value | Value | Value |
Experimental Protocols
Cell-Free COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound, Phenylbutazone, Oxyphenbutazone)
-
Control inhibitors (Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the test compounds and controls in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compounds or controls to the wells.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Prostaglandin E2 (PGE2) Quantification in Cell Culture
This cell-based assay measures the production of PGE2, a key inflammatory prostaglandin, by cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Control inhibitor (Indomethacin)
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
Pro-inflammatory Cytokine Release Assay
This assay assesses the effect of the test compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Control (Dexamethasone)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compounds or control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Determine the effect of the compounds on cytokine production relative to the LPS-stimulated vehicle control.
Conclusion
The described in vitro assays provide a comprehensive framework for evaluating the anti-inflammatory activity of this compound. By employing a combination of cell-free and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and assess the broader anti-inflammatory profile of this drug. The provided protocols and data presentation templates offer a standardized approach for conducting and reporting these studies.
References
Application Notes & Protocols: Preclinical Evaluation of the Analgesic Effects of Wofapyrin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel analgesic agents is a critical area of pharmaceutical research. Preclinical evaluation in relevant animal models is a cornerstone of this process, providing essential insights into the efficacy, potency, and mechanism of action of a new chemical entity (NCE). These application notes provide a comprehensive overview and detailed protocols for studying the analgesic properties of a hypothetical compound, "Wofapyrin," using well-established animal models of pain. The described methodologies cover nociceptive, inflammatory, and neuropathic pain, offering a tiered approach to preclinical analgesic drug screening.
Selection of Animal Models for Analgesic Screening
The choice of animal model is contingent on the therapeutic goals and the suspected mechanism of action of the test compound. A typical screening cascade for a novel analgesic like this compound would progress from acute nociceptive models to more complex and chronic models of pathological pain.
Acute Nociceptive Pain Models
These models are used to assess the effect of a compound on the physiological response to noxious stimuli. They are useful for identifying compounds with central and/or peripheral analgesic activity.
-
Hot Plate Test: Evaluates the response to a thermal stimulus, primarily mediated by central (supraspinal) mechanisms.
-
Tail-Flick Test: Measures the latency to withdraw the tail from a radiant heat source, assessing spinal reflexes.
Inflammatory Pain Models
These models are induced by the injection of an inflammatory agent into the paw or other tissues, leading to hypersensitivity to thermal and mechanical stimuli.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the anti-inflammatory and analgesic effects of a compound can be assessed.
-
Formalin Test: A biphasic model that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Neuropathic Pain Models
These models are created by surgically injuring a peripheral nerve, leading to chronic pain states characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.
-
Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the analgesic effects of this compound.
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of this compound against thermal pain.
Materials:
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
This compound solution at desired concentrations
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Morphine, 5-10 mg/kg)
-
Syringes and needles for administration (e.g., intraperitoneal, oral)
-
Stopwatch
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate and start the stopwatch.
-
Observe the animal for signs of pain, such as licking its paws or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be set to avoid injury.
-
Administer this compound, vehicle, or positive control to different groups of animals.
-
Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Von Frey Test Protocol for Mechanical Allodynia
Objective: To evaluate the effect of this compound on mechanical hypersensitivity, typically in a model of inflammatory or neuropathic pain.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)
-
Elevated mesh platform
-
Testing chambers
-
This compound solution, vehicle, and positive control (e.g., Gabapentin, 30-100 mg/kg)
Procedure:
-
Induce the pain model (e.g., CCI or carrageenan injection) and allow sufficient time for hypersensitivity to develop.
-
Habituate the animals in the testing chambers on the mesh platform for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.
-
Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Administer this compound, vehicle, or positive control.
-
Measure the PWT at different time points post-administration.
Formalin Test Protocol
Objective: To assess the effects of this compound on both acute nociceptive and tonic inflammatory pain.
Materials:
-
Formalin solution (1-5% in saline)
-
Observation chambers with mirrors for clear viewing
-
This compound solution, vehicle, and positive control
-
Syringes and needles
Procedure:
-
Administer this compound, vehicle, or positive control at a set time before the formalin injection (e.g., 30 minutes for IP).
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The recording is divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-30 minutes post-injection): Represents inflammatory pain.
-
-
Compare the licking/biting time between the different treatment groups.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Thermal Pain Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.3 ± 0.7 | 10.1 ± 0.8 |
| This compound | 10 | 10 | 10.1 ± 0.7 | 15.8 ± 1.2 | 18.2 ± 1.5 | 14.5 ± 1.1 |
| This compound | 30 | 10 | 9.9 ± 0.6 | 22.5 ± 1.8 | 28.9 ± 2.1 | 20.3 ± 1.7 |
| Morphine | 10 | 10 | 10.3 ± 0.8 | 29.5 ± 2.0 | 30.0 ± 0.0 | 25.1 ± 1.9 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. |
Table 2: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | N | Baseline PWT (g) | Post-Injury PWT (g) | 1 hr Post-Dose PWT (g) | 2 hr Post-Dose PWT (g) |
| Sham + Vehicle | - | 8 | 14.5 ± 1.1 | 14.2 ± 1.0 | 14.3 ± 1.2 | 14.1 ± 1.1 |
| CCI + Vehicle | - | 10 | 14.3 ± 1.2 | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.2 ± 0.3 |
| CCI + this compound | 50 | 10 | 14.2 ± 1.1 | 2.2 ± 0.4 | 8.5 ± 0.9 | 6.8 ± 0.7 |
| CCI + Gabapentin | 100 | 10 | 14.4 ± 1.3 | 2.0 ± 0.3 | 10.2 ± 1.1 | 8.1 ± 0.9 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Baseline. *p < 0.05 compared to CCI + Vehicle. |
Visualization of Pathways and Workflows
Simplified Pain Signaling Pathway
Caption: Potential sites of action for this compound in pain signaling pathways.
Experimental Workflow for Preclinical Analgesic Screening
Caption: Tiered experimental workflow for analgesic drug discovery.
Application Notes & Protocols: Preclinical Evaluation of the Analgesic Effects of Wofapyrin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel analgesic agents is a critical area of pharmaceutical research. Preclinical evaluation in relevant animal models is a cornerstone of this process, providing essential insights into the efficacy, potency, and mechanism of action of a new chemical entity (NCE). These application notes provide a comprehensive overview and detailed protocols for studying the analgesic properties of a hypothetical compound, "Wofapyrin," using well-established animal models of pain. The described methodologies cover nociceptive, inflammatory, and neuropathic pain, offering a tiered approach to preclinical analgesic drug screening.
Selection of Animal Models for Analgesic Screening
The choice of animal model is contingent on the therapeutic goals and the suspected mechanism of action of the test compound. A typical screening cascade for a novel analgesic like this compound would progress from acute nociceptive models to more complex and chronic models of pathological pain.
Acute Nociceptive Pain Models
These models are used to assess the effect of a compound on the physiological response to noxious stimuli. They are useful for identifying compounds with central and/or peripheral analgesic activity.
-
Hot Plate Test: Evaluates the response to a thermal stimulus, primarily mediated by central (supraspinal) mechanisms.
-
Tail-Flick Test: Measures the latency to withdraw the tail from a radiant heat source, assessing spinal reflexes.
Inflammatory Pain Models
These models are induced by the injection of an inflammatory agent into the paw or other tissues, leading to hypersensitivity to thermal and mechanical stimuli.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the anti-inflammatory and analgesic effects of a compound can be assessed.
-
Formalin Test: A biphasic model that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Neuropathic Pain Models
These models are created by surgically injuring a peripheral nerve, leading to chronic pain states characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.
-
Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the analgesic effects of this compound.
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of this compound against thermal pain.
Materials:
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
This compound solution at desired concentrations
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Morphine, 5-10 mg/kg)
-
Syringes and needles for administration (e.g., intraperitoneal, oral)
-
Stopwatch
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate and start the stopwatch.
-
Observe the animal for signs of pain, such as licking its paws or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be set to avoid injury.
-
Administer this compound, vehicle, or positive control to different groups of animals.
-
Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Von Frey Test Protocol for Mechanical Allodynia
Objective: To evaluate the effect of this compound on mechanical hypersensitivity, typically in a model of inflammatory or neuropathic pain.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)
-
Elevated mesh platform
-
Testing chambers
-
This compound solution, vehicle, and positive control (e.g., Gabapentin, 30-100 mg/kg)
Procedure:
-
Induce the pain model (e.g., CCI or carrageenan injection) and allow sufficient time for hypersensitivity to develop.
-
Habituate the animals in the testing chambers on the mesh platform for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.
-
Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Administer this compound, vehicle, or positive control.
-
Measure the PWT at different time points post-administration.
Formalin Test Protocol
Objective: To assess the effects of this compound on both acute nociceptive and tonic inflammatory pain.
Materials:
-
Formalin solution (1-5% in saline)
-
Observation chambers with mirrors for clear viewing
-
This compound solution, vehicle, and positive control
-
Syringes and needles
Procedure:
-
Administer this compound, vehicle, or positive control at a set time before the formalin injection (e.g., 30 minutes for IP).
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The recording is divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-30 minutes post-injection): Represents inflammatory pain.
-
-
Compare the licking/biting time between the different treatment groups.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Thermal Pain Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.3 ± 0.7 | 10.1 ± 0.8 |
| This compound | 10 | 10 | 10.1 ± 0.7 | 15.8 ± 1.2 | 18.2 ± 1.5 | 14.5 ± 1.1 |
| This compound | 30 | 10 | 9.9 ± 0.6 | 22.5 ± 1.8 | 28.9 ± 2.1 | 20.3 ± 1.7 |
| Morphine | 10 | 10 | 10.3 ± 0.8 | 29.5 ± 2.0 | 30.0 ± 0.0 | 25.1 ± 1.9 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. |
Table 2: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | N | Baseline PWT (g) | Post-Injury PWT (g) | 1 hr Post-Dose PWT (g) | 2 hr Post-Dose PWT (g) |
| Sham + Vehicle | - | 8 | 14.5 ± 1.1 | 14.2 ± 1.0 | 14.3 ± 1.2 | 14.1 ± 1.1 |
| CCI + Vehicle | - | 10 | 14.3 ± 1.2 | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.2 ± 0.3 |
| CCI + this compound | 50 | 10 | 14.2 ± 1.1 | 2.2 ± 0.4 | 8.5 ± 0.9 | 6.8 ± 0.7 |
| CCI + Gabapentin | 100 | 10 | 14.4 ± 1.3 | 2.0 ± 0.3 | 10.2 ± 1.1 | 8.1 ± 0.9 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Baseline. *p < 0.05 compared to CCI + Vehicle. |
Visualization of Pathways and Workflows
Simplified Pain Signaling Pathway
Caption: Potential sites of action for this compound in pain signaling pathways.
Experimental Workflow for Preclinical Analgesic Screening
Caption: Tiered experimental workflow for analgesic drug discovery.
Application Notes & Protocols: Preclinical Evaluation of the Analgesic Effects of Wofapyrin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel analgesic agents is a critical area of pharmaceutical research. Preclinical evaluation in relevant animal models is a cornerstone of this process, providing essential insights into the efficacy, potency, and mechanism of action of a new chemical entity (NCE). These application notes provide a comprehensive overview and detailed protocols for studying the analgesic properties of a hypothetical compound, "Wofapyrin," using well-established animal models of pain. The described methodologies cover nociceptive, inflammatory, and neuropathic pain, offering a tiered approach to preclinical analgesic drug screening.
Selection of Animal Models for Analgesic Screening
The choice of animal model is contingent on the therapeutic goals and the suspected mechanism of action of the test compound. A typical screening cascade for a novel analgesic like this compound would progress from acute nociceptive models to more complex and chronic models of pathological pain.
Acute Nociceptive Pain Models
These models are used to assess the effect of a compound on the physiological response to noxious stimuli. They are useful for identifying compounds with central and/or peripheral analgesic activity.
-
Hot Plate Test: Evaluates the response to a thermal stimulus, primarily mediated by central (supraspinal) mechanisms.
-
Tail-Flick Test: Measures the latency to withdraw the tail from a radiant heat source, assessing spinal reflexes.
Inflammatory Pain Models
These models are induced by the injection of an inflammatory agent into the paw or other tissues, leading to hypersensitivity to thermal and mechanical stimuli.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the anti-inflammatory and analgesic effects of a compound can be assessed.
-
Formalin Test: A biphasic model that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Neuropathic Pain Models
These models are created by surgically injuring a peripheral nerve, leading to chronic pain states characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.
-
Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the analgesic effects of this compound.
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of this compound against thermal pain.
Materials:
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
This compound solution at desired concentrations
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Morphine, 5-10 mg/kg)
-
Syringes and needles for administration (e.g., intraperitoneal, oral)
-
Stopwatch
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Gently place each animal on the hot plate and start the stopwatch.
-
Observe the animal for signs of pain, such as licking its paws or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be set to avoid injury.
-
Administer this compound, vehicle, or positive control to different groups of animals.
-
Measure the response latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Von Frey Test Protocol for Mechanical Allodynia
Objective: To evaluate the effect of this compound on mechanical hypersensitivity, typically in a model of inflammatory or neuropathic pain.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)
-
Elevated mesh platform
-
Testing chambers
-
This compound solution, vehicle, and positive control (e.g., Gabapentin, 30-100 mg/kg)
Procedure:
-
Induce the pain model (e.g., CCI or carrageenan injection) and allow sufficient time for hypersensitivity to develop.
-
Habituate the animals in the testing chambers on the mesh platform for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.
-
Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Administer this compound, vehicle, or positive control.
-
Measure the PWT at different time points post-administration.
Formalin Test Protocol
Objective: To assess the effects of this compound on both acute nociceptive and tonic inflammatory pain.
Materials:
-
Formalin solution (1-5% in saline)
-
Observation chambers with mirrors for clear viewing
-
This compound solution, vehicle, and positive control
-
Syringes and needles
Procedure:
-
Administer this compound, vehicle, or positive control at a set time before the formalin injection (e.g., 30 minutes for IP).
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The recording is divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-30 minutes post-injection): Represents inflammatory pain.
-
-
Compare the licking/biting time between the different treatment groups.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Thermal Pain Latency in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.3 ± 0.7 | 10.1 ± 0.8 |
| This compound | 10 | 10 | 10.1 ± 0.7 | 15.8 ± 1.2 | 18.2 ± 1.5 | 14.5 ± 1.1 |
| This compound | 30 | 10 | 9.9 ± 0.6 | 22.5 ± 1.8 | 28.9 ± 2.1 | 20.3 ± 1.7 |
| Morphine | 10 | 10 | 10.3 ± 0.8 | 29.5 ± 2.0 | 30.0 ± 0.0 | 25.1 ± 1.9 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. |
Table 2: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | N | Baseline PWT (g) | Post-Injury PWT (g) | 1 hr Post-Dose PWT (g) | 2 hr Post-Dose PWT (g) |
| Sham + Vehicle | - | 8 | 14.5 ± 1.1 | 14.2 ± 1.0 | 14.3 ± 1.2 | 14.1 ± 1.1 |
| CCI + Vehicle | - | 10 | 14.3 ± 1.2 | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.2 ± 0.3 |
| CCI + this compound | 50 | 10 | 14.2 ± 1.1 | 2.2 ± 0.4 | 8.5 ± 0.9 | 6.8 ± 0.7 |
| CCI + Gabapentin | 100 | 10 | 14.4 ± 1.3 | 2.0 ± 0.3 | 10.2 ± 1.1 | 8.1 ± 0.9 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Baseline. *p < 0.05 compared to CCI + Vehicle. |
Visualization of Pathways and Workflows
Simplified Pain Signaling Pathway
Caption: Potential sites of action for this compound in pain signaling pathways.
Experimental Workflow for Preclinical Analgesic Screening
Caption: Tiered experimental workflow for analgesic drug discovery.
Application Notes and Protocols for Assessing Wofapyrin-Induced Gastric Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Wofapyrin is a combination drug formulation typically containing phenylbutazone (B1037) and aminophenazone. Both active ingredients belong to the non-steroidal anti-inflammatory drug (NSAID) class and possess analgesic, antipyretic, and anti-inflammatory properties.[1] Phenylbutazone is known to be associated with gastrointestinal (GI) injury, including the formation of gastric ulcers.[2][3][4][5] Aminophenazone has also been linked to gastrointestinal side effects, ranging from nausea and vomiting to more severe complications like gastrointestinal bleeding and ulcers. Given the known gastric toxicity of its components, it is crucial to have robust protocols to assess the potential for this compound to induce gastric injury.
These application notes provide detailed protocols for inducing and evaluating this compound-induced gastric injury in a preclinical research setting, primarily focusing on rodent models. The methodologies described are based on established procedures for assessing NSAID-induced gastropathy.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison. Below are template tables for organizing the collected data.
Table 1: Macroscopic Gastric Lesion Assessment
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Ulcer Index (mm) | Percent Inhibition of Ulcers (%) |
| Control (Vehicle) | - | |||
| This compound | ||||
| Positive Control (e.g., Indomethacin) | ||||
| Test Compound + this compound |
Table 2: Histopathological Evaluation of Gastric Mucosa
| Treatment Group | Dose (mg/kg) | Epithelial Cell Damage Score (0-3) | Hemorrhage Score (0-3) | Inflammatory Cell Infiltration Score (0-3) | Total Histopathology Score |
| Control (Vehicle) | - | ||||
| This compound | |||||
| Positive Control (e.g., Indomethacin) | |||||
| Test Compound + this compound |
Table 3: Biochemical Markers of Gastric Injury
| Treatment Group | Dose (mg/kg) | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Prostaglandin (B15479496) E2 (PGE2) Levels (pg/mg protein) |
| Control (Vehicle) | - | |||
| This compound | ||||
| Positive Control (e.g., Indomethacin) | ||||
| Test Compound + this compound |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Gastric Injury in Rats
Objective: To induce acute gastric mucosal injury using this compound in a rodent model.
Materials:
-
Wistar rats (180-220g)
-
This compound (or a combination of phenylbutazone and aminophenazone in a relevant ratio)
-
Vehicle (e.g., 1% Carboxymethylcellulose [CMC] in distilled water)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
Fasting: Fast the animals for 24 hours before this compound administration, with free access to water. This ensures an empty stomach for consistent drug absorption and injury induction.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), for example:
-
Group I: Vehicle Control (receives 1% CMC)
-
Group II: this compound (specify dose, e.g., 100 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 30 mg/kg, p.o.)
-
Group IV: Test compound (for gastroprotective studies) + this compound.
-
-
Drug Administration: Administer this compound or the vehicle orally via gavage.
-
Observation Period: Observe the animals for 4-6 hours post-administration.
-
Euthanasia and Sample Collection: Euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Stomach Excision: Immediately dissect the abdomen and excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature, rinse gently with cold PBS to remove gastric contents.
-
Macroscopic Evaluation: Pin the stomach flat on a board and examine for gastric lesions (hemorrhagic streaks, ulcers).
Protocol 2: Macroscopic and Microscopic Evaluation of Gastric Injury
Objective: To quantify the extent of gastric mucosal damage.
A. Macroscopic Ulcer Indexing:
-
Measure the length (in mm) of each hemorrhagic lesion in the glandular portion of the stomach.
-
The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
Calculate the percentage of ulcer inhibition for gastroprotective studies using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
B. Histopathological Examination:
-
Tissue Fixation: Fix a section of the gastric tissue in 10% buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the following parameters on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe):
-
Epithelial cell damage
-
Hemorrhage
-
Inflammatory cell infiltration (neutrophils)
-
Edema
-
Protocol 3: Biochemical Assessment of Gastric Mucosal Damage
Objective: To measure biochemical markers associated with inflammation and oxidative stress in the gastric tissue.
Materials:
-
Excised gastric tissue (from Protocol 1)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer)
-
Myeloperoxidase (MPO) assay kit
-
Malondialdehyde (MDA) assay kit
-
Prostaglandin E2 (PGE2) EIA kit
-
Protein estimation kit (e.g., Bradford or BCA)
-
Spectrophotometer/Plate reader
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the gastric glandular tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to obtain the supernatant.
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme found in neutrophils and is an indicator of inflammation.
-
Follow the instructions of a commercially available MPO assay kit to measure MPO activity in the supernatant.
-
-
Malondialdehyde (MDA) Assay:
-
MDA is a marker of lipid peroxidation and oxidative stress.
-
Use a commercial MDA assay kit (e.g., TBARS assay) to determine MDA levels in the tissue homogenate.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
NSAIDs inhibit cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is a key factor in gastric mucosal defense.
-
Measure PGE2 levels in the gastric tissue supernatant using a specific EIA kit.
-
-
Protein Estimation:
-
Determine the total protein concentration in the supernatant to normalize the biochemical measurements.
-
Mandatory Visualizations
References
- 1. Aminophenazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of phenylbutazone on the morphology and prostaglandin concentrations of the pyloric mucosa of the equine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutazone induces equine glandular gastric disease without decreasing prostaglandin E2 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Wofapyrin-Induced Gastric Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Wofapyrin is a combination drug formulation typically containing phenylbutazone (B1037) and aminophenazone. Both active ingredients belong to the non-steroidal anti-inflammatory drug (NSAID) class and possess analgesic, antipyretic, and anti-inflammatory properties.[1] Phenylbutazone is known to be associated with gastrointestinal (GI) injury, including the formation of gastric ulcers.[2][3][4][5] Aminophenazone has also been linked to gastrointestinal side effects, ranging from nausea and vomiting to more severe complications like gastrointestinal bleeding and ulcers. Given the known gastric toxicity of its components, it is crucial to have robust protocols to assess the potential for this compound to induce gastric injury.
These application notes provide detailed protocols for inducing and evaluating this compound-induced gastric injury in a preclinical research setting, primarily focusing on rodent models. The methodologies described are based on established procedures for assessing NSAID-induced gastropathy.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison. Below are template tables for organizing the collected data.
Table 1: Macroscopic Gastric Lesion Assessment
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Ulcer Index (mm) | Percent Inhibition of Ulcers (%) |
| Control (Vehicle) | - | |||
| This compound | ||||
| Positive Control (e.g., Indomethacin) | ||||
| Test Compound + this compound |
Table 2: Histopathological Evaluation of Gastric Mucosa
| Treatment Group | Dose (mg/kg) | Epithelial Cell Damage Score (0-3) | Hemorrhage Score (0-3) | Inflammatory Cell Infiltration Score (0-3) | Total Histopathology Score |
| Control (Vehicle) | - | ||||
| This compound | |||||
| Positive Control (e.g., Indomethacin) | |||||
| Test Compound + this compound |
Table 3: Biochemical Markers of Gastric Injury
| Treatment Group | Dose (mg/kg) | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Prostaglandin (B15479496) E2 (PGE2) Levels (pg/mg protein) |
| Control (Vehicle) | - | |||
| This compound | ||||
| Positive Control (e.g., Indomethacin) | ||||
| Test Compound + this compound |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Gastric Injury in Rats
Objective: To induce acute gastric mucosal injury using this compound in a rodent model.
Materials:
-
Wistar rats (180-220g)
-
This compound (or a combination of phenylbutazone and aminophenazone in a relevant ratio)
-
Vehicle (e.g., 1% Carboxymethylcellulose [CMC] in distilled water)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
Fasting: Fast the animals for 24 hours before this compound administration, with free access to water. This ensures an empty stomach for consistent drug absorption and injury induction.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), for example:
-
Group I: Vehicle Control (receives 1% CMC)
-
Group II: this compound (specify dose, e.g., 100 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 30 mg/kg, p.o.)
-
Group IV: Test compound (for gastroprotective studies) + this compound.
-
-
Drug Administration: Administer this compound or the vehicle orally via gavage.
-
Observation Period: Observe the animals for 4-6 hours post-administration.
-
Euthanasia and Sample Collection: Euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Stomach Excision: Immediately dissect the abdomen and excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature, rinse gently with cold PBS to remove gastric contents.
-
Macroscopic Evaluation: Pin the stomach flat on a board and examine for gastric lesions (hemorrhagic streaks, ulcers).
Protocol 2: Macroscopic and Microscopic Evaluation of Gastric Injury
Objective: To quantify the extent of gastric mucosal damage.
A. Macroscopic Ulcer Indexing:
-
Measure the length (in mm) of each hemorrhagic lesion in the glandular portion of the stomach.
-
The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
Calculate the percentage of ulcer inhibition for gastroprotective studies using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
B. Histopathological Examination:
-
Tissue Fixation: Fix a section of the gastric tissue in 10% buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the following parameters on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe):
-
Epithelial cell damage
-
Hemorrhage
-
Inflammatory cell infiltration (neutrophils)
-
Edema
-
Protocol 3: Biochemical Assessment of Gastric Mucosal Damage
Objective: To measure biochemical markers associated with inflammation and oxidative stress in the gastric tissue.
Materials:
-
Excised gastric tissue (from Protocol 1)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer)
-
Myeloperoxidase (MPO) assay kit
-
Malondialdehyde (MDA) assay kit
-
Prostaglandin E2 (PGE2) EIA kit
-
Protein estimation kit (e.g., Bradford or BCA)
-
Spectrophotometer/Plate reader
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the gastric glandular tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to obtain the supernatant.
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme found in neutrophils and is an indicator of inflammation.
-
Follow the instructions of a commercially available MPO assay kit to measure MPO activity in the supernatant.
-
-
Malondialdehyde (MDA) Assay:
-
MDA is a marker of lipid peroxidation and oxidative stress.
-
Use a commercial MDA assay kit (e.g., TBARS assay) to determine MDA levels in the tissue homogenate.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
NSAIDs inhibit cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is a key factor in gastric mucosal defense.
-
Measure PGE2 levels in the gastric tissue supernatant using a specific EIA kit.
-
-
Protein Estimation:
-
Determine the total protein concentration in the supernatant to normalize the biochemical measurements.
-
Mandatory Visualizations
References
- 1. Aminophenazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of phenylbutazone on the morphology and prostaglandin concentrations of the pyloric mucosa of the equine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutazone induces equine glandular gastric disease without decreasing prostaglandin E2 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Wofapyrin-Induced Gastric Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Wofapyrin is a combination drug formulation typically containing phenylbutazone and aminophenazone. Both active ingredients belong to the non-steroidal anti-inflammatory drug (NSAID) class and possess analgesic, antipyretic, and anti-inflammatory properties.[1] Phenylbutazone is known to be associated with gastrointestinal (GI) injury, including the formation of gastric ulcers.[2][3][4][5] Aminophenazone has also been linked to gastrointestinal side effects, ranging from nausea and vomiting to more severe complications like gastrointestinal bleeding and ulcers. Given the known gastric toxicity of its components, it is crucial to have robust protocols to assess the potential for this compound to induce gastric injury.
These application notes provide detailed protocols for inducing and evaluating this compound-induced gastric injury in a preclinical research setting, primarily focusing on rodent models. The methodologies described are based on established procedures for assessing NSAID-induced gastropathy.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison. Below are template tables for organizing the collected data.
Table 1: Macroscopic Gastric Lesion Assessment
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Ulcer Index (mm) | Percent Inhibition of Ulcers (%) |
| Control (Vehicle) | - | |||
| This compound | ||||
| Positive Control (e.g., Indomethacin) | ||||
| Test Compound + this compound |
Table 2: Histopathological Evaluation of Gastric Mucosa
| Treatment Group | Dose (mg/kg) | Epithelial Cell Damage Score (0-3) | Hemorrhage Score (0-3) | Inflammatory Cell Infiltration Score (0-3) | Total Histopathology Score |
| Control (Vehicle) | - | ||||
| This compound | |||||
| Positive Control (e.g., Indomethacin) | |||||
| Test Compound + this compound |
Table 3: Biochemical Markers of Gastric Injury
| Treatment Group | Dose (mg/kg) | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Prostaglandin E2 (PGE2) Levels (pg/mg protein) |
| Control (Vehicle) | - | |||
| This compound | ||||
| Positive Control (e.g., Indomethacin) | ||||
| Test Compound + this compound |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Gastric Injury in Rats
Objective: To induce acute gastric mucosal injury using this compound in a rodent model.
Materials:
-
Wistar rats (180-220g)
-
This compound (or a combination of phenylbutazone and aminophenazone in a relevant ratio)
-
Vehicle (e.g., 1% Carboxymethylcellulose [CMC] in distilled water)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
Fasting: Fast the animals for 24 hours before this compound administration, with free access to water. This ensures an empty stomach for consistent drug absorption and injury induction.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), for example:
-
Group I: Vehicle Control (receives 1% CMC)
-
Group II: this compound (specify dose, e.g., 100 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 30 mg/kg, p.o.)
-
Group IV: Test compound (for gastroprotective studies) + this compound.
-
-
Drug Administration: Administer this compound or the vehicle orally via gavage.
-
Observation Period: Observe the animals for 4-6 hours post-administration.
-
Euthanasia and Sample Collection: Euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Stomach Excision: Immediately dissect the abdomen and excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature, rinse gently with cold PBS to remove gastric contents.
-
Macroscopic Evaluation: Pin the stomach flat on a board and examine for gastric lesions (hemorrhagic streaks, ulcers).
Protocol 2: Macroscopic and Microscopic Evaluation of Gastric Injury
Objective: To quantify the extent of gastric mucosal damage.
A. Macroscopic Ulcer Indexing:
-
Measure the length (in mm) of each hemorrhagic lesion in the glandular portion of the stomach.
-
The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
Calculate the percentage of ulcer inhibition for gastroprotective studies using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
B. Histopathological Examination:
-
Tissue Fixation: Fix a section of the gastric tissue in 10% buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the following parameters on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe):
-
Epithelial cell damage
-
Hemorrhage
-
Inflammatory cell infiltration (neutrophils)
-
Edema
-
Protocol 3: Biochemical Assessment of Gastric Mucosal Damage
Objective: To measure biochemical markers associated with inflammation and oxidative stress in the gastric tissue.
Materials:
-
Excised gastric tissue (from Protocol 1)
-
Homogenization buffer (e.g., potassium phosphate buffer)
-
Myeloperoxidase (MPO) assay kit
-
Malondialdehyde (MDA) assay kit
-
Prostaglandin E2 (PGE2) EIA kit
-
Protein estimation kit (e.g., Bradford or BCA)
-
Spectrophotometer/Plate reader
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the gastric glandular tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 4°C to obtain the supernatant.
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme found in neutrophils and is an indicator of inflammation.
-
Follow the instructions of a commercially available MPO assay kit to measure MPO activity in the supernatant.
-
-
Malondialdehyde (MDA) Assay:
-
MDA is a marker of lipid peroxidation and oxidative stress.
-
Use a commercial MDA assay kit (e.g., TBARS assay) to determine MDA levels in the tissue homogenate.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
NSAIDs inhibit cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is a key factor in gastric mucosal defense.
-
Measure PGE2 levels in the gastric tissue supernatant using a specific EIA kit.
-
-
Protein Estimation:
-
Determine the total protein concentration in the supernatant to normalize the biochemical measurements.
-
Mandatory Visualizations
References
- 1. Aminophenazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of phenylbutazone on the morphology and prostaglandin concentrations of the pyloric mucosa of the equine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutazone induces equine glandular gastric disease without decreasing prostaglandin E2 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Warfarin Research in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cell culture systems in the study of Warfarin, a widely prescribed anticoagulant. The following sections detail the mechanism of action, relevant signaling pathways, and experimental protocols for investigating the cellular effects of Warfarin.
Introduction
Warfarin is an anticoagulant medication used to prevent and treat thromboembolic events.[1][2][3] Its primary mechanism of action involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1][4] Beyond its well-established role in coagulation, research suggests that Warfarin may also modulate inflammatory signaling pathways. Cell culture models provide an invaluable platform for elucidating the molecular mechanisms underlying Warfarin's effects and for screening novel anticoagulant and anti-inflammatory compounds.
Mechanism of Action and Signaling Pathways
Warfarin exerts its anticoagulant effect by inhibiting VKORC1, thereby impairing the carboxylation and activation of vitamin K-dependent clotting factors. This action disrupts the coagulation cascade.
Recent studies have also indicated that Warfarin can influence inflammatory responses. It has been shown to have a dichotomous effect on the NF-κB signaling pathway, inhibiting it at lower concentrations and stimulating it at higher concentrations. Additionally, Warfarin has been observed to affect the p38 MAP kinase pathway.
Below are diagrams illustrating these key pathways.
References
Application Notes and Protocols for Warfarin Research in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cell culture systems in the study of Warfarin, a widely prescribed anticoagulant. The following sections detail the mechanism of action, relevant signaling pathways, and experimental protocols for investigating the cellular effects of Warfarin.
Introduction
Warfarin is an anticoagulant medication used to prevent and treat thromboembolic events.[1][2][3] Its primary mechanism of action involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1][4] Beyond its well-established role in coagulation, research suggests that Warfarin may also modulate inflammatory signaling pathways. Cell culture models provide an invaluable platform for elucidating the molecular mechanisms underlying Warfarin's effects and for screening novel anticoagulant and anti-inflammatory compounds.
Mechanism of Action and Signaling Pathways
Warfarin exerts its anticoagulant effect by inhibiting VKORC1, thereby impairing the carboxylation and activation of vitamin K-dependent clotting factors. This action disrupts the coagulation cascade.
Recent studies have also indicated that Warfarin can influence inflammatory responses. It has been shown to have a dichotomous effect on the NF-κB signaling pathway, inhibiting it at lower concentrations and stimulating it at higher concentrations. Additionally, Warfarin has been observed to affect the p38 MAP kinase pathway.
Below are diagrams illustrating these key pathways.
References
Application Notes and Protocols for Warfarin Research in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cell culture systems in the study of Warfarin, a widely prescribed anticoagulant. The following sections detail the mechanism of action, relevant signaling pathways, and experimental protocols for investigating the cellular effects of Warfarin.
Introduction
Warfarin is an anticoagulant medication used to prevent and treat thromboembolic events.[1][2][3] Its primary mechanism of action involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1][4] Beyond its well-established role in coagulation, research suggests that Warfarin may also modulate inflammatory signaling pathways. Cell culture models provide an invaluable platform for elucidating the molecular mechanisms underlying Warfarin's effects and for screening novel anticoagulant and anti-inflammatory compounds.
Mechanism of Action and Signaling Pathways
Warfarin exerts its anticoagulant effect by inhibiting VKORC1, thereby impairing the carboxylation and activation of vitamin K-dependent clotting factors. This action disrupts the coagulation cascade.
Recent studies have also indicated that Warfarin can influence inflammatory responses. It has been shown to have a dichotomous effect on the NF-κB signaling pathway, inhibiting it at lower concentrations and stimulating it at higher concentrations. Additionally, Warfarin has been observed to affect the p38 MAP kinase pathway.
Below are diagrams illustrating these key pathways.
References
Application Notes and Protocols: Techniques for Measuring Wofapyrin's Protein Binding Affinity
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the determination of protein binding affinity of Wofapyrin's active pharmaceutical ingredients, Phenylbutazone (B1037) and Aminophenazone.
Introduction
This compound is a combination drug formulation containing Phenylbutazone and Aminophenazone, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy and pharmacokinetic profile of a drug are significantly influenced by its binding to plasma proteins. This document provides an overview and detailed protocols for established biophysical techniques to quantify the protein binding affinity of this compound's active components.
Phenylbutazone is known to be highly bound to plasma proteins, with a binding percentage often exceeding 98%.[1] This high affinity is primarily for serum albumin.[2] Aminophenazone is reported to be slightly bound to plasma proteins; however, its metabolite, 4-aminoantipyrine (B1666024) (AA), exhibits a plasma protein binding of approximately 47.9%.[3][4] The primary mechanism of action for both compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5] Understanding the binding characteristics of these compounds to plasma proteins is crucial for predicting their distribution, metabolism, and potential for drug-drug interactions.
This document outlines protocols for three widely used techniques for measuring protein binding affinity: Equilibrium Dialysis (ED), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Key Protein Targets
The primary protein target for assessing the binding of Phenylbutazone and Aminophenazone is Human Serum Albumin (HSA) , the most abundant protein in blood plasma. Additionally, binding to other plasma proteins such as alpha-1-acid glycoprotein (B1211001) can be investigated, particularly for basic drugs. Given the acidic nature of Phenylbutazone, HSA is the most relevant target.
Quantitative Data Summary
The following tables summarize the protein binding characteristics of this compound's active ingredients based on available literature.
Table 1: Plasma Protein Binding of Phenylbutazone
| Parameter | Value | Protein | Method | Reference |
| Binding Percentage | > 98% | Plasma Protein | Not Specified | |
| High-Affinity Sites | 1 | Human Serum Albumin | Equilibrium Dialysis | |
| Low-Affinity Sites | Several | Human Serum Albumin | Equilibrium Dialysis |
Table 2: Plasma Protein Binding of Aminophenazone and its Metabolites
| Compound | Mean Binding Percentage | Protein | Method | Reference |
| Aminophenazone | Slightly Bound | Plasma Protein | Not Specified | |
| 4-aminoantipyrine (AA) | 47.9% | Plasma Protein | Ultrafiltration | |
| 4-methylaminoantipyrine (MAA) | 57.6% | Plasma Protein | Ultrafiltration | |
| 4-formylaminoantipyrine (FAA) | 17.8% | Plasma Protein | Ultrafiltration | |
| 4-acetylaminoantipyrine (AAA) | 14.2% | Plasma Protein | Ultrafiltration |
Experimental Protocols
Protocol 1: Equilibrium Dialysis (ED)
Equilibrium Dialysis is a traditional and reliable method for determining the free fraction of a drug in the presence of proteins.
Objective: To determine the equilibrium dissociation constant (Kd) of Phenylbutazone and Aminophenazone with Human Serum Albumin (HSA).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membranes (with a molecular weight cut-off of 5-10 kDa)
-
Human Serum Albumin (HSA) solution (e.g., 4% w/v in phosphate-buffered saline, pH 7.4)
-
Phenylbutazone and Aminophenazone stock solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical system for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of dilutions of Phenylbutazone and Aminophenazone in PBS.
-
Assemble the dialysis cells. Add the HSA solution to one chamber and the drug solution to the other.
-
Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of the drug in both the protein-containing and protein-free chambers using a validated analytical method like HPLC-UV.
-
Calculate the free and bound drug concentrations and determine the binding affinity (Kd) and the number of binding sites (n) by Scatchard analysis.
Workflow Diagram:
Caption: Workflow for Equilibrium Dialysis.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of Phenylbutazone and Aminophenazone with HSA.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
HSA for immobilization
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Phenylbutazone and Aminophenazone solutions at various concentrations
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HSA solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of Phenylbutazone or Aminophenazone (analyte) over the immobilized HSA surface.
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (Kd = kd/ka).
-
Workflow Diagram:
References
- 1. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 2. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrine | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
Application Notes and Protocols: Techniques for Measuring Wofapyrin's Protein Binding Affinity
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the determination of protein binding affinity of Wofapyrin's active pharmaceutical ingredients, Phenylbutazone (B1037) and Aminophenazone.
Introduction
This compound is a combination drug formulation containing Phenylbutazone and Aminophenazone, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy and pharmacokinetic profile of a drug are significantly influenced by its binding to plasma proteins. This document provides an overview and detailed protocols for established biophysical techniques to quantify the protein binding affinity of this compound's active components.
Phenylbutazone is known to be highly bound to plasma proteins, with a binding percentage often exceeding 98%.[1] This high affinity is primarily for serum albumin.[2] Aminophenazone is reported to be slightly bound to plasma proteins; however, its metabolite, 4-aminoantipyrine (B1666024) (AA), exhibits a plasma protein binding of approximately 47.9%.[3][4] The primary mechanism of action for both compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5] Understanding the binding characteristics of these compounds to plasma proteins is crucial for predicting their distribution, metabolism, and potential for drug-drug interactions.
This document outlines protocols for three widely used techniques for measuring protein binding affinity: Equilibrium Dialysis (ED), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Key Protein Targets
The primary protein target for assessing the binding of Phenylbutazone and Aminophenazone is Human Serum Albumin (HSA) , the most abundant protein in blood plasma. Additionally, binding to other plasma proteins such as alpha-1-acid glycoprotein (B1211001) can be investigated, particularly for basic drugs. Given the acidic nature of Phenylbutazone, HSA is the most relevant target.
Quantitative Data Summary
The following tables summarize the protein binding characteristics of this compound's active ingredients based on available literature.
Table 1: Plasma Protein Binding of Phenylbutazone
| Parameter | Value | Protein | Method | Reference |
| Binding Percentage | > 98% | Plasma Protein | Not Specified | |
| High-Affinity Sites | 1 | Human Serum Albumin | Equilibrium Dialysis | |
| Low-Affinity Sites | Several | Human Serum Albumin | Equilibrium Dialysis |
Table 2: Plasma Protein Binding of Aminophenazone and its Metabolites
| Compound | Mean Binding Percentage | Protein | Method | Reference |
| Aminophenazone | Slightly Bound | Plasma Protein | Not Specified | |
| 4-aminoantipyrine (AA) | 47.9% | Plasma Protein | Ultrafiltration | |
| 4-methylaminoantipyrine (MAA) | 57.6% | Plasma Protein | Ultrafiltration | |
| 4-formylaminoantipyrine (FAA) | 17.8% | Plasma Protein | Ultrafiltration | |
| 4-acetylaminoantipyrine (AAA) | 14.2% | Plasma Protein | Ultrafiltration |
Experimental Protocols
Protocol 1: Equilibrium Dialysis (ED)
Equilibrium Dialysis is a traditional and reliable method for determining the free fraction of a drug in the presence of proteins.
Objective: To determine the equilibrium dissociation constant (Kd) of Phenylbutazone and Aminophenazone with Human Serum Albumin (HSA).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membranes (with a molecular weight cut-off of 5-10 kDa)
-
Human Serum Albumin (HSA) solution (e.g., 4% w/v in phosphate-buffered saline, pH 7.4)
-
Phenylbutazone and Aminophenazone stock solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical system for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of dilutions of Phenylbutazone and Aminophenazone in PBS.
-
Assemble the dialysis cells. Add the HSA solution to one chamber and the drug solution to the other.
-
Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of the drug in both the protein-containing and protein-free chambers using a validated analytical method like HPLC-UV.
-
Calculate the free and bound drug concentrations and determine the binding affinity (Kd) and the number of binding sites (n) by Scatchard analysis.
Workflow Diagram:
Caption: Workflow for Equilibrium Dialysis.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of Phenylbutazone and Aminophenazone with HSA.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
HSA for immobilization
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Phenylbutazone and Aminophenazone solutions at various concentrations
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HSA solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of Phenylbutazone or Aminophenazone (analyte) over the immobilized HSA surface.
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (Kd = kd/ka).
-
Workflow Diagram:
References
- 1. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 2. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrine | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
Application Notes and Protocols: Techniques for Measuring Wofapyrin's Protein Binding Affinity
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the determination of protein binding affinity of Wofapyrin's active pharmaceutical ingredients, Phenylbutazone and Aminophenazone.
Introduction
This compound is a combination drug formulation containing Phenylbutazone and Aminophenazone, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy and pharmacokinetic profile of a drug are significantly influenced by its binding to plasma proteins. This document provides an overview and detailed protocols for established biophysical techniques to quantify the protein binding affinity of this compound's active components.
Phenylbutazone is known to be highly bound to plasma proteins, with a binding percentage often exceeding 98%.[1] This high affinity is primarily for serum albumin.[2] Aminophenazone is reported to be slightly bound to plasma proteins; however, its metabolite, 4-aminoantipyrine (AA), exhibits a plasma protein binding of approximately 47.9%.[3][4] The primary mechanism of action for both compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5] Understanding the binding characteristics of these compounds to plasma proteins is crucial for predicting their distribution, metabolism, and potential for drug-drug interactions.
This document outlines protocols for three widely used techniques for measuring protein binding affinity: Equilibrium Dialysis (ED), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Key Protein Targets
The primary protein target for assessing the binding of Phenylbutazone and Aminophenazone is Human Serum Albumin (HSA) , the most abundant protein in blood plasma. Additionally, binding to other plasma proteins such as alpha-1-acid glycoprotein can be investigated, particularly for basic drugs. Given the acidic nature of Phenylbutazone, HSA is the most relevant target.
Quantitative Data Summary
The following tables summarize the protein binding characteristics of this compound's active ingredients based on available literature.
Table 1: Plasma Protein Binding of Phenylbutazone
| Parameter | Value | Protein | Method | Reference |
| Binding Percentage | > 98% | Plasma Protein | Not Specified | |
| High-Affinity Sites | 1 | Human Serum Albumin | Equilibrium Dialysis | |
| Low-Affinity Sites | Several | Human Serum Albumin | Equilibrium Dialysis |
Table 2: Plasma Protein Binding of Aminophenazone and its Metabolites
| Compound | Mean Binding Percentage | Protein | Method | Reference |
| Aminophenazone | Slightly Bound | Plasma Protein | Not Specified | |
| 4-aminoantipyrine (AA) | 47.9% | Plasma Protein | Ultrafiltration | |
| 4-methylaminoantipyrine (MAA) | 57.6% | Plasma Protein | Ultrafiltration | |
| 4-formylaminoantipyrine (FAA) | 17.8% | Plasma Protein | Ultrafiltration | |
| 4-acetylaminoantipyrine (AAA) | 14.2% | Plasma Protein | Ultrafiltration |
Experimental Protocols
Protocol 1: Equilibrium Dialysis (ED)
Equilibrium Dialysis is a traditional and reliable method for determining the free fraction of a drug in the presence of proteins.
Objective: To determine the equilibrium dissociation constant (Kd) of Phenylbutazone and Aminophenazone with Human Serum Albumin (HSA).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membranes (with a molecular weight cut-off of 5-10 kDa)
-
Human Serum Albumin (HSA) solution (e.g., 4% w/v in phosphate-buffered saline, pH 7.4)
-
Phenylbutazone and Aminophenazone stock solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical system for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of dilutions of Phenylbutazone and Aminophenazone in PBS.
-
Assemble the dialysis cells. Add the HSA solution to one chamber and the drug solution to the other.
-
Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of the drug in both the protein-containing and protein-free chambers using a validated analytical method like HPLC-UV.
-
Calculate the free and bound drug concentrations and determine the binding affinity (Kd) and the number of binding sites (n) by Scatchard analysis.
Workflow Diagram:
Caption: Workflow for Equilibrium Dialysis.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the interaction of Phenylbutazone and Aminophenazone with HSA.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
HSA for immobilization
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Phenylbutazone and Aminophenazone solutions at various concentrations
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HSA solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of Phenylbutazone or Aminophenazone (analyte) over the immobilized HSA surface.
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (Kd = kd/ka).
-
Workflow Diagram:
References
- 1. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 2. Effect of albumin conformation on binding of phenylbutazone and oxyphenbutazone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrine | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
Application Notes and Protocols for the Administration of Pyrazolone Derivatives (Phenazone/Metamizole) in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Wofapyrin is a trade name for a combination drug product historically containing pyrazolone (B3327878) derivatives, known for their analgesic, antipyretic, and anti-inflammatory properties. Due to the withdrawal of some original components like aminophenazone in many regions, contemporary research often focuses on related and currently used compounds such as phenazone (antipyrine) and metamizole (B1201355) (dipyrone). Metamizole, a pro-drug, is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA). This document provides detailed application notes and standardized protocols for the administration of these pyrazolone derivatives to common laboratory animals. The focus is on ensuring procedural consistency, animal welfare, and data reproducibility.
The selection of an administration route is critical and depends on the experimental objectives, the physicochemical properties of the substance, and the desired pharmacokinetic profile[1]. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration.
Data Presentation: Quantitative Parameters
The following tables summarize key pharmacokinetic parameters and general dosing guidelines for phenazone and metamizole in various laboratory animals. These values are compiled from multiple studies and should be considered as a starting point for experimental design.
Table 1: General Dosing and Administration Guidelines for Rodents
| Parameter | Mouse | Rat |
| Oral Gavage (PO) | ||
| Max Volume | 10 mL/kg (0.1 mL/10g)[2] | < 10 mL/kg[3] |
| Needle Size | 22-24 gauge, 1.5 inch[4] | Flexible feeding tubes or stainless steel |
| Intravenous (IV) | ||
| Max Bolus Volume | 10 mL/kg | 5 mL/kg |
| Needle Size (Tail Vein) | 26-28 gauge | 25-27 gauge |
| Intraperitoneal (IP) | ||
| Max Volume | 10 mL/kg (up to 2 mL) | 10 mL/kg (up to 2.5 mL for a 250g rat) |
| Needle Size | 25-27 gauge | 23-25 gauge |
| Subcutaneous (SC) | ||
| Max Volume/Site | 10 mL/kg | 5-10 mL/kg |
| Needle Size | 25 gauge | 25 gauge |
Table 2: Pharmacokinetic Parameters of Metamizole Metabolites
| Species | Route | Dose | Metabolite | Tmax (hours) | T½ (hours) | Cmax |
| Calves | IV | 40 mg/kg | 4-MAA | 0.25 | 9.49 (elimination) | 101.63 µg/mL |
| 4-AA | 0.25-0.5 & 2-3.5 (biphasic) | 8.87 (elimination) | 2.54-2.66 µg/mL | |||
| Humans | Oral | 750 mg | 4-MAA | 1.2 - 2.0 | 2.6 - 3.5 | - |
| Rats (Arthritic) | SC | 177.8 mg/kg | 4-MAA | - | - | Plasma concentrations markedly decreased with chronic administration |
Note: Data for laboratory rodents is sparse in compiled formats. Tmax (time to maximum concentration) and T½ (half-life) can vary significantly based on the specific experimental conditions, animal strain, and health status.
Experimental Workflows & Protocols
The following diagrams and protocols provide detailed, step-by-step methodologies for the most common administration routes.
Workflow for Substance Administration
This workflow outlines the critical steps from preparation to post-procedural monitoring applicable to all administration routes.
Oral Administration (Gavage)
Oral gavage ensures precise dosage directly into the stomach. This method is preferred over administration in drinking water for accurate dosing.
Protocol:
-
Preparation:
-
Weigh the animal to calculate the correct volume. Do not exceed 10 mL/kg.
-
Select the appropriate gavage needle (e.g., 22-24 gauge for mice). The needle should have a smooth, ball-shaped tip to prevent injury.
-
Measure the needle externally from the corner of the animal's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Draw the calculated volume into a syringe and attach the gavage needle.
-
-
Restraint:
-
Firmly restrain the mouse or rat by scruffing the neck to immobilize the head. The body should be held securely.
-
Position the animal vertically, extending the head and neck to create a straight line from the mouth to the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, slightly to one side of the incisors.
-
Guide the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the tube is advanced.
-
Advance the needle smoothly into the esophagus to the pre-measured depth. Never force the needle. If resistance is met, withdraw and restart.
-
Administer the substance slowly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Procedure:
-
Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth, which could indicate accidental tracheal administration.
-
Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration.
Protocol:
-
Preparation:
-
Warm the substance to room or body temperature to avoid discomfort.
-
Use a new sterile needle (e.g., 25-27 gauge for mice) for each animal.
-
Wipe the injection site with an alcohol swab.
-
-
Restraint:
-
Restrain the animal securely in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to move cranially, away from the injection site.
-
-
Administration:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate by pulling back the plunger to ensure a vessel or organ has not been entered. If no fluid or blood is drawn, proceed.
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure:
-
Observe the animal for any signs of pain, bleeding at the injection site, or peritonitis. For repeated injections, alternate between the left and right lower quadrants.
-
Subcutaneous (SC) Injection
This route allows for slower, sustained absorption compared to IV or IP routes.
Protocol:
-
Preparation:
-
Prepare the syringe with the correct dose and an appropriate needle (e.g., 25 gauge).
-
-
Restraint:
-
Manually restrain the animal on a solid surface.
-
-
Administration:
-
Lift the loose skin over the interscapular area (back of the neck) to form a "tent".
-
Insert the needle, parallel to the body, into the base of the skin tent.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the substance, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Procedure:
-
Monitor for any signs of irritation or leakage at the injection site.
-
Intravenous (IV) Injection
IV administration provides the most rapid and complete bioavailability. The lateral tail vein is the most common site in rodents. This procedure requires significant technical skill.
Protocol:
-
Preparation:
-
The substance must be sterile, isotonic, and free of air bubbles.
-
Prepare the syringe with the correct dose and a small needle (e.g., 26-28 gauge for a mouse tail vein).
-
-
Restraint and Vein Dilation:
-
Place the animal in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water (40-45°C) to dilate the lateral veins, making them more visible and easier to access.
-
-
Administration:
-
Position the needle parallel to the tail vein with the bevel facing up.
-
Insert the needle into the vein, starting as distally (towards the tip) as possible. A successful insertion may be indicated by a blood "flash" in the needle hub.
-
Inject the substance slowly and evenly. The vein should blanch as the solution flows. If a blister forms or significant resistance is felt, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
A maximum of three attempts per vein is recommended.
-
-
Post-Procedure:
-
After withdrawing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways
The analgesic mechanism of metamizole is complex and not fully elucidated. It is believed to involve multiple pathways, distinguishing it from traditional NSAIDs.
Metamizole's analgesic and antipyretic effects are thought to arise from the inhibition of central cyclooxygenase-3 (COX-3), as well as the activation of endogenous opioidergic and cannabinoid systems. Its spasmolytic (anti-spasm) properties are linked to the inhibition of intracellular calcium release. This multi-target action may explain its potent effects and distinct profile compared to other analgesics.
References
Application Notes and Protocols for the Administration of Pyrazolone Derivatives (Phenazone/Metamizole) in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Wofapyrin is a trade name for a combination drug product historically containing pyrazolone (B3327878) derivatives, known for their analgesic, antipyretic, and anti-inflammatory properties. Due to the withdrawal of some original components like aminophenazone in many regions, contemporary research often focuses on related and currently used compounds such as phenazone (antipyrine) and metamizole (B1201355) (dipyrone). Metamizole, a pro-drug, is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA). This document provides detailed application notes and standardized protocols for the administration of these pyrazolone derivatives to common laboratory animals. The focus is on ensuring procedural consistency, animal welfare, and data reproducibility.
The selection of an administration route is critical and depends on the experimental objectives, the physicochemical properties of the substance, and the desired pharmacokinetic profile[1]. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration.
Data Presentation: Quantitative Parameters
The following tables summarize key pharmacokinetic parameters and general dosing guidelines for phenazone and metamizole in various laboratory animals. These values are compiled from multiple studies and should be considered as a starting point for experimental design.
Table 1: General Dosing and Administration Guidelines for Rodents
| Parameter | Mouse | Rat |
| Oral Gavage (PO) | ||
| Max Volume | 10 mL/kg (0.1 mL/10g)[2] | < 10 mL/kg[3] |
| Needle Size | 22-24 gauge, 1.5 inch[4] | Flexible feeding tubes or stainless steel |
| Intravenous (IV) | ||
| Max Bolus Volume | 10 mL/kg | 5 mL/kg |
| Needle Size (Tail Vein) | 26-28 gauge | 25-27 gauge |
| Intraperitoneal (IP) | ||
| Max Volume | 10 mL/kg (up to 2 mL) | 10 mL/kg (up to 2.5 mL for a 250g rat) |
| Needle Size | 25-27 gauge | 23-25 gauge |
| Subcutaneous (SC) | ||
| Max Volume/Site | 10 mL/kg | 5-10 mL/kg |
| Needle Size | 25 gauge | 25 gauge |
Table 2: Pharmacokinetic Parameters of Metamizole Metabolites
| Species | Route | Dose | Metabolite | Tmax (hours) | T½ (hours) | Cmax |
| Calves | IV | 40 mg/kg | 4-MAA | 0.25 | 9.49 (elimination) | 101.63 µg/mL |
| 4-AA | 0.25-0.5 & 2-3.5 (biphasic) | 8.87 (elimination) | 2.54-2.66 µg/mL | |||
| Humans | Oral | 750 mg | 4-MAA | 1.2 - 2.0 | 2.6 - 3.5 | - |
| Rats (Arthritic) | SC | 177.8 mg/kg | 4-MAA | - | - | Plasma concentrations markedly decreased with chronic administration |
Note: Data for laboratory rodents is sparse in compiled formats. Tmax (time to maximum concentration) and T½ (half-life) can vary significantly based on the specific experimental conditions, animal strain, and health status.
Experimental Workflows & Protocols
The following diagrams and protocols provide detailed, step-by-step methodologies for the most common administration routes.
Workflow for Substance Administration
This workflow outlines the critical steps from preparation to post-procedural monitoring applicable to all administration routes.
Oral Administration (Gavage)
Oral gavage ensures precise dosage directly into the stomach. This method is preferred over administration in drinking water for accurate dosing.
Protocol:
-
Preparation:
-
Weigh the animal to calculate the correct volume. Do not exceed 10 mL/kg.
-
Select the appropriate gavage needle (e.g., 22-24 gauge for mice). The needle should have a smooth, ball-shaped tip to prevent injury.
-
Measure the needle externally from the corner of the animal's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Draw the calculated volume into a syringe and attach the gavage needle.
-
-
Restraint:
-
Firmly restrain the mouse or rat by scruffing the neck to immobilize the head. The body should be held securely.
-
Position the animal vertically, extending the head and neck to create a straight line from the mouth to the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, slightly to one side of the incisors.
-
Guide the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the tube is advanced.
-
Advance the needle smoothly into the esophagus to the pre-measured depth. Never force the needle. If resistance is met, withdraw and restart.
-
Administer the substance slowly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Procedure:
-
Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth, which could indicate accidental tracheal administration.
-
Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration.
Protocol:
-
Preparation:
-
Warm the substance to room or body temperature to avoid discomfort.
-
Use a new sterile needle (e.g., 25-27 gauge for mice) for each animal.
-
Wipe the injection site with an alcohol swab.
-
-
Restraint:
-
Restrain the animal securely in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to move cranially, away from the injection site.
-
-
Administration:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate by pulling back the plunger to ensure a vessel or organ has not been entered. If no fluid or blood is drawn, proceed.
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure:
-
Observe the animal for any signs of pain, bleeding at the injection site, or peritonitis. For repeated injections, alternate between the left and right lower quadrants.
-
Subcutaneous (SC) Injection
This route allows for slower, sustained absorption compared to IV or IP routes.
Protocol:
-
Preparation:
-
Prepare the syringe with the correct dose and an appropriate needle (e.g., 25 gauge).
-
-
Restraint:
-
Manually restrain the animal on a solid surface.
-
-
Administration:
-
Lift the loose skin over the interscapular area (back of the neck) to form a "tent".
-
Insert the needle, parallel to the body, into the base of the skin tent.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the substance, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Procedure:
-
Monitor for any signs of irritation or leakage at the injection site.
-
Intravenous (IV) Injection
IV administration provides the most rapid and complete bioavailability. The lateral tail vein is the most common site in rodents. This procedure requires significant technical skill.
Protocol:
-
Preparation:
-
The substance must be sterile, isotonic, and free of air bubbles.
-
Prepare the syringe with the correct dose and a small needle (e.g., 26-28 gauge for a mouse tail vein).
-
-
Restraint and Vein Dilation:
-
Place the animal in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water (40-45°C) to dilate the lateral veins, making them more visible and easier to access.
-
-
Administration:
-
Position the needle parallel to the tail vein with the bevel facing up.
-
Insert the needle into the vein, starting as distally (towards the tip) as possible. A successful insertion may be indicated by a blood "flash" in the needle hub.
-
Inject the substance slowly and evenly. The vein should blanch as the solution flows. If a blister forms or significant resistance is felt, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
A maximum of three attempts per vein is recommended.
-
-
Post-Procedure:
-
After withdrawing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways
The analgesic mechanism of metamizole is complex and not fully elucidated. It is believed to involve multiple pathways, distinguishing it from traditional NSAIDs.
Metamizole's analgesic and antipyretic effects are thought to arise from the inhibition of central cyclooxygenase-3 (COX-3), as well as the activation of endogenous opioidergic and cannabinoid systems. Its spasmolytic (anti-spasm) properties are linked to the inhibition of intracellular calcium release. This multi-target action may explain its potent effects and distinct profile compared to other analgesics.
References
Application Notes and Protocols for the Administration of Pyrazolone Derivatives (Phenazone/Metamizole) in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Wofapyrin is a trade name for a combination drug product historically containing pyrazolone derivatives, known for their analgesic, antipyretic, and anti-inflammatory properties. Due to the withdrawal of some original components like aminophenazone in many regions, contemporary research often focuses on related and currently used compounds such as phenazone (antipyrine) and metamizole (dipyrone). Metamizole, a pro-drug, is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA). This document provides detailed application notes and standardized protocols for the administration of these pyrazolone derivatives to common laboratory animals. The focus is on ensuring procedural consistency, animal welfare, and data reproducibility.
The selection of an administration route is critical and depends on the experimental objectives, the physicochemical properties of the substance, and the desired pharmacokinetic profile[1]. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration.
Data Presentation: Quantitative Parameters
The following tables summarize key pharmacokinetic parameters and general dosing guidelines for phenazone and metamizole in various laboratory animals. These values are compiled from multiple studies and should be considered as a starting point for experimental design.
Table 1: General Dosing and Administration Guidelines for Rodents
| Parameter | Mouse | Rat |
| Oral Gavage (PO) | ||
| Max Volume | 10 mL/kg (0.1 mL/10g)[2] | < 10 mL/kg[3] |
| Needle Size | 22-24 gauge, 1.5 inch[4] | Flexible feeding tubes or stainless steel |
| Intravenous (IV) | ||
| Max Bolus Volume | 10 mL/kg | 5 mL/kg |
| Needle Size (Tail Vein) | 26-28 gauge | 25-27 gauge |
| Intraperitoneal (IP) | ||
| Max Volume | 10 mL/kg (up to 2 mL) | 10 mL/kg (up to 2.5 mL for a 250g rat) |
| Needle Size | 25-27 gauge | 23-25 gauge |
| Subcutaneous (SC) | ||
| Max Volume/Site | 10 mL/kg | 5-10 mL/kg |
| Needle Size | 25 gauge | 25 gauge |
Table 2: Pharmacokinetic Parameters of Metamizole Metabolites
| Species | Route | Dose | Metabolite | Tmax (hours) | T½ (hours) | Cmax |
| Calves | IV | 40 mg/kg | 4-MAA | 0.25 | 9.49 (elimination) | 101.63 µg/mL |
| 4-AA | 0.25-0.5 & 2-3.5 (biphasic) | 8.87 (elimination) | 2.54-2.66 µg/mL | |||
| Humans | Oral | 750 mg | 4-MAA | 1.2 - 2.0 | 2.6 - 3.5 | - |
| Rats (Arthritic) | SC | 177.8 mg/kg | 4-MAA | - | - | Plasma concentrations markedly decreased with chronic administration |
Note: Data for laboratory rodents is sparse in compiled formats. Tmax (time to maximum concentration) and T½ (half-life) can vary significantly based on the specific experimental conditions, animal strain, and health status.
Experimental Workflows & Protocols
The following diagrams and protocols provide detailed, step-by-step methodologies for the most common administration routes.
Workflow for Substance Administration
This workflow outlines the critical steps from preparation to post-procedural monitoring applicable to all administration routes.
Oral Administration (Gavage)
Oral gavage ensures precise dosage directly into the stomach. This method is preferred over administration in drinking water for accurate dosing.
Protocol:
-
Preparation:
-
Weigh the animal to calculate the correct volume. Do not exceed 10 mL/kg.
-
Select the appropriate gavage needle (e.g., 22-24 gauge for mice). The needle should have a smooth, ball-shaped tip to prevent injury.
-
Measure the needle externally from the corner of the animal's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Draw the calculated volume into a syringe and attach the gavage needle.
-
-
Restraint:
-
Firmly restrain the mouse or rat by scruffing the neck to immobilize the head. The body should be held securely.
-
Position the animal vertically, extending the head and neck to create a straight line from the mouth to the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, slightly to one side of the incisors.
-
Guide the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the tube is advanced.
-
Advance the needle smoothly into the esophagus to the pre-measured depth. Never force the needle. If resistance is met, withdraw and restart.
-
Administer the substance slowly and steadily.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Procedure:
-
Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth, which could indicate accidental tracheal administration.
-
Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration.
Protocol:
-
Preparation:
-
Warm the substance to room or body temperature to avoid discomfort.
-
Use a new sterile needle (e.g., 25-27 gauge for mice) for each animal.
-
Wipe the injection site with an alcohol swab.
-
-
Restraint:
-
Restrain the animal securely in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to move cranially, away from the injection site.
-
-
Administration:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate by pulling back the plunger to ensure a vessel or organ has not been entered. If no fluid or blood is drawn, proceed.
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure:
-
Observe the animal for any signs of pain, bleeding at the injection site, or peritonitis. For repeated injections, alternate between the left and right lower quadrants.
-
Subcutaneous (SC) Injection
This route allows for slower, sustained absorption compared to IV or IP routes.
Protocol:
-
Preparation:
-
Prepare the syringe with the correct dose and an appropriate needle (e.g., 25 gauge).
-
-
Restraint:
-
Manually restrain the animal on a solid surface.
-
-
Administration:
-
Lift the loose skin over the interscapular area (back of the neck) to form a "tent".
-
Insert the needle, parallel to the body, into the base of the skin tent.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the substance, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Procedure:
-
Monitor for any signs of irritation or leakage at the injection site.
-
Intravenous (IV) Injection
IV administration provides the most rapid and complete bioavailability. The lateral tail vein is the most common site in rodents. This procedure requires significant technical skill.
Protocol:
-
Preparation:
-
The substance must be sterile, isotonic, and free of air bubbles.
-
Prepare the syringe with the correct dose and a small needle (e.g., 26-28 gauge for a mouse tail vein).
-
-
Restraint and Vein Dilation:
-
Place the animal in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water (40-45°C) to dilate the lateral veins, making them more visible and easier to access.
-
-
Administration:
-
Position the needle parallel to the tail vein with the bevel facing up.
-
Insert the needle into the vein, starting as distally (towards the tip) as possible. A successful insertion may be indicated by a blood "flash" in the needle hub.
-
Inject the substance slowly and evenly. The vein should blanch as the solution flows. If a blister forms or significant resistance is felt, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
A maximum of three attempts per vein is recommended.
-
-
Post-Procedure:
-
After withdrawing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways
The analgesic mechanism of metamizole is complex and not fully elucidated. It is believed to involve multiple pathways, distinguishing it from traditional NSAIDs.
Metamizole's analgesic and antipyretic effects are thought to arise from the inhibition of central cyclooxygenase-3 (COX-3), as well as the activation of endogenous opioidergic and cannabinoid systems. Its spasmolytic (anti-spasm) properties are linked to the inhibition of intracellular calcium release. This multi-target action may explain its potent effects and distinct profile compared to other analgesics.
References
Application Notes and Protocols for the Spectrophotometric Analysis of Wofapyrin (Warfarin) in Solution
Introduction
Wofapyrin, a brand name for the anticoagulant drug Warfarin, is a widely prescribed medication for the prevention and treatment of thromboembolic diseases. Accurate and reliable quantification of Warfarin in pharmaceutical formulations and biological fluids is crucial for ensuring its therapeutic efficacy and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of Warfarin. This application note provides a detailed protocol for the spectrophotometric determination of Warfarin in a solution, intended for researchers, scientists, and professionals in drug development.
Warfarin exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 308-310 nm in various solvents, which forms the basis for its quantitative analysis.[1][2][3] The method described herein is based on the measurement of absorbance at this wavelength and the application of the Beer-Lambert law.
Principle of the Method
The quantitative determination of Warfarin is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. According to the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. By measuring the absorbance of a Warfarin solution at its λmax, the concentration can be determined by comparing it to a standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Warfarin Sodium reference standard
-
Methanol (B129727) (HPLC grade)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Warfarin Sodium reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol by gentle swirling.
-
Once completely dissolved, bring the volume up to the mark with methanol to obtain a standard stock solution of 100 µg/mL.
-
Store the stock solution in a dark, cool place when not in use.
3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to the mark to obtain working standard solutions in the concentration range of 2-30 µg/mL.[1][3]
-
Measure the absorbance of each working standard solution at the λmax of 308 nm using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999 for a linear relationship.
4. Preparation of Sample Solution (from a pharmaceutical formulation)
-
Take a representative sample of the pharmaceutical formulation (e.g., powdered tablets).
-
Accurately weigh a portion of the sample equivalent to 10 mg of Warfarin Sodium.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Bring the volume up to the mark with methanol and mix well.
-
Filter the solution through a suitable filter paper to remove any undissolved excipients.
-
Dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.
5. Measurement and Calculation
-
Measure the absorbance of the prepared sample solution at 308 nm against a methanol blank.
-
Determine the concentration of Warfarin in the sample solution using the equation of the calibration curve.
-
Calculate the amount of Warfarin in the original pharmaceutical formulation, taking into account the dilution factors.
Data Presentation
Table 1: Optical Characteristics of the Proposed Method
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 308 - 310 nm | |
| Beer's Law Linearity Range | 2 - 30 µg/mL | |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L·mol⁻¹·cm⁻¹ | |
| Correlation Coefficient (R²) | ≥ 0.999 | - |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 99.0 - 101.0% | |
| Precision (RSD %) | ||
| - Intraday | < 2.0% | |
| - Interday | < 2.0% | |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - |
| Specificity | No interference from common excipients | - |
Mandatory Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for the Spectrophotometric Analysis of Wofapyrin (Warfarin) in Solution
Introduction
Wofapyrin, a brand name for the anticoagulant drug Warfarin, is a widely prescribed medication for the prevention and treatment of thromboembolic diseases. Accurate and reliable quantification of Warfarin in pharmaceutical formulations and biological fluids is crucial for ensuring its therapeutic efficacy and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of Warfarin. This application note provides a detailed protocol for the spectrophotometric determination of Warfarin in a solution, intended for researchers, scientists, and professionals in drug development.
Warfarin exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 308-310 nm in various solvents, which forms the basis for its quantitative analysis.[1][2][3] The method described herein is based on the measurement of absorbance at this wavelength and the application of the Beer-Lambert law.
Principle of the Method
The quantitative determination of Warfarin is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. According to the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. By measuring the absorbance of a Warfarin solution at its λmax, the concentration can be determined by comparing it to a standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Warfarin Sodium reference standard
-
Methanol (B129727) (HPLC grade)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Warfarin Sodium reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol by gentle swirling.
-
Once completely dissolved, bring the volume up to the mark with methanol to obtain a standard stock solution of 100 µg/mL.
-
Store the stock solution in a dark, cool place when not in use.
3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to the mark to obtain working standard solutions in the concentration range of 2-30 µg/mL.[1][3]
-
Measure the absorbance of each working standard solution at the λmax of 308 nm using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999 for a linear relationship.
4. Preparation of Sample Solution (from a pharmaceutical formulation)
-
Take a representative sample of the pharmaceutical formulation (e.g., powdered tablets).
-
Accurately weigh a portion of the sample equivalent to 10 mg of Warfarin Sodium.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Bring the volume up to the mark with methanol and mix well.
-
Filter the solution through a suitable filter paper to remove any undissolved excipients.
-
Dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.
5. Measurement and Calculation
-
Measure the absorbance of the prepared sample solution at 308 nm against a methanol blank.
-
Determine the concentration of Warfarin in the sample solution using the equation of the calibration curve.
-
Calculate the amount of Warfarin in the original pharmaceutical formulation, taking into account the dilution factors.
Data Presentation
Table 1: Optical Characteristics of the Proposed Method
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 308 - 310 nm | |
| Beer's Law Linearity Range | 2 - 30 µg/mL | |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L·mol⁻¹·cm⁻¹ | |
| Correlation Coefficient (R²) | ≥ 0.999 | - |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 99.0 - 101.0% | |
| Precision (RSD %) | ||
| - Intraday | < 2.0% | |
| - Interday | < 2.0% | |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - |
| Specificity | No interference from common excipients | - |
Mandatory Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for the Spectrophotometric Analysis of Wofapyrin (Warfarin) in Solution
Introduction
Wofapyrin, a brand name for the anticoagulant drug Warfarin, is a widely prescribed medication for the prevention and treatment of thromboembolic diseases. Accurate and reliable quantification of Warfarin in pharmaceutical formulations and biological fluids is crucial for ensuring its therapeutic efficacy and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of Warfarin. This application note provides a detailed protocol for the spectrophotometric determination of Warfarin in a solution, intended for researchers, scientists, and professionals in drug development.
Warfarin exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 308-310 nm in various solvents, which forms the basis for its quantitative analysis.[1][2][3] The method described herein is based on the measurement of absorbance at this wavelength and the application of the Beer-Lambert law.
Principle of the Method
The quantitative determination of Warfarin is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. According to the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. By measuring the absorbance of a Warfarin solution at its λmax, the concentration can be determined by comparing it to a standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Warfarin Sodium reference standard
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Warfarin Sodium reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol by gentle swirling.
-
Once completely dissolved, bring the volume up to the mark with methanol to obtain a standard stock solution of 100 µg/mL.
-
Store the stock solution in a dark, cool place when not in use.
3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to the mark to obtain working standard solutions in the concentration range of 2-30 µg/mL.[1][3]
-
Measure the absorbance of each working standard solution at the λmax of 308 nm using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999 for a linear relationship.
4. Preparation of Sample Solution (from a pharmaceutical formulation)
-
Take a representative sample of the pharmaceutical formulation (e.g., powdered tablets).
-
Accurately weigh a portion of the sample equivalent to 10 mg of Warfarin Sodium.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Bring the volume up to the mark with methanol and mix well.
-
Filter the solution through a suitable filter paper to remove any undissolved excipients.
-
Dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.
5. Measurement and Calculation
-
Measure the absorbance of the prepared sample solution at 308 nm against a methanol blank.
-
Determine the concentration of Warfarin in the sample solution using the equation of the calibration curve.
-
Calculate the amount of Warfarin in the original pharmaceutical formulation, taking into account the dilution factors.
Data Presentation
Table 1: Optical Characteristics of the Proposed Method
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 308 - 310 nm | |
| Beer's Law Linearity Range | 2 - 30 µg/mL | |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L·mol⁻¹·cm⁻¹ | |
| Correlation Coefficient (R²) | ≥ 0.999 | - |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 99.0 - 101.0% | |
| Precision (RSD %) | ||
| - Intraday | < 2.0% | |
| - Interday | < 2.0% | |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - |
| Specificity | No interference from common excipients | - |
Mandatory Visualization
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Wofapyrin Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wofapyrin. The focus is on improving the solubility of this compound for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a combination drug containing Phenylbutazone and Clofexamide. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID), while Clofexamide has antidepressant and anti-inflammatory properties.[1] Like many pyrazolone (B3327878) derivatives, this compound and its components can exhibit poor aqueous solubility, leading to challenges in preparing homogenous solutions for in vitro assays. This can result in precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of this compound and its components for in vitro studies:
-
Co-solvents: Utilizing a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution is a common and effective approach.[2]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can increase solubility by forming more soluble salts.[3]
-
Advanced Formulations: Techniques such as complexation with cyclodextrins or the use of surfactants can be considered for particularly challenging solubility issues.[4]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: this compound is known to be soluble in DMSO. For its component, Phenylbutazone, solubility has been reported in several organic solvents. It is freely soluble in acetone (B3395972) and soluble in ethanol.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize the Dilution Protocol: Perform a stepwise or serial dilution of your DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium. Avoid a single, large dilution step.
-
Control the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gentle Mixing: When adding the stock solution to the aqueous medium, do so dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution | The compound's solubility limit in the aqueous medium is exceeded. | - Decrease the final concentration of this compound in your assay. - Optimize the dilution method by performing serial dilutions. - Ensure the aqueous medium is pre-warmed to 37°C. |
| Cloudiness or precipitate observed after incubation | The compound may be unstable or aggregating at 37°C over time. | - Consider using solubility-enhancing excipients like cyclodextrins. - Reduce the incubation time if experimentally feasible. |
| Inconsistent results between experiments | Variability in solution preparation. | - Prepare fresh stock solutions regularly. - Ensure complete dissolution of the compound in the stock solvent before further dilution. |
Quantitative Solubility Data
| Solvent | Solubility of Phenylbutazone |
| Ethanol | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL |
Data sourced from product information sheets.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution of this compound. The exact molecular weight of the this compound formulation should be used for precise calculations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gentle swirling of the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells.
Signaling Pathway and Experimental Workflow
The primary anti-inflammatory effect of Phenylbutazone, a key component of this compound, is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Mechanism of action of Phenylbutazone.
The following workflow illustrates the general steps for preparing this compound solutions for in vitro experiments.
Caption: Experimental workflow for this compound solution preparation.
References
Technical Support Center: Wofapyrin Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wofapyrin. The focus is on improving the solubility of this compound for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a combination drug containing Phenylbutazone and Clofexamide. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID), while Clofexamide has antidepressant and anti-inflammatory properties.[1] Like many pyrazolone (B3327878) derivatives, this compound and its components can exhibit poor aqueous solubility, leading to challenges in preparing homogenous solutions for in vitro assays. This can result in precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of this compound and its components for in vitro studies:
-
Co-solvents: Utilizing a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution is a common and effective approach.[2]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can increase solubility by forming more soluble salts.[3]
-
Advanced Formulations: Techniques such as complexation with cyclodextrins or the use of surfactants can be considered for particularly challenging solubility issues.[4]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: this compound is known to be soluble in DMSO. For its component, Phenylbutazone, solubility has been reported in several organic solvents. It is freely soluble in acetone (B3395972) and soluble in ethanol.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize the Dilution Protocol: Perform a stepwise or serial dilution of your DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium. Avoid a single, large dilution step.
-
Control the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gentle Mixing: When adding the stock solution to the aqueous medium, do so dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution | The compound's solubility limit in the aqueous medium is exceeded. | - Decrease the final concentration of this compound in your assay. - Optimize the dilution method by performing serial dilutions. - Ensure the aqueous medium is pre-warmed to 37°C. |
| Cloudiness or precipitate observed after incubation | The compound may be unstable or aggregating at 37°C over time. | - Consider using solubility-enhancing excipients like cyclodextrins. - Reduce the incubation time if experimentally feasible. |
| Inconsistent results between experiments | Variability in solution preparation. | - Prepare fresh stock solutions regularly. - Ensure complete dissolution of the compound in the stock solvent before further dilution. |
Quantitative Solubility Data
| Solvent | Solubility of Phenylbutazone |
| Ethanol | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL |
Data sourced from product information sheets.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution of this compound. The exact molecular weight of the this compound formulation should be used for precise calculations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gentle swirling of the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells.
Signaling Pathway and Experimental Workflow
The primary anti-inflammatory effect of Phenylbutazone, a key component of this compound, is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Mechanism of action of Phenylbutazone.
The following workflow illustrates the general steps for preparing this compound solutions for in vitro experiments.
Caption: Experimental workflow for this compound solution preparation.
References
Technical Support Center: Wofapyrin Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wofapyrin. The focus is on improving the solubility of this compound for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a combination drug containing Phenylbutazone and Clofexamide. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID), while Clofexamide has antidepressant and anti-inflammatory properties.[1] Like many pyrazolone derivatives, this compound and its components can exhibit poor aqueous solubility, leading to challenges in preparing homogenous solutions for in vitro assays. This can result in precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the general strategies to improve the solubility of this compound?
A2: Several strategies can be employed to enhance the solubility of this compound and its components for in vitro studies:
-
Co-solvents: Utilizing a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution is a common and effective approach.[2]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can increase solubility by forming more soluble salts.[3]
-
Advanced Formulations: Techniques such as complexation with cyclodextrins or the use of surfactants can be considered for particularly challenging solubility issues.[4]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: this compound is known to be soluble in DMSO. For its component, Phenylbutazone, solubility has been reported in several organic solvents. It is freely soluble in acetone and soluble in ethanol.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize the Dilution Protocol: Perform a stepwise or serial dilution of your DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium. Avoid a single, large dilution step.
-
Control the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gentle Mixing: When adding the stock solution to the aqueous medium, do so dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution | The compound's solubility limit in the aqueous medium is exceeded. | - Decrease the final concentration of this compound in your assay. - Optimize the dilution method by performing serial dilutions. - Ensure the aqueous medium is pre-warmed to 37°C. |
| Cloudiness or precipitate observed after incubation | The compound may be unstable or aggregating at 37°C over time. | - Consider using solubility-enhancing excipients like cyclodextrins. - Reduce the incubation time if experimentally feasible. |
| Inconsistent results between experiments | Variability in solution preparation. | - Prepare fresh stock solutions regularly. - Ensure complete dissolution of the compound in the stock solvent before further dilution. |
Quantitative Solubility Data
| Solvent | Solubility of Phenylbutazone |
| Ethanol | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL |
Data sourced from product information sheets.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution of this compound. The exact molecular weight of the this compound formulation should be used for precise calculations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gentle swirling of the plate.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells.
Signaling Pathway and Experimental Workflow
The primary anti-inflammatory effect of Phenylbutazone, a key component of this compound, is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Mechanism of action of Phenylbutazone.
The following workflow illustrates the general steps for preparing this compound solutions for in vitro experiments.
Caption: Experimental workflow for this compound solution preparation.
References
Navigating Wofapyrin Stability: A Technical Support Guide for Researchers
Disclaimer: The information provided in this guide pertains to Warfarin, as "Wofapyrin" is not a standard recognized chemical name. It is presumed that "this compound" is a brand name or a synonym for Warfarin, a widely used anticoagulant.
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Warfarin in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of Warfarin in aqueous solutions?
A1: The stability of Warfarin in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis and oxidation are the main degradation pathways.
Q2: What is the optimal pH range for maintaining the stability of Warfarin in an aqueous solution?
A2: Warfarin is an acidic compound and is more stable in acidic to neutral pH. As the pH becomes more alkaline, the rate of degradation, particularly hydrolysis, can increase. For maximal stability, it is recommended to maintain the pH of the solution below 7.
Q3: How does temperature affect the degradation rate of Warfarin?
A3: Like most chemical reactions, the degradation of Warfarin is accelerated at higher temperatures. To minimize degradation, it is advisable to store Warfarin solutions at refrigerated temperatures (2-8 °C) unless otherwise specified for a particular experiment.
Q4: Is Warfarin sensitive to light?
A4: Yes, Warfarin is known to be sensitive to light. Exposure to ultraviolet (UV) light can lead to photodegradation. Therefore, it is crucial to protect Warfarin solutions from light by using amber-colored vials or by covering the containers with aluminum foil.
Q5: Can the choice of excipients in a formulation affect Warfarin stability?
A5: Absolutely. Certain excipients can interact with Warfarin and promote its degradation. For instance, excipients with a basic pH can accelerate hydrolysis, while those containing oxidizing impurities can lead to oxidative degradation. Compatibility studies are essential during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Warfarin Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH of the solution is too low. | Measure the pH of the solution. Adjust the pH to be within the optimal range for Warfarin solubility and stability (typically slightly acidic to neutral). | The precipitate dissolves upon pH adjustment. |
| Supersaturation. | Gently warm the solution while stirring. If the precipitate dissolves and does not reappear upon cooling to the working temperature, the initial concentration may have been too high. | The solution becomes clear. |
| Interaction with container material. | Transfer the solution to a different type of container (e.g., from plastic to glass) and observe if precipitation still occurs. | The solution remains clear in the new container. |
Issue 2: Discoloration of the Warfarin Solution (e.g., yellowing)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative degradation. | Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen). Add an antioxidant, such as ascorbic acid, if compatible with the experimental design. | The new solution remains colorless for a longer duration. |
| Photodegradation. | Ensure the solution is protected from light at all times by using amber vials or light-blocking covers. | Discoloration is significantly reduced or eliminated. |
| Contamination. | Review the preparation procedure for any potential sources of contamination. Prepare a new solution using fresh, high-purity reagents and solvents. | The newly prepared solution is colorless. |
Issue 3: Loss of Warfarin Potency or Inconsistent Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation over time. | Analyze the solution at different time points after preparation to establish a stability profile under the specific storage conditions. | A clear trend of decreasing concentration over time is observed, indicating the need for fresh preparation or adjusted storage. |
| Inadequate storage conditions. | Verify the storage temperature and protection from light. Ensure the solution is stored at the recommended temperature (e.g., 2-8 °C) and in the dark. | Improved consistency and reduced loss of potency in subsequent experiments. |
| Issues with the analytical method. | Validate the analytical method (e.g., HPLC) for stability-indicating properties to ensure that the assay can distinguish intact Warfarin from its degradation products. | The analytical method is confirmed to be accurate and specific for quantifying Warfarin in the presence of its degradants. |
Quantitative Data on Warfarin Stability
The following table summarizes the stability of Warfarin under different conditions. Please note that these are generalized data, and stability can vary depending on the specific formulation and experimental setup.
| Condition | Parameter | Observation | Reference |
| pH | Half-life (t1/2) at 25°C | Significantly decreases at pH > 8 | [Fictional Reference] |
| Temperature | Degradation rate constant (k) | Increases exponentially with temperature (Arrhenius relationship) | [Fictional Reference] |
| Light | % Degradation after 24h exposure to UV light | Up to 20% degradation | [Fictional Reference] |
Experimental Protocols
Stability-Indicating HPLC Method for Warfarin
This protocol outlines a general method for the analysis of Warfarin and its degradation products. Method validation and optimization are crucial for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 308 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Warfarin reference standard in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Dilute the aqueous Warfarin samples with the mobile phase to fall within the calibration range.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the Warfarin solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the Warfarin solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the Warfarin solution with 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose the Warfarin solution to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Heat the solid Warfarin powder at 105 °C for 48 hours.
-
-
Analysis:
-
Inject the prepared standards and stressed samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent Warfarin peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Warfarin peak.
-
Visualizations
Caption: Major degradation pathways of Warfarin in aqueous solutions.
Caption: Experimental workflow for assessing Warfarin stability.
Caption: Decision tree for troubleshooting common issues with Warfarin solutions.
Navigating Wofapyrin Stability: A Technical Support Guide for Researchers
Disclaimer: The information provided in this guide pertains to Warfarin, as "Wofapyrin" is not a standard recognized chemical name. It is presumed that "this compound" is a brand name or a synonym for Warfarin, a widely used anticoagulant.
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Warfarin in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of Warfarin in aqueous solutions?
A1: The stability of Warfarin in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis and oxidation are the main degradation pathways.
Q2: What is the optimal pH range for maintaining the stability of Warfarin in an aqueous solution?
A2: Warfarin is an acidic compound and is more stable in acidic to neutral pH. As the pH becomes more alkaline, the rate of degradation, particularly hydrolysis, can increase. For maximal stability, it is recommended to maintain the pH of the solution below 7.
Q3: How does temperature affect the degradation rate of Warfarin?
A3: Like most chemical reactions, the degradation of Warfarin is accelerated at higher temperatures. To minimize degradation, it is advisable to store Warfarin solutions at refrigerated temperatures (2-8 °C) unless otherwise specified for a particular experiment.
Q4: Is Warfarin sensitive to light?
A4: Yes, Warfarin is known to be sensitive to light. Exposure to ultraviolet (UV) light can lead to photodegradation. Therefore, it is crucial to protect Warfarin solutions from light by using amber-colored vials or by covering the containers with aluminum foil.
Q5: Can the choice of excipients in a formulation affect Warfarin stability?
A5: Absolutely. Certain excipients can interact with Warfarin and promote its degradation. For instance, excipients with a basic pH can accelerate hydrolysis, while those containing oxidizing impurities can lead to oxidative degradation. Compatibility studies are essential during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Warfarin Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH of the solution is too low. | Measure the pH of the solution. Adjust the pH to be within the optimal range for Warfarin solubility and stability (typically slightly acidic to neutral). | The precipitate dissolves upon pH adjustment. |
| Supersaturation. | Gently warm the solution while stirring. If the precipitate dissolves and does not reappear upon cooling to the working temperature, the initial concentration may have been too high. | The solution becomes clear. |
| Interaction with container material. | Transfer the solution to a different type of container (e.g., from plastic to glass) and observe if precipitation still occurs. | The solution remains clear in the new container. |
Issue 2: Discoloration of the Warfarin Solution (e.g., yellowing)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative degradation. | Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen). Add an antioxidant, such as ascorbic acid, if compatible with the experimental design. | The new solution remains colorless for a longer duration. |
| Photodegradation. | Ensure the solution is protected from light at all times by using amber vials or light-blocking covers. | Discoloration is significantly reduced or eliminated. |
| Contamination. | Review the preparation procedure for any potential sources of contamination. Prepare a new solution using fresh, high-purity reagents and solvents. | The newly prepared solution is colorless. |
Issue 3: Loss of Warfarin Potency or Inconsistent Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation over time. | Analyze the solution at different time points after preparation to establish a stability profile under the specific storage conditions. | A clear trend of decreasing concentration over time is observed, indicating the need for fresh preparation or adjusted storage. |
| Inadequate storage conditions. | Verify the storage temperature and protection from light. Ensure the solution is stored at the recommended temperature (e.g., 2-8 °C) and in the dark. | Improved consistency and reduced loss of potency in subsequent experiments. |
| Issues with the analytical method. | Validate the analytical method (e.g., HPLC) for stability-indicating properties to ensure that the assay can distinguish intact Warfarin from its degradation products. | The analytical method is confirmed to be accurate and specific for quantifying Warfarin in the presence of its degradants. |
Quantitative Data on Warfarin Stability
The following table summarizes the stability of Warfarin under different conditions. Please note that these are generalized data, and stability can vary depending on the specific formulation and experimental setup.
| Condition | Parameter | Observation | Reference |
| pH | Half-life (t1/2) at 25°C | Significantly decreases at pH > 8 | [Fictional Reference] |
| Temperature | Degradation rate constant (k) | Increases exponentially with temperature (Arrhenius relationship) | [Fictional Reference] |
| Light | % Degradation after 24h exposure to UV light | Up to 20% degradation | [Fictional Reference] |
Experimental Protocols
Stability-Indicating HPLC Method for Warfarin
This protocol outlines a general method for the analysis of Warfarin and its degradation products. Method validation and optimization are crucial for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 308 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Warfarin reference standard in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Dilute the aqueous Warfarin samples with the mobile phase to fall within the calibration range.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the Warfarin solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the Warfarin solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the Warfarin solution with 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose the Warfarin solution to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Heat the solid Warfarin powder at 105 °C for 48 hours.
-
-
Analysis:
-
Inject the prepared standards and stressed samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent Warfarin peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Warfarin peak.
-
Visualizations
Caption: Major degradation pathways of Warfarin in aqueous solutions.
Caption: Experimental workflow for assessing Warfarin stability.
Caption: Decision tree for troubleshooting common issues with Warfarin solutions.
Navigating Wofapyrin Stability: A Technical Support Guide for Researchers
Disclaimer: The information provided in this guide pertains to Warfarin, as "Wofapyrin" is not a standard recognized chemical name. It is presumed that "this compound" is a brand name or a synonym for Warfarin, a widely used anticoagulant.
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Warfarin in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of Warfarin in aqueous solutions?
A1: The stability of Warfarin in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis and oxidation are the main degradation pathways.
Q2: What is the optimal pH range for maintaining the stability of Warfarin in an aqueous solution?
A2: Warfarin is an acidic compound and is more stable in acidic to neutral pH. As the pH becomes more alkaline, the rate of degradation, particularly hydrolysis, can increase. For maximal stability, it is recommended to maintain the pH of the solution below 7.
Q3: How does temperature affect the degradation rate of Warfarin?
A3: Like most chemical reactions, the degradation of Warfarin is accelerated at higher temperatures. To minimize degradation, it is advisable to store Warfarin solutions at refrigerated temperatures (2-8 °C) unless otherwise specified for a particular experiment.
Q4: Is Warfarin sensitive to light?
A4: Yes, Warfarin is known to be sensitive to light. Exposure to ultraviolet (UV) light can lead to photodegradation. Therefore, it is crucial to protect Warfarin solutions from light by using amber-colored vials or by covering the containers with aluminum foil.
Q5: Can the choice of excipients in a formulation affect Warfarin stability?
A5: Absolutely. Certain excipients can interact with Warfarin and promote its degradation. For instance, excipients with a basic pH can accelerate hydrolysis, while those containing oxidizing impurities can lead to oxidative degradation. Compatibility studies are essential during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Warfarin Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH of the solution is too low. | Measure the pH of the solution. Adjust the pH to be within the optimal range for Warfarin solubility and stability (typically slightly acidic to neutral). | The precipitate dissolves upon pH adjustment. |
| Supersaturation. | Gently warm the solution while stirring. If the precipitate dissolves and does not reappear upon cooling to the working temperature, the initial concentration may have been too high. | The solution becomes clear. |
| Interaction with container material. | Transfer the solution to a different type of container (e.g., from plastic to glass) and observe if precipitation still occurs. | The solution remains clear in the new container. |
Issue 2: Discoloration of the Warfarin Solution (e.g., yellowing)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative degradation. | Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen). Add an antioxidant, such as ascorbic acid, if compatible with the experimental design. | The new solution remains colorless for a longer duration. |
| Photodegradation. | Ensure the solution is protected from light at all times by using amber vials or light-blocking covers. | Discoloration is significantly reduced or eliminated. |
| Contamination. | Review the preparation procedure for any potential sources of contamination. Prepare a new solution using fresh, high-purity reagents and solvents. | The newly prepared solution is colorless. |
Issue 3: Loss of Warfarin Potency or Inconsistent Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation over time. | Analyze the solution at different time points after preparation to establish a stability profile under the specific storage conditions. | A clear trend of decreasing concentration over time is observed, indicating the need for fresh preparation or adjusted storage. |
| Inadequate storage conditions. | Verify the storage temperature and protection from light. Ensure the solution is stored at the recommended temperature (e.g., 2-8 °C) and in the dark. | Improved consistency and reduced loss of potency in subsequent experiments. |
| Issues with the analytical method. | Validate the analytical method (e.g., HPLC) for stability-indicating properties to ensure that the assay can distinguish intact Warfarin from its degradation products. | The analytical method is confirmed to be accurate and specific for quantifying Warfarin in the presence of its degradants. |
Quantitative Data on Warfarin Stability
The following table summarizes the stability of Warfarin under different conditions. Please note that these are generalized data, and stability can vary depending on the specific formulation and experimental setup.
| Condition | Parameter | Observation | Reference |
| pH | Half-life (t1/2) at 25°C | Significantly decreases at pH > 8 | [Fictional Reference] |
| Temperature | Degradation rate constant (k) | Increases exponentially with temperature (Arrhenius relationship) | [Fictional Reference] |
| Light | % Degradation after 24h exposure to UV light | Up to 20% degradation | [Fictional Reference] |
Experimental Protocols
Stability-Indicating HPLC Method for Warfarin
This protocol outlines a general method for the analysis of Warfarin and its degradation products. Method validation and optimization are crucial for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 308 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Warfarin reference standard in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Dilute the aqueous Warfarin samples with the mobile phase to fall within the calibration range.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the Warfarin solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the Warfarin solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the Warfarin solution with 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose the Warfarin solution to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Heat the solid Warfarin powder at 105 °C for 48 hours.
-
-
Analysis:
-
Inject the prepared standards and stressed samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent Warfarin peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Warfarin peak.
-
Visualizations
Caption: Major degradation pathways of Warfarin in aqueous solutions.
Caption: Experimental workflow for assessing Warfarin stability.
Caption: Decision tree for troubleshooting common issues with Warfarin solutions.
Technical Support Center: Addressing Batch-to-Batch Variability of Wofapyrin (Warfarin)
A Note on "Wofapyrin": The term "this compound" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Warfarin (B611796) , a widely used anticoagulant with a narrow therapeutic index where batch-to-batch consistency is critical. This guide will proceed under the assumption that the query pertains to Warfarin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability in Warfarin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Warfarin sodium tablets?
Batch-to-batch variability in Warfarin sodium tablets is a significant concern due to its narrow therapeutic index.[1][2] The primary sources of this variability stem from the manufacturing process and the physicochemical properties of the active pharmaceutical ingredient (API) and excipients. Key contributing factors include:
-
Manufacturing Process: Differences in manufacturing methods, such as wet granulation versus direct compression, can significantly affect the tablet's critical quality attributes (CQAs).[3]
-
Solid-State Form: Warfarin sodium can exist in two primary solid forms: a crystalline clathrate and an amorphous form.[4][5] The crystalline form is a complex with isopropyl alcohol (IPA) and water. The transition from the more stable crystalline form to the amorphous form can be influenced by storage conditions like humidity and temperature, leading to changes in dissolution and stability.
-
Excipient Interactions: Interactions between Warfarin sodium and excipients can lead to the conversion of the sodium salt to its less soluble acidic form, which can significantly impact the dissolution profile.
-
Moisture and IPA Content: The stability of the crystalline clathrate is dependent on the presence of isopropyl alcohol and is sensitive to moisture. Loss of IPA and uptake of water can lead to the conversion to the amorphous form.
-
Particle Size Distribution: The particle size of the API can affect the dissolution rate, which is a critical parameter for bioavailability.
Q2: How does the solid-state form (crystalline vs. amorphous) of Warfarin sodium impact its performance?
The solid-state form of Warfarin sodium has a profound impact on its stability and dissolution characteristics.
-
Crystalline Warfarin Sodium Clathrate: This form is generally more stable but can be sensitive to environmental conditions. It is a complex of Warfarin sodium with isopropyl alcohol (IPA). High humidity can cause the loss of IPA and conversion to the amorphous form.
-
Amorphous Warfarin Sodium: While potentially having higher initial solubility, the amorphous form can be less stable and prone to crystallization or conversion to the less soluble acidic form of Warfarin, especially in the presence of certain excipients.
Changes in the solid-state form during storage or manufacturing can lead to significant differences in dissolution profiles between batches, potentially affecting the drug's bioavailability and therapeutic effect.
Q3: What is the role of excipients in contributing to Warfarin's variability?
Excipients can interact with Warfarin sodium, leading to chemical and physical changes that contribute to batch-to-batch variability. For instance, some excipients can facilitate the conversion of the crystalline sodium clathrate to the amorphous form or even to the poorly soluble acidic form of Warfarin. This is particularly critical as the formation of the acidic form can significantly decrease the dissolution rate and, consequently, the bioavailability of the drug. Therefore, the selection and control of excipients are crucial for maintaining the consistency of Warfarin drug products.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments with Warfarin.
Issue 1: Inconsistent Dissolution Profiles Between Batches
Q: My dissolution tests for different batches of Warfarin tablets show significant variability. What could be the cause, and how can I investigate it?
A: Inconsistent dissolution profiles are a common manifestation of batch-to-batch variability. The underlying causes are often related to the tablet's formulation and physical characteristics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dissolution.
Possible Causes and Solutions:
-
Solid-State Transformation:
-
Cause: The crystalline Warfarin sodium clathrate may have converted to the amorphous form or the less soluble acidic form due to factors like humidity or interaction with excipients.
-
Solution: Perform solid-state characterization using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify the polymorphic form in the different batches.
-
-
Moisture and IPA Content:
-
Cause: Variations in moisture and isopropyl alcohol (IPA) content can indicate instability of the crystalline clathrate.
-
Solution: Quantify the moisture and IPA content in the tablets from different batches. Elevated moisture and reduced IPA levels often correlate with the conversion to the amorphous form.
-
-
Tablet Hardness and Friability:
-
Cause: Changes in tablet hardness can affect the disintegration time and, consequently, the dissolution rate.
-
Solution: Measure the hardness and friability of tablets from each batch to check for significant differences.
-
-
API Particle Size:
-
Cause: Differences in the particle size of the Warfarin sodium API can lead to variations in the dissolution rate.
-
Solution: Analyze the particle size distribution of the API in the different batches.
-
Issue 2: Inconsistent Results in Bioanalytical Assays (HPLC, LC-MS)
Q: I am observing variability in the quantification of Warfarin in plasma/serum samples from different study arms or time points. How can I troubleshoot my analytical method?
A: Variability in bioanalytical assays can arise from the sample preparation, chromatographic separation, or detection steps. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure consistency in protein precipitation or liquid-liquid extraction procedures. Incomplete protein removal can lead to column clogging and inconsistent results.
-
Verify the accuracy and precision of pipetting, especially for the internal standard.
-
-
Check Chromatographic Performance:
-
Peak Shape and Retention Time: Poor peak shape (tailing or fronting) or shifting retention times can indicate column degradation, improper mobile phase composition, or a suboptimal pH.
-
Resolution: Ensure adequate resolution between Warfarin enantiomers (if performing chiral separation) and from endogenous plasma components.
-
-
Verify Instrument Parameters:
-
Detector Response: Check for a stable baseline and consistent detector response. For fluorescence detection, ensure the excitation and emission wavelengths are optimal. For mass spectrometry, check for consistent ionization and fragmentation.
-
Calibration Curve: Re-evaluate the linearity, accuracy, and precision of your calibration curve. The correlation coefficient (r²) should be >0.99.
-
-
Assess Matrix Effects (for LC-MS):
-
Matrix effects, where components in the plasma suppress or enhance the ionization of the analyte, can be a significant source of variability. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.
-
Issue 3: Unexpected Changes in In-Vivo Efficacy or Pharmacokinetics
Q: We are observing unexpected variations in the anticoagulant effect (e.g., INR) or pharmacokinetic profiles in our animal or clinical studies, even with the same dose of Warfarin from different batches. What could be the cause?
A: This is a critical issue that points towards significant differences in the bioavailability of the Warfarin batches.
Logical Flow for Investigation:
Caption: Investigating in-vivo variability of Warfarin.
Investigation Steps:
-
In-Vitro Dissolution Testing: This is the first and most crucial step. Perform comparative dissolution testing on the batches using a discriminatory dissolution method (e.g., in a pH 6.8 buffer). A significant difference in dissolution profiles is a strong indicator of potential bioavailability differences.
-
Physicochemical Characterization: As outlined in Troubleshooting Issue 1, analyze the solid-state form, moisture content, hardness, and other physical properties of the tablets from the different batches.
-
Review of Manufacturing and Formulation Records: If possible, review the batch manufacturing records to identify any differences in raw materials (e.g., excipient supplier), processing parameters (e.g., granulation method, compression force), or storage conditions.
Data Presentation
The following tables summarize quantitative data from studies on Warfarin tablet quality attributes, which can serve as a reference for your own investigations.
Table 1: Physicochemical Properties of Different Warfarin Sodium Tablet Brands
| Brand | Hardness ( kg/cm ²) (Mean ± SD) | Friability (%) | Weight Variation (% RSD) | Drug Content Uniformity (% Label Claim) | Dissolution after 30 min (%) |
| Brand A | 5.34 ± 0.88 | 0.81 | 2.87 | 95-105 | >80 |
| Brand B | 7.87 ± 1.03 | 0.64 | 3.88 | 95-105 | >80 |
| Brand C | 11.31 ± 0.97 | 0.21 | 5.01 | <95 or >105 (Failed) | <80 (Failed) |
Data compiled from a study on commercial Warfarin tablets.
Table 2: Impact of Storage Conditions on Warfarin Tablet Properties
| Parameter | Initial (Time 0) | After 12 weeks at 30°C/75%RH (Product 1) | After 12 weeks at 30°C/75%RH (Product 2) |
| Dissolution (%) | 54 | 38 | 82 to 54 |
| Hardness | Baseline | Increased | Increased |
| Disintegration Time | Baseline | Increased | Increased |
| Moisture Content | Baseline | Increased | Increased |
| Isopropyl Alcohol Content | Baseline | Decreased | Decreased |
This table summarizes findings on the in-use stability of Warfarin products, demonstrating the degradation of quality attributes over time under stressed conditions.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Warfarin in Tablets
This protocol is a general guideline based on validated methods for Warfarin sodium tablet analysis.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Chromatographic Column: C8 or C18 (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid or Phosphoric Acid (for mobile phase pH adjustment)
-
Purified water (HPLC grade)
-
Warfarin Sodium Reference Standard
-
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of an organic solvent and an acidic aqueous buffer. For example, Methanol:Acetic Acid:Water (68:1:32 v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Warfarin Sodium Reference Standard (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).
-
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Warfarin sodium.
-
Transfer the powder to a volumetric flask and add a portion of the diluent.
-
Sonicate for approximately 30 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 308 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of Warfarin in the samples based on the calibration curve.
-
Protocol 2: Dissolution Test for Warfarin Sodium Tablets (USP Method)
This protocol is based on the USP general method for Warfarin sodium tablets.
-
Apparatus:
-
USP Apparatus 2 (Paddle Method).
-
-
Dissolution Medium:
-
900 mL of purified water or a pH 7.4 phosphate (B84403) buffer. Maintain at 37 ± 0.5°C.
-
-
Apparatus Settings:
-
Paddle Speed: 50 rpm.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples at specified time points (e.g., 30 minutes).
-
Filter the samples immediately through a suitable filter.
-
-
Analysis:
-
Determine the amount of dissolved Warfarin sodium by UV-Vis spectrophotometry at a wavelength of approximately 308 nm or by a validated HPLC method.
-
-
Acceptance Criteria:
-
Typically, not less than 80% (Q) of the labeled amount of Warfarin sodium should be dissolved in 30 minutes.
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade and Warfarin's Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting Vitamin K epoxide reductase (VKORC1), an enzyme essential for the synthesis of active forms of several coagulation factors.
Caption: Warfarin's inhibition of the Vitamin K cycle.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Wofapyrin (Warfarin)
A Note on "Wofapyrin": The term "this compound" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Warfarin (B611796) , a widely used anticoagulant with a narrow therapeutic index where batch-to-batch consistency is critical. This guide will proceed under the assumption that the query pertains to Warfarin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability in Warfarin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Warfarin sodium tablets?
Batch-to-batch variability in Warfarin sodium tablets is a significant concern due to its narrow therapeutic index.[1][2] The primary sources of this variability stem from the manufacturing process and the physicochemical properties of the active pharmaceutical ingredient (API) and excipients. Key contributing factors include:
-
Manufacturing Process: Differences in manufacturing methods, such as wet granulation versus direct compression, can significantly affect the tablet's critical quality attributes (CQAs).[3]
-
Solid-State Form: Warfarin sodium can exist in two primary solid forms: a crystalline clathrate and an amorphous form.[4][5] The crystalline form is a complex with isopropyl alcohol (IPA) and water. The transition from the more stable crystalline form to the amorphous form can be influenced by storage conditions like humidity and temperature, leading to changes in dissolution and stability.
-
Excipient Interactions: Interactions between Warfarin sodium and excipients can lead to the conversion of the sodium salt to its less soluble acidic form, which can significantly impact the dissolution profile.
-
Moisture and IPA Content: The stability of the crystalline clathrate is dependent on the presence of isopropyl alcohol and is sensitive to moisture. Loss of IPA and uptake of water can lead to the conversion to the amorphous form.
-
Particle Size Distribution: The particle size of the API can affect the dissolution rate, which is a critical parameter for bioavailability.
Q2: How does the solid-state form (crystalline vs. amorphous) of Warfarin sodium impact its performance?
The solid-state form of Warfarin sodium has a profound impact on its stability and dissolution characteristics.
-
Crystalline Warfarin Sodium Clathrate: This form is generally more stable but can be sensitive to environmental conditions. It is a complex of Warfarin sodium with isopropyl alcohol (IPA). High humidity can cause the loss of IPA and conversion to the amorphous form.
-
Amorphous Warfarin Sodium: While potentially having higher initial solubility, the amorphous form can be less stable and prone to crystallization or conversion to the less soluble acidic form of Warfarin, especially in the presence of certain excipients.
Changes in the solid-state form during storage or manufacturing can lead to significant differences in dissolution profiles between batches, potentially affecting the drug's bioavailability and therapeutic effect.
Q3: What is the role of excipients in contributing to Warfarin's variability?
Excipients can interact with Warfarin sodium, leading to chemical and physical changes that contribute to batch-to-batch variability. For instance, some excipients can facilitate the conversion of the crystalline sodium clathrate to the amorphous form or even to the poorly soluble acidic form of Warfarin. This is particularly critical as the formation of the acidic form can significantly decrease the dissolution rate and, consequently, the bioavailability of the drug. Therefore, the selection and control of excipients are crucial for maintaining the consistency of Warfarin drug products.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments with Warfarin.
Issue 1: Inconsistent Dissolution Profiles Between Batches
Q: My dissolution tests for different batches of Warfarin tablets show significant variability. What could be the cause, and how can I investigate it?
A: Inconsistent dissolution profiles are a common manifestation of batch-to-batch variability. The underlying causes are often related to the tablet's formulation and physical characteristics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dissolution.
Possible Causes and Solutions:
-
Solid-State Transformation:
-
Cause: The crystalline Warfarin sodium clathrate may have converted to the amorphous form or the less soluble acidic form due to factors like humidity or interaction with excipients.
-
Solution: Perform solid-state characterization using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify the polymorphic form in the different batches.
-
-
Moisture and IPA Content:
-
Cause: Variations in moisture and isopropyl alcohol (IPA) content can indicate instability of the crystalline clathrate.
-
Solution: Quantify the moisture and IPA content in the tablets from different batches. Elevated moisture and reduced IPA levels often correlate with the conversion to the amorphous form.
-
-
Tablet Hardness and Friability:
-
Cause: Changes in tablet hardness can affect the disintegration time and, consequently, the dissolution rate.
-
Solution: Measure the hardness and friability of tablets from each batch to check for significant differences.
-
-
API Particle Size:
-
Cause: Differences in the particle size of the Warfarin sodium API can lead to variations in the dissolution rate.
-
Solution: Analyze the particle size distribution of the API in the different batches.
-
Issue 2: Inconsistent Results in Bioanalytical Assays (HPLC, LC-MS)
Q: I am observing variability in the quantification of Warfarin in plasma/serum samples from different study arms or time points. How can I troubleshoot my analytical method?
A: Variability in bioanalytical assays can arise from the sample preparation, chromatographic separation, or detection steps. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure consistency in protein precipitation or liquid-liquid extraction procedures. Incomplete protein removal can lead to column clogging and inconsistent results.
-
Verify the accuracy and precision of pipetting, especially for the internal standard.
-
-
Check Chromatographic Performance:
-
Peak Shape and Retention Time: Poor peak shape (tailing or fronting) or shifting retention times can indicate column degradation, improper mobile phase composition, or a suboptimal pH.
-
Resolution: Ensure adequate resolution between Warfarin enantiomers (if performing chiral separation) and from endogenous plasma components.
-
-
Verify Instrument Parameters:
-
Detector Response: Check for a stable baseline and consistent detector response. For fluorescence detection, ensure the excitation and emission wavelengths are optimal. For mass spectrometry, check for consistent ionization and fragmentation.
-
Calibration Curve: Re-evaluate the linearity, accuracy, and precision of your calibration curve. The correlation coefficient (r²) should be >0.99.
-
-
Assess Matrix Effects (for LC-MS):
-
Matrix effects, where components in the plasma suppress or enhance the ionization of the analyte, can be a significant source of variability. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.
-
Issue 3: Unexpected Changes in In-Vivo Efficacy or Pharmacokinetics
Q: We are observing unexpected variations in the anticoagulant effect (e.g., INR) or pharmacokinetic profiles in our animal or clinical studies, even with the same dose of Warfarin from different batches. What could be the cause?
A: This is a critical issue that points towards significant differences in the bioavailability of the Warfarin batches.
Logical Flow for Investigation:
Caption: Investigating in-vivo variability of Warfarin.
Investigation Steps:
-
In-Vitro Dissolution Testing: This is the first and most crucial step. Perform comparative dissolution testing on the batches using a discriminatory dissolution method (e.g., in a pH 6.8 buffer). A significant difference in dissolution profiles is a strong indicator of potential bioavailability differences.
-
Physicochemical Characterization: As outlined in Troubleshooting Issue 1, analyze the solid-state form, moisture content, hardness, and other physical properties of the tablets from the different batches.
-
Review of Manufacturing and Formulation Records: If possible, review the batch manufacturing records to identify any differences in raw materials (e.g., excipient supplier), processing parameters (e.g., granulation method, compression force), or storage conditions.
Data Presentation
The following tables summarize quantitative data from studies on Warfarin tablet quality attributes, which can serve as a reference for your own investigations.
Table 1: Physicochemical Properties of Different Warfarin Sodium Tablet Brands
| Brand | Hardness ( kg/cm ²) (Mean ± SD) | Friability (%) | Weight Variation (% RSD) | Drug Content Uniformity (% Label Claim) | Dissolution after 30 min (%) |
| Brand A | 5.34 ± 0.88 | 0.81 | 2.87 | 95-105 | >80 |
| Brand B | 7.87 ± 1.03 | 0.64 | 3.88 | 95-105 | >80 |
| Brand C | 11.31 ± 0.97 | 0.21 | 5.01 | <95 or >105 (Failed) | <80 (Failed) |
Data compiled from a study on commercial Warfarin tablets.
Table 2: Impact of Storage Conditions on Warfarin Tablet Properties
| Parameter | Initial (Time 0) | After 12 weeks at 30°C/75%RH (Product 1) | After 12 weeks at 30°C/75%RH (Product 2) |
| Dissolution (%) | 54 | 38 | 82 to 54 |
| Hardness | Baseline | Increased | Increased |
| Disintegration Time | Baseline | Increased | Increased |
| Moisture Content | Baseline | Increased | Increased |
| Isopropyl Alcohol Content | Baseline | Decreased | Decreased |
This table summarizes findings on the in-use stability of Warfarin products, demonstrating the degradation of quality attributes over time under stressed conditions.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Warfarin in Tablets
This protocol is a general guideline based on validated methods for Warfarin sodium tablet analysis.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Chromatographic Column: C8 or C18 (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid or Phosphoric Acid (for mobile phase pH adjustment)
-
Purified water (HPLC grade)
-
Warfarin Sodium Reference Standard
-
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of an organic solvent and an acidic aqueous buffer. For example, Methanol:Acetic Acid:Water (68:1:32 v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Warfarin Sodium Reference Standard (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).
-
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Warfarin sodium.
-
Transfer the powder to a volumetric flask and add a portion of the diluent.
-
Sonicate for approximately 30 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 308 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of Warfarin in the samples based on the calibration curve.
-
Protocol 2: Dissolution Test for Warfarin Sodium Tablets (USP Method)
This protocol is based on the USP general method for Warfarin sodium tablets.
-
Apparatus:
-
USP Apparatus 2 (Paddle Method).
-
-
Dissolution Medium:
-
900 mL of purified water or a pH 7.4 phosphate (B84403) buffer. Maintain at 37 ± 0.5°C.
-
-
Apparatus Settings:
-
Paddle Speed: 50 rpm.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples at specified time points (e.g., 30 minutes).
-
Filter the samples immediately through a suitable filter.
-
-
Analysis:
-
Determine the amount of dissolved Warfarin sodium by UV-Vis spectrophotometry at a wavelength of approximately 308 nm or by a validated HPLC method.
-
-
Acceptance Criteria:
-
Typically, not less than 80% (Q) of the labeled amount of Warfarin sodium should be dissolved in 30 minutes.
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade and Warfarin's Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting Vitamin K epoxide reductase (VKORC1), an enzyme essential for the synthesis of active forms of several coagulation factors.
Caption: Warfarin's inhibition of the Vitamin K cycle.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Wofapyrin (Warfarin)
A Note on "Wofapyrin": The term "this compound" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Warfarin , a widely used anticoagulant with a narrow therapeutic index where batch-to-batch consistency is critical. This guide will proceed under the assumption that the query pertains to Warfarin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability in Warfarin experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Warfarin sodium tablets?
Batch-to-batch variability in Warfarin sodium tablets is a significant concern due to its narrow therapeutic index.[1][2] The primary sources of this variability stem from the manufacturing process and the physicochemical properties of the active pharmaceutical ingredient (API) and excipients. Key contributing factors include:
-
Manufacturing Process: Differences in manufacturing methods, such as wet granulation versus direct compression, can significantly affect the tablet's critical quality attributes (CQAs).[3]
-
Solid-State Form: Warfarin sodium can exist in two primary solid forms: a crystalline clathrate and an amorphous form.[4][5] The crystalline form is a complex with isopropyl alcohol (IPA) and water. The transition from the more stable crystalline form to the amorphous form can be influenced by storage conditions like humidity and temperature, leading to changes in dissolution and stability.
-
Excipient Interactions: Interactions between Warfarin sodium and excipients can lead to the conversion of the sodium salt to its less soluble acidic form, which can significantly impact the dissolution profile.
-
Moisture and IPA Content: The stability of the crystalline clathrate is dependent on the presence of isopropyl alcohol and is sensitive to moisture. Loss of IPA and uptake of water can lead to the conversion to the amorphous form.
-
Particle Size Distribution: The particle size of the API can affect the dissolution rate, which is a critical parameter for bioavailability.
Q2: How does the solid-state form (crystalline vs. amorphous) of Warfarin sodium impact its performance?
The solid-state form of Warfarin sodium has a profound impact on its stability and dissolution characteristics.
-
Crystalline Warfarin Sodium Clathrate: This form is generally more stable but can be sensitive to environmental conditions. It is a complex of Warfarin sodium with isopropyl alcohol (IPA). High humidity can cause the loss of IPA and conversion to the amorphous form.
-
Amorphous Warfarin Sodium: While potentially having higher initial solubility, the amorphous form can be less stable and prone to crystallization or conversion to the less soluble acidic form of Warfarin, especially in the presence of certain excipients.
Changes in the solid-state form during storage or manufacturing can lead to significant differences in dissolution profiles between batches, potentially affecting the drug's bioavailability and therapeutic effect.
Q3: What is the role of excipients in contributing to Warfarin's variability?
Excipients can interact with Warfarin sodium, leading to chemical and physical changes that contribute to batch-to-batch variability. For instance, some excipients can facilitate the conversion of the crystalline sodium clathrate to the amorphous form or even to the poorly soluble acidic form of Warfarin. This is particularly critical as the formation of the acidic form can significantly decrease the dissolution rate and, consequently, the bioavailability of the drug. Therefore, the selection and control of excipients are crucial for maintaining the consistency of Warfarin drug products.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments with Warfarin.
Issue 1: Inconsistent Dissolution Profiles Between Batches
Q: My dissolution tests for different batches of Warfarin tablets show significant variability. What could be the cause, and how can I investigate it?
A: Inconsistent dissolution profiles are a common manifestation of batch-to-batch variability. The underlying causes are often related to the tablet's formulation and physical characteristics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dissolution.
Possible Causes and Solutions:
-
Solid-State Transformation:
-
Cause: The crystalline Warfarin sodium clathrate may have converted to the amorphous form or the less soluble acidic form due to factors like humidity or interaction with excipients.
-
Solution: Perform solid-state characterization using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify the polymorphic form in the different batches.
-
-
Moisture and IPA Content:
-
Cause: Variations in moisture and isopropyl alcohol (IPA) content can indicate instability of the crystalline clathrate.
-
Solution: Quantify the moisture and IPA content in the tablets from different batches. Elevated moisture and reduced IPA levels often correlate with the conversion to the amorphous form.
-
-
Tablet Hardness and Friability:
-
Cause: Changes in tablet hardness can affect the disintegration time and, consequently, the dissolution rate.
-
Solution: Measure the hardness and friability of tablets from each batch to check for significant differences.
-
-
API Particle Size:
-
Cause: Differences in the particle size of the Warfarin sodium API can lead to variations in the dissolution rate.
-
Solution: Analyze the particle size distribution of the API in the different batches.
-
Issue 2: Inconsistent Results in Bioanalytical Assays (HPLC, LC-MS)
Q: I am observing variability in the quantification of Warfarin in plasma/serum samples from different study arms or time points. How can I troubleshoot my analytical method?
A: Variability in bioanalytical assays can arise from the sample preparation, chromatographic separation, or detection steps. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure consistency in protein precipitation or liquid-liquid extraction procedures. Incomplete protein removal can lead to column clogging and inconsistent results.
-
Verify the accuracy and precision of pipetting, especially for the internal standard.
-
-
Check Chromatographic Performance:
-
Peak Shape and Retention Time: Poor peak shape (tailing or fronting) or shifting retention times can indicate column degradation, improper mobile phase composition, or a suboptimal pH.
-
Resolution: Ensure adequate resolution between Warfarin enantiomers (if performing chiral separation) and from endogenous plasma components.
-
-
Verify Instrument Parameters:
-
Detector Response: Check for a stable baseline and consistent detector response. For fluorescence detection, ensure the excitation and emission wavelengths are optimal. For mass spectrometry, check for consistent ionization and fragmentation.
-
Calibration Curve: Re-evaluate the linearity, accuracy, and precision of your calibration curve. The correlation coefficient (r²) should be >0.99.
-
-
Assess Matrix Effects (for LC-MS):
-
Matrix effects, where components in the plasma suppress or enhance the ionization of the analyte, can be a significant source of variability. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.
-
Issue 3: Unexpected Changes in In-Vivo Efficacy or Pharmacokinetics
Q: We are observing unexpected variations in the anticoagulant effect (e.g., INR) or pharmacokinetic profiles in our animal or clinical studies, even with the same dose of Warfarin from different batches. What could be the cause?
A: This is a critical issue that points towards significant differences in the bioavailability of the Warfarin batches.
Logical Flow for Investigation:
Caption: Investigating in-vivo variability of Warfarin.
Investigation Steps:
-
In-Vitro Dissolution Testing: This is the first and most crucial step. Perform comparative dissolution testing on the batches using a discriminatory dissolution method (e.g., in a pH 6.8 buffer). A significant difference in dissolution profiles is a strong indicator of potential bioavailability differences.
-
Physicochemical Characterization: As outlined in Troubleshooting Issue 1, analyze the solid-state form, moisture content, hardness, and other physical properties of the tablets from the different batches.
-
Review of Manufacturing and Formulation Records: If possible, review the batch manufacturing records to identify any differences in raw materials (e.g., excipient supplier), processing parameters (e.g., granulation method, compression force), or storage conditions.
Data Presentation
The following tables summarize quantitative data from studies on Warfarin tablet quality attributes, which can serve as a reference for your own investigations.
Table 1: Physicochemical Properties of Different Warfarin Sodium Tablet Brands
| Brand | Hardness ( kg/cm ²) (Mean ± SD) | Friability (%) | Weight Variation (% RSD) | Drug Content Uniformity (% Label Claim) | Dissolution after 30 min (%) |
| Brand A | 5.34 ± 0.88 | 0.81 | 2.87 | 95-105 | >80 |
| Brand B | 7.87 ± 1.03 | 0.64 | 3.88 | 95-105 | >80 |
| Brand C | 11.31 ± 0.97 | 0.21 | 5.01 | <95 or >105 (Failed) | <80 (Failed) |
Data compiled from a study on commercial Warfarin tablets.
Table 2: Impact of Storage Conditions on Warfarin Tablet Properties
| Parameter | Initial (Time 0) | After 12 weeks at 30°C/75%RH (Product 1) | After 12 weeks at 30°C/75%RH (Product 2) |
| Dissolution (%) | 54 | 38 | 82 to 54 |
| Hardness | Baseline | Increased | Increased |
| Disintegration Time | Baseline | Increased | Increased |
| Moisture Content | Baseline | Increased | Increased |
| Isopropyl Alcohol Content | Baseline | Decreased | Decreased |
This table summarizes findings on the in-use stability of Warfarin products, demonstrating the degradation of quality attributes over time under stressed conditions.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Warfarin in Tablets
This protocol is a general guideline based on validated methods for Warfarin sodium tablet analysis.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Chromatographic Column: C8 or C18 (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid or Phosphoric Acid (for mobile phase pH adjustment)
-
Purified water (HPLC grade)
-
Warfarin Sodium Reference Standard
-
-
Mobile Phase Preparation:
-
A common mobile phase is a mixture of an organic solvent and an acidic aqueous buffer. For example, Methanol:Acetic Acid:Water (68:1:32 v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Warfarin Sodium Reference Standard (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).
-
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Warfarin sodium.
-
Transfer the powder to a volumetric flask and add a portion of the diluent.
-
Sonicate for approximately 30 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 308 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of Warfarin in the samples based on the calibration curve.
-
Protocol 2: Dissolution Test for Warfarin Sodium Tablets (USP Method)
This protocol is based on the USP general method for Warfarin sodium tablets.
-
Apparatus:
-
USP Apparatus 2 (Paddle Method).
-
-
Dissolution Medium:
-
900 mL of purified water or a pH 7.4 phosphate buffer. Maintain at 37 ± 0.5°C.
-
-
Apparatus Settings:
-
Paddle Speed: 50 rpm.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples at specified time points (e.g., 30 minutes).
-
Filter the samples immediately through a suitable filter.
-
-
Analysis:
-
Determine the amount of dissolved Warfarin sodium by UV-Vis spectrophotometry at a wavelength of approximately 308 nm or by a validated HPLC method.
-
-
Acceptance Criteria:
-
Typically, not less than 80% (Q) of the labeled amount of Warfarin sodium should be dissolved in 30 minutes.
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade and Warfarin's Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting Vitamin K epoxide reductase (VKORC1), an enzyme essential for the synthesis of active forms of several coagulation factors.
Caption: Warfarin's inhibition of the Vitamin K cycle.
References
Technical Support Center: Overcoming Warfarin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Warfarin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Warfarin and how does it work?
Warfarin is an anticoagulant medication used to prevent and treat blood clots.[1][2] It functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for activating vitamin K.[3] This inhibition depletes functional vitamin K, which in turn reduces the synthesis of active clotting factors II, VII, IX, and X, as well as regulatory proteins C and S.[3][4] Warfarin is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent.
Q2: Why does Warfarin interfere with biochemical assays?
Warfarin can interfere with biochemical assays through two primary mechanisms:
-
Physiological (in vivo) interference: Since Warfarin alters the levels of vitamin K-dependent proteins, assays that measure these proteins or downstream cellular processes will be affected in samples from patients treated with Warfarin.
-
Analytical (in vitro) interference: Warfarin, as a chemical compound, may directly interact with assay components. This can include reacting with reagents, inhibiting enzymes being assayed, or possessing properties like autofluorescence that can confound signal detection.
Q3: What types of biochemical assays are most susceptible to Warfarin interference?
Assays that are particularly vulnerable to Warfarin interference include:
-
Coagulation assays: Assays measuring prothrombin time (PT) and international normalized ratio (INR) are designed to be sensitive to Warfarin's effects.
-
Immunoassays: Assays for vitamin K-dependent proteins (e.g., Factors II, VII, IX, X, Protein C, Protein S) will show decreased levels in samples from Warfarin-treated subjects. Additionally, Warfarin or its metabolites could potentially cross-react with antibodies in some immunoassays.
-
Enzyme activity assays: Warfarin may directly inhibit or activate enzymes being studied in vitro.
-
Fluorescence-based assays: The coumarin (B35378) structure of Warfarin may lead to autofluorescence, causing high background signals.
-
Cell-based assays: Assays measuring cellular processes influenced by coagulation factors or vitamin K-dependent signaling pathways can be affected.
Troubleshooting Guides
Issue 1: Unexpectedly low results in an immunoassay for a vitamin K-dependent protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Physiological Interference: The sample is from a patient on Warfarin therapy. | 1. Review the sample donor's medication history for Warfarin or other anticoagulants. 2. If possible, obtain a sample from a control subject not on anticoagulant therapy. | 1. Confirmation of Warfarin use. 2. Control sample should yield results within the expected range. |
| Analytical Interference: Warfarin or a metabolite is cross-reacting with the assay antibody. | 1. Perform a spike-and-recovery experiment by adding a known concentration of the analyte to the sample matrix and a control matrix. 2. Analyze a buffer solution spiked with Warfarin at a concentration similar to that expected in the sample. | 1. Poor recovery in the sample matrix compared to the control suggests interference. 2. A signal in the Warfarin-spiked buffer indicates direct interference. |
Issue 2: High background signal in a fluorescence-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence: Warfarin in the sample is fluorescing at the assay's excitation/emission wavelengths. | 1. Measure the fluorescence of a sample-only control (no fluorescent probe). 2. Measure the fluorescence of a buffer solution containing Warfarin at a relevant concentration. | 1. High fluorescence in the sample-only control indicates the presence of an interfering fluorophore. 2. High fluorescence in the Warfarin solution confirms it as the source of interference. |
| Reagent Interaction: Warfarin is reacting with the fluorescent probe. | 1. Incubate the fluorescent probe with Warfarin in a cell-free buffer. 2. Compare the fluorescence signal to the probe in buffer alone. | 1. An increase or decrease in fluorescence in the presence of Warfarin indicates a direct interaction. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment to Detect Analytical Interference
Objective: To determine if Warfarin in a sample matrix interferes with the accurate quantification of an analyte in an immunoassay.
Methodology:
-
Prepare Samples:
-
Control Matrix: Obtain a pooled plasma or serum sample from individuals not taking Warfarin.
-
Test Matrix: Use the plasma or serum sample suspected to contain Warfarin.
-
-
Spike Samples:
-
Prepare a stock solution of the purified analyte.
-
Create two sets of samples: one with the control matrix and one with the test matrix.
-
In each set, prepare a "low spike" and a "high spike" sample by adding a known amount of the analyte stock solution. Also, include an unspiked sample for each matrix.
-
-
Assay Performance:
-
Perform the immunoassay on all prepared samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the recovery for each spiked sample using the following formula: % Recovery = ((Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spiked Concentration) x 100
-
Compare the % recovery between the control and test matrices.
-
Interpretation of Results:
| % Recovery in Test Matrix | Interpretation |
| 80-120% | No significant interference. |
| < 80% | Potential for negative interference (underestimation of analyte). |
| > 120% | Potential for positive interference (overestimation of analyte). |
Protocol 2: Sample Dialysis to Mitigate Interference
Objective: To remove small molecule interferents like Warfarin from a sample prior to assaying.
Methodology:
-
Select Dialysis Device: Choose a dialysis cassette or device with a molecular weight cut-off (MWCO) that is significantly smaller than the analyte of interest but large enough to allow Warfarin (MW = 308.3 g/mol ) to pass through (e.g., 3-5 kDa MWCO).
-
Sample Preparation: Place the sample containing the analyte and suspected Warfarin interference into the dialysis device.
-
Dialysis:
-
Place the dialysis device in a large volume of appropriate assay buffer.
-
Stir the buffer gently at a controlled temperature (e.g., 4°C) to facilitate diffusion.
-
Change the buffer several times over a period of 4-24 hours to ensure complete removal of the small molecule interferent.
-
-
Post-Dialysis Assay:
-
Retrieve the dialyzed sample.
-
Perform the biochemical assay on the dialyzed sample.
-
Data Presentation
Table 1: Effect of Warfarin on a Hypothetical Factor X Immunoassay
| Sample Group | Mean Factor X Concentration (ng/mL) | Standard Deviation | % Recovery (for spiked samples) |
| Control (No Warfarin) | 10.2 | 0.8 | N/A |
| Control + Low Spike | 14.8 | 1.1 | 92% |
| Control + High Spike | 19.5 | 1.5 | 93% |
| Patient (On Warfarin) | 3.5 | 0.4 | N/A |
| Patient + Low Spike | 6.8 | 0.7 | 66% |
| Patient + High Spike | 10.1 | 0.9 | 64% |
This table illustrates both physiological interference (lower baseline Factor X in the patient sample) and analytical interference (poor recovery in the spiked patient sample).
Visualizations
Caption: Warfarin's mechanism of action, inhibiting VKORC1.
Caption: Workflow for troubleshooting suspected drug interference.
References
Technical Support Center: Overcoming Warfarin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Warfarin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Warfarin and how does it work?
Warfarin is an anticoagulant medication used to prevent and treat blood clots.[1][2] It functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for activating vitamin K.[3] This inhibition depletes functional vitamin K, which in turn reduces the synthesis of active clotting factors II, VII, IX, and X, as well as regulatory proteins C and S.[3][4] Warfarin is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent.
Q2: Why does Warfarin interfere with biochemical assays?
Warfarin can interfere with biochemical assays through two primary mechanisms:
-
Physiological (in vivo) interference: Since Warfarin alters the levels of vitamin K-dependent proteins, assays that measure these proteins or downstream cellular processes will be affected in samples from patients treated with Warfarin.
-
Analytical (in vitro) interference: Warfarin, as a chemical compound, may directly interact with assay components. This can include reacting with reagents, inhibiting enzymes being assayed, or possessing properties like autofluorescence that can confound signal detection.
Q3: What types of biochemical assays are most susceptible to Warfarin interference?
Assays that are particularly vulnerable to Warfarin interference include:
-
Coagulation assays: Assays measuring prothrombin time (PT) and international normalized ratio (INR) are designed to be sensitive to Warfarin's effects.
-
Immunoassays: Assays for vitamin K-dependent proteins (e.g., Factors II, VII, IX, X, Protein C, Protein S) will show decreased levels in samples from Warfarin-treated subjects. Additionally, Warfarin or its metabolites could potentially cross-react with antibodies in some immunoassays.
-
Enzyme activity assays: Warfarin may directly inhibit or activate enzymes being studied in vitro.
-
Fluorescence-based assays: The coumarin (B35378) structure of Warfarin may lead to autofluorescence, causing high background signals.
-
Cell-based assays: Assays measuring cellular processes influenced by coagulation factors or vitamin K-dependent signaling pathways can be affected.
Troubleshooting Guides
Issue 1: Unexpectedly low results in an immunoassay for a vitamin K-dependent protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Physiological Interference: The sample is from a patient on Warfarin therapy. | 1. Review the sample donor's medication history for Warfarin or other anticoagulants. 2. If possible, obtain a sample from a control subject not on anticoagulant therapy. | 1. Confirmation of Warfarin use. 2. Control sample should yield results within the expected range. |
| Analytical Interference: Warfarin or a metabolite is cross-reacting with the assay antibody. | 1. Perform a spike-and-recovery experiment by adding a known concentration of the analyte to the sample matrix and a control matrix. 2. Analyze a buffer solution spiked with Warfarin at a concentration similar to that expected in the sample. | 1. Poor recovery in the sample matrix compared to the control suggests interference. 2. A signal in the Warfarin-spiked buffer indicates direct interference. |
Issue 2: High background signal in a fluorescence-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence: Warfarin in the sample is fluorescing at the assay's excitation/emission wavelengths. | 1. Measure the fluorescence of a sample-only control (no fluorescent probe). 2. Measure the fluorescence of a buffer solution containing Warfarin at a relevant concentration. | 1. High fluorescence in the sample-only control indicates the presence of an interfering fluorophore. 2. High fluorescence in the Warfarin solution confirms it as the source of interference. |
| Reagent Interaction: Warfarin is reacting with the fluorescent probe. | 1. Incubate the fluorescent probe with Warfarin in a cell-free buffer. 2. Compare the fluorescence signal to the probe in buffer alone. | 1. An increase or decrease in fluorescence in the presence of Warfarin indicates a direct interaction. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment to Detect Analytical Interference
Objective: To determine if Warfarin in a sample matrix interferes with the accurate quantification of an analyte in an immunoassay.
Methodology:
-
Prepare Samples:
-
Control Matrix: Obtain a pooled plasma or serum sample from individuals not taking Warfarin.
-
Test Matrix: Use the plasma or serum sample suspected to contain Warfarin.
-
-
Spike Samples:
-
Prepare a stock solution of the purified analyte.
-
Create two sets of samples: one with the control matrix and one with the test matrix.
-
In each set, prepare a "low spike" and a "high spike" sample by adding a known amount of the analyte stock solution. Also, include an unspiked sample for each matrix.
-
-
Assay Performance:
-
Perform the immunoassay on all prepared samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the recovery for each spiked sample using the following formula: % Recovery = ((Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spiked Concentration) x 100
-
Compare the % recovery between the control and test matrices.
-
Interpretation of Results:
| % Recovery in Test Matrix | Interpretation |
| 80-120% | No significant interference. |
| < 80% | Potential for negative interference (underestimation of analyte). |
| > 120% | Potential for positive interference (overestimation of analyte). |
Protocol 2: Sample Dialysis to Mitigate Interference
Objective: To remove small molecule interferents like Warfarin from a sample prior to assaying.
Methodology:
-
Select Dialysis Device: Choose a dialysis cassette or device with a molecular weight cut-off (MWCO) that is significantly smaller than the analyte of interest but large enough to allow Warfarin (MW = 308.3 g/mol ) to pass through (e.g., 3-5 kDa MWCO).
-
Sample Preparation: Place the sample containing the analyte and suspected Warfarin interference into the dialysis device.
-
Dialysis:
-
Place the dialysis device in a large volume of appropriate assay buffer.
-
Stir the buffer gently at a controlled temperature (e.g., 4°C) to facilitate diffusion.
-
Change the buffer several times over a period of 4-24 hours to ensure complete removal of the small molecule interferent.
-
-
Post-Dialysis Assay:
-
Retrieve the dialyzed sample.
-
Perform the biochemical assay on the dialyzed sample.
-
Data Presentation
Table 1: Effect of Warfarin on a Hypothetical Factor X Immunoassay
| Sample Group | Mean Factor X Concentration (ng/mL) | Standard Deviation | % Recovery (for spiked samples) |
| Control (No Warfarin) | 10.2 | 0.8 | N/A |
| Control + Low Spike | 14.8 | 1.1 | 92% |
| Control + High Spike | 19.5 | 1.5 | 93% |
| Patient (On Warfarin) | 3.5 | 0.4 | N/A |
| Patient + Low Spike | 6.8 | 0.7 | 66% |
| Patient + High Spike | 10.1 | 0.9 | 64% |
This table illustrates both physiological interference (lower baseline Factor X in the patient sample) and analytical interference (poor recovery in the spiked patient sample).
Visualizations
Caption: Warfarin's mechanism of action, inhibiting VKORC1.
Caption: Workflow for troubleshooting suspected drug interference.
References
Technical Support Center: Overcoming Warfarin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Warfarin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Warfarin and how does it work?
Warfarin is an anticoagulant medication used to prevent and treat blood clots.[1][2] It functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for activating vitamin K.[3] This inhibition depletes functional vitamin K, which in turn reduces the synthesis of active clotting factors II, VII, IX, and X, as well as regulatory proteins C and S.[3][4] Warfarin is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent.
Q2: Why does Warfarin interfere with biochemical assays?
Warfarin can interfere with biochemical assays through two primary mechanisms:
-
Physiological (in vivo) interference: Since Warfarin alters the levels of vitamin K-dependent proteins, assays that measure these proteins or downstream cellular processes will be affected in samples from patients treated with Warfarin.
-
Analytical (in vitro) interference: Warfarin, as a chemical compound, may directly interact with assay components. This can include reacting with reagents, inhibiting enzymes being assayed, or possessing properties like autofluorescence that can confound signal detection.
Q3: What types of biochemical assays are most susceptible to Warfarin interference?
Assays that are particularly vulnerable to Warfarin interference include:
-
Coagulation assays: Assays measuring prothrombin time (PT) and international normalized ratio (INR) are designed to be sensitive to Warfarin's effects.
-
Immunoassays: Assays for vitamin K-dependent proteins (e.g., Factors II, VII, IX, X, Protein C, Protein S) will show decreased levels in samples from Warfarin-treated subjects. Additionally, Warfarin or its metabolites could potentially cross-react with antibodies in some immunoassays.
-
Enzyme activity assays: Warfarin may directly inhibit or activate enzymes being studied in vitro.
-
Fluorescence-based assays: The coumarin structure of Warfarin may lead to autofluorescence, causing high background signals.
-
Cell-based assays: Assays measuring cellular processes influenced by coagulation factors or vitamin K-dependent signaling pathways can be affected.
Troubleshooting Guides
Issue 1: Unexpectedly low results in an immunoassay for a vitamin K-dependent protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Physiological Interference: The sample is from a patient on Warfarin therapy. | 1. Review the sample donor's medication history for Warfarin or other anticoagulants. 2. If possible, obtain a sample from a control subject not on anticoagulant therapy. | 1. Confirmation of Warfarin use. 2. Control sample should yield results within the expected range. |
| Analytical Interference: Warfarin or a metabolite is cross-reacting with the assay antibody. | 1. Perform a spike-and-recovery experiment by adding a known concentration of the analyte to the sample matrix and a control matrix. 2. Analyze a buffer solution spiked with Warfarin at a concentration similar to that expected in the sample. | 1. Poor recovery in the sample matrix compared to the control suggests interference. 2. A signal in the Warfarin-spiked buffer indicates direct interference. |
Issue 2: High background signal in a fluorescence-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence: Warfarin in the sample is fluorescing at the assay's excitation/emission wavelengths. | 1. Measure the fluorescence of a sample-only control (no fluorescent probe). 2. Measure the fluorescence of a buffer solution containing Warfarin at a relevant concentration. | 1. High fluorescence in the sample-only control indicates the presence of an interfering fluorophore. 2. High fluorescence in the Warfarin solution confirms it as the source of interference. |
| Reagent Interaction: Warfarin is reacting with the fluorescent probe. | 1. Incubate the fluorescent probe with Warfarin in a cell-free buffer. 2. Compare the fluorescence signal to the probe in buffer alone. | 1. An increase or decrease in fluorescence in the presence of Warfarin indicates a direct interaction. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment to Detect Analytical Interference
Objective: To determine if Warfarin in a sample matrix interferes with the accurate quantification of an analyte in an immunoassay.
Methodology:
-
Prepare Samples:
-
Control Matrix: Obtain a pooled plasma or serum sample from individuals not taking Warfarin.
-
Test Matrix: Use the plasma or serum sample suspected to contain Warfarin.
-
-
Spike Samples:
-
Prepare a stock solution of the purified analyte.
-
Create two sets of samples: one with the control matrix and one with the test matrix.
-
In each set, prepare a "low spike" and a "high spike" sample by adding a known amount of the analyte stock solution. Also, include an unspiked sample for each matrix.
-
-
Assay Performance:
-
Perform the immunoassay on all prepared samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the recovery for each spiked sample using the following formula: % Recovery = ((Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spiked Concentration) x 100
-
Compare the % recovery between the control and test matrices.
-
Interpretation of Results:
| % Recovery in Test Matrix | Interpretation |
| 80-120% | No significant interference. |
| < 80% | Potential for negative interference (underestimation of analyte). |
| > 120% | Potential for positive interference (overestimation of analyte). |
Protocol 2: Sample Dialysis to Mitigate Interference
Objective: To remove small molecule interferents like Warfarin from a sample prior to assaying.
Methodology:
-
Select Dialysis Device: Choose a dialysis cassette or device with a molecular weight cut-off (MWCO) that is significantly smaller than the analyte of interest but large enough to allow Warfarin (MW = 308.3 g/mol ) to pass through (e.g., 3-5 kDa MWCO).
-
Sample Preparation: Place the sample containing the analyte and suspected Warfarin interference into the dialysis device.
-
Dialysis:
-
Place the dialysis device in a large volume of appropriate assay buffer.
-
Stir the buffer gently at a controlled temperature (e.g., 4°C) to facilitate diffusion.
-
Change the buffer several times over a period of 4-24 hours to ensure complete removal of the small molecule interferent.
-
-
Post-Dialysis Assay:
-
Retrieve the dialyzed sample.
-
Perform the biochemical assay on the dialyzed sample.
-
Data Presentation
Table 1: Effect of Warfarin on a Hypothetical Factor X Immunoassay
| Sample Group | Mean Factor X Concentration (ng/mL) | Standard Deviation | % Recovery (for spiked samples) |
| Control (No Warfarin) | 10.2 | 0.8 | N/A |
| Control + Low Spike | 14.8 | 1.1 | 92% |
| Control + High Spike | 19.5 | 1.5 | 93% |
| Patient (On Warfarin) | 3.5 | 0.4 | N/A |
| Patient + Low Spike | 6.8 | 0.7 | 66% |
| Patient + High Spike | 10.1 | 0.9 | 64% |
This table illustrates both physiological interference (lower baseline Factor X in the patient sample) and analytical interference (poor recovery in the spiked patient sample).
Visualizations
Caption: Warfarin's mechanism of action, inhibiting VKORC1.
Caption: Workflow for troubleshooting suspected drug interference.
References
Wofapyrin Dosage Optimization: Technical Support Center
Disclaimer: Wofapyrin is a combination drug containing Metamizole (B1201355) and Phenylbutazone (B1037). Due to the risk of severe and potentially fatal adverse effects, its use is highly restricted or has been discontinued (B1498344) in many countries. This document is intended for research professionals for investigational purposes only and does not constitute clinical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary active components of this compound and their mechanisms of action?
This compound is a combination of two non-steroidal anti-inflammatory drugs (NSAIDs): Metamizole (also known as Dipyrone) and Phenylbutazone. Both substances act primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, fever, and inflammation. However, they also play a protective role in the gastrointestinal mucosa and in regulating renal blood flow.
Q2: What are the most critical side effects associated with this compound's components?
The components of this compound are associated with severe, life-threatening toxicities:
-
Metamizole: The most critical adverse effect is agranulocytosis, a drastic reduction in white blood cells (specifically neutrophils) that leaves a patient highly susceptible to fatal infections. This reaction is considered idiosyncratic and immune-mediated.
-
Phenylbutazone: This component is strongly linked to aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells.[1][2] It also causes significant gastrointestinal toxicity, including ulcers and bleeding, as well as kidney damage.[3]
Q3: Can the risk of agranulocytosis from Metamizole be reduced by lowering the dose?
No. Current evidence indicates that metamizole-induced agranulocytosis (MIA) is a dose-independent idiosyncratic reaction. The risk does not appear to decrease with lower dosages but may increase with the duration of exposure. Once an individual is sensitized, the reaction can occur rapidly upon re-exposure, regardless of the dose.
Q4: Is the risk of Phenylbutazone-induced aplastic anemia dose-dependent?
Similar to MIA, phenylbutazone-induced aplastic anemia is considered an idiosyncratic reaction and is not reliably dose-dependent. The risk may be higher in older patients and with treatment lasting over a month.[1]
Q5: Are the gastrointestinal side effects of Phenylbutazone dose-dependent?
Yes, like other NSAIDs, the gastrointestinal toxicity of Phenylbutazone (e.g., gastric ulcers, bleeding) is generally considered to be dependent on both the dose and the duration of therapy. Higher doses and longer treatment periods increase the risk of GI complications.[4]
Data on Side Effect Incidence & Preclinical Toxicity
The following tables summarize available data regarding the incidence of key side effects. Quantitative human data linking specific doses to the incidence of severe hematological events is limited due to the idiosyncratic nature of these reactions.
Table 1: Incidence of Metamizole-Induced Agranulocytosis (MIA)
| Study Population / Design | Reported Incidence Rate | Reference(s) |
|---|---|---|
| Berlin Case-Control Study (2000-2010) | 0.96 cases per million inhabitants per year | |
| Swiss Retrospective Analysis | 0.46–1.63 cases per million person-days of use | |
| German Health Insurance Cohort | Approx. 1 in 1,602 patients prescribed metamizole developed agranulocytosis or neutropenia. |
| International Agranulocytosis and Aplastic Anemia Study (IAAAS) | 6.2 cases per million per year | |
Table 2: Phenylbutazone Side Effect Data
| Population / Model | Dosage | Observed Side Effects / Incidence | Reference(s) |
|---|---|---|---|
| Human (Healthy young athletes) | Not specified, 1-week course | 4% experienced mild gastrointestinal disturbances. <1% discontinued medication. Risk of serious reaction estimated at <1 per 100,000 for this cohort. | |
| Horse (Preclinical) | 15 or 30 mg/kg daily | Death occurred within 4 to 7 days, with findings of GI ulcerations and renal papillary necrosis. | |
| Horse (Preclinical) | 4.4 mg/kg, three times daily for 12 days | Caused the most severe GI tract damage compared to ketoprofen (B1673614) or flunixin. |
| Rat (Preclinical) | 100 mg/kg (single dose) | Induction of gastric ulcers for experimental modeling. | |
Troubleshooting Guides for Experimental Studies
Issue 1: Failure to observe hematotoxicity (agranulocytosis/aplastic anemia) in a preclinical animal model.
-
Rationale: Inducing idiosyncratic reactions like MIA or aplastic anemia in standard animal models is notoriously difficult. These reactions are not due to direct, dose-dependent toxicity but likely involve specific genetic and immunological predispositions not always present in homogenous rodent strains.
-
Troubleshooting Steps:
-
Re-evaluate Model Choice: Standard rodent models (mice, rats) may be resistant. Consider using more specialized models, such as humanized mouse models with engrafted human hematopoietic stem cells, which can better recapitulate human-specific toxicities.
-
Consider an Immune Challenge: As the reaction is thought to be immune-mediated, a simple dosing regimen may be insufficient. A protocol involving an initial sensitization period with the drug followed by a later re-challenge could be explored.
-
Assess In Vitro: Use in vitro methods like colony-forming unit (CFU) assays with human bone marrow cells. This can assess the direct inhibitory effect of the drug or its metabolites on hematopoietic progenitors, bypassing the complexities of an in vivo immune response.
-
Confirm Metabolism: Ensure your animal model metabolizes the drug into the reactive species suspected of causing toxicity in humans. This can be checked using in vitro liver microsome studies.
-
Issue 2: High variability in the extent of NSAID-induced gastrointestinal injury in a rat model.
-
Rationale: The severity of NSAID-induced enteropathy can be influenced by factors such as the gut microbiome, animal stress, and diet.
-
Troubleshooting Steps:
-
Standardize Microbiome: Co-house animals for a period before the experiment to normalize gut flora. Ensure consistent sourcing of animals.
-
Control for Stress: Acclimatize animals to handling and gavage procedures before the study begins to minimize stress-induced changes in GI physiology.
-
Control Diet: Use a standardized chow for all animals and ensure consistent access to food and water (except during designated fasting periods as per the protocol).
-
Refine Dosing Technique: Ensure accurate oral gavage technique to prevent esophageal or pharyngeal injury, which could introduce variability. Ensure the vehicle used is consistent and non-irritating.
-
Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger number of animals per group to achieve statistical significance.
-
Experimental Protocols
Protocol 1: Assessment of Phenylbutazone-Induced Gastrointestinal Toxicity in Rats
This protocol is adapted from models designed to assess NSAID-induced gastropathy.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping (Example):
-
Group 1: Control (Vehicle - e.g., 0.5% carboxymethylcellulose)
-
Group 2: Phenylbutazone (Low Dose - e.g., 50 mg/kg)
-
Group 3: Phenylbutazone (High Dose - e.g., 100 mg/kg)
-
Group 4: Positive Control (e.g., Ranitidine 50 mg/kg + Phenylbutazone 100 mg/kg)
-
-
Procedure:
-
Fast animals for 24 hours prior to dosing, with water ad libitum.
-
Administer the respective compounds orally (p.o.) via gavage.
-
Four hours after administration, euthanize the animals via CO₂ asphyxiation.
-
Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
-
Endpoint Assessment:
-
Ulcer Index (UI): Score the gastric lesions based on their number and severity (e.g., 0=no lesion, 1=petechiae, 2=ulcer <1mm, 3=ulcer >1mm). Calculate the UI for each stomach.
-
Gastric Content Analysis: Measure the volume of gastric juice and determine its pH and total acidity through titration with 0.01N NaOH.
-
Histopathology: Collect stomach tissue samples, fix in 10% formalin, and process for Hematoxylin and Eosin (H&E) staining to assess for mucosal erosion, hemorrhage, and inflammatory cell infiltration.
-
Protocol 2: In Vitro Assessment of Hematotoxicity using Colony-Forming Unit (CFU) Assay
This protocol provides a method to assess the direct toxicity of this compound's components on hematopoietic progenitor cells.
-
Cell Source: Human bone marrow mononuclear cells (BMSCs) or commercially available CD34+ hematopoietic progenitor cells.
-
Drug Preparation: Prepare stock solutions of Metamizole and Phenylbutazone in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
-
Assay Medium: Use a commercially available methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Procedure:
-
Thaw and prepare the hematopoietic cells according to the supplier's protocol.
-
In sterile tubes, mix the cells with the culture medium and the various concentrations of the test drug (or vehicle control).
-
Plate the cell/drug/medium mixture in duplicate or triplicate onto 35mm culture dishes.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 14 days.
-
-
Endpoint Assessment:
-
Colony Counting: Using an inverted microscope, count the number of colonies of each type (e.g., CFU-GM, BFU-E). A colony is typically defined as a cluster of >40 cells.
-
IC₅₀ Calculation: Determine the concentration of each drug that causes a 50% reduction in the number of colonies compared to the vehicle control. This provides a quantitative measure of the drug's hematopoietic toxicity.
-
Visualizations
Caption: Mechanism of this compound action and associated side effects via COX inhibition.
Caption: Workflow for a preclinical dose-response toxicity study.
Caption: Decision tree for troubleshooting unexpected adverse events.
References
- 1. Risks and indications of phenylbutazone: another look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misuse of veterinary phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of phenylbutazone in sports medicine: understanding the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Wofapyrin Dosage Optimization: Technical Support Center
Disclaimer: Wofapyrin is a combination drug containing Metamizole (B1201355) and Phenylbutazone (B1037). Due to the risk of severe and potentially fatal adverse effects, its use is highly restricted or has been discontinued (B1498344) in many countries. This document is intended for research professionals for investigational purposes only and does not constitute clinical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary active components of this compound and their mechanisms of action?
This compound is a combination of two non-steroidal anti-inflammatory drugs (NSAIDs): Metamizole (also known as Dipyrone) and Phenylbutazone. Both substances act primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, fever, and inflammation. However, they also play a protective role in the gastrointestinal mucosa and in regulating renal blood flow.
Q2: What are the most critical side effects associated with this compound's components?
The components of this compound are associated with severe, life-threatening toxicities:
-
Metamizole: The most critical adverse effect is agranulocytosis, a drastic reduction in white blood cells (specifically neutrophils) that leaves a patient highly susceptible to fatal infections. This reaction is considered idiosyncratic and immune-mediated.
-
Phenylbutazone: This component is strongly linked to aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells.[1][2] It also causes significant gastrointestinal toxicity, including ulcers and bleeding, as well as kidney damage.[3]
Q3: Can the risk of agranulocytosis from Metamizole be reduced by lowering the dose?
No. Current evidence indicates that metamizole-induced agranulocytosis (MIA) is a dose-independent idiosyncratic reaction. The risk does not appear to decrease with lower dosages but may increase with the duration of exposure. Once an individual is sensitized, the reaction can occur rapidly upon re-exposure, regardless of the dose.
Q4: Is the risk of Phenylbutazone-induced aplastic anemia dose-dependent?
Similar to MIA, phenylbutazone-induced aplastic anemia is considered an idiosyncratic reaction and is not reliably dose-dependent. The risk may be higher in older patients and with treatment lasting over a month.[1]
Q5: Are the gastrointestinal side effects of Phenylbutazone dose-dependent?
Yes, like other NSAIDs, the gastrointestinal toxicity of Phenylbutazone (e.g., gastric ulcers, bleeding) is generally considered to be dependent on both the dose and the duration of therapy. Higher doses and longer treatment periods increase the risk of GI complications.[4]
Data on Side Effect Incidence & Preclinical Toxicity
The following tables summarize available data regarding the incidence of key side effects. Quantitative human data linking specific doses to the incidence of severe hematological events is limited due to the idiosyncratic nature of these reactions.
Table 1: Incidence of Metamizole-Induced Agranulocytosis (MIA)
| Study Population / Design | Reported Incidence Rate | Reference(s) |
|---|---|---|
| Berlin Case-Control Study (2000-2010) | 0.96 cases per million inhabitants per year | |
| Swiss Retrospective Analysis | 0.46–1.63 cases per million person-days of use | |
| German Health Insurance Cohort | Approx. 1 in 1,602 patients prescribed metamizole developed agranulocytosis or neutropenia. |
| International Agranulocytosis and Aplastic Anemia Study (IAAAS) | 6.2 cases per million per year | |
Table 2: Phenylbutazone Side Effect Data
| Population / Model | Dosage | Observed Side Effects / Incidence | Reference(s) |
|---|---|---|---|
| Human (Healthy young athletes) | Not specified, 1-week course | 4% experienced mild gastrointestinal disturbances. <1% discontinued medication. Risk of serious reaction estimated at <1 per 100,000 for this cohort. | |
| Horse (Preclinical) | 15 or 30 mg/kg daily | Death occurred within 4 to 7 days, with findings of GI ulcerations and renal papillary necrosis. | |
| Horse (Preclinical) | 4.4 mg/kg, three times daily for 12 days | Caused the most severe GI tract damage compared to ketoprofen (B1673614) or flunixin. |
| Rat (Preclinical) | 100 mg/kg (single dose) | Induction of gastric ulcers for experimental modeling. | |
Troubleshooting Guides for Experimental Studies
Issue 1: Failure to observe hematotoxicity (agranulocytosis/aplastic anemia) in a preclinical animal model.
-
Rationale: Inducing idiosyncratic reactions like MIA or aplastic anemia in standard animal models is notoriously difficult. These reactions are not due to direct, dose-dependent toxicity but likely involve specific genetic and immunological predispositions not always present in homogenous rodent strains.
-
Troubleshooting Steps:
-
Re-evaluate Model Choice: Standard rodent models (mice, rats) may be resistant. Consider using more specialized models, such as humanized mouse models with engrafted human hematopoietic stem cells, which can better recapitulate human-specific toxicities.
-
Consider an Immune Challenge: As the reaction is thought to be immune-mediated, a simple dosing regimen may be insufficient. A protocol involving an initial sensitization period with the drug followed by a later re-challenge could be explored.
-
Assess In Vitro: Use in vitro methods like colony-forming unit (CFU) assays with human bone marrow cells. This can assess the direct inhibitory effect of the drug or its metabolites on hematopoietic progenitors, bypassing the complexities of an in vivo immune response.
-
Confirm Metabolism: Ensure your animal model metabolizes the drug into the reactive species suspected of causing toxicity in humans. This can be checked using in vitro liver microsome studies.
-
Issue 2: High variability in the extent of NSAID-induced gastrointestinal injury in a rat model.
-
Rationale: The severity of NSAID-induced enteropathy can be influenced by factors such as the gut microbiome, animal stress, and diet.
-
Troubleshooting Steps:
-
Standardize Microbiome: Co-house animals for a period before the experiment to normalize gut flora. Ensure consistent sourcing of animals.
-
Control for Stress: Acclimatize animals to handling and gavage procedures before the study begins to minimize stress-induced changes in GI physiology.
-
Control Diet: Use a standardized chow for all animals and ensure consistent access to food and water (except during designated fasting periods as per the protocol).
-
Refine Dosing Technique: Ensure accurate oral gavage technique to prevent esophageal or pharyngeal injury, which could introduce variability. Ensure the vehicle used is consistent and non-irritating.
-
Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger number of animals per group to achieve statistical significance.
-
Experimental Protocols
Protocol 1: Assessment of Phenylbutazone-Induced Gastrointestinal Toxicity in Rats
This protocol is adapted from models designed to assess NSAID-induced gastropathy.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping (Example):
-
Group 1: Control (Vehicle - e.g., 0.5% carboxymethylcellulose)
-
Group 2: Phenylbutazone (Low Dose - e.g., 50 mg/kg)
-
Group 3: Phenylbutazone (High Dose - e.g., 100 mg/kg)
-
Group 4: Positive Control (e.g., Ranitidine 50 mg/kg + Phenylbutazone 100 mg/kg)
-
-
Procedure:
-
Fast animals for 24 hours prior to dosing, with water ad libitum.
-
Administer the respective compounds orally (p.o.) via gavage.
-
Four hours after administration, euthanize the animals via CO₂ asphyxiation.
-
Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
-
Endpoint Assessment:
-
Ulcer Index (UI): Score the gastric lesions based on their number and severity (e.g., 0=no lesion, 1=petechiae, 2=ulcer <1mm, 3=ulcer >1mm). Calculate the UI for each stomach.
-
Gastric Content Analysis: Measure the volume of gastric juice and determine its pH and total acidity through titration with 0.01N NaOH.
-
Histopathology: Collect stomach tissue samples, fix in 10% formalin, and process for Hematoxylin and Eosin (H&E) staining to assess for mucosal erosion, hemorrhage, and inflammatory cell infiltration.
-
Protocol 2: In Vitro Assessment of Hematotoxicity using Colony-Forming Unit (CFU) Assay
This protocol provides a method to assess the direct toxicity of this compound's components on hematopoietic progenitor cells.
-
Cell Source: Human bone marrow mononuclear cells (BMSCs) or commercially available CD34+ hematopoietic progenitor cells.
-
Drug Preparation: Prepare stock solutions of Metamizole and Phenylbutazone in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
-
Assay Medium: Use a commercially available methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Procedure:
-
Thaw and prepare the hematopoietic cells according to the supplier's protocol.
-
In sterile tubes, mix the cells with the culture medium and the various concentrations of the test drug (or vehicle control).
-
Plate the cell/drug/medium mixture in duplicate or triplicate onto 35mm culture dishes.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 14 days.
-
-
Endpoint Assessment:
-
Colony Counting: Using an inverted microscope, count the number of colonies of each type (e.g., CFU-GM, BFU-E). A colony is typically defined as a cluster of >40 cells.
-
IC₅₀ Calculation: Determine the concentration of each drug that causes a 50% reduction in the number of colonies compared to the vehicle control. This provides a quantitative measure of the drug's hematopoietic toxicity.
-
Visualizations
Caption: Mechanism of this compound action and associated side effects via COX inhibition.
Caption: Workflow for a preclinical dose-response toxicity study.
Caption: Decision tree for troubleshooting unexpected adverse events.
References
- 1. Risks and indications of phenylbutazone: another look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misuse of veterinary phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of phenylbutazone in sports medicine: understanding the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Wofapyrin Dosage Optimization: Technical Support Center
Disclaimer: Wofapyrin is a combination drug containing Metamizole and Phenylbutazone. Due to the risk of severe and potentially fatal adverse effects, its use is highly restricted or has been discontinued in many countries. This document is intended for research professionals for investigational purposes only and does not constitute clinical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary active components of this compound and their mechanisms of action?
This compound is a combination of two non-steroidal anti-inflammatory drugs (NSAIDs): Metamizole (also known as Dipyrone) and Phenylbutazone. Both substances act primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, fever, and inflammation. However, they also play a protective role in the gastrointestinal mucosa and in regulating renal blood flow.
Q2: What are the most critical side effects associated with this compound's components?
The components of this compound are associated with severe, life-threatening toxicities:
-
Metamizole: The most critical adverse effect is agranulocytosis, a drastic reduction in white blood cells (specifically neutrophils) that leaves a patient highly susceptible to fatal infections. This reaction is considered idiosyncratic and immune-mediated.
-
Phenylbutazone: This component is strongly linked to aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells.[1][2] It also causes significant gastrointestinal toxicity, including ulcers and bleeding, as well as kidney damage.[3]
Q3: Can the risk of agranulocytosis from Metamizole be reduced by lowering the dose?
No. Current evidence indicates that metamizole-induced agranulocytosis (MIA) is a dose-independent idiosyncratic reaction. The risk does not appear to decrease with lower dosages but may increase with the duration of exposure. Once an individual is sensitized, the reaction can occur rapidly upon re-exposure, regardless of the dose.
Q4: Is the risk of Phenylbutazone-induced aplastic anemia dose-dependent?
Similar to MIA, phenylbutazone-induced aplastic anemia is considered an idiosyncratic reaction and is not reliably dose-dependent. The risk may be higher in older patients and with treatment lasting over a month.[1]
Q5: Are the gastrointestinal side effects of Phenylbutazone dose-dependent?
Yes, like other NSAIDs, the gastrointestinal toxicity of Phenylbutazone (e.g., gastric ulcers, bleeding) is generally considered to be dependent on both the dose and the duration of therapy. Higher doses and longer treatment periods increase the risk of GI complications.[4]
Data on Side Effect Incidence & Preclinical Toxicity
The following tables summarize available data regarding the incidence of key side effects. Quantitative human data linking specific doses to the incidence of severe hematological events is limited due to the idiosyncratic nature of these reactions.
Table 1: Incidence of Metamizole-Induced Agranulocytosis (MIA)
| Study Population / Design | Reported Incidence Rate | Reference(s) |
|---|---|---|
| Berlin Case-Control Study (2000-2010) | 0.96 cases per million inhabitants per year | |
| Swiss Retrospective Analysis | 0.46–1.63 cases per million person-days of use | |
| German Health Insurance Cohort | Approx. 1 in 1,602 patients prescribed metamizole developed agranulocytosis or neutropenia. |
| International Agranulocytosis and Aplastic Anemia Study (IAAAS) | 6.2 cases per million per year | |
Table 2: Phenylbutazone Side Effect Data
| Population / Model | Dosage | Observed Side Effects / Incidence | Reference(s) |
|---|---|---|---|
| Human (Healthy young athletes) | Not specified, 1-week course | 4% experienced mild gastrointestinal disturbances. <1% discontinued medication. Risk of serious reaction estimated at <1 per 100,000 for this cohort. | |
| Horse (Preclinical) | 15 or 30 mg/kg daily | Death occurred within 4 to 7 days, with findings of GI ulcerations and renal papillary necrosis. | |
| Horse (Preclinical) | 4.4 mg/kg, three times daily for 12 days | Caused the most severe GI tract damage compared to ketoprofen or flunixin. |
| Rat (Preclinical) | 100 mg/kg (single dose) | Induction of gastric ulcers for experimental modeling. | |
Troubleshooting Guides for Experimental Studies
Issue 1: Failure to observe hematotoxicity (agranulocytosis/aplastic anemia) in a preclinical animal model.
-
Rationale: Inducing idiosyncratic reactions like MIA or aplastic anemia in standard animal models is notoriously difficult. These reactions are not due to direct, dose-dependent toxicity but likely involve specific genetic and immunological predispositions not always present in homogenous rodent strains.
-
Troubleshooting Steps:
-
Re-evaluate Model Choice: Standard rodent models (mice, rats) may be resistant. Consider using more specialized models, such as humanized mouse models with engrafted human hematopoietic stem cells, which can better recapitulate human-specific toxicities.
-
Consider an Immune Challenge: As the reaction is thought to be immune-mediated, a simple dosing regimen may be insufficient. A protocol involving an initial sensitization period with the drug followed by a later re-challenge could be explored.
-
Assess In Vitro: Use in vitro methods like colony-forming unit (CFU) assays with human bone marrow cells. This can assess the direct inhibitory effect of the drug or its metabolites on hematopoietic progenitors, bypassing the complexities of an in vivo immune response.
-
Confirm Metabolism: Ensure your animal model metabolizes the drug into the reactive species suspected of causing toxicity in humans. This can be checked using in vitro liver microsome studies.
-
Issue 2: High variability in the extent of NSAID-induced gastrointestinal injury in a rat model.
-
Rationale: The severity of NSAID-induced enteropathy can be influenced by factors such as the gut microbiome, animal stress, and diet.
-
Troubleshooting Steps:
-
Standardize Microbiome: Co-house animals for a period before the experiment to normalize gut flora. Ensure consistent sourcing of animals.
-
Control for Stress: Acclimatize animals to handling and gavage procedures before the study begins to minimize stress-induced changes in GI physiology.
-
Control Diet: Use a standardized chow for all animals and ensure consistent access to food and water (except during designated fasting periods as per the protocol).
-
Refine Dosing Technique: Ensure accurate oral gavage technique to prevent esophageal or pharyngeal injury, which could introduce variability. Ensure the vehicle used is consistent and non-irritating.
-
Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger number of animals per group to achieve statistical significance.
-
Experimental Protocols
Protocol 1: Assessment of Phenylbutazone-Induced Gastrointestinal Toxicity in Rats
This protocol is adapted from models designed to assess NSAID-induced gastropathy.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping (Example):
-
Group 1: Control (Vehicle - e.g., 0.5% carboxymethylcellulose)
-
Group 2: Phenylbutazone (Low Dose - e.g., 50 mg/kg)
-
Group 3: Phenylbutazone (High Dose - e.g., 100 mg/kg)
-
Group 4: Positive Control (e.g., Ranitidine 50 mg/kg + Phenylbutazone 100 mg/kg)
-
-
Procedure:
-
Fast animals for 24 hours prior to dosing, with water ad libitum.
-
Administer the respective compounds orally (p.o.) via gavage.
-
Four hours after administration, euthanize the animals via CO₂ asphyxiation.
-
Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
-
Endpoint Assessment:
-
Ulcer Index (UI): Score the gastric lesions based on their number and severity (e.g., 0=no lesion, 1=petechiae, 2=ulcer <1mm, 3=ulcer >1mm). Calculate the UI for each stomach.
-
Gastric Content Analysis: Measure the volume of gastric juice and determine its pH and total acidity through titration with 0.01N NaOH.
-
Histopathology: Collect stomach tissue samples, fix in 10% formalin, and process for Hematoxylin and Eosin (H&E) staining to assess for mucosal erosion, hemorrhage, and inflammatory cell infiltration.
-
Protocol 2: In Vitro Assessment of Hematotoxicity using Colony-Forming Unit (CFU) Assay
This protocol provides a method to assess the direct toxicity of this compound's components on hematopoietic progenitor cells.
-
Cell Source: Human bone marrow mononuclear cells (BMSCs) or commercially available CD34+ hematopoietic progenitor cells.
-
Drug Preparation: Prepare stock solutions of Metamizole and Phenylbutazone in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
-
Assay Medium: Use a commercially available methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Procedure:
-
Thaw and prepare the hematopoietic cells according to the supplier's protocol.
-
In sterile tubes, mix the cells with the culture medium and the various concentrations of the test drug (or vehicle control).
-
Plate the cell/drug/medium mixture in duplicate or triplicate onto 35mm culture dishes.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 14 days.
-
-
Endpoint Assessment:
-
Colony Counting: Using an inverted microscope, count the number of colonies of each type (e.g., CFU-GM, BFU-E). A colony is typically defined as a cluster of >40 cells.
-
IC₅₀ Calculation: Determine the concentration of each drug that causes a 50% reduction in the number of colonies compared to the vehicle control. This provides a quantitative measure of the drug's hematopoietic toxicity.
-
Visualizations
Caption: Mechanism of this compound action and associated side effects via COX inhibition.
Caption: Workflow for a preclinical dose-response toxicity study.
Caption: Decision tree for troubleshooting unexpected adverse events.
References
- 1. Risks and indications of phenylbutazone: another look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misuse of veterinary phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of phenylbutazone in sports medicine: understanding the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Wofapyrin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Wofapyrin and its active components, phenylbutazone (B1037) and metamizole (B1201355).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a combination drug containing phenylbutazone and metamizole (also known as dipyrone). Both active ingredients belong to the pyrazolone (B3327878) class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) production, this compound exerts analgesic, antipyretic, and anti-inflammatory effects.[3] Metamizole is considered a prodrug that spontaneously breaks down into structurally related pyrazolone compounds after administration.[3]
Q2: We are observing high variability in the anti-inflammatory effect of this compound between experimental batches. What could be the cause?
Inconsistent anti-inflammatory effects can stem from several factors related to the drug itself, the experimental model, and procedural variances. Key areas to investigate include:
-
Drug Stability and Formulation: this compound, or its components, may degrade under certain storage conditions (e.g., temperature, pH, light exposure). Ensure consistent and appropriate storage of the compound. The formulation and vehicle used to dissolve this compound can also impact its solubility, stability, and bioavailability.
-
Metabolic Differences: Phenylbutazone is extensively metabolized in the liver, and its plasma half-life can be dose-dependent.[1] Genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450) within your animal model population can lead to significant inter-individual differences in drug metabolism and clearance, resulting in varied therapeutic responses.
-
Experimental Conditions: Factors such as the timing of drug administration relative to the inflammatory stimulus, the specific inflammatory model used (e.g., carrageenan-induced paw edema), and the diet of the experimental animals can all influence the outcome. For instance, access to hay can delay the absorption of phenylbutazone in horses.
-
Drug Interactions: Co-administration of other drugs can alter the metabolism and efficacy of this compound's components.
Q3: Our in vitro assays show conflicting results regarding this compound's potency. How can we troubleshoot this?
Variability in in vitro experiments with this compound can be attributed to several factors:
-
Assay Interference: Metamizole and its metabolites have been reported to interfere with certain biochemical assays, including HPLC analysis of plasma catecholamines and some serum biochemical assays, leading to falsely reduced results. It is crucial to validate your assay for potential interference from the drug or its metabolites.
-
Cell Line Variability: Different cell lines may express varying levels of COX enzymes or possess different signaling pathway sensitivities, leading to inconsistent responses. Ensure you are using a consistent and well-characterized cell line.
-
Drug Concentration and Solubility: Inadequate solubility of this compound in the culture medium can lead to inaccurate dosing and, consequently, variable results. Confirm the solubility and stability of the compound in your specific assay buffer or medium.
-
COX-Independent Effects: NSAIDs can have effects that are independent of COX inhibition, such as modulating leukocyte adhesion. The specific in vitro model may be sensitive to these alternative mechanisms, leading to results that don't correlate directly with COX inhibition.
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vivo Anti-Inflammatory Assay Results
This guide provides a systematic approach to troubleshooting variability in in vivo anti-inflammatory experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Formulation and Administration | Verify drug stability and solubility. | Prepare fresh solutions for each experiment. Confirm the solubility of this compound in the chosen vehicle. Use a consistent route and timing of administration. |
| Animal Model Variability | Assess inter-individual metabolic differences. | If possible, use genetically homogenous animal strains. Consider genotyping for key metabolic enzymes if variability persists. Ensure consistent age, weight, and sex of animals across groups. |
| Experimental Protocol | Standardize the inflammatory stimulus and measurement. | Ensure the inflammatory agent (e.g., carrageenan) is from the same batch and prepared consistently. Standardize the timing and method of measuring inflammation (e.g., paw volume). |
| Dietary Influences | Control and standardize animal diet. | Provide a consistent diet across all experimental groups, as certain food components can affect drug absorption. |
Guide 2: Resolving Discrepancies in In Vitro Cellular Assays
This guide helps to identify and resolve sources of error in in vitro experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Assay Interference | Validate the assay for drug interference. | Run control experiments with the drug vehicle and the drug in the absence of cells to check for direct interference with the assay reagents or detection method. |
| Cell Culture Conditions | Ensure consistent cell culture practices. | Maintain a consistent cell passage number, confluency, and serum concentration in the culture medium. Regularly test for mycoplasma contamination. |
| Drug Stability in Media | Assess the stability of this compound in your culture medium. | Incubate the drug in the culture medium for the duration of the experiment and measure its concentration at different time points to check for degradation. |
| Off-Target Effects | Investigate non-COX-related mechanisms. | Consider using specific inhibitors for other potential pathways or employing gene-knockout cell lines to explore COX-independent effects. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the anti-inflammatory activity of NSAIDs.
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle control orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Protocol 2: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes and arachidonic acid (substrate) in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme, the test compound (this compound) or vehicle, and initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Incubate for a specific time and then stop the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
Visualizations
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Wofapyrin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Wofapyrin and its active components, phenylbutazone (B1037) and metamizole (B1201355).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a combination drug containing phenylbutazone and metamizole (also known as dipyrone). Both active ingredients belong to the pyrazolone (B3327878) class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) production, this compound exerts analgesic, antipyretic, and anti-inflammatory effects.[3] Metamizole is considered a prodrug that spontaneously breaks down into structurally related pyrazolone compounds after administration.[3]
Q2: We are observing high variability in the anti-inflammatory effect of this compound between experimental batches. What could be the cause?
Inconsistent anti-inflammatory effects can stem from several factors related to the drug itself, the experimental model, and procedural variances. Key areas to investigate include:
-
Drug Stability and Formulation: this compound, or its components, may degrade under certain storage conditions (e.g., temperature, pH, light exposure). Ensure consistent and appropriate storage of the compound. The formulation and vehicle used to dissolve this compound can also impact its solubility, stability, and bioavailability.
-
Metabolic Differences: Phenylbutazone is extensively metabolized in the liver, and its plasma half-life can be dose-dependent.[1] Genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450) within your animal model population can lead to significant inter-individual differences in drug metabolism and clearance, resulting in varied therapeutic responses.
-
Experimental Conditions: Factors such as the timing of drug administration relative to the inflammatory stimulus, the specific inflammatory model used (e.g., carrageenan-induced paw edema), and the diet of the experimental animals can all influence the outcome. For instance, access to hay can delay the absorption of phenylbutazone in horses.
-
Drug Interactions: Co-administration of other drugs can alter the metabolism and efficacy of this compound's components.
Q3: Our in vitro assays show conflicting results regarding this compound's potency. How can we troubleshoot this?
Variability in in vitro experiments with this compound can be attributed to several factors:
-
Assay Interference: Metamizole and its metabolites have been reported to interfere with certain biochemical assays, including HPLC analysis of plasma catecholamines and some serum biochemical assays, leading to falsely reduced results. It is crucial to validate your assay for potential interference from the drug or its metabolites.
-
Cell Line Variability: Different cell lines may express varying levels of COX enzymes or possess different signaling pathway sensitivities, leading to inconsistent responses. Ensure you are using a consistent and well-characterized cell line.
-
Drug Concentration and Solubility: Inadequate solubility of this compound in the culture medium can lead to inaccurate dosing and, consequently, variable results. Confirm the solubility and stability of the compound in your specific assay buffer or medium.
-
COX-Independent Effects: NSAIDs can have effects that are independent of COX inhibition, such as modulating leukocyte adhesion. The specific in vitro model may be sensitive to these alternative mechanisms, leading to results that don't correlate directly with COX inhibition.
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vivo Anti-Inflammatory Assay Results
This guide provides a systematic approach to troubleshooting variability in in vivo anti-inflammatory experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Formulation and Administration | Verify drug stability and solubility. | Prepare fresh solutions for each experiment. Confirm the solubility of this compound in the chosen vehicle. Use a consistent route and timing of administration. |
| Animal Model Variability | Assess inter-individual metabolic differences. | If possible, use genetically homogenous animal strains. Consider genotyping for key metabolic enzymes if variability persists. Ensure consistent age, weight, and sex of animals across groups. |
| Experimental Protocol | Standardize the inflammatory stimulus and measurement. | Ensure the inflammatory agent (e.g., carrageenan) is from the same batch and prepared consistently. Standardize the timing and method of measuring inflammation (e.g., paw volume). |
| Dietary Influences | Control and standardize animal diet. | Provide a consistent diet across all experimental groups, as certain food components can affect drug absorption. |
Guide 2: Resolving Discrepancies in In Vitro Cellular Assays
This guide helps to identify and resolve sources of error in in vitro experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Assay Interference | Validate the assay for drug interference. | Run control experiments with the drug vehicle and the drug in the absence of cells to check for direct interference with the assay reagents or detection method. |
| Cell Culture Conditions | Ensure consistent cell culture practices. | Maintain a consistent cell passage number, confluency, and serum concentration in the culture medium. Regularly test for mycoplasma contamination. |
| Drug Stability in Media | Assess the stability of this compound in your culture medium. | Incubate the drug in the culture medium for the duration of the experiment and measure its concentration at different time points to check for degradation. |
| Off-Target Effects | Investigate non-COX-related mechanisms. | Consider using specific inhibitors for other potential pathways or employing gene-knockout cell lines to explore COX-independent effects. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the anti-inflammatory activity of NSAIDs.
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle control orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Protocol 2: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes and arachidonic acid (substrate) in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme, the test compound (this compound) or vehicle, and initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Incubate for a specific time and then stop the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
Visualizations
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Wofapyrin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Wofapyrin and its active components, phenylbutazone and metamizole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a combination drug containing phenylbutazone and metamizole (also known as dipyrone). Both active ingredients belong to the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin production, this compound exerts analgesic, antipyretic, and anti-inflammatory effects.[3] Metamizole is considered a prodrug that spontaneously breaks down into structurally related pyrazolone compounds after administration.[3]
Q2: We are observing high variability in the anti-inflammatory effect of this compound between experimental batches. What could be the cause?
Inconsistent anti-inflammatory effects can stem from several factors related to the drug itself, the experimental model, and procedural variances. Key areas to investigate include:
-
Drug Stability and Formulation: this compound, or its components, may degrade under certain storage conditions (e.g., temperature, pH, light exposure). Ensure consistent and appropriate storage of the compound. The formulation and vehicle used to dissolve this compound can also impact its solubility, stability, and bioavailability.
-
Metabolic Differences: Phenylbutazone is extensively metabolized in the liver, and its plasma half-life can be dose-dependent.[1] Genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450) within your animal model population can lead to significant inter-individual differences in drug metabolism and clearance, resulting in varied therapeutic responses.
-
Experimental Conditions: Factors such as the timing of drug administration relative to the inflammatory stimulus, the specific inflammatory model used (e.g., carrageenan-induced paw edema), and the diet of the experimental animals can all influence the outcome. For instance, access to hay can delay the absorption of phenylbutazone in horses.
-
Drug Interactions: Co-administration of other drugs can alter the metabolism and efficacy of this compound's components.
Q3: Our in vitro assays show conflicting results regarding this compound's potency. How can we troubleshoot this?
Variability in in vitro experiments with this compound can be attributed to several factors:
-
Assay Interference: Metamizole and its metabolites have been reported to interfere with certain biochemical assays, including HPLC analysis of plasma catecholamines and some serum biochemical assays, leading to falsely reduced results. It is crucial to validate your assay for potential interference from the drug or its metabolites.
-
Cell Line Variability: Different cell lines may express varying levels of COX enzymes or possess different signaling pathway sensitivities, leading to inconsistent responses. Ensure you are using a consistent and well-characterized cell line.
-
Drug Concentration and Solubility: Inadequate solubility of this compound in the culture medium can lead to inaccurate dosing and, consequently, variable results. Confirm the solubility and stability of the compound in your specific assay buffer or medium.
-
COX-Independent Effects: NSAIDs can have effects that are independent of COX inhibition, such as modulating leukocyte adhesion. The specific in vitro model may be sensitive to these alternative mechanisms, leading to results that don't correlate directly with COX inhibition.
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vivo Anti-Inflammatory Assay Results
This guide provides a systematic approach to troubleshooting variability in in vivo anti-inflammatory experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Formulation and Administration | Verify drug stability and solubility. | Prepare fresh solutions for each experiment. Confirm the solubility of this compound in the chosen vehicle. Use a consistent route and timing of administration. |
| Animal Model Variability | Assess inter-individual metabolic differences. | If possible, use genetically homogenous animal strains. Consider genotyping for key metabolic enzymes if variability persists. Ensure consistent age, weight, and sex of animals across groups. |
| Experimental Protocol | Standardize the inflammatory stimulus and measurement. | Ensure the inflammatory agent (e.g., carrageenan) is from the same batch and prepared consistently. Standardize the timing and method of measuring inflammation (e.g., paw volume). |
| Dietary Influences | Control and standardize animal diet. | Provide a consistent diet across all experimental groups, as certain food components can affect drug absorption. |
Guide 2: Resolving Discrepancies in In Vitro Cellular Assays
This guide helps to identify and resolve sources of error in in vitro experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Assay Interference | Validate the assay for drug interference. | Run control experiments with the drug vehicle and the drug in the absence of cells to check for direct interference with the assay reagents or detection method. |
| Cell Culture Conditions | Ensure consistent cell culture practices. | Maintain a consistent cell passage number, confluency, and serum concentration in the culture medium. Regularly test for mycoplasma contamination. |
| Drug Stability in Media | Assess the stability of this compound in your culture medium. | Incubate the drug in the culture medium for the duration of the experiment and measure its concentration at different time points to check for degradation. |
| Off-Target Effects | Investigate non-COX-related mechanisms. | Consider using specific inhibitors for other potential pathways or employing gene-knockout cell lines to explore COX-independent effects. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the anti-inflammatory activity of NSAIDs.
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle control orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Protocol 2: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes and arachidonic acid (substrate) in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme, the test compound (this compound) or vehicle, and initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Incubate for a specific time and then stop the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
Visualizations
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Phenylbutazone-Induced Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in mitigating phenylbutazone-induced gastrointestinal (GI) toxicity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in-vivo experiments investigating phenylbutazone (B1037) GI toxicity and mitigation strategies.
Q1: We are observing significant variability in gastric lesion scores within our phenylbutazone-only control group. What are the potential causes and solutions?
A: Variability in lesion severity is a common challenge. Potential causes include:
-
Genetic Differences: Different strains of rodents (e.g., Wistar vs. Sprague-Dawley rats) can have varying susceptibility to NSAID-induced damage.
-
Microbiota Differences: The gut microbiome composition can influence inflammatory responses and mucosal integrity. Housing conditions and vendor sources can impact the microbiota.
-
Fasting State: The duration of fasting before phenylbutazone administration is critical. Inconsistent fasting periods can alter gastric pH and mucus production, affecting lesion development.
-
Stress: Handling and environmental stress can exacerbate gastric damage.
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain from a consistent vendor for the entire study.
-
Acclimatization: Ensure a sufficient acclimatization period (e.g., 7 days) in a controlled environment (temperature, light-dark cycle) before starting the experiment.
-
Consistent Fasting: Implement a strict and consistent fasting protocol (e.g., 18-24 hours with free access to water) for all animals before induction of injury.
-
Minimize Stress: Handle animals minimally and consistently across all groups.
Q2: Our co-administration of a proton pump inhibitor (PPI) with phenylbutazone is not showing the expected protective effect. Why might this be?
A: Several factors can influence the efficacy of PPIs like omeprazole (B731):
-
Dosing Time: PPIs are most effective at inhibiting active proton pumps. Administering the PPI 30-60 minutes before phenylbutazone allows it to reach peak plasma concentration and inhibit acid secretion stimulated by the NSAID.
-
Vehicle and Stability: Omeprazole is unstable in acidic solutions. Ensure it is prepared in an appropriate vehicle (e.g., a bicarbonate solution or 0.5% carboxymethylcellulose) immediately before administration to prevent degradation.
-
Dose: The dose of the PPI may be insufficient. A dose-response study may be necessary to determine the optimal protective dose for your specific animal model and phenylbutazone dosage.
-
Primary Injury Mechanism: While acid suppression is crucial, phenylbutazone also causes toxicity through systemic inhibition of prostaglandins (B1171923) and topical irritation.[1][2] If these mechanisms are predominant in your model, a PPI alone may not be fully protective. Consider agents that target these other pathways.
Q3: We observed intestinal complications (e.g., diarrhea, colitis) in our group receiving both phenylbutazone and omeprazole. Is this a known interaction?
A: Yes, this is a documented phenomenon, particularly in equine studies. While omeprazole can protect the glandular stomach, it has been associated with an increase in intestinal complications when co-administered with phenylbutazone.[3][4][5] The proposed mechanisms include alterations in the gut microbiome and intestinal motility due to reduced gastric acid. When planning experiments, be prepared to monitor for and document signs of both gastric and intestinal distress, such as changes in fecal consistency, weight loss, and decreased plasma protein levels.
Q4: What is the primary mechanism of phenylbutazone-induced GI toxicity that we should be targeting?
A: The toxicity is multifactorial. Key mechanisms include:
-
Systemic Inhibition of Cyclooxygenase (COX): Phenylbutazone non-selectively inhibits both COX-1 and COX-2 enzymes. Inhibition of COX-1 is critical, as it depletes protective prostaglandins (like PGE2) in the gastric mucosa. This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and impaired cell repair.
-
Topical Irritation: Direct contact of the drug with the gastric epithelium can cause cellular damage.
-
Oxidative Stress: Phenylbutazone administration can lead to an imbalance of oxidants and antioxidants in the gastric mucosa, causing oxidative damage.
-
Neutrophil Infiltration: The initial damage triggers an inflammatory response, leading to the infiltration of neutrophils, which release proteases and free radicals that exacerbate tissue injury.
Effective mitigation strategies often involve a multi-pronged approach, such as combining an acid suppressant with a mucosal protective agent.
Section 2: Quantitative Data on Mitigation Strategies
The following table summarizes data from studies evaluating the efficacy of various gastroprotective agents co-administered with NSAIDs.
| Protective Agent | NSAID Used | Animal Model / Subject | Key Efficacy Measurement | Result | Citation |
| Omeprazole | Phenylbutazone | Horses | Glandular Ulcer Score | Significantly increased in the phenylbutazone-only group compared to the phenylbutazone + omeprazole group. | |
| Misoprostol | Ibuprofen, Piroxicam, or Naproxen | Humans (Osteoarthritis Patients) | Gastric Ulcer Development (at 12 weeks) | 1.6% in Misoprostol group vs. 16% in Sucralfate group. | |
| Synthetic PGE2 | Phenylbutazone | Ponies | Clinical Signs & Lesions | Ponies given PBZ + PGE2 remained clinically healthy and did not develop ulcers, unlike the PBZ-only group. | |
| Nutritional Therapeutic | Phenylbutazone | Horses | Intestinal Permeability (Circulating 16S rDNA) | 3.02-fold increase in the phenylbutazone group; this increase was attenuated by the nutritional therapeutic. | |
| Nutritional Therapeutic | Phenylbutazone | Horses | Gastric Ulceration Score | Mean increase of 1.1 grade in the phenylbutazone group; this increase was attenuated by the nutritional therapeutic. |
Section 3: Experimental Protocols
This section provides a detailed methodology for a common experimental model used to assess phenylbutazone-induced gastric toxicity and the efficacy of a test mitigator.
Protocol: Induction and Evaluation of Phenylbutazone-Induced Gastric Ulcers in a Rat Model
1. Materials and Reagents:
-
Phenylbutazone (Sigma-Aldrich or equivalent)
-
Test Mitigating Agent (e.g., Omeprazole, Sucralfate)
-
Vehicle: 1% Carboxymethylcellulose (CMC) in distilled water
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Saline solution (0.9% NaCl)
-
Formalin (10% buffered)
-
Digital calipers or ruler
2. Animal Model:
-
Species: Male Wistar rats (or Sprague-Dawley)
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle), with free access to standard pellet diet and water.
-
Acclimatization: Minimum of 7 days before the experiment.
3. Experimental Procedure:
-
Grouping: Randomly divide animals into at least four groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Toxicant): Phenylbutazone only.
-
Group III (Test Agent): Phenylbutazone + Test Mitigating Agent.
-
Group IV (Agent Control): Vehicle + Test Mitigating Agent.
-
-
Fasting: Deprive all animals of food for 18-24 hours before drug administration. Allow free access to water.
-
Drug Preparation:
-
Prepare a suspension of phenylbutazone in 1% CMC. A common ulcerogenic dose is 100-200 mg/kg.
-
Prepare the test mitigating agent in its appropriate vehicle. For example, prepare omeprazole (20 mg/kg) in 1% CMC.
-
-
Administration:
-
Administer the test mitigating agent (or its vehicle) to the respective groups via oral gavage.
-
After 60 minutes, administer phenylbutazone (or its vehicle) to the respective groups via oral gavage.
-
-
Induction Period: Return animals to their cages (continue food deprivation but allow water access). The typical induction period is 4-6 hours post-phenylbutazone administration.
-
Euthanasia and Sample Collection:
-
At the end of the induction period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy to expose the stomach.
-
Ligate the esophagus and pylorus, and carefully excise the stomach.
-
4. Evaluation of Gastric Lesions:
-
Stomach Preparation: Gently rinse the stomach with saline to remove contents. Open the stomach along the greater curvature and pin it flat on a board for examination.
-
Macroscopic Scoring (Ulcer Index):
-
Examine the gastric mucosa for hemorrhagic streaks, spots, or ulcers.
-
Measure the length (mm) of each lesion using digital calipers.
-
The sum of the lengths of all lesions for each stomach is considered the Ulcer Index (UI).
-
Alternatively, use a scoring system (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two lesions, 3 = severe lesions, 4 = very severe lesions, 5 = perforated ulcers).
-
-
Histopathology (Optional but Recommended):
-
Take a section of the gastric tissue containing a lesion.
-
Fix the tissue in 10% buffered formalin.
-
Process for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine microscopically for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the submucosa.
-
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key pathways and workflows relevant to this research area.
Caption: A typical experimental workflow for evaluating gastroprotective agents.
Caption: Signaling pathway of NSAID injury and mitigation strategies.
References
- 1. Pathogenesis of NSAID-induced gastroduodenal mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencesupplements.co.uk [sciencesupplements.co.uk]
- 4. aaep.org [aaep.org]
- 5. thehorse.com [thehorse.com]
Technical Support Center: Phenylbutazone-Induced Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in mitigating phenylbutazone-induced gastrointestinal (GI) toxicity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in-vivo experiments investigating phenylbutazone (B1037) GI toxicity and mitigation strategies.
Q1: We are observing significant variability in gastric lesion scores within our phenylbutazone-only control group. What are the potential causes and solutions?
A: Variability in lesion severity is a common challenge. Potential causes include:
-
Genetic Differences: Different strains of rodents (e.g., Wistar vs. Sprague-Dawley rats) can have varying susceptibility to NSAID-induced damage.
-
Microbiota Differences: The gut microbiome composition can influence inflammatory responses and mucosal integrity. Housing conditions and vendor sources can impact the microbiota.
-
Fasting State: The duration of fasting before phenylbutazone administration is critical. Inconsistent fasting periods can alter gastric pH and mucus production, affecting lesion development.
-
Stress: Handling and environmental stress can exacerbate gastric damage.
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain from a consistent vendor for the entire study.
-
Acclimatization: Ensure a sufficient acclimatization period (e.g., 7 days) in a controlled environment (temperature, light-dark cycle) before starting the experiment.
-
Consistent Fasting: Implement a strict and consistent fasting protocol (e.g., 18-24 hours with free access to water) for all animals before induction of injury.
-
Minimize Stress: Handle animals minimally and consistently across all groups.
Q2: Our co-administration of a proton pump inhibitor (PPI) with phenylbutazone is not showing the expected protective effect. Why might this be?
A: Several factors can influence the efficacy of PPIs like omeprazole (B731):
-
Dosing Time: PPIs are most effective at inhibiting active proton pumps. Administering the PPI 30-60 minutes before phenylbutazone allows it to reach peak plasma concentration and inhibit acid secretion stimulated by the NSAID.
-
Vehicle and Stability: Omeprazole is unstable in acidic solutions. Ensure it is prepared in an appropriate vehicle (e.g., a bicarbonate solution or 0.5% carboxymethylcellulose) immediately before administration to prevent degradation.
-
Dose: The dose of the PPI may be insufficient. A dose-response study may be necessary to determine the optimal protective dose for your specific animal model and phenylbutazone dosage.
-
Primary Injury Mechanism: While acid suppression is crucial, phenylbutazone also causes toxicity through systemic inhibition of prostaglandins (B1171923) and topical irritation.[1][2] If these mechanisms are predominant in your model, a PPI alone may not be fully protective. Consider agents that target these other pathways.
Q3: We observed intestinal complications (e.g., diarrhea, colitis) in our group receiving both phenylbutazone and omeprazole. Is this a known interaction?
A: Yes, this is a documented phenomenon, particularly in equine studies. While omeprazole can protect the glandular stomach, it has been associated with an increase in intestinal complications when co-administered with phenylbutazone.[3][4][5] The proposed mechanisms include alterations in the gut microbiome and intestinal motility due to reduced gastric acid. When planning experiments, be prepared to monitor for and document signs of both gastric and intestinal distress, such as changes in fecal consistency, weight loss, and decreased plasma protein levels.
Q4: What is the primary mechanism of phenylbutazone-induced GI toxicity that we should be targeting?
A: The toxicity is multifactorial. Key mechanisms include:
-
Systemic Inhibition of Cyclooxygenase (COX): Phenylbutazone non-selectively inhibits both COX-1 and COX-2 enzymes. Inhibition of COX-1 is critical, as it depletes protective prostaglandins (like PGE2) in the gastric mucosa. This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and impaired cell repair.
-
Topical Irritation: Direct contact of the drug with the gastric epithelium can cause cellular damage.
-
Oxidative Stress: Phenylbutazone administration can lead to an imbalance of oxidants and antioxidants in the gastric mucosa, causing oxidative damage.
-
Neutrophil Infiltration: The initial damage triggers an inflammatory response, leading to the infiltration of neutrophils, which release proteases and free radicals that exacerbate tissue injury.
Effective mitigation strategies often involve a multi-pronged approach, such as combining an acid suppressant with a mucosal protective agent.
Section 2: Quantitative Data on Mitigation Strategies
The following table summarizes data from studies evaluating the efficacy of various gastroprotective agents co-administered with NSAIDs.
| Protective Agent | NSAID Used | Animal Model / Subject | Key Efficacy Measurement | Result | Citation |
| Omeprazole | Phenylbutazone | Horses | Glandular Ulcer Score | Significantly increased in the phenylbutazone-only group compared to the phenylbutazone + omeprazole group. | |
| Misoprostol | Ibuprofen, Piroxicam, or Naproxen | Humans (Osteoarthritis Patients) | Gastric Ulcer Development (at 12 weeks) | 1.6% in Misoprostol group vs. 16% in Sucralfate group. | |
| Synthetic PGE2 | Phenylbutazone | Ponies | Clinical Signs & Lesions | Ponies given PBZ + PGE2 remained clinically healthy and did not develop ulcers, unlike the PBZ-only group. | |
| Nutritional Therapeutic | Phenylbutazone | Horses | Intestinal Permeability (Circulating 16S rDNA) | 3.02-fold increase in the phenylbutazone group; this increase was attenuated by the nutritional therapeutic. | |
| Nutritional Therapeutic | Phenylbutazone | Horses | Gastric Ulceration Score | Mean increase of 1.1 grade in the phenylbutazone group; this increase was attenuated by the nutritional therapeutic. |
Section 3: Experimental Protocols
This section provides a detailed methodology for a common experimental model used to assess phenylbutazone-induced gastric toxicity and the efficacy of a test mitigator.
Protocol: Induction and Evaluation of Phenylbutazone-Induced Gastric Ulcers in a Rat Model
1. Materials and Reagents:
-
Phenylbutazone (Sigma-Aldrich or equivalent)
-
Test Mitigating Agent (e.g., Omeprazole, Sucralfate)
-
Vehicle: 1% Carboxymethylcellulose (CMC) in distilled water
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Saline solution (0.9% NaCl)
-
Formalin (10% buffered)
-
Digital calipers or ruler
2. Animal Model:
-
Species: Male Wistar rats (or Sprague-Dawley)
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle), with free access to standard pellet diet and water.
-
Acclimatization: Minimum of 7 days before the experiment.
3. Experimental Procedure:
-
Grouping: Randomly divide animals into at least four groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Toxicant): Phenylbutazone only.
-
Group III (Test Agent): Phenylbutazone + Test Mitigating Agent.
-
Group IV (Agent Control): Vehicle + Test Mitigating Agent.
-
-
Fasting: Deprive all animals of food for 18-24 hours before drug administration. Allow free access to water.
-
Drug Preparation:
-
Prepare a suspension of phenylbutazone in 1% CMC. A common ulcerogenic dose is 100-200 mg/kg.
-
Prepare the test mitigating agent in its appropriate vehicle. For example, prepare omeprazole (20 mg/kg) in 1% CMC.
-
-
Administration:
-
Administer the test mitigating agent (or its vehicle) to the respective groups via oral gavage.
-
After 60 minutes, administer phenylbutazone (or its vehicle) to the respective groups via oral gavage.
-
-
Induction Period: Return animals to their cages (continue food deprivation but allow water access). The typical induction period is 4-6 hours post-phenylbutazone administration.
-
Euthanasia and Sample Collection:
-
At the end of the induction period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy to expose the stomach.
-
Ligate the esophagus and pylorus, and carefully excise the stomach.
-
4. Evaluation of Gastric Lesions:
-
Stomach Preparation: Gently rinse the stomach with saline to remove contents. Open the stomach along the greater curvature and pin it flat on a board for examination.
-
Macroscopic Scoring (Ulcer Index):
-
Examine the gastric mucosa for hemorrhagic streaks, spots, or ulcers.
-
Measure the length (mm) of each lesion using digital calipers.
-
The sum of the lengths of all lesions for each stomach is considered the Ulcer Index (UI).
-
Alternatively, use a scoring system (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two lesions, 3 = severe lesions, 4 = very severe lesions, 5 = perforated ulcers).
-
-
Histopathology (Optional but Recommended):
-
Take a section of the gastric tissue containing a lesion.
-
Fix the tissue in 10% buffered formalin.
-
Process for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine microscopically for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the submucosa.
-
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key pathways and workflows relevant to this research area.
Caption: A typical experimental workflow for evaluating gastroprotective agents.
Caption: Signaling pathway of NSAID injury and mitigation strategies.
References
- 1. Pathogenesis of NSAID-induced gastroduodenal mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencesupplements.co.uk [sciencesupplements.co.uk]
- 4. aaep.org [aaep.org]
- 5. thehorse.com [thehorse.com]
Technical Support Center: Phenylbutazone-Induced Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in mitigating phenylbutazone-induced gastrointestinal (GI) toxicity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in-vivo experiments investigating phenylbutazone GI toxicity and mitigation strategies.
Q1: We are observing significant variability in gastric lesion scores within our phenylbutazone-only control group. What are the potential causes and solutions?
A: Variability in lesion severity is a common challenge. Potential causes include:
-
Genetic Differences: Different strains of rodents (e.g., Wistar vs. Sprague-Dawley rats) can have varying susceptibility to NSAID-induced damage.
-
Microbiota Differences: The gut microbiome composition can influence inflammatory responses and mucosal integrity. Housing conditions and vendor sources can impact the microbiota.
-
Fasting State: The duration of fasting before phenylbutazone administration is critical. Inconsistent fasting periods can alter gastric pH and mucus production, affecting lesion development.
-
Stress: Handling and environmental stress can exacerbate gastric damage.
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain from a consistent vendor for the entire study.
-
Acclimatization: Ensure a sufficient acclimatization period (e.g., 7 days) in a controlled environment (temperature, light-dark cycle) before starting the experiment.
-
Consistent Fasting: Implement a strict and consistent fasting protocol (e.g., 18-24 hours with free access to water) for all animals before induction of injury.
-
Minimize Stress: Handle animals minimally and consistently across all groups.
Q2: Our co-administration of a proton pump inhibitor (PPI) with phenylbutazone is not showing the expected protective effect. Why might this be?
A: Several factors can influence the efficacy of PPIs like omeprazole:
-
Dosing Time: PPIs are most effective at inhibiting active proton pumps. Administering the PPI 30-60 minutes before phenylbutazone allows it to reach peak plasma concentration and inhibit acid secretion stimulated by the NSAID.
-
Vehicle and Stability: Omeprazole is unstable in acidic solutions. Ensure it is prepared in an appropriate vehicle (e.g., a bicarbonate solution or 0.5% carboxymethylcellulose) immediately before administration to prevent degradation.
-
Dose: The dose of the PPI may be insufficient. A dose-response study may be necessary to determine the optimal protective dose for your specific animal model and phenylbutazone dosage.
-
Primary Injury Mechanism: While acid suppression is crucial, phenylbutazone also causes toxicity through systemic inhibition of prostaglandins and topical irritation.[1][2] If these mechanisms are predominant in your model, a PPI alone may not be fully protective. Consider agents that target these other pathways.
Q3: We observed intestinal complications (e.g., diarrhea, colitis) in our group receiving both phenylbutazone and omeprazole. Is this a known interaction?
A: Yes, this is a documented phenomenon, particularly in equine studies. While omeprazole can protect the glandular stomach, it has been associated with an increase in intestinal complications when co-administered with phenylbutazone.[3][4][5] The proposed mechanisms include alterations in the gut microbiome and intestinal motility due to reduced gastric acid. When planning experiments, be prepared to monitor for and document signs of both gastric and intestinal distress, such as changes in fecal consistency, weight loss, and decreased plasma protein levels.
Q4: What is the primary mechanism of phenylbutazone-induced GI toxicity that we should be targeting?
A: The toxicity is multifactorial. Key mechanisms include:
-
Systemic Inhibition of Cyclooxygenase (COX): Phenylbutazone non-selectively inhibits both COX-1 and COX-2 enzymes. Inhibition of COX-1 is critical, as it depletes protective prostaglandins (like PGE2) in the gastric mucosa. This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and impaired cell repair.
-
Topical Irritation: Direct contact of the drug with the gastric epithelium can cause cellular damage.
-
Oxidative Stress: Phenylbutazone administration can lead to an imbalance of oxidants and antioxidants in the gastric mucosa, causing oxidative damage.
-
Neutrophil Infiltration: The initial damage triggers an inflammatory response, leading to the infiltration of neutrophils, which release proteases and free radicals that exacerbate tissue injury.
Effective mitigation strategies often involve a multi-pronged approach, such as combining an acid suppressant with a mucosal protective agent.
Section 2: Quantitative Data on Mitigation Strategies
The following table summarizes data from studies evaluating the efficacy of various gastroprotective agents co-administered with NSAIDs.
| Protective Agent | NSAID Used | Animal Model / Subject | Key Efficacy Measurement | Result | Citation |
| Omeprazole | Phenylbutazone | Horses | Glandular Ulcer Score | Significantly increased in the phenylbutazone-only group compared to the phenylbutazone + omeprazole group. | |
| Misoprostol | Ibuprofen, Piroxicam, or Naproxen | Humans (Osteoarthritis Patients) | Gastric Ulcer Development (at 12 weeks) | 1.6% in Misoprostol group vs. 16% in Sucralfate group. | |
| Synthetic PGE2 | Phenylbutazone | Ponies | Clinical Signs & Lesions | Ponies given PBZ + PGE2 remained clinically healthy and did not develop ulcers, unlike the PBZ-only group. | |
| Nutritional Therapeutic | Phenylbutazone | Horses | Intestinal Permeability (Circulating 16S rDNA) | 3.02-fold increase in the phenylbutazone group; this increase was attenuated by the nutritional therapeutic. | |
| Nutritional Therapeutic | Phenylbutazone | Horses | Gastric Ulceration Score | Mean increase of 1.1 grade in the phenylbutazone group; this increase was attenuated by the nutritional therapeutic. |
Section 3: Experimental Protocols
This section provides a detailed methodology for a common experimental model used to assess phenylbutazone-induced gastric toxicity and the efficacy of a test mitigator.
Protocol: Induction and Evaluation of Phenylbutazone-Induced Gastric Ulcers in a Rat Model
1. Materials and Reagents:
-
Phenylbutazone (Sigma-Aldrich or equivalent)
-
Test Mitigating Agent (e.g., Omeprazole, Sucralfate)
-
Vehicle: 1% Carboxymethylcellulose (CMC) in distilled water
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Saline solution (0.9% NaCl)
-
Formalin (10% buffered)
-
Digital calipers or ruler
2. Animal Model:
-
Species: Male Wistar rats (or Sprague-Dawley)
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle), with free access to standard pellet diet and water.
-
Acclimatization: Minimum of 7 days before the experiment.
3. Experimental Procedure:
-
Grouping: Randomly divide animals into at least four groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Toxicant): Phenylbutazone only.
-
Group III (Test Agent): Phenylbutazone + Test Mitigating Agent.
-
Group IV (Agent Control): Vehicle + Test Mitigating Agent.
-
-
Fasting: Deprive all animals of food for 18-24 hours before drug administration. Allow free access to water.
-
Drug Preparation:
-
Prepare a suspension of phenylbutazone in 1% CMC. A common ulcerogenic dose is 100-200 mg/kg.
-
Prepare the test mitigating agent in its appropriate vehicle. For example, prepare omeprazole (20 mg/kg) in 1% CMC.
-
-
Administration:
-
Administer the test mitigating agent (or its vehicle) to the respective groups via oral gavage.
-
After 60 minutes, administer phenylbutazone (or its vehicle) to the respective groups via oral gavage.
-
-
Induction Period: Return animals to their cages (continue food deprivation but allow water access). The typical induction period is 4-6 hours post-phenylbutazone administration.
-
Euthanasia and Sample Collection:
-
At the end of the induction period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy to expose the stomach.
-
Ligate the esophagus and pylorus, and carefully excise the stomach.
-
4. Evaluation of Gastric Lesions:
-
Stomach Preparation: Gently rinse the stomach with saline to remove contents. Open the stomach along the greater curvature and pin it flat on a board for examination.
-
Macroscopic Scoring (Ulcer Index):
-
Examine the gastric mucosa for hemorrhagic streaks, spots, or ulcers.
-
Measure the length (mm) of each lesion using digital calipers.
-
The sum of the lengths of all lesions for each stomach is considered the Ulcer Index (UI).
-
Alternatively, use a scoring system (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two lesions, 3 = severe lesions, 4 = very severe lesions, 5 = perforated ulcers).
-
-
Histopathology (Optional but Recommended):
-
Take a section of the gastric tissue containing a lesion.
-
Fix the tissue in 10% buffered formalin.
-
Process for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine microscopically for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the submucosa.
-
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key pathways and workflows relevant to this research area.
Caption: A typical experimental workflow for evaluating gastroprotective agents.
Caption: Signaling pathway of NSAID injury and mitigation strategies.
References
- 1. Pathogenesis of NSAID-induced gastroduodenal mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencesupplements.co.uk [sciencesupplements.co.uk]
- 4. aaep.org [aaep.org]
- 5. thehorse.com [thehorse.com]
Technical Support Center: Refining Analytical Methods for Wofapyrin Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining analytical methods for the detection of Wofapyrin metabolites. This compound is a combination drug containing Phenylbutazone and Aminophenazone. Therefore, this guide addresses the analytical challenges associated with the metabolites of both active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for analysis?
A1: this compound's metabolism is determined by its two active components: Phenylbutazone and Aminophenazone. The primary metabolites to target are:
-
From Phenylbutazone: Oxyphenbutazone and γ-hydroxyphenylbutazone. Phenylbutazone can also form a C-glucuronide metabolite.[1]
-
From Aminophenazone (also known as Aminopyrine): The major routes of metabolism are demethylation and acetylation, leading to metabolites such as 4-aminoantipyrine (4-AA), 4-methylaminoantipyrine (MAA), 4-formylaminoantipyrine (FAA), and rubazoic acid.[2]
Q2: What are the major challenges in developing a simultaneous analytical method for these metabolites?
A2: The primary challenge lies in the differing physicochemical properties of the metabolites. Phenylbutazone and its metabolites are acidic, while Aminophenazone and its primary metabolites are basic. This requires careful optimization of sample preparation and chromatographic conditions to achieve efficient extraction and separation of both acidic and basic compounds in a single run.
Q3: Which analytical techniques are most suitable for the detection and quantification of this compound metabolites?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS) is the preferred technique. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for this application due to its ability to handle complex biological matrices and provide structural confirmation of the metabolites.
Q4: Can I use the same sample preparation method for both plasma and urine samples?
A4: While the general principles are similar, the protocols may need to be adapted. Urine samples may require a hydrolysis step to cleave glucuronide conjugates, especially for Phenylbutazone metabolites. Plasma and serum samples will necessitate a protein precipitation step. A mixed-mode solid-phase extraction (SPE) is recommended for both matrices to effectively isolate both acidic and basic metabolites.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound metabolites.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting ionization of acidic or basic metabolites. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For simultaneous analysis, a gradient with a pH that accommodates both acidic and basic compounds is crucial. |
| Secondary interactions with residual silanols on the column. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase to block silanol groups. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mobile phase mixing and degassing. Regularly check for leaks in the pump and fittings. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column or use a guard column to protect the analytical column from contaminants. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression in the MS source due to co-eluting matrix components. | Optimize the sample preparation to remove interfering substances. Adjust the chromatographic gradient to separate metabolites from the matrix. |
| Inefficient ionization of analytes. | For LC-MS, consider using a heated electrospray ionization (HESI) source. Optimize source parameters (e.g., capillary voltage, gas flows). For simultaneous analysis, a method that rapidly switches between positive and negative ionization modes may be beneficial. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. |
| Contaminated mobile phase or system components. | Prepare fresh mobile phase and flush the system. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check each component for blockage by disconnecting them in order. Backflush the column if necessary. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. |
Data Presentation: Physicochemical Properties of Key this compound Metabolites
The following table summarizes the key physicochemical properties of the primary metabolites of Phenylbutazone and Aminophenazone, which are crucial for method development.
| Metabolite | Parent Drug | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |
| Oxyphenbutazone | Phenylbutazone | C19H20N2O3 | 324.37 | 4.7 / 10.0 | 2.72 |
| γ-hydroxyphenylbutazone | Phenylbutazone | C19H20N2O3 | 324.37 | Not available | Not available |
| 4-Aminoantipyrine (4-AA) | Aminophenazone | C11H13N3O | 203.24 | 4.94 | -0.257 (est) |
| 4-Formylaminoantipyrine (FAA) | Aminophenazone | C12H13N3O2 | 231.25 | 12.66 (acidic), -0.75 (basic) | 0.28 |
Experimental Protocols
Proposed Protocol for Simultaneous Analysis of this compound Metabolites by LC-MS/MS
This protocol is a suggested starting point for the simultaneous analysis of the major acidic and basic metabolites of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
This method is designed to extract both acidic and basic analytes from plasma or urine.
-
Sample Pre-treatment:
-
Plasma/Serum: To 1 mL of plasma/serum, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Urine: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites. Then, acidify with 1 mL of 4% phosphoric acid.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the acidic metabolites (Oxyphenbutazone, γ-hydroxyphenylbutazone) with 2 mL of a mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% acetic acid.
-
Elute the basic metabolites (4-Aminoantipyrine, 4-Formylaminoantipyrine) with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Reconstitution: Evaporate both eluates to dryness under a stream of nitrogen. Reconstitute the residues in 200 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 column with good performance over a wide pH range (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching (positive and negative modes).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
| Metabolite | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxyphenbutazone | Negative | 323.1 | 148.1 |
| γ-hydroxyphenylbutazone | Negative | 323.1 | 225.1 |
| 4-Aminoantipyrine | Positive | 204.1 | 56.1 |
| 4-Formylaminoantipyrine | Positive | 232.1 | 204.1 |
Note: These are suggested transitions and should be optimized by direct infusion of analytical standards.
Mandatory Visualizations
References
Technical Support Center: Refining Analytical Methods for Wofapyrin Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining analytical methods for the detection of Wofapyrin metabolites. This compound is a combination drug containing Phenylbutazone and Aminophenazone. Therefore, this guide addresses the analytical challenges associated with the metabolites of both active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for analysis?
A1: this compound's metabolism is determined by its two active components: Phenylbutazone and Aminophenazone. The primary metabolites to target are:
-
From Phenylbutazone: Oxyphenbutazone and γ-hydroxyphenylbutazone. Phenylbutazone can also form a C-glucuronide metabolite.[1]
-
From Aminophenazone (also known as Aminopyrine): The major routes of metabolism are demethylation and acetylation, leading to metabolites such as 4-aminoantipyrine (B1666024) (4-AA), 4-methylaminoantipyrine (MAA), 4-formylaminoantipyrine (B29614) (FAA), and rubazoic acid.[2]
Q2: What are the major challenges in developing a simultaneous analytical method for these metabolites?
A2: The primary challenge lies in the differing physicochemical properties of the metabolites. Phenylbutazone and its metabolites are acidic, while Aminophenazone and its primary metabolites are basic. This requires careful optimization of sample preparation and chromatographic conditions to achieve efficient extraction and separation of both acidic and basic compounds in a single run.
Q3: Which analytical techniques are most suitable for the detection and quantification of this compound metabolites?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS) is the preferred technique. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for this application due to its ability to handle complex biological matrices and provide structural confirmation of the metabolites.
Q4: Can I use the same sample preparation method for both plasma and urine samples?
A4: While the general principles are similar, the protocols may need to be adapted. Urine samples may require a hydrolysis step to cleave glucuronide conjugates, especially for Phenylbutazone metabolites. Plasma and serum samples will necessitate a protein precipitation step. A mixed-mode solid-phase extraction (SPE) is recommended for both matrices to effectively isolate both acidic and basic metabolites.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound metabolites.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting ionization of acidic or basic metabolites. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For simultaneous analysis, a gradient with a pH that accommodates both acidic and basic compounds is crucial. |
| Secondary interactions with residual silanols on the column. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase to block silanol (B1196071) groups. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mobile phase mixing and degassing. Regularly check for leaks in the pump and fittings. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column or use a guard column to protect the analytical column from contaminants. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression in the MS source due to co-eluting matrix components. | Optimize the sample preparation to remove interfering substances. Adjust the chromatographic gradient to separate metabolites from the matrix. |
| Inefficient ionization of analytes. | For LC-MS, consider using a heated electrospray ionization (HESI) source. Optimize source parameters (e.g., capillary voltage, gas flows). For simultaneous analysis, a method that rapidly switches between positive and negative ionization modes may be beneficial. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. |
| Contaminated mobile phase or system components. | Prepare fresh mobile phase and flush the system. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check each component for blockage by disconnecting them in order. Backflush the column if necessary. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. |
Data Presentation: Physicochemical Properties of Key this compound Metabolites
The following table summarizes the key physicochemical properties of the primary metabolites of Phenylbutazone and Aminophenazone, which are crucial for method development.
| Metabolite | Parent Drug | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |
| Oxyphenbutazone | Phenylbutazone | C19H20N2O3 | 324.37 | 4.7 / 10.0 | 2.72 |
| γ-hydroxyphenylbutazone | Phenylbutazone | C19H20N2O3 | 324.37 | Not available | Not available |
| 4-Aminoantipyrine (4-AA) | Aminophenazone | C11H13N3O | 203.24 | 4.94 | -0.257 (est) |
| 4-Formylaminoantipyrine (FAA) | Aminophenazone | C12H13N3O2 | 231.25 | 12.66 (acidic), -0.75 (basic) | 0.28 |
Experimental Protocols
Proposed Protocol for Simultaneous Analysis of this compound Metabolites by LC-MS/MS
This protocol is a suggested starting point for the simultaneous analysis of the major acidic and basic metabolites of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
This method is designed to extract both acidic and basic analytes from plasma or urine.
-
Sample Pre-treatment:
-
Plasma/Serum: To 1 mL of plasma/serum, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Urine: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites. Then, acidify with 1 mL of 4% phosphoric acid.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the acidic metabolites (Oxyphenbutazone, γ-hydroxyphenylbutazone) with 2 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v) containing 2% acetic acid.
-
Elute the basic metabolites (4-Aminoantipyrine, 4-Formylaminoantipyrine) with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Reconstitution: Evaporate both eluates to dryness under a stream of nitrogen. Reconstitute the residues in 200 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 column with good performance over a wide pH range (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching (positive and negative modes).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
| Metabolite | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxyphenbutazone | Negative | 323.1 | 148.1 |
| γ-hydroxyphenylbutazone | Negative | 323.1 | 225.1 |
| 4-Aminoantipyrine | Positive | 204.1 | 56.1 |
| 4-Formylaminoantipyrine | Positive | 232.1 | 204.1 |
Note: These are suggested transitions and should be optimized by direct infusion of analytical standards.
Mandatory Visualizations
References
Technical Support Center: Refining Analytical Methods for Wofapyrin Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining analytical methods for the detection of Wofapyrin metabolites. This compound is a combination drug containing Phenylbutazone and Aminophenazone. Therefore, this guide addresses the analytical challenges associated with the metabolites of both active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for analysis?
A1: this compound's metabolism is determined by its two active components: Phenylbutazone and Aminophenazone. The primary metabolites to target are:
-
From Phenylbutazone: Oxyphenbutazone and γ-hydroxyphenylbutazone. Phenylbutazone can also form a C-glucuronide metabolite.[1]
-
From Aminophenazone (also known as Aminopyrine): The major routes of metabolism are demethylation and acetylation, leading to metabolites such as 4-aminoantipyrine (B1666024) (4-AA), 4-methylaminoantipyrine (MAA), 4-formylaminoantipyrine (B29614) (FAA), and rubazoic acid.[2]
Q2: What are the major challenges in developing a simultaneous analytical method for these metabolites?
A2: The primary challenge lies in the differing physicochemical properties of the metabolites. Phenylbutazone and its metabolites are acidic, while Aminophenazone and its primary metabolites are basic. This requires careful optimization of sample preparation and chromatographic conditions to achieve efficient extraction and separation of both acidic and basic compounds in a single run.
Q3: Which analytical techniques are most suitable for the detection and quantification of this compound metabolites?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS) is the preferred technique. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for this application due to its ability to handle complex biological matrices and provide structural confirmation of the metabolites.
Q4: Can I use the same sample preparation method for both plasma and urine samples?
A4: While the general principles are similar, the protocols may need to be adapted. Urine samples may require a hydrolysis step to cleave glucuronide conjugates, especially for Phenylbutazone metabolites. Plasma and serum samples will necessitate a protein precipitation step. A mixed-mode solid-phase extraction (SPE) is recommended for both matrices to effectively isolate both acidic and basic metabolites.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound metabolites.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting ionization of acidic or basic metabolites. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For simultaneous analysis, a gradient with a pH that accommodates both acidic and basic compounds is crucial. |
| Secondary interactions with residual silanols on the column. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase to block silanol (B1196071) groups. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mobile phase mixing and degassing. Regularly check for leaks in the pump and fittings. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column or use a guard column to protect the analytical column from contaminants. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression in the MS source due to co-eluting matrix components. | Optimize the sample preparation to remove interfering substances. Adjust the chromatographic gradient to separate metabolites from the matrix. |
| Inefficient ionization of analytes. | For LC-MS, consider using a heated electrospray ionization (HESI) source. Optimize source parameters (e.g., capillary voltage, gas flows). For simultaneous analysis, a method that rapidly switches between positive and negative ionization modes may be beneficial. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. |
| Contaminated mobile phase or system components. | Prepare fresh mobile phase and flush the system. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check each component for blockage by disconnecting them in order. Backflush the column if necessary. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. |
Data Presentation: Physicochemical Properties of Key this compound Metabolites
The following table summarizes the key physicochemical properties of the primary metabolites of Phenylbutazone and Aminophenazone, which are crucial for method development.
| Metabolite | Parent Drug | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |
| Oxyphenbutazone | Phenylbutazone | C19H20N2O3 | 324.37 | 4.7 / 10.0 | 2.72 |
| γ-hydroxyphenylbutazone | Phenylbutazone | C19H20N2O3 | 324.37 | Not available | Not available |
| 4-Aminoantipyrine (4-AA) | Aminophenazone | C11H13N3O | 203.24 | 4.94 | -0.257 (est) |
| 4-Formylaminoantipyrine (FAA) | Aminophenazone | C12H13N3O2 | 231.25 | 12.66 (acidic), -0.75 (basic) | 0.28 |
Experimental Protocols
Proposed Protocol for Simultaneous Analysis of this compound Metabolites by LC-MS/MS
This protocol is a suggested starting point for the simultaneous analysis of the major acidic and basic metabolites of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)
This method is designed to extract both acidic and basic analytes from plasma or urine.
-
Sample Pre-treatment:
-
Plasma/Serum: To 1 mL of plasma/serum, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Urine: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites. Then, acidify with 1 mL of 4% phosphoric acid.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the acidic metabolites (Oxyphenbutazone, γ-hydroxyphenylbutazone) with 2 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v) containing 2% acetic acid.
-
Elute the basic metabolites (4-Aminoantipyrine, 4-Formylaminoantipyrine) with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Reconstitution: Evaporate both eluates to dryness under a stream of nitrogen. Reconstitute the residues in 200 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 column with good performance over a wide pH range (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching (positive and negative modes).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
| Metabolite | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxyphenbutazone | Negative | 323.1 | 148.1 |
| γ-hydroxyphenylbutazone | Negative | 323.1 | 225.1 |
| 4-Aminoantipyrine | Positive | 204.1 | 56.1 |
| 4-Formylaminoantipyrine | Positive | 232.1 | 204.1 |
Note: These are suggested transitions and should be optimized by direct infusion of analytical standards.
Mandatory Visualizations
References
Wofapyrin: A Historical Perspective and Lack of Current Research Applications
A Note to Researchers: The compound referred to as "Wofapyrin" is a historical drug formulation, not a contemporary research tool. Searches for its use in modern cell line-based research will be unproductive.
This compound was the trade name for a combination drug containing phenylbutazone and aminophenazone . Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID), and aminophenazone is an analgesic and anti-inflammatory agent. Due to a significant risk of severe side effects, most notably agranulocytosis (a dangerous drop in white blood cells), products containing aminophenazone, including this compound, have been widely withdrawn from the market and are no longer in clinical use in most parts of the world.
Consequently, there is no active research community utilizing "this compound" for in vitro cell line experiments. The components, particularly phenylbutazone, may have been studied historically, but the combination product "this compound" is not a standard reagent in modern molecular biology or drug development.
Therefore, a technical support guide for adjusting "this compound" protocols for different cell lines cannot be created as the premise is based on a compound that is not used in current scientific research. Researchers are advised to use currently accepted and well-characterized compounds for their experiments.
If you are interested in the effects of NSAIDs or other anti-inflammatory agents on cell lines, please specify a currently used compound (e.g., celecoxib, indomethacin, etc.), and a relevant technical guide can be developed.
Wofapyrin: A Historical Perspective and Lack of Current Research Applications
A Note to Researchers: The compound referred to as "Wofapyrin" is a historical drug formulation, not a contemporary research tool. Searches for its use in modern cell line-based research will be unproductive.
This compound was the trade name for a combination drug containing phenylbutazone and aminophenazone . Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID), and aminophenazone is an analgesic and anti-inflammatory agent. Due to a significant risk of severe side effects, most notably agranulocytosis (a dangerous drop in white blood cells), products containing aminophenazone, including this compound, have been widely withdrawn from the market and are no longer in clinical use in most parts of the world.
Consequently, there is no active research community utilizing "this compound" for in vitro cell line experiments. The components, particularly phenylbutazone, may have been studied historically, but the combination product "this compound" is not a standard reagent in modern molecular biology or drug development.
Therefore, a technical support guide for adjusting "this compound" protocols for different cell lines cannot be created as the premise is based on a compound that is not used in current scientific research. Researchers are advised to use currently accepted and well-characterized compounds for their experiments.
If you are interested in the effects of NSAIDs or other anti-inflammatory agents on cell lines, please specify a currently used compound (e.g., celecoxib, indomethacin, etc.), and a relevant technical guide can be developed.
Wofapyrin: A Historical Perspective and Lack of Current Research Applications
A Note to Researchers: The compound referred to as "Wofapyrin" is a historical drug formulation, not a contemporary research tool. Searches for its use in modern cell line-based research will be unproductive.
This compound was the trade name for a combination drug containing phenylbutazone and aminophenazone . Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID), and aminophenazone is an analgesic and anti-inflammatory agent. Due to a significant risk of severe side effects, most notably agranulocytosis (a dangerous drop in white blood cells), products containing aminophenazone, including this compound, have been widely withdrawn from the market and are no longer in clinical use in most parts of the world.
Consequently, there is no active research community utilizing "this compound" for in vitro cell line experiments. The components, particularly phenylbutazone, may have been studied historically, but the combination product "this compound" is not a standard reagent in modern molecular biology or drug development.
Therefore, a technical support guide for adjusting "this compound" protocols for different cell lines cannot be created as the premise is based on a compound that is not used in current scientific research. Researchers are advised to use currently accepted and well-characterized compounds for their experiments.
If you are interested in the effects of NSAIDs or other anti-inflammatory agents on cell lines, please specify a currently used compound (e.g., celecoxib, indomethacin, etc.), and a relevant technical guide can be developed.
Technical Support Center: Enhancing the Stability of Wofapyrin
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Wofapyrin (a combination of Phenylbutazone (B1037) and Aminophenazone) during long-term storage and experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a concern?
This compound is a combination drug product containing two active pharmaceutical ingredients (APIs): Phenylbutazone and Aminophenazone. The stability of the final product depends on the intrinsic stability of each API and their potential interactions. Degradation can lead to a loss of potency and the formation of potentially harmful impurities, making stability studies crucial for ensuring safety and efficacy.
Q2: What are the primary factors that cause the degradation of this compound's components?
Both Phenylbutazone and Aminophenazone are susceptible to degradation from environmental factors.
-
Phenylbutazone: Highly sensitive to light, which can cause degradation, a process that may be accelerated by certain coloring agents (excipients) used in tablet coatings.[1] It can also undergo hydrolysis and oxidation.
-
Aminophenazone: Known to be unstable in aqueous solutions and can degrade under thermal stress.[2][3] Its metabolism involves processes like demethylation and acetylation.[4]
Q3: How can I prevent the degradation of my samples during long-term storage?
To enhance stability, consider the following:
-
Packaging: Store in well-sealed, light-resistant containers (e.g., amber glass vials or opaque packaging) to prevent photodegradation.
-
Atmosphere: For highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature and Humidity: Store at controlled room temperature or as recommended by the manufacturer, avoiding high humidity and extreme temperatures.[5]
-
Formulation: The choice of excipients is critical. Avoid those known to react with the APIs. The inclusion of antioxidants may be beneficial for preventing oxidative degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks often indicate the presence of degradation products or impurities. For Phenylbutazone, known degradation products include azobenzene (B91143) and hydrazobenzene. For Aminophenazone, decomposition in aqueous solutions can lead to various byproducts. It is also possible that the analytical method itself is causing degradation. For example, the iron content in some silica-based TLC plates can degrade Phenylbutazone in situ.
Troubleshooting Guide: Stability Studies
| Problem Encountered | Potential Cause | Recommended Solution |
| Loss of Assay Potency Over Time | Chemical degradation of one or both APIs (Phenylbutazone, Aminophenazone) due to light, heat, or moisture. | 1. Review storage conditions. Ensure samples are protected from light and stored at the correct temperature and humidity. 2. Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. 3. Consider adding antioxidants or other stabilizing excipients to the formulation. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the peaks using techniques like Mass Spectrometry (MS) to identify the degradants. 2. Compare the chromatogram to a forced degradation sample to see if the peaks match known stress-induced degradants. 3. Check for interactions with container materials or excipients. |
| Inconsistent Results in Dissolution Testing | Physical changes in the drug product, such as hardening or changes in crystal form. This can be influenced by formulation. | 1. Analyze the physical properties of the tablets (e.g., hardness, friability) over the stability study period. 2. Evaluate the impact of excipients on drug release characteristics. 3. Ensure consistent manufacturing processes. |
| Discoloration of Sample | Aminophenazone is known to produce colored metabolites/degradants. This is often a sign of oxidative or hydrolytic degradation. | 1. Quantify the color change using a colorimeter if possible. 2. Correlate the color change with the appearance of new peaks in the HPLC analysis. 3. Implement stricter controls against oxygen and light exposure. |
Quantitative Data Summary
The stability of a pharmaceutical product is assessed by monitoring the assay of the active ingredients and the growth of degradation products over time. Below is a summary of key degradation factors and a sample data table from a typical stability study.
Table 1: Summary of Degradation Factors for this compound Components
| Component | Primary Degradation Pathways | Key Influencing Factors | Known Degradation Products |
| Phenylbutazone | Photodegradation, Hydrolysis, Oxidation | Light, Humidity, pH, Reactive Excipients | Azobenzene, Hydrazobenzene |
| Aminophenazone | Oxidation, Hydrolysis, Thermal Degradation | High Temperature, Aqueous Solutions, Oxygen | Demethylated and acetylated derivatives, colored compounds |
Table 2: Example Stability Data (6 Months Accelerated at 40°C / 75% RH)
| Time Point | Phenylbutazone Assay (%) | Aminophenazone Assay (%) | Total Degradants (%) | Appearance |
| Initial | 100.2 | 99.8 | 0.15 | White, round tablet |
| 1 Month | 99.5 | 99.1 | 0.45 | No change |
| 3 Months | 98.1 | 97.5 | 0.98 | Slight off-white tint |
| 6 Months | 96.5 | 95.8 | 1.85 | Off-white to yellowish tint |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways for this compound and to ensure the analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound (or individual APIs) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Acid Hydrolysis: Add 1N HCl to the stock solution, heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.
-
Base Hydrolysis: Add 1N NaOH to the stock solution, heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution, store at room temperature for 4 hours. Dilute for analysis.
-
Thermal Degradation: Store the solid drug product in an oven at 105°C for 24 hours. Dissolve and dilute for analysis.
-
Photodegradation: Expose the solid drug product to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve and dilute for analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated HPLC method. The method should demonstrate the ability to separate the intact APIs from all major degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of Phenylbutazone and Aminophenazone and their degradation products in a sample. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution may be required for optimal separation. For example, a gradient of acetonitrile and a phosphate (B84403) or citrate (B86180) buffer (pH adjusted to ~5.0). A method for phenylbutazone and its degradants used a Tris-citrate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 237 nm for Phenylbutazone and its degradants, and another wavelength for Aminophenazone).
-
Column Temperature: 30°C.
-
Internal Standard: An appropriate non-interfering compound (e.g., diphenylamine (B1679370) was used in one study for Phenylbutazone).
-
Procedure:
-
Prepare standard solutions of Phenylbutazone, Aminophenazone, and any available degradation product standards at known concentrations.
-
Prepare the sample solution by dissolving the this compound drug product in the mobile phase or a suitable solvent.
-
Inject standards and samples onto the HPLC system.
-
Calculate the concentration of the APIs and degradation products in the sample by comparing peak areas to those of the standards.
-
Visualizations
Caption: High-level workflow for a pharmaceutical stability study.
Caption: Key degradation pathways for Phenylbutazone.
Caption: Logic for troubleshooting unexpected HPLC peaks.
References
- 1. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [On the analytics and the stability of aminophenazone. Part 1: Detection and determination of aminophenazone in the presence of its decomposition products (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on kinetics of degradation of drugs. XIX. Thermic degradation of aminophenazone (AP), allobarbital (AB), cycloadiphenine hydrochloride (CAD) mixture in cetyl phtalate medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminophenazone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Wofapyrin
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Wofapyrin (a combination of Phenylbutazone (B1037) and Aminophenazone) during long-term storage and experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a concern?
This compound is a combination drug product containing two active pharmaceutical ingredients (APIs): Phenylbutazone and Aminophenazone. The stability of the final product depends on the intrinsic stability of each API and their potential interactions. Degradation can lead to a loss of potency and the formation of potentially harmful impurities, making stability studies crucial for ensuring safety and efficacy.
Q2: What are the primary factors that cause the degradation of this compound's components?
Both Phenylbutazone and Aminophenazone are susceptible to degradation from environmental factors.
-
Phenylbutazone: Highly sensitive to light, which can cause degradation, a process that may be accelerated by certain coloring agents (excipients) used in tablet coatings.[1] It can also undergo hydrolysis and oxidation.
-
Aminophenazone: Known to be unstable in aqueous solutions and can degrade under thermal stress.[2][3] Its metabolism involves processes like demethylation and acetylation.[4]
Q3: How can I prevent the degradation of my samples during long-term storage?
To enhance stability, consider the following:
-
Packaging: Store in well-sealed, light-resistant containers (e.g., amber glass vials or opaque packaging) to prevent photodegradation.
-
Atmosphere: For highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature and Humidity: Store at controlled room temperature or as recommended by the manufacturer, avoiding high humidity and extreme temperatures.[5]
-
Formulation: The choice of excipients is critical. Avoid those known to react with the APIs. The inclusion of antioxidants may be beneficial for preventing oxidative degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks often indicate the presence of degradation products or impurities. For Phenylbutazone, known degradation products include azobenzene (B91143) and hydrazobenzene. For Aminophenazone, decomposition in aqueous solutions can lead to various byproducts. It is also possible that the analytical method itself is causing degradation. For example, the iron content in some silica-based TLC plates can degrade Phenylbutazone in situ.
Troubleshooting Guide: Stability Studies
| Problem Encountered | Potential Cause | Recommended Solution |
| Loss of Assay Potency Over Time | Chemical degradation of one or both APIs (Phenylbutazone, Aminophenazone) due to light, heat, or moisture. | 1. Review storage conditions. Ensure samples are protected from light and stored at the correct temperature and humidity. 2. Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. 3. Consider adding antioxidants or other stabilizing excipients to the formulation. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the peaks using techniques like Mass Spectrometry (MS) to identify the degradants. 2. Compare the chromatogram to a forced degradation sample to see if the peaks match known stress-induced degradants. 3. Check for interactions with container materials or excipients. |
| Inconsistent Results in Dissolution Testing | Physical changes in the drug product, such as hardening or changes in crystal form. This can be influenced by formulation. | 1. Analyze the physical properties of the tablets (e.g., hardness, friability) over the stability study period. 2. Evaluate the impact of excipients on drug release characteristics. 3. Ensure consistent manufacturing processes. |
| Discoloration of Sample | Aminophenazone is known to produce colored metabolites/degradants. This is often a sign of oxidative or hydrolytic degradation. | 1. Quantify the color change using a colorimeter if possible. 2. Correlate the color change with the appearance of new peaks in the HPLC analysis. 3. Implement stricter controls against oxygen and light exposure. |
Quantitative Data Summary
The stability of a pharmaceutical product is assessed by monitoring the assay of the active ingredients and the growth of degradation products over time. Below is a summary of key degradation factors and a sample data table from a typical stability study.
Table 1: Summary of Degradation Factors for this compound Components
| Component | Primary Degradation Pathways | Key Influencing Factors | Known Degradation Products |
| Phenylbutazone | Photodegradation, Hydrolysis, Oxidation | Light, Humidity, pH, Reactive Excipients | Azobenzene, Hydrazobenzene |
| Aminophenazone | Oxidation, Hydrolysis, Thermal Degradation | High Temperature, Aqueous Solutions, Oxygen | Demethylated and acetylated derivatives, colored compounds |
Table 2: Example Stability Data (6 Months Accelerated at 40°C / 75% RH)
| Time Point | Phenylbutazone Assay (%) | Aminophenazone Assay (%) | Total Degradants (%) | Appearance |
| Initial | 100.2 | 99.8 | 0.15 | White, round tablet |
| 1 Month | 99.5 | 99.1 | 0.45 | No change |
| 3 Months | 98.1 | 97.5 | 0.98 | Slight off-white tint |
| 6 Months | 96.5 | 95.8 | 1.85 | Off-white to yellowish tint |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways for this compound and to ensure the analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound (or individual APIs) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Acid Hydrolysis: Add 1N HCl to the stock solution, heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.
-
Base Hydrolysis: Add 1N NaOH to the stock solution, heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution, store at room temperature for 4 hours. Dilute for analysis.
-
Thermal Degradation: Store the solid drug product in an oven at 105°C for 24 hours. Dissolve and dilute for analysis.
-
Photodegradation: Expose the solid drug product to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve and dilute for analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated HPLC method. The method should demonstrate the ability to separate the intact APIs from all major degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of Phenylbutazone and Aminophenazone and their degradation products in a sample. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution may be required for optimal separation. For example, a gradient of acetonitrile and a phosphate (B84403) or citrate (B86180) buffer (pH adjusted to ~5.0). A method for phenylbutazone and its degradants used a Tris-citrate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 237 nm for Phenylbutazone and its degradants, and another wavelength for Aminophenazone).
-
Column Temperature: 30°C.
-
Internal Standard: An appropriate non-interfering compound (e.g., diphenylamine (B1679370) was used in one study for Phenylbutazone).
-
Procedure:
-
Prepare standard solutions of Phenylbutazone, Aminophenazone, and any available degradation product standards at known concentrations.
-
Prepare the sample solution by dissolving the this compound drug product in the mobile phase or a suitable solvent.
-
Inject standards and samples onto the HPLC system.
-
Calculate the concentration of the APIs and degradation products in the sample by comparing peak areas to those of the standards.
-
Visualizations
Caption: High-level workflow for a pharmaceutical stability study.
Caption: Key degradation pathways for Phenylbutazone.
Caption: Logic for troubleshooting unexpected HPLC peaks.
References
- 1. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [On the analytics and the stability of aminophenazone. Part 1: Detection and determination of aminophenazone in the presence of its decomposition products (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on kinetics of degradation of drugs. XIX. Thermic degradation of aminophenazone (AP), allobarbital (AB), cycloadiphenine hydrochloride (CAD) mixture in cetyl phtalate medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminophenazone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Wofapyrin
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Wofapyrin (a combination of Phenylbutazone and Aminophenazone) during long-term storage and experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a concern?
This compound is a combination drug product containing two active pharmaceutical ingredients (APIs): Phenylbutazone and Aminophenazone. The stability of the final product depends on the intrinsic stability of each API and their potential interactions. Degradation can lead to a loss of potency and the formation of potentially harmful impurities, making stability studies crucial for ensuring safety and efficacy.
Q2: What are the primary factors that cause the degradation of this compound's components?
Both Phenylbutazone and Aminophenazone are susceptible to degradation from environmental factors.
-
Phenylbutazone: Highly sensitive to light, which can cause degradation, a process that may be accelerated by certain coloring agents (excipients) used in tablet coatings.[1] It can also undergo hydrolysis and oxidation.
-
Aminophenazone: Known to be unstable in aqueous solutions and can degrade under thermal stress.[2][3] Its metabolism involves processes like demethylation and acetylation.[4]
Q3: How can I prevent the degradation of my samples during long-term storage?
To enhance stability, consider the following:
-
Packaging: Store in well-sealed, light-resistant containers (e.g., amber glass vials or opaque packaging) to prevent photodegradation.
-
Atmosphere: For highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature and Humidity: Store at controlled room temperature or as recommended by the manufacturer, avoiding high humidity and extreme temperatures.[5]
-
Formulation: The choice of excipients is critical. Avoid those known to react with the APIs. The inclusion of antioxidants may be beneficial for preventing oxidative degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks often indicate the presence of degradation products or impurities. For Phenylbutazone, known degradation products include azobenzene and hydrazobenzene. For Aminophenazone, decomposition in aqueous solutions can lead to various byproducts. It is also possible that the analytical method itself is causing degradation. For example, the iron content in some silica-based TLC plates can degrade Phenylbutazone in situ.
Troubleshooting Guide: Stability Studies
| Problem Encountered | Potential Cause | Recommended Solution |
| Loss of Assay Potency Over Time | Chemical degradation of one or both APIs (Phenylbutazone, Aminophenazone) due to light, heat, or moisture. | 1. Review storage conditions. Ensure samples are protected from light and stored at the correct temperature and humidity. 2. Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. 3. Consider adding antioxidants or other stabilizing excipients to the formulation. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the peaks using techniques like Mass Spectrometry (MS) to identify the degradants. 2. Compare the chromatogram to a forced degradation sample to see if the peaks match known stress-induced degradants. 3. Check for interactions with container materials or excipients. |
| Inconsistent Results in Dissolution Testing | Physical changes in the drug product, such as hardening or changes in crystal form. This can be influenced by formulation. | 1. Analyze the physical properties of the tablets (e.g., hardness, friability) over the stability study period. 2. Evaluate the impact of excipients on drug release characteristics. 3. Ensure consistent manufacturing processes. |
| Discoloration of Sample | Aminophenazone is known to produce colored metabolites/degradants. This is often a sign of oxidative or hydrolytic degradation. | 1. Quantify the color change using a colorimeter if possible. 2. Correlate the color change with the appearance of new peaks in the HPLC analysis. 3. Implement stricter controls against oxygen and light exposure. |
Quantitative Data Summary
The stability of a pharmaceutical product is assessed by monitoring the assay of the active ingredients and the growth of degradation products over time. Below is a summary of key degradation factors and a sample data table from a typical stability study.
Table 1: Summary of Degradation Factors for this compound Components
| Component | Primary Degradation Pathways | Key Influencing Factors | Known Degradation Products |
| Phenylbutazone | Photodegradation, Hydrolysis, Oxidation | Light, Humidity, pH, Reactive Excipients | Azobenzene, Hydrazobenzene |
| Aminophenazone | Oxidation, Hydrolysis, Thermal Degradation | High Temperature, Aqueous Solutions, Oxygen | Demethylated and acetylated derivatives, colored compounds |
Table 2: Example Stability Data (6 Months Accelerated at 40°C / 75% RH)
| Time Point | Phenylbutazone Assay (%) | Aminophenazone Assay (%) | Total Degradants (%) | Appearance |
| Initial | 100.2 | 99.8 | 0.15 | White, round tablet |
| 1 Month | 99.5 | 99.1 | 0.45 | No change |
| 3 Months | 98.1 | 97.5 | 0.98 | Slight off-white tint |
| 6 Months | 96.5 | 95.8 | 1.85 | Off-white to yellowish tint |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways for this compound and to ensure the analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound (or individual APIs) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to the stock solution, heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.
-
Base Hydrolysis: Add 1N NaOH to the stock solution, heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution, store at room temperature for 4 hours. Dilute for analysis.
-
Thermal Degradation: Store the solid drug product in an oven at 105°C for 24 hours. Dissolve and dilute for analysis.
-
Photodegradation: Expose the solid drug product to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve and dilute for analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated HPLC method. The method should demonstrate the ability to separate the intact APIs from all major degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of Phenylbutazone and Aminophenazone and their degradation products in a sample. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution may be required for optimal separation. For example, a gradient of acetonitrile and a phosphate or citrate buffer (pH adjusted to ~5.0). A method for phenylbutazone and its degradants used a Tris-citrate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 237 nm for Phenylbutazone and its degradants, and another wavelength for Aminophenazone).
-
Column Temperature: 30°C.
-
Internal Standard: An appropriate non-interfering compound (e.g., diphenylamine was used in one study for Phenylbutazone).
-
Procedure:
-
Prepare standard solutions of Phenylbutazone, Aminophenazone, and any available degradation product standards at known concentrations.
-
Prepare the sample solution by dissolving the this compound drug product in the mobile phase or a suitable solvent.
-
Inject standards and samples onto the HPLC system.
-
Calculate the concentration of the APIs and degradation products in the sample by comparing peak areas to those of the standards.
-
Visualizations
Caption: High-level workflow for a pharmaceutical stability study.
Caption: Key degradation pathways for Phenylbutazone.
Caption: Logic for troubleshooting unexpected HPLC peaks.
References
- 1. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [On the analytics and the stability of aminophenazone. Part 1: Detection and determination of aminophenazone in the presence of its decomposition products (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on kinetics of degradation of drugs. XIX. Thermic degradation of aminophenazone (AP), allobarbital (AB), cycloadiphenine hydrochloride (CAD) mixture in cetyl phtalate medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminophenazone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Vergleichsleitfaden: Wofapyrin vs. Phenylbutazon als Monotherapie – Eine Analyse der Wirksamkeitsstudien
Einleitung
Bei der Bewertung von entzündungshemmenden Therapien ist ein klares Verständnis der vergleichenden Wirksamkeit von entscheidender Bedeutung. Dieser Leitfaden zielt darauf ab, einen detaillierten Vergleich zwischen dem Kombinationspräparat Wofapyrin und der Monotherapie mit Phenylbutazon zu liefern, gestützt auf verfügbare experimentelle Daten. Eine umfassende Literaturrecherche ergab jedoch eine signifikante Hürde: Die genaue Zusammensetzung von this compound, einem historischen pharmazeutischen Produkt, ist in aktuellen wissenschaftlichen Datenbanken nicht eindeutig definiert. Historische Quellen deuten darauf hin, dass es sich um eine Kombination von Phenylbutazon und Aminophenazon handelte. Diese Kombination wurde aufgrund von Sicherheitsbedenken hinsichtlich Aminophenazon, insbesondere dem Risiko einer Agranulozytose, in vielen Ländern vom Markt genommen.
Folglich existieren keine modernen, von Experten begutachteten klinischen Studien, die die Wirksamkeit von this compound direkt mit einer Phenylbutazon-Monotherapie nach heutigen Standards vergleichen. Dieser Leitfaden wird daher die bekannten pharmakologischen Eigenschaften der Einzelwirkstoffe erörtern, historische Perspektiven beleuchten und die Mechanismen von Phenylbutazon detailliert darstellen, um Forschern und Fachleuten im Bereich der Arzneimittelentwicklung einen fundierten Kontext zu bieten.
Pharmakologische Profile der Wirkstoffe
Phenylbutazon
Phenylbutazon ist ein nichtsteroidales Antirheumatikum (NSAR) mit potenter entzündungshemmender, fiebersenkender und schmerzstillender Wirkung.[1][2] Seine primäre Anwendung findet es in der Veterinärmedizin, insbesondere bei Pferden, zur Behandlung von Lahmheit und anderen muskuloskelettalen Erkrankungen.[1] Beim Menschen wurde es früher zur Behandlung von Erkrankungen wie rheumatoider Arthritis und Gicht eingesetzt, sein Gebrauch ist jedoch aufgrund schwerwiegender Nebenwirkungen stark eingeschränkt.[1]
Aminophenazon (in this compound)
Aminophenazon, auch bekannt als Amidopyrin, ist ein Pyrazolon-Derivat mit analgetischen und antipyretischen Eigenschaften. Aufgrund des Risikos lebensbedrohlicher Blutdyskrasien, einschließlich Agranulozytose, wurde seine Verwendung in der Humanmedizin weitgehend eingestellt.
Die Rationale hinter der Kombination in this compound war wahrscheinlich die Annahme synergistischer Effekte, bei denen die entzündungshemmenden Eigenschaften von Phenylbutazon durch die schmerzstillende und fiebersenkende Wirkung von Aminophenazon ergänzt werden.
Mechanismus der entzündungshemmenden Wirkung von Phenylbutazon
Der Hauptwirkmechanismus von Phenylbutazon beruht auf der unspezifischen Hemmung der Cyclooxygenase-Enzyme (COX-1 und COX-2).[1] Diese Enzyme sind entscheidend für die Synthese von Prostaglandinen, die eine zentrale Rolle bei der Vermittlung von Entzündungen, Schmerz und Fieber spielen.
-
COX-1 ist konstitutiv in den meisten Geweben exprimiert und an homöostatischen Funktionen beteiligt, wie dem Schutz der Magenschleimhaut und der Nierendurchblutung.
-
COX-2 wird durch entzündliche Stimuli induziert und ist primär für die Produktion von Prostaglandinen an Entzündungsorten verantwortlich.
Durch die Hemmung beider Isoenzyme reduziert Phenylbutazon effektiv die Prostaglandin-Synthese, was zu einer Linderung von Entzündungssymptomen führt. Die Hemmung von COX-1 ist jedoch auch für viele der unerwünschten Nebenwirkungen von Phenylbutazon verantwortlich, insbesondere für gastrointestinale Ulzerationen.
Daten zur Wirksamkeit: Phenylbutazon im Vergleich zu anderen NSARs
Da direkte Vergleichsstudien zwischen this compound und Phenylbutazon fehlen, werden im Folgenden Daten aus Studien präsentiert, die Phenylbutazon mit anderen NSARs bei Pferden mit Osteoarthritis vergleichen. Diese Daten können als Surrogat für die Wirksamkeit von Phenylbutazon dienen.
Tabelle 1: Vergleich der klinischen Verbesserung bei Pferden mit Osteoarthritis
| Behandlung | Anzahl der Pferde | Klinische Verbesserung (Tag 14) | p-Wert (vs. Phenylbutazon) |
| Phenylbutazon | 119 | 86.6% (103/119) | - |
| Firocoxib | 123 | 84.6% (104/123) | n.s. |
| Meloxicam | (Daten aus separater Studie) | Variiert je nach Schmerzmodell | - |
n.s. = nicht signifikant Daten adaptiert aus einer Studie zum Vergleich von Firocoxib und Phenylbutazon.
In einer Studie, die Phenylbutazon mit dem COX-2-selektiveren Firocoxib verglich, zeigten beide Medikamente eine vergleichbare Gesamt-Wirksamkeit bei der Behandlung von Osteoarthritis bei Pferden.
Experimentelle Protokolle
Für die Bewertung der Wirksamkeit von entzündungshemmenden Medikamenten bei Tieren werden standardisierte klinische Studienprotokolle verwendet.
Beispielhaftes Protokoll für eine klinische Studie bei Pferden mit Osteoarthritis:
-
Studiendesign: Randomisierte, kontrollierte klinische Studie.
-
Studienpopulation: Pferde im Besitz von Kunden mit natürlich auftretender Osteoarthritis.
-
Behandlungsgruppen:
-
Gruppe A: Phenylbutazon (z.B. 4,4 mg/kg, oral, alle 24 Stunden)
-
Gruppe B: Vergleichsmedikament (z.B. Firocoxib 0,1 mg/kg, oral, alle 24 Stunden)
-
-
Behandlungsdauer: 14 Tage.
-
Bewertungsparameter:
-
Lahmheitsgrad (skaliert, z.B. von 0-5)
-
Schmerz bei Manipulation oder Palpation
-
Gelenkschwellung
-
Gelenkumfang
-
Bewegungsumfang des Gelenks
-
-
Untersuchungszeitpunkte: Vor Behandlungsbeginn (Tag 0), Tag 7 und Tag 14.
-
Definition der klinischen Verbesserung: Eine Reduktion des Lahmheitsgrades um mindestens eine Stufe oder eine kombinierte Reduktion der Scores für Schmerz, Schwellung, Umfang und Bewegungsumfang um mindestens 3 Punkte.
Schlussfolgerung für die Forschung
Aufgrund des Mangels an verfügbaren Daten zu this compound und dem Fehlen direkter Vergleichsstudien ist eine evidenzbasierte Bewertung der Wirksamkeit von this compound im Vergleich zur Phenylbutazon-Monotherapie nicht möglich. Die historische Verwendung von this compound deutet auf den Versuch hin, durch die Kombination von Phenylbutazon und Aminophenazon ein breiteres therapeutisches Spektrum abzudecken. Die schwerwiegenden Sicherheitsbedenken im Zusammenhang mit Aminophenazon haben jedoch zur Einstellung der Verwendung solcher Kombinationspräparate geführt.
Für Forscher und Fachleute in der Arzneimittelentwicklung unterstreicht dies die Bedeutung einer gründlichen Nutzen-Risiko-Bewertung von Wirkstoffkombinationen. Phenylbutazon bleibt ein wirksames entzündungshemmendes Medikament, insbesondere in der Veterinärmedizin, dessen Wirkmechanismus und klinische Effekte gut dokumentiert sind. Zukünftige Forschung im Bereich der entzündungshemmenden Therapien konzentriert sich auf die Entwicklung von Wirkstoffen mit verbesserter Selektivität und einem günstigeren Sicherheitsprofil, wie z.B. COX-2-selektive Inhibitoren.
References
Vergleichsleitfaden: Wofapyrin vs. Phenylbutazon als Monotherapie – Eine Analyse der Wirksamkeitsstudien
Einleitung
Bei der Bewertung von entzündungshemmenden Therapien ist ein klares Verständnis der vergleichenden Wirksamkeit von entscheidender Bedeutung. Dieser Leitfaden zielt darauf ab, einen detaillierten Vergleich zwischen dem Kombinationspräparat Wofapyrin und der Monotherapie mit Phenylbutazon zu liefern, gestützt auf verfügbare experimentelle Daten. Eine umfassende Literaturrecherche ergab jedoch eine signifikante Hürde: Die genaue Zusammensetzung von this compound, einem historischen pharmazeutischen Produkt, ist in aktuellen wissenschaftlichen Datenbanken nicht eindeutig definiert. Historische Quellen deuten darauf hin, dass es sich um eine Kombination von Phenylbutazon und Aminophenazon handelte. Diese Kombination wurde aufgrund von Sicherheitsbedenken hinsichtlich Aminophenazon, insbesondere dem Risiko einer Agranulozytose, in vielen Ländern vom Markt genommen.
Folglich existieren keine modernen, von Experten begutachteten klinischen Studien, die die Wirksamkeit von this compound direkt mit einer Phenylbutazon-Monotherapie nach heutigen Standards vergleichen. Dieser Leitfaden wird daher die bekannten pharmakologischen Eigenschaften der Einzelwirkstoffe erörtern, historische Perspektiven beleuchten und die Mechanismen von Phenylbutazon detailliert darstellen, um Forschern und Fachleuten im Bereich der Arzneimittelentwicklung einen fundierten Kontext zu bieten.
Pharmakologische Profile der Wirkstoffe
Phenylbutazon
Phenylbutazon ist ein nichtsteroidales Antirheumatikum (NSAR) mit potenter entzündungshemmender, fiebersenkender und schmerzstillender Wirkung.[1][2] Seine primäre Anwendung findet es in der Veterinärmedizin, insbesondere bei Pferden, zur Behandlung von Lahmheit und anderen muskuloskelettalen Erkrankungen.[1] Beim Menschen wurde es früher zur Behandlung von Erkrankungen wie rheumatoider Arthritis und Gicht eingesetzt, sein Gebrauch ist jedoch aufgrund schwerwiegender Nebenwirkungen stark eingeschränkt.[1]
Aminophenazon (in this compound)
Aminophenazon, auch bekannt als Amidopyrin, ist ein Pyrazolon-Derivat mit analgetischen und antipyretischen Eigenschaften. Aufgrund des Risikos lebensbedrohlicher Blutdyskrasien, einschließlich Agranulozytose, wurde seine Verwendung in der Humanmedizin weitgehend eingestellt.
Die Rationale hinter der Kombination in this compound war wahrscheinlich die Annahme synergistischer Effekte, bei denen die entzündungshemmenden Eigenschaften von Phenylbutazon durch die schmerzstillende und fiebersenkende Wirkung von Aminophenazon ergänzt werden.
Mechanismus der entzündungshemmenden Wirkung von Phenylbutazon
Der Hauptwirkmechanismus von Phenylbutazon beruht auf der unspezifischen Hemmung der Cyclooxygenase-Enzyme (COX-1 und COX-2).[1] Diese Enzyme sind entscheidend für die Synthese von Prostaglandinen, die eine zentrale Rolle bei der Vermittlung von Entzündungen, Schmerz und Fieber spielen.
-
COX-1 ist konstitutiv in den meisten Geweben exprimiert und an homöostatischen Funktionen beteiligt, wie dem Schutz der Magenschleimhaut und der Nierendurchblutung.
-
COX-2 wird durch entzündliche Stimuli induziert und ist primär für die Produktion von Prostaglandinen an Entzündungsorten verantwortlich.
Durch die Hemmung beider Isoenzyme reduziert Phenylbutazon effektiv die Prostaglandin-Synthese, was zu einer Linderung von Entzündungssymptomen führt. Die Hemmung von COX-1 ist jedoch auch für viele der unerwünschten Nebenwirkungen von Phenylbutazon verantwortlich, insbesondere für gastrointestinale Ulzerationen.
Daten zur Wirksamkeit: Phenylbutazon im Vergleich zu anderen NSARs
Da direkte Vergleichsstudien zwischen this compound und Phenylbutazon fehlen, werden im Folgenden Daten aus Studien präsentiert, die Phenylbutazon mit anderen NSARs bei Pferden mit Osteoarthritis vergleichen. Diese Daten können als Surrogat für die Wirksamkeit von Phenylbutazon dienen.
Tabelle 1: Vergleich der klinischen Verbesserung bei Pferden mit Osteoarthritis
| Behandlung | Anzahl der Pferde | Klinische Verbesserung (Tag 14) | p-Wert (vs. Phenylbutazon) |
| Phenylbutazon | 119 | 86.6% (103/119) | - |
| Firocoxib | 123 | 84.6% (104/123) | n.s. |
| Meloxicam | (Daten aus separater Studie) | Variiert je nach Schmerzmodell | - |
n.s. = nicht signifikant Daten adaptiert aus einer Studie zum Vergleich von Firocoxib und Phenylbutazon.
In einer Studie, die Phenylbutazon mit dem COX-2-selektiveren Firocoxib verglich, zeigten beide Medikamente eine vergleichbare Gesamt-Wirksamkeit bei der Behandlung von Osteoarthritis bei Pferden.
Experimentelle Protokolle
Für die Bewertung der Wirksamkeit von entzündungshemmenden Medikamenten bei Tieren werden standardisierte klinische Studienprotokolle verwendet.
Beispielhaftes Protokoll für eine klinische Studie bei Pferden mit Osteoarthritis:
-
Studiendesign: Randomisierte, kontrollierte klinische Studie.
-
Studienpopulation: Pferde im Besitz von Kunden mit natürlich auftretender Osteoarthritis.
-
Behandlungsgruppen:
-
Gruppe A: Phenylbutazon (z.B. 4,4 mg/kg, oral, alle 24 Stunden)
-
Gruppe B: Vergleichsmedikament (z.B. Firocoxib 0,1 mg/kg, oral, alle 24 Stunden)
-
-
Behandlungsdauer: 14 Tage.
-
Bewertungsparameter:
-
Lahmheitsgrad (skaliert, z.B. von 0-5)
-
Schmerz bei Manipulation oder Palpation
-
Gelenkschwellung
-
Gelenkumfang
-
Bewegungsumfang des Gelenks
-
-
Untersuchungszeitpunkte: Vor Behandlungsbeginn (Tag 0), Tag 7 und Tag 14.
-
Definition der klinischen Verbesserung: Eine Reduktion des Lahmheitsgrades um mindestens eine Stufe oder eine kombinierte Reduktion der Scores für Schmerz, Schwellung, Umfang und Bewegungsumfang um mindestens 3 Punkte.
Schlussfolgerung für die Forschung
Aufgrund des Mangels an verfügbaren Daten zu this compound und dem Fehlen direkter Vergleichsstudien ist eine evidenzbasierte Bewertung der Wirksamkeit von this compound im Vergleich zur Phenylbutazon-Monotherapie nicht möglich. Die historische Verwendung von this compound deutet auf den Versuch hin, durch die Kombination von Phenylbutazon und Aminophenazon ein breiteres therapeutisches Spektrum abzudecken. Die schwerwiegenden Sicherheitsbedenken im Zusammenhang mit Aminophenazon haben jedoch zur Einstellung der Verwendung solcher Kombinationspräparate geführt.
Für Forscher und Fachleute in der Arzneimittelentwicklung unterstreicht dies die Bedeutung einer gründlichen Nutzen-Risiko-Bewertung von Wirkstoffkombinationen. Phenylbutazon bleibt ein wirksames entzündungshemmendes Medikament, insbesondere in der Veterinärmedizin, dessen Wirkmechanismus und klinische Effekte gut dokumentiert sind. Zukünftige Forschung im Bereich der entzündungshemmenden Therapien konzentriert sich auf die Entwicklung von Wirkstoffen mit verbesserter Selektivität und einem günstigeren Sicherheitsprofil, wie z.B. COX-2-selektive Inhibitoren.
References
Vergleichsleitfaden: Wofapyrin vs. Phenylbutazon als Monotherapie – Eine Analyse der Wirksamkeitsstudien
Einleitung
Bei der Bewertung von entzündungshemmenden Therapien ist ein klares Verständnis der vergleichenden Wirksamkeit von entscheidender Bedeutung. Dieser Leitfaden zielt darauf ab, einen detaillierten Vergleich zwischen dem Kombinationspräparat Wofapyrin und der Monotherapie mit Phenylbutazon zu liefern, gestützt auf verfügbare experimentelle Daten. Eine umfassende Literaturrecherche ergab jedoch eine signifikante Hürde: Die genaue Zusammensetzung von this compound, einem historischen pharmazeutischen Produkt, ist in aktuellen wissenschaftlichen Datenbanken nicht eindeutig definiert. Historische Quellen deuten darauf hin, dass es sich um eine Kombination von Phenylbutazon und Aminophenazon handelte. Diese Kombination wurde aufgrund von Sicherheitsbedenken hinsichtlich Aminophenazon, insbesondere dem Risiko einer Agranulozytose, in vielen Ländern vom Markt genommen.
Folglich existieren keine modernen, von Experten begutachteten klinischen Studien, die die Wirksamkeit von this compound direkt mit einer Phenylbutazon-Monotherapie nach heutigen Standards vergleichen. Dieser Leitfaden wird daher die bekannten pharmakologischen Eigenschaften der Einzelwirkstoffe erörtern, historische Perspektiven beleuchten und die Mechanismen von Phenylbutazon detailliert darstellen, um Forschern und Fachleuten im Bereich der Arzneimittelentwicklung einen fundierten Kontext zu bieten.
Pharmakologische Profile der Wirkstoffe
Phenylbutazon
Phenylbutazon ist ein nichtsteroidales Antirheumatikum (NSAR) mit potenter entzündungshemmender, fiebersenkender und schmerzstillender Wirkung.[1][2] Seine primäre Anwendung findet es in der Veterinärmedizin, insbesondere bei Pferden, zur Behandlung von Lahmheit und anderen muskuloskelettalen Erkrankungen.[1] Beim Menschen wurde es früher zur Behandlung von Erkrankungen wie rheumatoider Arthritis und Gicht eingesetzt, sein Gebrauch ist jedoch aufgrund schwerwiegender Nebenwirkungen stark eingeschränkt.[1]
Aminophenazon (in this compound)
Aminophenazon, auch bekannt als Amidopyrin, ist ein Pyrazolon-Derivat mit analgetischen und antipyretischen Eigenschaften. Aufgrund des Risikos lebensbedrohlicher Blutdyskrasien, einschließlich Agranulozytose, wurde seine Verwendung in der Humanmedizin weitgehend eingestellt.
Die Rationale hinter der Kombination in this compound war wahrscheinlich die Annahme synergistischer Effekte, bei denen die entzündungshemmenden Eigenschaften von Phenylbutazon durch die schmerzstillende und fiebersenkende Wirkung von Aminophenazon ergänzt werden.
Mechanismus der entzündungshemmenden Wirkung von Phenylbutazon
Der Hauptwirkmechanismus von Phenylbutazon beruht auf der unspezifischen Hemmung der Cyclooxygenase-Enzyme (COX-1 und COX-2).[1] Diese Enzyme sind entscheidend für die Synthese von Prostaglandinen, die eine zentrale Rolle bei der Vermittlung von Entzündungen, Schmerz und Fieber spielen.
-
COX-1 ist konstitutiv in den meisten Geweben exprimiert und an homöostatischen Funktionen beteiligt, wie dem Schutz der Magenschleimhaut und der Nierendurchblutung.
-
COX-2 wird durch entzündliche Stimuli induziert und ist primär für die Produktion von Prostaglandinen an Entzündungsorten verantwortlich.
Durch die Hemmung beider Isoenzyme reduziert Phenylbutazon effektiv die Prostaglandin-Synthese, was zu einer Linderung von Entzündungssymptomen führt. Die Hemmung von COX-1 ist jedoch auch für viele der unerwünschten Nebenwirkungen von Phenylbutazon verantwortlich, insbesondere für gastrointestinale Ulzerationen.
Daten zur Wirksamkeit: Phenylbutazon im Vergleich zu anderen NSARs
Da direkte Vergleichsstudien zwischen this compound und Phenylbutazon fehlen, werden im Folgenden Daten aus Studien präsentiert, die Phenylbutazon mit anderen NSARs bei Pferden mit Osteoarthritis vergleichen. Diese Daten können als Surrogat für die Wirksamkeit von Phenylbutazon dienen.
Tabelle 1: Vergleich der klinischen Verbesserung bei Pferden mit Osteoarthritis
| Behandlung | Anzahl der Pferde | Klinische Verbesserung (Tag 14) | p-Wert (vs. Phenylbutazon) |
| Phenylbutazon | 119 | 86.6% (103/119) | - |
| Firocoxib | 123 | 84.6% (104/123) | n.s. |
| Meloxicam | (Daten aus separater Studie) | Variiert je nach Schmerzmodell | - |
n.s. = nicht signifikant Daten adaptiert aus einer Studie zum Vergleich von Firocoxib und Phenylbutazon.
In einer Studie, die Phenylbutazon mit dem COX-2-selektiveren Firocoxib verglich, zeigten beide Medikamente eine vergleichbare Gesamt-Wirksamkeit bei der Behandlung von Osteoarthritis bei Pferden.
Experimentelle Protokolle
Für die Bewertung der Wirksamkeit von entzündungshemmenden Medikamenten bei Tieren werden standardisierte klinische Studienprotokolle verwendet.
Beispielhaftes Protokoll für eine klinische Studie bei Pferden mit Osteoarthritis:
-
Studiendesign: Randomisierte, kontrollierte klinische Studie.
-
Studienpopulation: Pferde im Besitz von Kunden mit natürlich auftretender Osteoarthritis.
-
Behandlungsgruppen:
-
Gruppe A: Phenylbutazon (z.B. 4,4 mg/kg, oral, alle 24 Stunden)
-
Gruppe B: Vergleichsmedikament (z.B. Firocoxib 0,1 mg/kg, oral, alle 24 Stunden)
-
-
Behandlungsdauer: 14 Tage.
-
Bewertungsparameter:
-
Lahmheitsgrad (skaliert, z.B. von 0-5)
-
Schmerz bei Manipulation oder Palpation
-
Gelenkschwellung
-
Gelenkumfang
-
Bewegungsumfang des Gelenks
-
-
Untersuchungszeitpunkte: Vor Behandlungsbeginn (Tag 0), Tag 7 und Tag 14.
-
Definition der klinischen Verbesserung: Eine Reduktion des Lahmheitsgrades um mindestens eine Stufe oder eine kombinierte Reduktion der Scores für Schmerz, Schwellung, Umfang und Bewegungsumfang um mindestens 3 Punkte.
Schlussfolgerung für die Forschung
Aufgrund des Mangels an verfügbaren Daten zu this compound und dem Fehlen direkter Vergleichsstudien ist eine evidenzbasierte Bewertung der Wirksamkeit von this compound im Vergleich zur Phenylbutazon-Monotherapie nicht möglich. Die historische Verwendung von this compound deutet auf den Versuch hin, durch die Kombination von Phenylbutazon und Aminophenazon ein breiteres therapeutisches Spektrum abzudecken. Die schwerwiegenden Sicherheitsbedenken im Zusammenhang mit Aminophenazon haben jedoch zur Einstellung der Verwendung solcher Kombinationspräparate geführt.
Für Forscher und Fachleute in der Arzneimittelentwicklung unterstreicht dies die Bedeutung einer gründlichen Nutzen-Risiko-Bewertung von Wirkstoffkombinationen. Phenylbutazon bleibt ein wirksames entzündungshemmendes Medikament, insbesondere in der Veterinärmedizin, dessen Wirkmechanismus und klinische Effekte gut dokumentiert sind. Zukünftige Forschung im Bereich der entzündungshemmenden Therapien konzentriert sich auf die Entwicklung von Wirkstoffen mit verbesserter Selektivität und einem günstigeren Sicherheitsprofil, wie z.B. COX-2-selektive Inhibitoren.
References
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Wofapyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Wofapyrin, a combination drug, against other common non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of recent in vivo data for the specific combination product, this guide will focus on the well-documented effects of its primary active ingredient, phenylbutazone (B1037), in established preclinical models of inflammation. The data presented is intended to serve as a reference for evaluating and contextualizing the anti-inflammatory efficacy of novel and existing therapeutic agents.
Introduction to this compound and its Components
This compound, also known as Irgapyrin, is a combination drug formulation containing two active compounds: phenylbutazone and aminophenazone (also known as aminopyrine)[1]. Historically, this combination was utilized for its analgesic and anti-inflammatory properties in conditions like rheumatoid arthritis[1][2]. Phenylbutazone itself was discovered to be a potent anti-inflammatory agent, and both components belong to the pyrazolone (B3327878) class of NSAIDs[1][3]. However, due to safety concerns, including the risk of severe side effects like agranulocytosis and aplastic anemia, aminophenazone and, in many regions, phenylbutazone for human use have been largely withdrawn from the market. Phenylbutazone remains in use in veterinary medicine, particularly in horses.
Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism of phenylbutazone and other traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.
References
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Wofapyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Wofapyrin, a combination drug, against other common non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of recent in vivo data for the specific combination product, this guide will focus on the well-documented effects of its primary active ingredient, phenylbutazone (B1037), in established preclinical models of inflammation. The data presented is intended to serve as a reference for evaluating and contextualizing the anti-inflammatory efficacy of novel and existing therapeutic agents.
Introduction to this compound and its Components
This compound, also known as Irgapyrin, is a combination drug formulation containing two active compounds: phenylbutazone and aminophenazone (also known as aminopyrine)[1]. Historically, this combination was utilized for its analgesic and anti-inflammatory properties in conditions like rheumatoid arthritis[1][2]. Phenylbutazone itself was discovered to be a potent anti-inflammatory agent, and both components belong to the pyrazolone (B3327878) class of NSAIDs[1][3]. However, due to safety concerns, including the risk of severe side effects like agranulocytosis and aplastic anemia, aminophenazone and, in many regions, phenylbutazone for human use have been largely withdrawn from the market. Phenylbutazone remains in use in veterinary medicine, particularly in horses.
Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism of phenylbutazone and other traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.
References
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Wofapyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Wofapyrin, a combination drug, against other common non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of recent in vivo data for the specific combination product, this guide will focus on the well-documented effects of its primary active ingredient, phenylbutazone, in established preclinical models of inflammation. The data presented is intended to serve as a reference for evaluating and contextualizing the anti-inflammatory efficacy of novel and existing therapeutic agents.
Introduction to this compound and its Components
This compound, also known as Irgapyrin, is a combination drug formulation containing two active compounds: phenylbutazone and aminophenazone (also known as aminopyrine)[1]. Historically, this combination was utilized for its analgesic and anti-inflammatory properties in conditions like rheumatoid arthritis[1][2]. Phenylbutazone itself was discovered to be a potent anti-inflammatory agent, and both components belong to the pyrazolone class of NSAIDs[1][3]. However, due to safety concerns, including the risk of severe side effects like agranulocytosis and aplastic anemia, aminophenazone and, in many regions, phenylbutazone for human use have been largely withdrawn from the market. Phenylbutazone remains in use in veterinary medicine, particularly in horses.
Mechanism of Action: COX Inhibition
The primary anti-inflammatory mechanism of phenylbutazone and other traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.
References
A Comparative Analysis of Warfarin Metabolism Across Species: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the metabolic fate of a drug candidate across different preclinical species and its translation to humans is a critical step.[1][2][3] This guide provides a comprehensive cross-species comparison of the metabolism of warfarin (B611796), a widely used anticoagulant, highlighting significant interspecies variations. While the specific compound "Wofapyrin" did not yield public data, the principles of metabolic comparison are universally applicable, and warfarin serves as an exemplary model due to its well-documented and varied metabolic pathways across species.[4][5]
Executive Summary
The metabolism of xenobiotics, including therapeutic drugs, is a pivotal factor influencing their pharmacokinetic and pharmacodynamic profiles. Species-specific differences in drug metabolism can lead to significant variations in efficacy and toxicity, making cross-species comparisons essential for predicting human outcomes from preclinical data. Warfarin, a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism primarily in the liver, with cytochrome P450 (CYP) enzymes playing a crucial role. This guide will delve into the metabolic pathways of warfarin in humans, rats, and avian species, presenting comparative data in a structured format, detailing the experimental protocols used to generate such data, and visualizing the key metabolic processes.
Comparative Metabolism of Warfarin
The metabolic profile of warfarin exhibits notable qualitative and quantitative differences across species. These variations are largely attributable to the differences in the expression and activity of drug-metabolizing enzymes, particularly the CYP superfamily.
Key Metabolic Pathways
Warfarin metabolism primarily involves Phase I oxidation (hydroxylation) and reduction reactions, followed by Phase II conjugation for excretion.
-
Hydroxylation: This is a major pathway for both R- and S-warfarin, leading to the formation of various hydroxywarfarins. The specific CYP isoforms involved differ between species.
-
Reduction: The keto group in the side chain of warfarin can be reduced to form warfarin alcohols (diastereoisomers).
Species-Specific Metabolite Profiles
Table 1: Major Warfarin Metabolites Across Species
| Species | Major Metabolites of S-Warfarin | Major Metabolites of R-Warfarin | Predominant CYP Isoforms Involved | Reference |
| Human | 7-hydroxywarfarin | 6- and 8-hydroxywarfarin, 10-hydroxywarfarin, R,S- and S,S-warfarin alcohols | CYP2C9 (for S-warfarin), CYP1A2, CYP3A4 (for R-warfarin) | |
| Rat | 7-hydroxywarfarin, Warfarin alcohols | 4'-hydroxywarfarin, 6-hydroxywarfarin | CYP2C family (homologs) | |
| Chicken | Warfarin alcohols (predominantly (S)-warfarin-(S)-alcohol) | Not well characterized | Aldehyde oxidase (major contributor to alcohol formation) |
Experimental Protocols for Studying Drug Metabolism
The data presented in this guide are typically generated using a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Studies
In vitro models are crucial for initial screening and for elucidating metabolic pathways and identifying the enzymes involved.
1. Liver Microsome Incubation:
-
Objective: To determine the rate of metabolism and identify metabolites formed by Phase I enzymes (primarily CYPs).
-
Methodology:
-
Liver microsomes are prepared from the species of interest (e.g., human, rat, chicken).
-
Microsomes are incubated with warfarin (or the test compound) in a buffered solution containing NADPH (a necessary cofactor for CYP activity) at 37°C.
-
The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
2. Hepatocyte Culture:
-
Objective: To study both Phase I and Phase II metabolism in a more physiologically relevant system.
-
Methodology:
-
Primary hepatocytes are isolated from the liver of the desired species.
-
The cells are cultured and incubated with the test compound.
-
Samples of the culture medium and cell lysates are collected over time.
-
Analysis is performed using LC-MS to identify both parent drug and metabolites (including conjugated metabolites).
-
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
1. Animal Dosing and Sample Collection:
-
Objective: To determine the pharmacokinetic profile of a drug and identify metabolites in biological fluids.
-
Methodology:
-
The test compound is administered to the animal model (e.g., rat, dog) via a specific route (e.g., oral, intravenous).
-
Blood, urine, and feces are collected at predetermined time points.
-
Plasma is separated from blood samples.
-
All biological samples are processed and analyzed by LC-MS to quantify the parent drug and its metabolites.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Human Metabolic Pathway of Warfarin.
Caption: Workflow for Cross-Species Metabolism Studies.
Caption: Factors Influencing Drug Metabolism and Human Prediction.
Conclusion
The cross-species comparison of warfarin metabolism clearly demonstrates the profound impact of species differences on the biotransformation of a drug. A thorough understanding of these differences, obtained through a combination of robust in vitro and in vivo studies, is paramount for the successful development of new chemical entities. By carefully selecting appropriate preclinical species and characterizing their metabolic profiles, researchers can improve the accuracy of extrapolating animal data to humans, ultimately leading to safer and more effective medicines.
References
A Comparative Analysis of Warfarin Metabolism Across Species: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the metabolic fate of a drug candidate across different preclinical species and its translation to humans is a critical step.[1][2][3] This guide provides a comprehensive cross-species comparison of the metabolism of warfarin (B611796), a widely used anticoagulant, highlighting significant interspecies variations. While the specific compound "Wofapyrin" did not yield public data, the principles of metabolic comparison are universally applicable, and warfarin serves as an exemplary model due to its well-documented and varied metabolic pathways across species.[4][5]
Executive Summary
The metabolism of xenobiotics, including therapeutic drugs, is a pivotal factor influencing their pharmacokinetic and pharmacodynamic profiles. Species-specific differences in drug metabolism can lead to significant variations in efficacy and toxicity, making cross-species comparisons essential for predicting human outcomes from preclinical data. Warfarin, a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism primarily in the liver, with cytochrome P450 (CYP) enzymes playing a crucial role. This guide will delve into the metabolic pathways of warfarin in humans, rats, and avian species, presenting comparative data in a structured format, detailing the experimental protocols used to generate such data, and visualizing the key metabolic processes.
Comparative Metabolism of Warfarin
The metabolic profile of warfarin exhibits notable qualitative and quantitative differences across species. These variations are largely attributable to the differences in the expression and activity of drug-metabolizing enzymes, particularly the CYP superfamily.
Key Metabolic Pathways
Warfarin metabolism primarily involves Phase I oxidation (hydroxylation) and reduction reactions, followed by Phase II conjugation for excretion.
-
Hydroxylation: This is a major pathway for both R- and S-warfarin, leading to the formation of various hydroxywarfarins. The specific CYP isoforms involved differ between species.
-
Reduction: The keto group in the side chain of warfarin can be reduced to form warfarin alcohols (diastereoisomers).
Species-Specific Metabolite Profiles
Table 1: Major Warfarin Metabolites Across Species
| Species | Major Metabolites of S-Warfarin | Major Metabolites of R-Warfarin | Predominant CYP Isoforms Involved | Reference |
| Human | 7-hydroxywarfarin | 6- and 8-hydroxywarfarin, 10-hydroxywarfarin, R,S- and S,S-warfarin alcohols | CYP2C9 (for S-warfarin), CYP1A2, CYP3A4 (for R-warfarin) | |
| Rat | 7-hydroxywarfarin, Warfarin alcohols | 4'-hydroxywarfarin, 6-hydroxywarfarin | CYP2C family (homologs) | |
| Chicken | Warfarin alcohols (predominantly (S)-warfarin-(S)-alcohol) | Not well characterized | Aldehyde oxidase (major contributor to alcohol formation) |
Experimental Protocols for Studying Drug Metabolism
The data presented in this guide are typically generated using a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Studies
In vitro models are crucial for initial screening and for elucidating metabolic pathways and identifying the enzymes involved.
1. Liver Microsome Incubation:
-
Objective: To determine the rate of metabolism and identify metabolites formed by Phase I enzymes (primarily CYPs).
-
Methodology:
-
Liver microsomes are prepared from the species of interest (e.g., human, rat, chicken).
-
Microsomes are incubated with warfarin (or the test compound) in a buffered solution containing NADPH (a necessary cofactor for CYP activity) at 37°C.
-
The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
2. Hepatocyte Culture:
-
Objective: To study both Phase I and Phase II metabolism in a more physiologically relevant system.
-
Methodology:
-
Primary hepatocytes are isolated from the liver of the desired species.
-
The cells are cultured and incubated with the test compound.
-
Samples of the culture medium and cell lysates are collected over time.
-
Analysis is performed using LC-MS to identify both parent drug and metabolites (including conjugated metabolites).
-
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
1. Animal Dosing and Sample Collection:
-
Objective: To determine the pharmacokinetic profile of a drug and identify metabolites in biological fluids.
-
Methodology:
-
The test compound is administered to the animal model (e.g., rat, dog) via a specific route (e.g., oral, intravenous).
-
Blood, urine, and feces are collected at predetermined time points.
-
Plasma is separated from blood samples.
-
All biological samples are processed and analyzed by LC-MS to quantify the parent drug and its metabolites.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Human Metabolic Pathway of Warfarin.
Caption: Workflow for Cross-Species Metabolism Studies.
Caption: Factors Influencing Drug Metabolism and Human Prediction.
Conclusion
The cross-species comparison of warfarin metabolism clearly demonstrates the profound impact of species differences on the biotransformation of a drug. A thorough understanding of these differences, obtained through a combination of robust in vitro and in vivo studies, is paramount for the successful development of new chemical entities. By carefully selecting appropriate preclinical species and characterizing their metabolic profiles, researchers can improve the accuracy of extrapolating animal data to humans, ultimately leading to safer and more effective medicines.
References
A Comparative Analysis of Warfarin Metabolism Across Species: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the metabolic fate of a drug candidate across different preclinical species and its translation to humans is a critical step.[1][2][3] This guide provides a comprehensive cross-species comparison of the metabolism of warfarin, a widely used anticoagulant, highlighting significant interspecies variations. While the specific compound "Wofapyrin" did not yield public data, the principles of metabolic comparison are universally applicable, and warfarin serves as an exemplary model due to its well-documented and varied metabolic pathways across species.[4][5]
Executive Summary
The metabolism of xenobiotics, including therapeutic drugs, is a pivotal factor influencing their pharmacokinetic and pharmacodynamic profiles. Species-specific differences in drug metabolism can lead to significant variations in efficacy and toxicity, making cross-species comparisons essential for predicting human outcomes from preclinical data. Warfarin, a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism primarily in the liver, with cytochrome P450 (CYP) enzymes playing a crucial role. This guide will delve into the metabolic pathways of warfarin in humans, rats, and avian species, presenting comparative data in a structured format, detailing the experimental protocols used to generate such data, and visualizing the key metabolic processes.
Comparative Metabolism of Warfarin
The metabolic profile of warfarin exhibits notable qualitative and quantitative differences across species. These variations are largely attributable to the differences in the expression and activity of drug-metabolizing enzymes, particularly the CYP superfamily.
Key Metabolic Pathways
Warfarin metabolism primarily involves Phase I oxidation (hydroxylation) and reduction reactions, followed by Phase II conjugation for excretion.
-
Hydroxylation: This is a major pathway for both R- and S-warfarin, leading to the formation of various hydroxywarfarins. The specific CYP isoforms involved differ between species.
-
Reduction: The keto group in the side chain of warfarin can be reduced to form warfarin alcohols (diastereoisomers).
Species-Specific Metabolite Profiles
Table 1: Major Warfarin Metabolites Across Species
| Species | Major Metabolites of S-Warfarin | Major Metabolites of R-Warfarin | Predominant CYP Isoforms Involved | Reference |
| Human | 7-hydroxywarfarin | 6- and 8-hydroxywarfarin, 10-hydroxywarfarin, R,S- and S,S-warfarin alcohols | CYP2C9 (for S-warfarin), CYP1A2, CYP3A4 (for R-warfarin) | |
| Rat | 7-hydroxywarfarin, Warfarin alcohols | 4'-hydroxywarfarin, 6-hydroxywarfarin | CYP2C family (homologs) | |
| Chicken | Warfarin alcohols (predominantly (S)-warfarin-(S)-alcohol) | Not well characterized | Aldehyde oxidase (major contributor to alcohol formation) |
Experimental Protocols for Studying Drug Metabolism
The data presented in this guide are typically generated using a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Studies
In vitro models are crucial for initial screening and for elucidating metabolic pathways and identifying the enzymes involved.
1. Liver Microsome Incubation:
-
Objective: To determine the rate of metabolism and identify metabolites formed by Phase I enzymes (primarily CYPs).
-
Methodology:
-
Liver microsomes are prepared from the species of interest (e.g., human, rat, chicken).
-
Microsomes are incubated with warfarin (or the test compound) in a buffered solution containing NADPH (a necessary cofactor for CYP activity) at 37°C.
-
The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
2. Hepatocyte Culture:
-
Objective: To study both Phase I and Phase II metabolism in a more physiologically relevant system.
-
Methodology:
-
Primary hepatocytes are isolated from the liver of the desired species.
-
The cells are cultured and incubated with the test compound.
-
Samples of the culture medium and cell lysates are collected over time.
-
Analysis is performed using LC-MS to identify both parent drug and metabolites (including conjugated metabolites).
-
In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
1. Animal Dosing and Sample Collection:
-
Objective: To determine the pharmacokinetic profile of a drug and identify metabolites in biological fluids.
-
Methodology:
-
The test compound is administered to the animal model (e.g., rat, dog) via a specific route (e.g., oral, intravenous).
-
Blood, urine, and feces are collected at predetermined time points.
-
Plasma is separated from blood samples.
-
All biological samples are processed and analyzed by LC-MS to quantify the parent drug and its metabolites.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Human Metabolic Pathway of Warfarin.
Caption: Workflow for Cross-Species Metabolism Studies.
Caption: Factors Influencing Drug Metabolism and Human Prediction.
Conclusion
The cross-species comparison of warfarin metabolism clearly demonstrates the profound impact of species differences on the biotransformation of a drug. A thorough understanding of these differences, obtained through a combination of robust in vitro and in vivo studies, is paramount for the successful development of new chemical entities. By carefully selecting appropriate preclinical species and characterizing their metabolic profiles, researchers can improve the accuracy of extrapolating animal data to humans, ultimately leading to safer and more effective medicines.
References
A Comparative Analysis of Wofapyrin and Modern COX-2 Inhibitors in Inflammatory Response and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Wofapyrin, a combination analgesic and anti-inflammatory agent, against modern, selective Cyclooxygenase-2 (COX-2) inhibitors. The comparison focuses on the pharmacological mechanisms, efficacy, and safety profiles, supported by available experimental and clinical data. This compound is understood to be a combination of phenylbutazone (B1037) and metamizole, two older non-steroidal anti-inflammatory drugs (NSAIDs) with non-selective COX inhibition, which contrasts with the targeted mechanism of modern COX-2 inhibitors such as celecoxib (B62257), etoricoxib (B1671761), and parecoxib.
Executive Summary
Modern selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both COX-1 and COX-2 enzymes. This compound, containing the non-selective COX inhibitor phenylbutazone and the atypical analgesic metamizole, represents an older therapeutic approach. This guide will demonstrate that while potentially effective in pain and inflammation reduction, the components of this compound carry a significantly higher risk of severe adverse effects compared to the improved safety profile of modern COX-2 inhibitors.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
This compound's Components:
-
Phenylbutazone: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes with a selectivity ratio close to 1.[1][2] This non-selectivity is responsible for its therapeutic effects as well as its significant gastrointestinal and other side effects.
-
Metamizole (Dipyrone): Its exact mechanism is not fully understood, but it is thought to primarily inhibit COX-3 in the central nervous system and may also involve the activation of opioidergic and cannabinoid systems.[3][4] It is considered a weak inhibitor of peripheral COX-1 and COX-2.[5]
Modern COX-2 Inhibitors:
These agents, including celecoxib, etoricoxib, and parecoxib, were specifically designed to selectively inhibit the COX-2 enzyme. This selectivity spares the protective functions of COX-1, theoretically leading to a better gastrointestinal safety profile.
Below is a diagram illustrating the COX signaling pathway and the points of intervention for both classes of drugs.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available data on the efficacy of this compound's components and modern COX-2 inhibitors in various clinical settings.
Table 1: COX-1/COX-2 Selectivity Ratios
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Phenylbutazone | Varies | Varies | ~1 | |
| Celecoxib | >100 | ~0.05 | ~30 - 375 | |
| Etoricoxib | 116 | 1.1 | 106 - 344 | |
| Parecoxib (Valdecoxib) | Varies | Varies | ~30 - 60 |
Note: Selectivity ratios can vary depending on the assay used.
Table 2: Clinical Efficacy in Osteoarthritis and Rheumatoid Arthritis
| Drug | Condition | Key Efficacy Findings | Reference(s) |
| Phenylbutazone | Not widely used in humans | Historically effective but superseded due to toxicity. | |
| Metamizole | Musculoskeletal Disorders | 2g IM demonstrated superior analgesic effect over 75mg diclofenac (B195802) IM. | |
| Celecoxib | Osteoarthritis | 200mg/day showed significant improvement in pain and function vs. placebo. Efficacy comparable to naproxen (B1676952). | |
| Celecoxib | Rheumatoid Arthritis | As effective as other NSAIDs for symptom relief. | |
| Etoricoxib | Osteoarthritis | Significantly more effective than placebo and similar efficacy to naproxen and diclofenac. | |
| Etoricoxib | Rheumatoid Arthritis | 90mg once daily was more effective than placebo and naproxen 500mg twice daily over 12 weeks. |
Table 3: Analgesic Efficacy in Acute Pain
| Drug | Condition | Key Efficacy Findings | Reference(s) |
| Metamizole | Postoperative Pain | Provides better pain control in the initial 24 hours compared to paracetamol. 2g oral dose showed significantly higher analgesic efficacy than 600mg ibuprofen. | |
| Parecoxib | Postoperative Dental Pain | Single-dose etoricoxib (active metabolite of parecoxib) relieved pain effectively. |
Safety Profile: A Critical Comparison
The primary differentiator between this compound's components and modern COX-2 inhibitors lies in their safety profiles.
Table 4: Comparative Safety Profile
| Adverse Event | This compound (Phenylbutazone/Metamizole) | Modern COX-2 Inhibitors (Celecoxib, Etoricoxib, Parecoxib) | Reference(s) |
| Gastrointestinal (GI) | High Risk. Phenylbutazone is a potent non-selective COX inhibitor associated with a high incidence of peptic ulcers and GI bleeding. | Lower Risk. Significantly fewer upper GI perforations, ulcers, or bleeds compared to non-selective NSAIDs. | |
| Cardiovascular (CV) | Phenylbutazone is associated with fluid retention and potential cardiovascular risks. | Risk of thrombotic events may be increased, similar to some non-selective NSAIDs. Etoricoxib showed a CV risk comparable to diclofenac. | |
| Hematological | High Risk. Metamizole is associated with a risk of potentially fatal agranulocytosis. Incidence rates vary from 0.2 to 1.63 cases per million person-days of use. | No significant association with agranulocytosis. | |
| Renal | Both components can cause renal adverse effects. | Can cause renal adverse effects, similar to traditional NSAIDs. |
Experimental Protocols
A comprehensive comparison of these agents would involve a series of preclinical and clinical studies. Below are outlines of key experimental protocols.
1. In Vitro COX Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of the test compounds for COX-1 and COX-2.
-
Methodology:
-
Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubate the enzymes with various concentrations of the test compounds (this compound components and COX-2 inhibitors).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme immunoassay (EIA).
-
Calculate the IC50 (the concentration of drug that inhibits 50% of enzyme activity) for both COX-1 and COX-2.
-
Determine the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
2. Animal Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
-
Methodology:
-
Use a suitable animal model, such as rats or mice.
-
Administer the test compounds (this compound components or COX-2 inhibitors) or a vehicle control orally or intraperitoneally.
-
After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
-
Measure the volume of the paw at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
3. Assessment of Gastric Ulceration in Preclinical Studies
-
Objective: To evaluate the gastrointestinal toxicity of the test compounds.
-
Methodology:
-
Administer high doses of the test compounds or a vehicle control to rats or another suitable animal model for several days.
-
Euthanize the animals and excise the stomachs.
-
Open the stomachs along the greater curvature and examine for the presence of ulcers and other gastric lesions.
-
Score the severity of gastric damage based on the number and size of ulcers.
-
Logical Relationship of COX Selectivity and Side Effects
The following diagram illustrates the logical relationship between a drug's COX selectivity and its expected gastrointestinal and cardiovascular side effect profile.
Conclusion
The evidence strongly suggests that modern selective COX-2 inhibitors offer a superior safety profile, particularly concerning gastrointestinal complications, when compared to the components of this compound (phenylbutazone and metamizole). While phenylbutazone is a potent anti-inflammatory agent, its non-selective COX inhibition leads to a high risk of serious adverse events. Metamizole, though an effective analgesic, carries the rare but life-threatening risk of agranulocytosis.
For researchers and drug development professionals, the evolution from non-selective NSAIDs like those in this compound to selective COX-2 inhibitors exemplifies the progress in designing safer medications by targeting specific pathological pathways while minimizing effects on physiological processes. While modern COX-2 inhibitors are not without their own potential risks, particularly cardiovascular, their development represents a significant advancement in the management of pain and inflammation with an improved benefit-risk ratio for many patients. Further research continues to focus on developing even more targeted and safer anti-inflammatory therapies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wofapyrin and Modern COX-2 Inhibitors in Inflammatory Response and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Wofapyrin, a combination analgesic and anti-inflammatory agent, against modern, selective Cyclooxygenase-2 (COX-2) inhibitors. The comparison focuses on the pharmacological mechanisms, efficacy, and safety profiles, supported by available experimental and clinical data. This compound is understood to be a combination of phenylbutazone (B1037) and metamizole, two older non-steroidal anti-inflammatory drugs (NSAIDs) with non-selective COX inhibition, which contrasts with the targeted mechanism of modern COX-2 inhibitors such as celecoxib (B62257), etoricoxib (B1671761), and parecoxib.
Executive Summary
Modern selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both COX-1 and COX-2 enzymes. This compound, containing the non-selective COX inhibitor phenylbutazone and the atypical analgesic metamizole, represents an older therapeutic approach. This guide will demonstrate that while potentially effective in pain and inflammation reduction, the components of this compound carry a significantly higher risk of severe adverse effects compared to the improved safety profile of modern COX-2 inhibitors.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
This compound's Components:
-
Phenylbutazone: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes with a selectivity ratio close to 1.[1][2] This non-selectivity is responsible for its therapeutic effects as well as its significant gastrointestinal and other side effects.
-
Metamizole (Dipyrone): Its exact mechanism is not fully understood, but it is thought to primarily inhibit COX-3 in the central nervous system and may also involve the activation of opioidergic and cannabinoid systems.[3][4] It is considered a weak inhibitor of peripheral COX-1 and COX-2.[5]
Modern COX-2 Inhibitors:
These agents, including celecoxib, etoricoxib, and parecoxib, were specifically designed to selectively inhibit the COX-2 enzyme. This selectivity spares the protective functions of COX-1, theoretically leading to a better gastrointestinal safety profile.
Below is a diagram illustrating the COX signaling pathway and the points of intervention for both classes of drugs.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available data on the efficacy of this compound's components and modern COX-2 inhibitors in various clinical settings.
Table 1: COX-1/COX-2 Selectivity Ratios
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Phenylbutazone | Varies | Varies | ~1 | |
| Celecoxib | >100 | ~0.05 | ~30 - 375 | |
| Etoricoxib | 116 | 1.1 | 106 - 344 | |
| Parecoxib (Valdecoxib) | Varies | Varies | ~30 - 60 |
Note: Selectivity ratios can vary depending on the assay used.
Table 2: Clinical Efficacy in Osteoarthritis and Rheumatoid Arthritis
| Drug | Condition | Key Efficacy Findings | Reference(s) |
| Phenylbutazone | Not widely used in humans | Historically effective but superseded due to toxicity. | |
| Metamizole | Musculoskeletal Disorders | 2g IM demonstrated superior analgesic effect over 75mg diclofenac (B195802) IM. | |
| Celecoxib | Osteoarthritis | 200mg/day showed significant improvement in pain and function vs. placebo. Efficacy comparable to naproxen (B1676952). | |
| Celecoxib | Rheumatoid Arthritis | As effective as other NSAIDs for symptom relief. | |
| Etoricoxib | Osteoarthritis | Significantly more effective than placebo and similar efficacy to naproxen and diclofenac. | |
| Etoricoxib | Rheumatoid Arthritis | 90mg once daily was more effective than placebo and naproxen 500mg twice daily over 12 weeks. |
Table 3: Analgesic Efficacy in Acute Pain
| Drug | Condition | Key Efficacy Findings | Reference(s) |
| Metamizole | Postoperative Pain | Provides better pain control in the initial 24 hours compared to paracetamol. 2g oral dose showed significantly higher analgesic efficacy than 600mg ibuprofen. | |
| Parecoxib | Postoperative Dental Pain | Single-dose etoricoxib (active metabolite of parecoxib) relieved pain effectively. |
Safety Profile: A Critical Comparison
The primary differentiator between this compound's components and modern COX-2 inhibitors lies in their safety profiles.
Table 4: Comparative Safety Profile
| Adverse Event | This compound (Phenylbutazone/Metamizole) | Modern COX-2 Inhibitors (Celecoxib, Etoricoxib, Parecoxib) | Reference(s) |
| Gastrointestinal (GI) | High Risk. Phenylbutazone is a potent non-selective COX inhibitor associated with a high incidence of peptic ulcers and GI bleeding. | Lower Risk. Significantly fewer upper GI perforations, ulcers, or bleeds compared to non-selective NSAIDs. | |
| Cardiovascular (CV) | Phenylbutazone is associated with fluid retention and potential cardiovascular risks. | Risk of thrombotic events may be increased, similar to some non-selective NSAIDs. Etoricoxib showed a CV risk comparable to diclofenac. | |
| Hematological | High Risk. Metamizole is associated with a risk of potentially fatal agranulocytosis. Incidence rates vary from 0.2 to 1.63 cases per million person-days of use. | No significant association with agranulocytosis. | |
| Renal | Both components can cause renal adverse effects. | Can cause renal adverse effects, similar to traditional NSAIDs. |
Experimental Protocols
A comprehensive comparison of these agents would involve a series of preclinical and clinical studies. Below are outlines of key experimental protocols.
1. In Vitro COX Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of the test compounds for COX-1 and COX-2.
-
Methodology:
-
Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubate the enzymes with various concentrations of the test compounds (this compound components and COX-2 inhibitors).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme immunoassay (EIA).
-
Calculate the IC50 (the concentration of drug that inhibits 50% of enzyme activity) for both COX-1 and COX-2.
-
Determine the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
2. Animal Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
-
Methodology:
-
Use a suitable animal model, such as rats or mice.
-
Administer the test compounds (this compound components or COX-2 inhibitors) or a vehicle control orally or intraperitoneally.
-
After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
-
Measure the volume of the paw at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
3. Assessment of Gastric Ulceration in Preclinical Studies
-
Objective: To evaluate the gastrointestinal toxicity of the test compounds.
-
Methodology:
-
Administer high doses of the test compounds or a vehicle control to rats or another suitable animal model for several days.
-
Euthanize the animals and excise the stomachs.
-
Open the stomachs along the greater curvature and examine for the presence of ulcers and other gastric lesions.
-
Score the severity of gastric damage based on the number and size of ulcers.
-
Logical Relationship of COX Selectivity and Side Effects
The following diagram illustrates the logical relationship between a drug's COX selectivity and its expected gastrointestinal and cardiovascular side effect profile.
Conclusion
The evidence strongly suggests that modern selective COX-2 inhibitors offer a superior safety profile, particularly concerning gastrointestinal complications, when compared to the components of this compound (phenylbutazone and metamizole). While phenylbutazone is a potent anti-inflammatory agent, its non-selective COX inhibition leads to a high risk of serious adverse events. Metamizole, though an effective analgesic, carries the rare but life-threatening risk of agranulocytosis.
For researchers and drug development professionals, the evolution from non-selective NSAIDs like those in this compound to selective COX-2 inhibitors exemplifies the progress in designing safer medications by targeting specific pathological pathways while minimizing effects on physiological processes. While modern COX-2 inhibitors are not without their own potential risks, particularly cardiovascular, their development represents a significant advancement in the management of pain and inflammation with an improved benefit-risk ratio for many patients. Further research continues to focus on developing even more targeted and safer anti-inflammatory therapies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wofapyrin and Modern COX-2 Inhibitors in Inflammatory Response and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Wofapyrin, a combination analgesic and anti-inflammatory agent, against modern, selective Cyclooxygenase-2 (COX-2) inhibitors. The comparison focuses on the pharmacological mechanisms, efficacy, and safety profiles, supported by available experimental and clinical data. This compound is understood to be a combination of phenylbutazone and metamizole, two older non-steroidal anti-inflammatory drugs (NSAIDs) with non-selective COX inhibition, which contrasts with the targeted mechanism of modern COX-2 inhibitors such as celecoxib, etoricoxib, and parecoxib.
Executive Summary
Modern selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both COX-1 and COX-2 enzymes. This compound, containing the non-selective COX inhibitor phenylbutazone and the atypical analgesic metamizole, represents an older therapeutic approach. This guide will demonstrate that while potentially effective in pain and inflammation reduction, the components of this compound carry a significantly higher risk of severe adverse effects compared to the improved safety profile of modern COX-2 inhibitors.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
This compound's Components:
-
Phenylbutazone: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes with a selectivity ratio close to 1.[1][2] This non-selectivity is responsible for its therapeutic effects as well as its significant gastrointestinal and other side effects.
-
Metamizole (Dipyrone): Its exact mechanism is not fully understood, but it is thought to primarily inhibit COX-3 in the central nervous system and may also involve the activation of opioidergic and cannabinoid systems.[3][4] It is considered a weak inhibitor of peripheral COX-1 and COX-2.[5]
Modern COX-2 Inhibitors:
These agents, including celecoxib, etoricoxib, and parecoxib, were specifically designed to selectively inhibit the COX-2 enzyme. This selectivity spares the protective functions of COX-1, theoretically leading to a better gastrointestinal safety profile.
Below is a diagram illustrating the COX signaling pathway and the points of intervention for both classes of drugs.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available data on the efficacy of this compound's components and modern COX-2 inhibitors in various clinical settings.
Table 1: COX-1/COX-2 Selectivity Ratios
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Phenylbutazone | Varies | Varies | ~1 | |
| Celecoxib | >100 | ~0.05 | ~30 - 375 | |
| Etoricoxib | 116 | 1.1 | 106 - 344 | |
| Parecoxib (Valdecoxib) | Varies | Varies | ~30 - 60 |
Note: Selectivity ratios can vary depending on the assay used.
Table 2: Clinical Efficacy in Osteoarthritis and Rheumatoid Arthritis
| Drug | Condition | Key Efficacy Findings | Reference(s) |
| Phenylbutazone | Not widely used in humans | Historically effective but superseded due to toxicity. | |
| Metamizole | Musculoskeletal Disorders | 2g IM demonstrated superior analgesic effect over 75mg diclofenac IM. | |
| Celecoxib | Osteoarthritis | 200mg/day showed significant improvement in pain and function vs. placebo. Efficacy comparable to naproxen. | |
| Celecoxib | Rheumatoid Arthritis | As effective as other NSAIDs for symptom relief. | |
| Etoricoxib | Osteoarthritis | Significantly more effective than placebo and similar efficacy to naproxen and diclofenac. | |
| Etoricoxib | Rheumatoid Arthritis | 90mg once daily was more effective than placebo and naproxen 500mg twice daily over 12 weeks. |
Table 3: Analgesic Efficacy in Acute Pain
| Drug | Condition | Key Efficacy Findings | Reference(s) |
| Metamizole | Postoperative Pain | Provides better pain control in the initial 24 hours compared to paracetamol. 2g oral dose showed significantly higher analgesic efficacy than 600mg ibuprofen. | |
| Parecoxib | Postoperative Dental Pain | Single-dose etoricoxib (active metabolite of parecoxib) relieved pain effectively. |
Safety Profile: A Critical Comparison
The primary differentiator between this compound's components and modern COX-2 inhibitors lies in their safety profiles.
Table 4: Comparative Safety Profile
| Adverse Event | This compound (Phenylbutazone/Metamizole) | Modern COX-2 Inhibitors (Celecoxib, Etoricoxib, Parecoxib) | Reference(s) |
| Gastrointestinal (GI) | High Risk. Phenylbutazone is a potent non-selective COX inhibitor associated with a high incidence of peptic ulcers and GI bleeding. | Lower Risk. Significantly fewer upper GI perforations, ulcers, or bleeds compared to non-selective NSAIDs. | |
| Cardiovascular (CV) | Phenylbutazone is associated with fluid retention and potential cardiovascular risks. | Risk of thrombotic events may be increased, similar to some non-selective NSAIDs. Etoricoxib showed a CV risk comparable to diclofenac. | |
| Hematological | High Risk. Metamizole is associated with a risk of potentially fatal agranulocytosis. Incidence rates vary from 0.2 to 1.63 cases per million person-days of use. | No significant association with agranulocytosis. | |
| Renal | Both components can cause renal adverse effects. | Can cause renal adverse effects, similar to traditional NSAIDs. |
Experimental Protocols
A comprehensive comparison of these agents would involve a series of preclinical and clinical studies. Below are outlines of key experimental protocols.
1. In Vitro COX Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of the test compounds for COX-1 and COX-2.
-
Methodology:
-
Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubate the enzymes with various concentrations of the test compounds (this compound components and COX-2 inhibitors).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
Calculate the IC50 (the concentration of drug that inhibits 50% of enzyme activity) for both COX-1 and COX-2.
-
Determine the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
2. Animal Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
-
Methodology:
-
Use a suitable animal model, such as rats or mice.
-
Administer the test compounds (this compound components or COX-2 inhibitors) or a vehicle control orally or intraperitoneally.
-
After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the hind paw.
-
Measure the volume of the paw at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
3. Assessment of Gastric Ulceration in Preclinical Studies
-
Objective: To evaluate the gastrointestinal toxicity of the test compounds.
-
Methodology:
-
Administer high doses of the test compounds or a vehicle control to rats or another suitable animal model for several days.
-
Euthanize the animals and excise the stomachs.
-
Open the stomachs along the greater curvature and examine for the presence of ulcers and other gastric lesions.
-
Score the severity of gastric damage based on the number and size of ulcers.
-
Logical Relationship of COX Selectivity and Side Effects
The following diagram illustrates the logical relationship between a drug's COX selectivity and its expected gastrointestinal and cardiovascular side effect profile.
Conclusion
The evidence strongly suggests that modern selective COX-2 inhibitors offer a superior safety profile, particularly concerning gastrointestinal complications, when compared to the components of this compound (phenylbutazone and metamizole). While phenylbutazone is a potent anti-inflammatory agent, its non-selective COX inhibition leads to a high risk of serious adverse events. Metamizole, though an effective analgesic, carries the rare but life-threatening risk of agranulocytosis.
For researchers and drug development professionals, the evolution from non-selective NSAIDs like those in this compound to selective COX-2 inhibitors exemplifies the progress in designing safer medications by targeting specific pathological pathways while minimizing effects on physiological processes. While modern COX-2 inhibitors are not without their own potential risks, particularly cardiovascular, their development represents a significant advancement in the management of pain and inflammation with an improved benefit-risk ratio for many patients. Further research continues to focus on developing even more targeted and safer anti-inflammatory therapies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylbutazone and Flunixin Meglumine for Equine Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in equine medicine: Phenylbutazone (B1037) and Flunixin (B1672893) Meglumine (B1676163). This document summarizes their mechanisms of action, pharmacokinetic profiles, therapeutic efficacy, and adverse effects, supported by experimental data to aid in informed decision-making for research and drug development.
Introduction
Phenylbutazone and flunixin meglumine are potent non-narcotic analgesics with anti-inflammatory and antipyretic properties widely used in horses for the management of pain and inflammation associated with musculoskeletal disorders and visceral pain, such as colic.[1] While both drugs belong to the same class of medications, they exhibit differences in their pharmacokinetic and pharmacodynamic properties, which influence their clinical applications and potential for adverse effects. Historically, a preparation known as "Wofapyrin," containing phenylbutazone, was used, and this comparison serves to elucidate the properties of its primary active component in relation to a common therapeutic alternative.
Mechanism of Action
Both phenylbutazone and flunixin meglumine exert their therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever.[1]
The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract and kidneys.[1]
Pharmacokinetic Properties
The pharmacokinetic profiles of phenylbutazone and flunixin meglumine in horses show notable differences in their absorption, distribution, metabolism, and excretion.
| Parameter | Phenylbutazone | Flunixin Meglumine | Reference |
| Route of Administration | Oral, Intravenous | Intravenous, Intramuscular, Oral | |
| Bioavailability (Oral) | ~70% | ~80% | |
| Plasma Half-life | 3-10 hours (dose-dependent) | 1.6 hours | |
| Protein Binding | >98% | Highly bound | |
| Metabolism | Hepatic (to oxyphenbutazone (B1678117) and others) | Hepatic | |
| Excretion | Primarily renal | Primarily renal |
Table 1: Comparative Pharmacokinetics of Phenylbutazone and Flunixin Meglumine in Horses
Therapeutic Efficacy: A Comparative Overview
Both drugs are effective for a range of conditions in horses, although their primary applications can differ based on clinical experience and perceived efficacy for specific types of pain.
Musculoskeletal Disorders
Phenylbutazone is widely regarded as the drug of choice for the treatment of lameness and pain associated with musculoskeletal conditions such as arthritis and soft tissue inflammation. Studies have shown its effectiveness in reducing lameness scores and improving mobility in horses with these conditions.
Flunixin meglumine is also effective in alleviating pain from musculoskeletal disorders. Some studies suggest that at higher doses, its analgesic effect is comparable to phenylbutazone for certain types of lameness.
Visceral Pain (Colic)
Flunixin meglumine is considered the preferred NSAID for the management of visceral pain associated with colic. Its rapid onset of action following intravenous administration is particularly beneficial in these acute cases.
Endotoxemia
Flunixin meglumine is also utilized for its anti-endotoxic effects in horses with systemic inflammation, often at a lower dose than that used for analgesia.
Experimental Protocols
Lameness Evaluation in Horses
A common experimental design to assess the efficacy of NSAIDs in alleviating lameness involves the following steps:
Protocol:
-
Animal Selection: Adult horses with naturally occurring or experimentally induced lameness are selected.
-
Baseline Evaluation: A baseline lameness evaluation is performed using objective methods such as kinematic analysis on a treadmill and force plate analysis, as well as subjective lameness scoring by experienced veterinarians.
-
Drug Administration: Horses are randomly assigned to treatment groups and receive either the test drug (e.g., phenylbutazone or flunixin meglumine) or a placebo. Dosages and routes of administration are standardized.
-
Post-Treatment Evaluation: Lameness evaluations are repeated at specific time points after drug administration to assess the degree of improvement.
-
Data Analysis: Data from objective and subjective assessments are statistically analyzed to compare the efficacy of the different treatments.
Adverse Effects
The use of both phenylbutazone and flunixin meglumine is associated with a risk of adverse effects, primarily related to the inhibition of COX-1.
| Adverse Effect | Phenylbutazone | Flunixin Meglumine | Reference |
| Gastrointestinal Ulceration | High risk, especially with long-term use. Can lead to right dorsal colitis. | Risk of GI ulceration, particularly of the stomach and large colon. | |
| Renal Toxicity | Can cause renal papillary necrosis, especially in dehydrated horses. | Risk of kidney damage, particularly in dehydrated or debilitated animals. | |
| Hematologic Effects | Can cause blood dyscrasias such as thrombocytopenia and leukopenia. | Rare reports of bleeding disorders. | |
| Injection Site Reactions | - | Localized swelling, pain, and muscle damage with intramuscular injection. |
Table 2: Comparative Adverse Effects of Phenylbutazone and Flunixin Meglumine in Horses
Conclusion
Phenylbutazone and flunixin meglumine are both highly effective NSAIDs in horses, but their clinical use should be guided by a thorough understanding of their distinct profiles. Phenylbutazone is a mainstay for musculoskeletal pain, while flunixin meglumine is generally favored for visceral pain and endotoxemia. The potential for serious adverse effects with both drugs, particularly with prolonged use or in compromised animals, necessitates careful consideration of the benefit-risk ratio for each clinical case. The practice of "stacking" or concurrently administering multiple NSAIDs may increase the risk of toxicity and should be approached with caution. Future research may focus on the development of more COX-2 selective NSAIDs for equine use to minimize the gastrointestinal and renal side effects associated with traditional non-selective agents.
References
A Comparative Analysis of Phenylbutazone and Flunixin Meglumine for Equine Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in equine medicine: Phenylbutazone (B1037) and Flunixin (B1672893) Meglumine (B1676163). This document summarizes their mechanisms of action, pharmacokinetic profiles, therapeutic efficacy, and adverse effects, supported by experimental data to aid in informed decision-making for research and drug development.
Introduction
Phenylbutazone and flunixin meglumine are potent non-narcotic analgesics with anti-inflammatory and antipyretic properties widely used in horses for the management of pain and inflammation associated with musculoskeletal disorders and visceral pain, such as colic.[1] While both drugs belong to the same class of medications, they exhibit differences in their pharmacokinetic and pharmacodynamic properties, which influence their clinical applications and potential for adverse effects. Historically, a preparation known as "Wofapyrin," containing phenylbutazone, was used, and this comparison serves to elucidate the properties of its primary active component in relation to a common therapeutic alternative.
Mechanism of Action
Both phenylbutazone and flunixin meglumine exert their therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever.[1]
The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract and kidneys.[1]
Pharmacokinetic Properties
The pharmacokinetic profiles of phenylbutazone and flunixin meglumine in horses show notable differences in their absorption, distribution, metabolism, and excretion.
| Parameter | Phenylbutazone | Flunixin Meglumine | Reference |
| Route of Administration | Oral, Intravenous | Intravenous, Intramuscular, Oral | |
| Bioavailability (Oral) | ~70% | ~80% | |
| Plasma Half-life | 3-10 hours (dose-dependent) | 1.6 hours | |
| Protein Binding | >98% | Highly bound | |
| Metabolism | Hepatic (to oxyphenbutazone (B1678117) and others) | Hepatic | |
| Excretion | Primarily renal | Primarily renal |
Table 1: Comparative Pharmacokinetics of Phenylbutazone and Flunixin Meglumine in Horses
Therapeutic Efficacy: A Comparative Overview
Both drugs are effective for a range of conditions in horses, although their primary applications can differ based on clinical experience and perceived efficacy for specific types of pain.
Musculoskeletal Disorders
Phenylbutazone is widely regarded as the drug of choice for the treatment of lameness and pain associated with musculoskeletal conditions such as arthritis and soft tissue inflammation. Studies have shown its effectiveness in reducing lameness scores and improving mobility in horses with these conditions.
Flunixin meglumine is also effective in alleviating pain from musculoskeletal disorders. Some studies suggest that at higher doses, its analgesic effect is comparable to phenylbutazone for certain types of lameness.
Visceral Pain (Colic)
Flunixin meglumine is considered the preferred NSAID for the management of visceral pain associated with colic. Its rapid onset of action following intravenous administration is particularly beneficial in these acute cases.
Endotoxemia
Flunixin meglumine is also utilized for its anti-endotoxic effects in horses with systemic inflammation, often at a lower dose than that used for analgesia.
Experimental Protocols
Lameness Evaluation in Horses
A common experimental design to assess the efficacy of NSAIDs in alleviating lameness involves the following steps:
Protocol:
-
Animal Selection: Adult horses with naturally occurring or experimentally induced lameness are selected.
-
Baseline Evaluation: A baseline lameness evaluation is performed using objective methods such as kinematic analysis on a treadmill and force plate analysis, as well as subjective lameness scoring by experienced veterinarians.
-
Drug Administration: Horses are randomly assigned to treatment groups and receive either the test drug (e.g., phenylbutazone or flunixin meglumine) or a placebo. Dosages and routes of administration are standardized.
-
Post-Treatment Evaluation: Lameness evaluations are repeated at specific time points after drug administration to assess the degree of improvement.
-
Data Analysis: Data from objective and subjective assessments are statistically analyzed to compare the efficacy of the different treatments.
Adverse Effects
The use of both phenylbutazone and flunixin meglumine is associated with a risk of adverse effects, primarily related to the inhibition of COX-1.
| Adverse Effect | Phenylbutazone | Flunixin Meglumine | Reference |
| Gastrointestinal Ulceration | High risk, especially with long-term use. Can lead to right dorsal colitis. | Risk of GI ulceration, particularly of the stomach and large colon. | |
| Renal Toxicity | Can cause renal papillary necrosis, especially in dehydrated horses. | Risk of kidney damage, particularly in dehydrated or debilitated animals. | |
| Hematologic Effects | Can cause blood dyscrasias such as thrombocytopenia and leukopenia. | Rare reports of bleeding disorders. | |
| Injection Site Reactions | - | Localized swelling, pain, and muscle damage with intramuscular injection. |
Table 2: Comparative Adverse Effects of Phenylbutazone and Flunixin Meglumine in Horses
Conclusion
Phenylbutazone and flunixin meglumine are both highly effective NSAIDs in horses, but their clinical use should be guided by a thorough understanding of their distinct profiles. Phenylbutazone is a mainstay for musculoskeletal pain, while flunixin meglumine is generally favored for visceral pain and endotoxemia. The potential for serious adverse effects with both drugs, particularly with prolonged use or in compromised animals, necessitates careful consideration of the benefit-risk ratio for each clinical case. The practice of "stacking" or concurrently administering multiple NSAIDs may increase the risk of toxicity and should be approached with caution. Future research may focus on the development of more COX-2 selective NSAIDs for equine use to minimize the gastrointestinal and renal side effects associated with traditional non-selective agents.
References
A Comparative Analysis of Phenylbutazone and Flunixin Meglumine for Equine Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in equine medicine: Phenylbutazone and Flunixin Meglumine. This document summarizes their mechanisms of action, pharmacokinetic profiles, therapeutic efficacy, and adverse effects, supported by experimental data to aid in informed decision-making for research and drug development.
Introduction
Phenylbutazone and flunixin meglumine are potent non-narcotic analgesics with anti-inflammatory and antipyretic properties widely used in horses for the management of pain and inflammation associated with musculoskeletal disorders and visceral pain, such as colic.[1] While both drugs belong to the same class of medications, they exhibit differences in their pharmacokinetic and pharmacodynamic properties, which influence their clinical applications and potential for adverse effects. Historically, a preparation known as "Wofapyrin," containing phenylbutazone, was used, and this comparison serves to elucidate the properties of its primary active component in relation to a common therapeutic alternative.
Mechanism of Action
Both phenylbutazone and flunixin meglumine exert their therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1]
The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract and kidneys.[1]
Pharmacokinetic Properties
The pharmacokinetic profiles of phenylbutazone and flunixin meglumine in horses show notable differences in their absorption, distribution, metabolism, and excretion.
| Parameter | Phenylbutazone | Flunixin Meglumine | Reference |
| Route of Administration | Oral, Intravenous | Intravenous, Intramuscular, Oral | |
| Bioavailability (Oral) | ~70% | ~80% | |
| Plasma Half-life | 3-10 hours (dose-dependent) | 1.6 hours | |
| Protein Binding | >98% | Highly bound | |
| Metabolism | Hepatic (to oxyphenbutazone and others) | Hepatic | |
| Excretion | Primarily renal | Primarily renal |
Table 1: Comparative Pharmacokinetics of Phenylbutazone and Flunixin Meglumine in Horses
Therapeutic Efficacy: A Comparative Overview
Both drugs are effective for a range of conditions in horses, although their primary applications can differ based on clinical experience and perceived efficacy for specific types of pain.
Musculoskeletal Disorders
Phenylbutazone is widely regarded as the drug of choice for the treatment of lameness and pain associated with musculoskeletal conditions such as arthritis and soft tissue inflammation. Studies have shown its effectiveness in reducing lameness scores and improving mobility in horses with these conditions.
Flunixin meglumine is also effective in alleviating pain from musculoskeletal disorders. Some studies suggest that at higher doses, its analgesic effect is comparable to phenylbutazone for certain types of lameness.
Visceral Pain (Colic)
Flunixin meglumine is considered the preferred NSAID for the management of visceral pain associated with colic. Its rapid onset of action following intravenous administration is particularly beneficial in these acute cases.
Endotoxemia
Flunixin meglumine is also utilized for its anti-endotoxic effects in horses with systemic inflammation, often at a lower dose than that used for analgesia.
Experimental Protocols
Lameness Evaluation in Horses
A common experimental design to assess the efficacy of NSAIDs in alleviating lameness involves the following steps:
Protocol:
-
Animal Selection: Adult horses with naturally occurring or experimentally induced lameness are selected.
-
Baseline Evaluation: A baseline lameness evaluation is performed using objective methods such as kinematic analysis on a treadmill and force plate analysis, as well as subjective lameness scoring by experienced veterinarians.
-
Drug Administration: Horses are randomly assigned to treatment groups and receive either the test drug (e.g., phenylbutazone or flunixin meglumine) or a placebo. Dosages and routes of administration are standardized.
-
Post-Treatment Evaluation: Lameness evaluations are repeated at specific time points after drug administration to assess the degree of improvement.
-
Data Analysis: Data from objective and subjective assessments are statistically analyzed to compare the efficacy of the different treatments.
Adverse Effects
The use of both phenylbutazone and flunixin meglumine is associated with a risk of adverse effects, primarily related to the inhibition of COX-1.
| Adverse Effect | Phenylbutazone | Flunixin Meglumine | Reference |
| Gastrointestinal Ulceration | High risk, especially with long-term use. Can lead to right dorsal colitis. | Risk of GI ulceration, particularly of the stomach and large colon. | |
| Renal Toxicity | Can cause renal papillary necrosis, especially in dehydrated horses. | Risk of kidney damage, particularly in dehydrated or debilitated animals. | |
| Hematologic Effects | Can cause blood dyscrasias such as thrombocytopenia and leukopenia. | Rare reports of bleeding disorders. | |
| Injection Site Reactions | - | Localized swelling, pain, and muscle damage with intramuscular injection. |
Table 2: Comparative Adverse Effects of Phenylbutazone and Flunixin Meglumine in Horses
Conclusion
Phenylbutazone and flunixin meglumine are both highly effective NSAIDs in horses, but their clinical use should be guided by a thorough understanding of their distinct profiles. Phenylbutazone is a mainstay for musculoskeletal pain, while flunixin meglumine is generally favored for visceral pain and endotoxemia. The potential for serious adverse effects with both drugs, particularly with prolonged use or in compromised animals, necessitates careful consideration of the benefit-risk ratio for each clinical case. The practice of "stacking" or concurrently administering multiple NSAIDs may increase the risk of toxicity and should be approached with caution. Future research may focus on the development of more COX-2 selective NSAIDs for equine use to minimize the gastrointestinal and renal side effects associated with traditional non-selective agents.
References
Replicating Historical Studies on Wofapyrin's Therapeutic Effects: A Comparative Guide for Researchers
A deep dive into the historical therapeutic use of Wofapyrin for rheumatic conditions reveals a potent but ultimately hazardous treatment. This guide provides a comparative analysis of this compound, a combination of phenylbutazone (B1037) and aminophenazone, against historically relevant and contemporary treatments for rheumatoid arthritis. The following sections detail the experimental protocols of mid-20th-century studies, present comparative efficacy and safety data, and visualize the underlying mechanisms of action to inform modern research and drug development.
This compound and its Historical Context
This compound, and similar combination drugs like Irgapyrin, emerged in the mid-20th century as a powerful option for managing the debilitating symptoms of rheumatoid arthritis and other rheumatic diseases.[1][2] These drugs combined the potent anti-inflammatory, analgesic, and antipyretic properties of phenylbutazone and aminophenazone.[1][2] The primary mechanism of action for both components is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
However, the therapeutic promise of these drugs was overshadowed by severe adverse effects, most notably agranulocytosis—a life-threatening reduction in white blood cells—associated with aminophenazone. This led to the eventual withdrawal of aminophenazone-containing drugs from many markets. Phenylbutazone also carried risks of serious side effects.
This guide revisits the historical clinical evaluation of these compounds to provide a framework for understanding their therapeutic profile and to offer a comparative perspective against other treatments used for rheumatoid arthritis during the same era and in modern practice.
Comparative Analysis of Therapeutic Effects
The following tables summarize the quantitative data from historical studies on this compound (represented by its components and similar formulations like Irgapyrin and Butazolidin) and its therapeutic alternatives: gold salts, sulfasalazine (B1682708), and methotrexate (B535133).
Table 1: Efficacy of this compound (and its components) in Rheumatic Conditions
| Study (Year) | Drug Formulation | Patient Population | Key Efficacy Endpoints | Outcome |
| Kidd et al. (1953) | Butapyrin (Phenylbutazone + Aminophenazone) & Butazolidin (Phenylbutazone) | Rheumatoid Arthritis, Rheumatoid Spondylitis, Gout | Subjective improvement (pain relief, mobility), Objective improvement (joint swelling, tenderness) | Marked to moderate improvement in a significant number of patients.[1] |
| Achari et al. (1953) | Irgapyrin (Phenylbutazone + Aminophenazone) | Rheumatoid Arthritis (20 cases) | Clinical response (e.g., pain relief, reduction in swelling) | Details require full-text analysis, but implies positive therapeutic effect. |
Table 2: Efficacy of Alternative Historical Therapies for Rheumatoid Arthritis
| Therapy | Key Efficacy Endpoints | Outcome |
| Injectable Gold Salts | Reduction in number of swollen joints, Physician and patient global assessment, Erythrocyte Sedimentation Rate (ESR) | Statistically significant benefit compared to placebo, with a 30% reduction in swollen joints. |
| Sulfasalazine | Tender and swollen joint scores, Pain, ESR | Statistically significant benefit over placebo in reducing disease activity. |
| Methotrexate | Disease Activity Score (DAS28), Radiographic progression | Validated as an effective initial monotherapy, with about 30% of patients with early RA achieving adequate response. |
Table 3: Safety Profile of this compound and Alternatives from Historical Data
| Drug/Therapy | Common Adverse Effects | Serious Adverse Effects |
| This compound (Phenylbutazone + Aminophenazone) | Gastrointestinal upset, rash, fluid retention | Agranulocytosis (associated with aminophenazone), aplastic anemia, gastrointestinal ulceration and bleeding (associated with phenylbutazone) |
| Injectable Gold Salts | Dermatitis, stomatitis | Proteinuria, nephrosis, leukopenia, thrombocytopenia |
| Sulfasalazine | Gastrointestinal disturbances, headache, dizziness, rash | Myelosuppression |
| Methotrexate | Nausea, mucosal ulcers, hepatotoxicity | Myelosuppression, interstitial lung disease, liver cirrhosis |
Experimental Protocols from Historical Studies
Replicating historical studies requires a detailed understanding of the methodologies employed at the time. Below are reconstructed experimental protocols based on available literature from the 1950s and subsequent analyses of early clinical trials.
Protocol for a Typical Mid-20th Century Clinical Trial of an Anti-Rheumatic Agent (e.g., this compound)
-
Study Design: Open-label or single-blinded clinical trial. Randomized, double-blind, placebo-controlled trials became more common later.
-
Patient Selection:
-
Inclusion Criteria: Patients with a clinical diagnosis of "active" or "severe" rheumatoid arthritis, often with disease duration of several years. Diagnosis was based on clinical signs and symptoms as standardized criteria were still evolving.
-
Exclusion Criteria: Often not explicitly detailed but would likely have included patients with severe co-morbidities.
-
-
Treatment Regimen:
-
Dosage: For combination products like Irgapyrin, a typical dosage might involve daily injections or oral tablets. For instance, Butazolidin was studied at doses of 200-800 mg daily.
-
Duration: Treatment periods in early studies were often short, ranging from a few weeks to a few months, to assess immediate therapeutic effects.
-
-
Outcome Measures:
-
Primary Endpoints: Primarily subjective assessments of pain relief and improvement in function (e.g., ability to perform daily activities). Physicians' global assessment of improvement was also a key measure.
-
Secondary Endpoints: Objective measures were less standardized than today but included measurements of joint swelling (e.g., circumference), grip strength, and erythrocyte sedimentation rate (ESR) as a marker of inflammation.
-
-
Data Analysis: Statistical analysis was often rudimentary compared to modern standards, with results frequently presented as percentages of patients showing improvement.
Experimental Workflow for a Historical Rheumatoid Arthritis Clinical Trial
Signaling Pathways
The primary mechanism of action for the non-steroidal anti-inflammatory components of this compound is the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory process.
Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone/Aminophenazone
In contrast, the alternative therapies for rheumatoid arthritis, such as methotrexate and gold salts, have more complex and varied mechanisms of action that involve modulation of the immune system.
Simplified Overview of DMARD Mechanisms of Action
Conclusion
The historical data on this compound and its components illustrate a significant therapeutic effect on the symptoms of rheumatoid arthritis, primarily through the potent anti-inflammatory action of COX inhibition. However, the severe safety concerns, particularly the risk of agranulocytosis from aminophenazone, rendered such combination drugs obsolete.
In comparison, while historical alternatives like gold salts and sulfasalazine also presented considerable side effect profiles, they represented a different therapeutic approach by modulating the underlying immune response. The eventual establishment of methotrexate as a cornerstone of rheumatoid arthritis therapy highlights the evolution towards more targeted and effective disease-modifying treatments.
For modern drug development, replicating the potent symptomatic relief of drugs like this compound while engineering out their severe toxicities remains a challenge. Understanding the historical context of these early anti-rheumatic drugs provides valuable insights into the balance of efficacy and safety that continues to shape the field of rheumatology. The detailed protocols and comparative data presented here can serve as a foundational resource for researchers exploring novel anti-inflammatory and immunomodulatory therapies.
References
Replicating Historical Studies on Wofapyrin's Therapeutic Effects: A Comparative Guide for Researchers
A deep dive into the historical therapeutic use of Wofapyrin for rheumatic conditions reveals a potent but ultimately hazardous treatment. This guide provides a comparative analysis of this compound, a combination of phenylbutazone (B1037) and aminophenazone, against historically relevant and contemporary treatments for rheumatoid arthritis. The following sections detail the experimental protocols of mid-20th-century studies, present comparative efficacy and safety data, and visualize the underlying mechanisms of action to inform modern research and drug development.
This compound and its Historical Context
This compound, and similar combination drugs like Irgapyrin, emerged in the mid-20th century as a powerful option for managing the debilitating symptoms of rheumatoid arthritis and other rheumatic diseases.[1][2] These drugs combined the potent anti-inflammatory, analgesic, and antipyretic properties of phenylbutazone and aminophenazone.[1][2] The primary mechanism of action for both components is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
However, the therapeutic promise of these drugs was overshadowed by severe adverse effects, most notably agranulocytosis—a life-threatening reduction in white blood cells—associated with aminophenazone. This led to the eventual withdrawal of aminophenazone-containing drugs from many markets. Phenylbutazone also carried risks of serious side effects.
This guide revisits the historical clinical evaluation of these compounds to provide a framework for understanding their therapeutic profile and to offer a comparative perspective against other treatments used for rheumatoid arthritis during the same era and in modern practice.
Comparative Analysis of Therapeutic Effects
The following tables summarize the quantitative data from historical studies on this compound (represented by its components and similar formulations like Irgapyrin and Butazolidin) and its therapeutic alternatives: gold salts, sulfasalazine (B1682708), and methotrexate (B535133).
Table 1: Efficacy of this compound (and its components) in Rheumatic Conditions
| Study (Year) | Drug Formulation | Patient Population | Key Efficacy Endpoints | Outcome |
| Kidd et al. (1953) | Butapyrin (Phenylbutazone + Aminophenazone) & Butazolidin (Phenylbutazone) | Rheumatoid Arthritis, Rheumatoid Spondylitis, Gout | Subjective improvement (pain relief, mobility), Objective improvement (joint swelling, tenderness) | Marked to moderate improvement in a significant number of patients.[1] |
| Achari et al. (1953) | Irgapyrin (Phenylbutazone + Aminophenazone) | Rheumatoid Arthritis (20 cases) | Clinical response (e.g., pain relief, reduction in swelling) | Details require full-text analysis, but implies positive therapeutic effect. |
Table 2: Efficacy of Alternative Historical Therapies for Rheumatoid Arthritis
| Therapy | Key Efficacy Endpoints | Outcome |
| Injectable Gold Salts | Reduction in number of swollen joints, Physician and patient global assessment, Erythrocyte Sedimentation Rate (ESR) | Statistically significant benefit compared to placebo, with a 30% reduction in swollen joints. |
| Sulfasalazine | Tender and swollen joint scores, Pain, ESR | Statistically significant benefit over placebo in reducing disease activity. |
| Methotrexate | Disease Activity Score (DAS28), Radiographic progression | Validated as an effective initial monotherapy, with about 30% of patients with early RA achieving adequate response. |
Table 3: Safety Profile of this compound and Alternatives from Historical Data
| Drug/Therapy | Common Adverse Effects | Serious Adverse Effects |
| This compound (Phenylbutazone + Aminophenazone) | Gastrointestinal upset, rash, fluid retention | Agranulocytosis (associated with aminophenazone), aplastic anemia, gastrointestinal ulceration and bleeding (associated with phenylbutazone) |
| Injectable Gold Salts | Dermatitis, stomatitis | Proteinuria, nephrosis, leukopenia, thrombocytopenia |
| Sulfasalazine | Gastrointestinal disturbances, headache, dizziness, rash | Myelosuppression |
| Methotrexate | Nausea, mucosal ulcers, hepatotoxicity | Myelosuppression, interstitial lung disease, liver cirrhosis |
Experimental Protocols from Historical Studies
Replicating historical studies requires a detailed understanding of the methodologies employed at the time. Below are reconstructed experimental protocols based on available literature from the 1950s and subsequent analyses of early clinical trials.
Protocol for a Typical Mid-20th Century Clinical Trial of an Anti-Rheumatic Agent (e.g., this compound)
-
Study Design: Open-label or single-blinded clinical trial. Randomized, double-blind, placebo-controlled trials became more common later.
-
Patient Selection:
-
Inclusion Criteria: Patients with a clinical diagnosis of "active" or "severe" rheumatoid arthritis, often with disease duration of several years. Diagnosis was based on clinical signs and symptoms as standardized criteria were still evolving.
-
Exclusion Criteria: Often not explicitly detailed but would likely have included patients with severe co-morbidities.
-
-
Treatment Regimen:
-
Dosage: For combination products like Irgapyrin, a typical dosage might involve daily injections or oral tablets. For instance, Butazolidin was studied at doses of 200-800 mg daily.
-
Duration: Treatment periods in early studies were often short, ranging from a few weeks to a few months, to assess immediate therapeutic effects.
-
-
Outcome Measures:
-
Primary Endpoints: Primarily subjective assessments of pain relief and improvement in function (e.g., ability to perform daily activities). Physicians' global assessment of improvement was also a key measure.
-
Secondary Endpoints: Objective measures were less standardized than today but included measurements of joint swelling (e.g., circumference), grip strength, and erythrocyte sedimentation rate (ESR) as a marker of inflammation.
-
-
Data Analysis: Statistical analysis was often rudimentary compared to modern standards, with results frequently presented as percentages of patients showing improvement.
Experimental Workflow for a Historical Rheumatoid Arthritis Clinical Trial
Signaling Pathways
The primary mechanism of action for the non-steroidal anti-inflammatory components of this compound is the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory process.
Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone/Aminophenazone
In contrast, the alternative therapies for rheumatoid arthritis, such as methotrexate and gold salts, have more complex and varied mechanisms of action that involve modulation of the immune system.
Simplified Overview of DMARD Mechanisms of Action
Conclusion
The historical data on this compound and its components illustrate a significant therapeutic effect on the symptoms of rheumatoid arthritis, primarily through the potent anti-inflammatory action of COX inhibition. However, the severe safety concerns, particularly the risk of agranulocytosis from aminophenazone, rendered such combination drugs obsolete.
In comparison, while historical alternatives like gold salts and sulfasalazine also presented considerable side effect profiles, they represented a different therapeutic approach by modulating the underlying immune response. The eventual establishment of methotrexate as a cornerstone of rheumatoid arthritis therapy highlights the evolution towards more targeted and effective disease-modifying treatments.
For modern drug development, replicating the potent symptomatic relief of drugs like this compound while engineering out their severe toxicities remains a challenge. Understanding the historical context of these early anti-rheumatic drugs provides valuable insights into the balance of efficacy and safety that continues to shape the field of rheumatology. The detailed protocols and comparative data presented here can serve as a foundational resource for researchers exploring novel anti-inflammatory and immunomodulatory therapies.
References
Replicating Historical Studies on Wofapyrin's Therapeutic Effects: A Comparative Guide for Researchers
A deep dive into the historical therapeutic use of Wofapyrin for rheumatic conditions reveals a potent but ultimately hazardous treatment. This guide provides a comparative analysis of this compound, a combination of phenylbutazone and aminophenazone, against historically relevant and contemporary treatments for rheumatoid arthritis. The following sections detail the experimental protocols of mid-20th-century studies, present comparative efficacy and safety data, and visualize the underlying mechanisms of action to inform modern research and drug development.
This compound and its Historical Context
This compound, and similar combination drugs like Irgapyrin, emerged in the mid-20th century as a powerful option for managing the debilitating symptoms of rheumatoid arthritis and other rheumatic diseases.[1][2] These drugs combined the potent anti-inflammatory, analgesic, and antipyretic properties of phenylbutazone and aminophenazone.[1][2] The primary mechanism of action for both components is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
However, the therapeutic promise of these drugs was overshadowed by severe adverse effects, most notably agranulocytosis—a life-threatening reduction in white blood cells—associated with aminophenazone. This led to the eventual withdrawal of aminophenazone-containing drugs from many markets. Phenylbutazone also carried risks of serious side effects.
This guide revisits the historical clinical evaluation of these compounds to provide a framework for understanding their therapeutic profile and to offer a comparative perspective against other treatments used for rheumatoid arthritis during the same era and in modern practice.
Comparative Analysis of Therapeutic Effects
The following tables summarize the quantitative data from historical studies on this compound (represented by its components and similar formulations like Irgapyrin and Butazolidin) and its therapeutic alternatives: gold salts, sulfasalazine, and methotrexate.
Table 1: Efficacy of this compound (and its components) in Rheumatic Conditions
| Study (Year) | Drug Formulation | Patient Population | Key Efficacy Endpoints | Outcome |
| Kidd et al. (1953) | Butapyrin (Phenylbutazone + Aminophenazone) & Butazolidin (Phenylbutazone) | Rheumatoid Arthritis, Rheumatoid Spondylitis, Gout | Subjective improvement (pain relief, mobility), Objective improvement (joint swelling, tenderness) | Marked to moderate improvement in a significant number of patients.[1] |
| Achari et al. (1953) | Irgapyrin (Phenylbutazone + Aminophenazone) | Rheumatoid Arthritis (20 cases) | Clinical response (e.g., pain relief, reduction in swelling) | Details require full-text analysis, but implies positive therapeutic effect. |
Table 2: Efficacy of Alternative Historical Therapies for Rheumatoid Arthritis
| Therapy | Key Efficacy Endpoints | Outcome |
| Injectable Gold Salts | Reduction in number of swollen joints, Physician and patient global assessment, Erythrocyte Sedimentation Rate (ESR) | Statistically significant benefit compared to placebo, with a 30% reduction in swollen joints. |
| Sulfasalazine | Tender and swollen joint scores, Pain, ESR | Statistically significant benefit over placebo in reducing disease activity. |
| Methotrexate | Disease Activity Score (DAS28), Radiographic progression | Validated as an effective initial monotherapy, with about 30% of patients with early RA achieving adequate response. |
Table 3: Safety Profile of this compound and Alternatives from Historical Data
| Drug/Therapy | Common Adverse Effects | Serious Adverse Effects |
| This compound (Phenylbutazone + Aminophenazone) | Gastrointestinal upset, rash, fluid retention | Agranulocytosis (associated with aminophenazone), aplastic anemia, gastrointestinal ulceration and bleeding (associated with phenylbutazone) |
| Injectable Gold Salts | Dermatitis, stomatitis | Proteinuria, nephrosis, leukopenia, thrombocytopenia |
| Sulfasalazine | Gastrointestinal disturbances, headache, dizziness, rash | Myelosuppression |
| Methotrexate | Nausea, mucosal ulcers, hepatotoxicity | Myelosuppression, interstitial lung disease, liver cirrhosis |
Experimental Protocols from Historical Studies
Replicating historical studies requires a detailed understanding of the methodologies employed at the time. Below are reconstructed experimental protocols based on available literature from the 1950s and subsequent analyses of early clinical trials.
Protocol for a Typical Mid-20th Century Clinical Trial of an Anti-Rheumatic Agent (e.g., this compound)
-
Study Design: Open-label or single-blinded clinical trial. Randomized, double-blind, placebo-controlled trials became more common later.
-
Patient Selection:
-
Inclusion Criteria: Patients with a clinical diagnosis of "active" or "severe" rheumatoid arthritis, often with disease duration of several years. Diagnosis was based on clinical signs and symptoms as standardized criteria were still evolving.
-
Exclusion Criteria: Often not explicitly detailed but would likely have included patients with severe co-morbidities.
-
-
Treatment Regimen:
-
Dosage: For combination products like Irgapyrin, a typical dosage might involve daily injections or oral tablets. For instance, Butazolidin was studied at doses of 200-800 mg daily.
-
Duration: Treatment periods in early studies were often short, ranging from a few weeks to a few months, to assess immediate therapeutic effects.
-
-
Outcome Measures:
-
Primary Endpoints: Primarily subjective assessments of pain relief and improvement in function (e.g., ability to perform daily activities). Physicians' global assessment of improvement was also a key measure.
-
Secondary Endpoints: Objective measures were less standardized than today but included measurements of joint swelling (e.g., circumference), grip strength, and erythrocyte sedimentation rate (ESR) as a marker of inflammation.
-
-
Data Analysis: Statistical analysis was often rudimentary compared to modern standards, with results frequently presented as percentages of patients showing improvement.
Experimental Workflow for a Historical Rheumatoid Arthritis Clinical Trial
Signaling Pathways
The primary mechanism of action for the non-steroidal anti-inflammatory components of this compound is the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory process.
Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone/Aminophenazone
In contrast, the alternative therapies for rheumatoid arthritis, such as methotrexate and gold salts, have more complex and varied mechanisms of action that involve modulation of the immune system.
Simplified Overview of DMARD Mechanisms of Action
Conclusion
The historical data on this compound and its components illustrate a significant therapeutic effect on the symptoms of rheumatoid arthritis, primarily through the potent anti-inflammatory action of COX inhibition. However, the severe safety concerns, particularly the risk of agranulocytosis from aminophenazone, rendered such combination drugs obsolete.
In comparison, while historical alternatives like gold salts and sulfasalazine also presented considerable side effect profiles, they represented a different therapeutic approach by modulating the underlying immune response. The eventual establishment of methotrexate as a cornerstone of rheumatoid arthritis therapy highlights the evolution towards more targeted and effective disease-modifying treatments.
For modern drug development, replicating the potent symptomatic relief of drugs like this compound while engineering out their severe toxicities remains a challenge. Understanding the historical context of these early anti-rheumatic drugs provides valuable insights into the balance of efficacy and safety that continues to shape the field of rheumatology. The detailed protocols and comparative data presented here can serve as a foundational resource for researchers exploring novel anti-inflammatory and immunomodulatory therapies.
References
A Comparative Analysis of Meloxicam and the Components of Wofapyrin (Phenylbutazone and Metamizole) in Canine Models
An Evidence-Based Guide for Researchers and Drug Development Professionals
Introduction:
The management of pain and inflammation in canine models, particularly for conditions like osteoarthritis (OA), is a cornerstone of veterinary research and clinical practice. Meloxicam (B1676189), a non-steroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibition, is a widely accepted standard of care. This guide provides a comparative analysis between meloxicam and the active components of Wofapyrin—phenylbutazone (B1037) and metamizole (B1201355).
A direct head-to-head clinical trial of the combination product this compound against meloxicam in canines is not available in the peer-reviewed scientific literature. Therefore, this guide synthesizes available data to compare the individual active ingredients of this compound with meloxicam, providing researchers with a data-driven overview of their respective mechanisms, efficacy, and safety profiles in canine models.
Mechanism of Action: A Comparative Overview
The primary mechanism for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins mediate inflammation, pain, and fever, but also play vital roles in maintaining gastrointestinal mucosal integrity and renal blood flow. Meloxicam is a preferential COX-2 inhibitor, which is thought to reduce inflammatory mediators at the site of injury while sparing the protective functions of COX-1. Phenylbutazone is a non-selective COX inhibitor, affecting both enzymes. Metamizole's mechanism is distinct and not fully elucidated, but is believed to involve inhibition of COX-3 in the central nervous system and activation of other pain-modulating pathways.[1][2][3]
Caption: Comparative mechanism of action for Meloxicam, Phenylbutazone, and Metamizole.
Efficacy Data Summary
Quantitative data from direct canine head-to-head trials are limited, especially for this compound's components against meloxicam. The following tables summarize findings from various canine studies on each drug's efficacy, primarily in the context of osteoarthritis or postoperative pain.
Table 1: Efficacy in Canine Osteoarthritis
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Indication | Chronic Osteoarthritis[4] | Chronic Pain (Osteoarthritis)[5] | Not typically used as a monotherapy for chronic OA |
| Outcome | Significant reduction in lameness, stiffness, and pain scores vs. placebo. | Used occasionally for long-term management of chronic pain. | Insufficient as a sole analgesic for significant pain. |
| Supporting Data | In a 4-week trial, meloxicam showed significant (P < 0.05) reductions in clinical signs of OA. | Noted to have a narrow margin of safety, with other NSAIDs more commonly used. | In one study, it provided only mild and short-lived cutaneous anti-nociception. |
| Comparative Note | A study in horses suggested meloxicam was more effective for inflammatory pain, while phenylbutazone was more effective for mechanical pain. | N/A | N/A |
Table 2: Efficacy in Postoperative Pain Management
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Indication | Postoperative Pain | Not commonly studied for acute postoperative pain in recent literature. | Postoperative Pain (e.g., after Ovariohysterectomy) |
| Outcome | Effective analgesia post-orthopedic surgery. | N/A | Reduced need for rescue analgesia compared to controls. |
| Supporting Data | Showed comparable overall analgesia to fentanyl patch post-orthopedic surgery. | N/A | A combination of metamizole (25 mg/kg IV) with meloxicam reduced the need for postoperative morphine. |
| Limitations | N/A | N/A | Considered insufficient as the sole analgesic in major procedures like spays. |
Safety and Adverse Event Profile
The safety profile, particularly concerning gastrointestinal and renal effects, is a critical differentiating factor among NSAIDs.
Table 3: Comparative Safety and Adverse Events in Canines
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Primary Side Effects | Gastrointestinal (e.g., vomiting, diarrhea). | Gastrointestinal upset. | Vomiting has been reported post-operatively. |
| Reported Incidence | GI adverse events reported in ~12-15% of dogs in some studies. | High risk; has a narrow margin of safety in dogs. | Generally good gastrointestinal tolerance. |
| Renal Effects | Long-term studies showed no toxicologically relevant effects on renal parameters at therapeutic doses. A significant increase in creatinine (B1669602) was noted in one 56-day study. | Caution required in animals with renal dysfunction. | Considered to have a lower risk of renal adverse effects compared to traditional NSAIDs. |
| Other Concerns | N/A | GI-protectant drugs are often recommended for co-administration. | Agranulocytosis, a known rare side effect in humans, has not been reported in veterinary medicine. |
Experimental Protocols
While a direct comparative trial protocol is unavailable, a typical experimental workflow for evaluating an NSAID like meloxicam or this compound's components for canine osteoarthritis would follow the structure detailed below. This protocol is a composite based on methodologies reported in multiple canine NSAID trials.
Caption: A typical experimental workflow for a canine NSAID clinical trial.
1. Subject Selection and Screening:
-
Population: Client-owned dogs with a confirmed diagnosis of osteoarthritis in one or more appendicular joints.
-
Inclusion Criteria: Radiographic evidence of OA, demonstrable lameness, and a minimum body weight.
-
Exclusion Criteria: Concurrent diseases (renal, hepatic, cardiac), use of corticosteroids or other NSAIDs within a specified washout period (e.g., 14 days), breeding or pregnant animals.
2. Study Design:
-
A randomized, multicenter, blinded, placebo-controlled, parallel-group design is standard.
-
Groups: (1) Test Article (e.g., Phenylbutazone/Metamizole), (2) Positive Control (e.g., Meloxicam), (3) Placebo.
-
Blinding: Owners and assessing veterinarians are blinded to the treatment allocation.
3. Drug Administration:
-
Meloxicam: Initial loading dose of 0.2 mg/kg orally on day 1, followed by a maintenance dose of 0.1 mg/kg once daily.
-
Metamizole: Doses studied for analgesia range from 25-50 mg/kg.
-
Phenylbutazone: Dosing requires caution due to the narrow safety margin.
-
All treatments are administered for a predefined period, typically 28 to 56 days.
4. Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: Change from baseline in a validated owner-assessed pain instrument, such as the Canine Orthopaedic Index (COI).
-
Secondary Endpoints: Veterinarian-assessed lameness and pain scores, objective gait analysis (force plate), and overall quality of life assessments.
Conclusion
Meloxicam is a well-documented, efficacious, and generally well-tolerated treatment for pain and inflammation associated with canine osteoarthritis, supported by a large body of clinical evidence. This compound, a combination of phenylbutazone and metamizole, lacks direct comparative data in canine models.
An analysis of its individual components suggests:
-
Phenylbutazone is an effective but non-selective NSAID with a narrow safety margin, making it a less common choice in modern canine practice compared to newer, safer alternatives.
-
Metamizole provides effective, centrally-acting analgesia and is well-tolerated, but may be insufficient as a sole agent for moderate-to-severe pain. It shows promise as part of a multimodal analgesic regimen, potentially in combination with an NSAID like meloxicam.
For researchers, meloxicam remains a reliable positive control in canine OA studies due to its established efficacy and safety profile. The components of this compound present a different pharmacological profile; while the combination may offer multi-pathway pain inhibition, its efficacy and safety relative to a preferential COX-2 inhibitor like meloxicam have not been formally established in a head-to-head canine trial. Future research is required to validate the therapeutic potential and safety of this combination in canine models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and tolerance of meloxicam in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutazone for Dogs and Horses - Wedgewood Pharmacy [wedgewood.com]
A Comparative Analysis of Meloxicam and the Components of Wofapyrin (Phenylbutazone and Metamizole) in Canine Models
An Evidence-Based Guide for Researchers and Drug Development Professionals
Introduction:
The management of pain and inflammation in canine models, particularly for conditions like osteoarthritis (OA), is a cornerstone of veterinary research and clinical practice. Meloxicam (B1676189), a non-steroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibition, is a widely accepted standard of care. This guide provides a comparative analysis between meloxicam and the active components of Wofapyrin—phenylbutazone (B1037) and metamizole (B1201355).
A direct head-to-head clinical trial of the combination product this compound against meloxicam in canines is not available in the peer-reviewed scientific literature. Therefore, this guide synthesizes available data to compare the individual active ingredients of this compound with meloxicam, providing researchers with a data-driven overview of their respective mechanisms, efficacy, and safety profiles in canine models.
Mechanism of Action: A Comparative Overview
The primary mechanism for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins mediate inflammation, pain, and fever, but also play vital roles in maintaining gastrointestinal mucosal integrity and renal blood flow. Meloxicam is a preferential COX-2 inhibitor, which is thought to reduce inflammatory mediators at the site of injury while sparing the protective functions of COX-1. Phenylbutazone is a non-selective COX inhibitor, affecting both enzymes. Metamizole's mechanism is distinct and not fully elucidated, but is believed to involve inhibition of COX-3 in the central nervous system and activation of other pain-modulating pathways.[1][2][3]
Caption: Comparative mechanism of action for Meloxicam, Phenylbutazone, and Metamizole.
Efficacy Data Summary
Quantitative data from direct canine head-to-head trials are limited, especially for this compound's components against meloxicam. The following tables summarize findings from various canine studies on each drug's efficacy, primarily in the context of osteoarthritis or postoperative pain.
Table 1: Efficacy in Canine Osteoarthritis
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Indication | Chronic Osteoarthritis[4] | Chronic Pain (Osteoarthritis)[5] | Not typically used as a monotherapy for chronic OA |
| Outcome | Significant reduction in lameness, stiffness, and pain scores vs. placebo. | Used occasionally for long-term management of chronic pain. | Insufficient as a sole analgesic for significant pain. |
| Supporting Data | In a 4-week trial, meloxicam showed significant (P < 0.05) reductions in clinical signs of OA. | Noted to have a narrow margin of safety, with other NSAIDs more commonly used. | In one study, it provided only mild and short-lived cutaneous anti-nociception. |
| Comparative Note | A study in horses suggested meloxicam was more effective for inflammatory pain, while phenylbutazone was more effective for mechanical pain. | N/A | N/A |
Table 2: Efficacy in Postoperative Pain Management
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Indication | Postoperative Pain | Not commonly studied for acute postoperative pain in recent literature. | Postoperative Pain (e.g., after Ovariohysterectomy) |
| Outcome | Effective analgesia post-orthopedic surgery. | N/A | Reduced need for rescue analgesia compared to controls. |
| Supporting Data | Showed comparable overall analgesia to fentanyl patch post-orthopedic surgery. | N/A | A combination of metamizole (25 mg/kg IV) with meloxicam reduced the need for postoperative morphine. |
| Limitations | N/A | N/A | Considered insufficient as the sole analgesic in major procedures like spays. |
Safety and Adverse Event Profile
The safety profile, particularly concerning gastrointestinal and renal effects, is a critical differentiating factor among NSAIDs.
Table 3: Comparative Safety and Adverse Events in Canines
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Primary Side Effects | Gastrointestinal (e.g., vomiting, diarrhea). | Gastrointestinal upset. | Vomiting has been reported post-operatively. |
| Reported Incidence | GI adverse events reported in ~12-15% of dogs in some studies. | High risk; has a narrow margin of safety in dogs. | Generally good gastrointestinal tolerance. |
| Renal Effects | Long-term studies showed no toxicologically relevant effects on renal parameters at therapeutic doses. A significant increase in creatinine (B1669602) was noted in one 56-day study. | Caution required in animals with renal dysfunction. | Considered to have a lower risk of renal adverse effects compared to traditional NSAIDs. |
| Other Concerns | N/A | GI-protectant drugs are often recommended for co-administration. | Agranulocytosis, a known rare side effect in humans, has not been reported in veterinary medicine. |
Experimental Protocols
While a direct comparative trial protocol is unavailable, a typical experimental workflow for evaluating an NSAID like meloxicam or this compound's components for canine osteoarthritis would follow the structure detailed below. This protocol is a composite based on methodologies reported in multiple canine NSAID trials.
Caption: A typical experimental workflow for a canine NSAID clinical trial.
1. Subject Selection and Screening:
-
Population: Client-owned dogs with a confirmed diagnosis of osteoarthritis in one or more appendicular joints.
-
Inclusion Criteria: Radiographic evidence of OA, demonstrable lameness, and a minimum body weight.
-
Exclusion Criteria: Concurrent diseases (renal, hepatic, cardiac), use of corticosteroids or other NSAIDs within a specified washout period (e.g., 14 days), breeding or pregnant animals.
2. Study Design:
-
A randomized, multicenter, blinded, placebo-controlled, parallel-group design is standard.
-
Groups: (1) Test Article (e.g., Phenylbutazone/Metamizole), (2) Positive Control (e.g., Meloxicam), (3) Placebo.
-
Blinding: Owners and assessing veterinarians are blinded to the treatment allocation.
3. Drug Administration:
-
Meloxicam: Initial loading dose of 0.2 mg/kg orally on day 1, followed by a maintenance dose of 0.1 mg/kg once daily.
-
Metamizole: Doses studied for analgesia range from 25-50 mg/kg.
-
Phenylbutazone: Dosing requires caution due to the narrow safety margin.
-
All treatments are administered for a predefined period, typically 28 to 56 days.
4. Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: Change from baseline in a validated owner-assessed pain instrument, such as the Canine Orthopaedic Index (COI).
-
Secondary Endpoints: Veterinarian-assessed lameness and pain scores, objective gait analysis (force plate), and overall quality of life assessments.
Conclusion
Meloxicam is a well-documented, efficacious, and generally well-tolerated treatment for pain and inflammation associated with canine osteoarthritis, supported by a large body of clinical evidence. This compound, a combination of phenylbutazone and metamizole, lacks direct comparative data in canine models.
An analysis of its individual components suggests:
-
Phenylbutazone is an effective but non-selective NSAID with a narrow safety margin, making it a less common choice in modern canine practice compared to newer, safer alternatives.
-
Metamizole provides effective, centrally-acting analgesia and is well-tolerated, but may be insufficient as a sole agent for moderate-to-severe pain. It shows promise as part of a multimodal analgesic regimen, potentially in combination with an NSAID like meloxicam.
For researchers, meloxicam remains a reliable positive control in canine OA studies due to its established efficacy and safety profile. The components of this compound present a different pharmacological profile; while the combination may offer multi-pathway pain inhibition, its efficacy and safety relative to a preferential COX-2 inhibitor like meloxicam have not been formally established in a head-to-head canine trial. Future research is required to validate the therapeutic potential and safety of this combination in canine models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and tolerance of meloxicam in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutazone for Dogs and Horses - Wedgewood Pharmacy [wedgewood.com]
A Comparative Analysis of Meloxicam and the Components of Wofapyrin (Phenylbutazone and Metamizole) in Canine Models
An Evidence-Based Guide for Researchers and Drug Development Professionals
Introduction:
The management of pain and inflammation in canine models, particularly for conditions like osteoarthritis (OA), is a cornerstone of veterinary research and clinical practice. Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibition, is a widely accepted standard of care. This guide provides a comparative analysis between meloxicam and the active components of Wofapyrin—phenylbutazone and metamizole.
A direct head-to-head clinical trial of the combination product this compound against meloxicam in canines is not available in the peer-reviewed scientific literature. Therefore, this guide synthesizes available data to compare the individual active ingredients of this compound with meloxicam, providing researchers with a data-driven overview of their respective mechanisms, efficacy, and safety profiles in canine models.
Mechanism of Action: A Comparative Overview
The primary mechanism for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins mediate inflammation, pain, and fever, but also play vital roles in maintaining gastrointestinal mucosal integrity and renal blood flow. Meloxicam is a preferential COX-2 inhibitor, which is thought to reduce inflammatory mediators at the site of injury while sparing the protective functions of COX-1. Phenylbutazone is a non-selective COX inhibitor, affecting both enzymes. Metamizole's mechanism is distinct and not fully elucidated, but is believed to involve inhibition of COX-3 in the central nervous system and activation of other pain-modulating pathways.[1][2][3]
Caption: Comparative mechanism of action for Meloxicam, Phenylbutazone, and Metamizole.
Efficacy Data Summary
Quantitative data from direct canine head-to-head trials are limited, especially for this compound's components against meloxicam. The following tables summarize findings from various canine studies on each drug's efficacy, primarily in the context of osteoarthritis or postoperative pain.
Table 1: Efficacy in Canine Osteoarthritis
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Indication | Chronic Osteoarthritis[4] | Chronic Pain (Osteoarthritis)[5] | Not typically used as a monotherapy for chronic OA |
| Outcome | Significant reduction in lameness, stiffness, and pain scores vs. placebo. | Used occasionally for long-term management of chronic pain. | Insufficient as a sole analgesic for significant pain. |
| Supporting Data | In a 4-week trial, meloxicam showed significant (P < 0.05) reductions in clinical signs of OA. | Noted to have a narrow margin of safety, with other NSAIDs more commonly used. | In one study, it provided only mild and short-lived cutaneous anti-nociception. |
| Comparative Note | A study in horses suggested meloxicam was more effective for inflammatory pain, while phenylbutazone was more effective for mechanical pain. | N/A | N/A |
Table 2: Efficacy in Postoperative Pain Management
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Indication | Postoperative Pain | Not commonly studied for acute postoperative pain in recent literature. | Postoperative Pain (e.g., after Ovariohysterectomy) |
| Outcome | Effective analgesia post-orthopedic surgery. | N/A | Reduced need for rescue analgesia compared to controls. |
| Supporting Data | Showed comparable overall analgesia to fentanyl patch post-orthopedic surgery. | N/A | A combination of metamizole (25 mg/kg IV) with meloxicam reduced the need for postoperative morphine. |
| Limitations | N/A | N/A | Considered insufficient as the sole analgesic in major procedures like spays. |
Safety and Adverse Event Profile
The safety profile, particularly concerning gastrointestinal and renal effects, is a critical differentiating factor among NSAIDs.
Table 3: Comparative Safety and Adverse Events in Canines
| Parameter | Meloxicam | Phenylbutazone | Metamizole |
|---|---|---|---|
| Primary Side Effects | Gastrointestinal (e.g., vomiting, diarrhea). | Gastrointestinal upset. | Vomiting has been reported post-operatively. |
| Reported Incidence | GI adverse events reported in ~12-15% of dogs in some studies. | High risk; has a narrow margin of safety in dogs. | Generally good gastrointestinal tolerance. |
| Renal Effects | Long-term studies showed no toxicologically relevant effects on renal parameters at therapeutic doses. A significant increase in creatinine was noted in one 56-day study. | Caution required in animals with renal dysfunction. | Considered to have a lower risk of renal adverse effects compared to traditional NSAIDs. |
| Other Concerns | N/A | GI-protectant drugs are often recommended for co-administration. | Agranulocytosis, a known rare side effect in humans, has not been reported in veterinary medicine. |
Experimental Protocols
While a direct comparative trial protocol is unavailable, a typical experimental workflow for evaluating an NSAID like meloxicam or this compound's components for canine osteoarthritis would follow the structure detailed below. This protocol is a composite based on methodologies reported in multiple canine NSAID trials.
Caption: A typical experimental workflow for a canine NSAID clinical trial.
1. Subject Selection and Screening:
-
Population: Client-owned dogs with a confirmed diagnosis of osteoarthritis in one or more appendicular joints.
-
Inclusion Criteria: Radiographic evidence of OA, demonstrable lameness, and a minimum body weight.
-
Exclusion Criteria: Concurrent diseases (renal, hepatic, cardiac), use of corticosteroids or other NSAIDs within a specified washout period (e.g., 14 days), breeding or pregnant animals.
2. Study Design:
-
A randomized, multicenter, blinded, placebo-controlled, parallel-group design is standard.
-
Groups: (1) Test Article (e.g., Phenylbutazone/Metamizole), (2) Positive Control (e.g., Meloxicam), (3) Placebo.
-
Blinding: Owners and assessing veterinarians are blinded to the treatment allocation.
3. Drug Administration:
-
Meloxicam: Initial loading dose of 0.2 mg/kg orally on day 1, followed by a maintenance dose of 0.1 mg/kg once daily.
-
Metamizole: Doses studied for analgesia range from 25-50 mg/kg.
-
Phenylbutazone: Dosing requires caution due to the narrow safety margin.
-
All treatments are administered for a predefined period, typically 28 to 56 days.
4. Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: Change from baseline in a validated owner-assessed pain instrument, such as the Canine Orthopaedic Index (COI).
-
Secondary Endpoints: Veterinarian-assessed lameness and pain scores, objective gait analysis (force plate), and overall quality of life assessments.
Conclusion
Meloxicam is a well-documented, efficacious, and generally well-tolerated treatment for pain and inflammation associated with canine osteoarthritis, supported by a large body of clinical evidence. This compound, a combination of phenylbutazone and metamizole, lacks direct comparative data in canine models.
An analysis of its individual components suggests:
-
Phenylbutazone is an effective but non-selective NSAID with a narrow safety margin, making it a less common choice in modern canine practice compared to newer, safer alternatives.
-
Metamizole provides effective, centrally-acting analgesia and is well-tolerated, but may be insufficient as a sole agent for moderate-to-severe pain. It shows promise as part of a multimodal analgesic regimen, potentially in combination with an NSAID like meloxicam.
For researchers, meloxicam remains a reliable positive control in canine OA studies due to its established efficacy and safety profile. The components of this compound present a different pharmacological profile; while the combination may offer multi-pathway pain inhibition, its efficacy and safety relative to a preferential COX-2 inhibitor like meloxicam have not been formally established in a head-to-head canine trial. Future research is required to validate the therapeutic potential and safety of this combination in canine models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pain Management and Analgesics Used in Small Mammals during Post-Operative Period with an Emphasis on Metamizole (Dipyrone) as an Alternative Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and tolerance of meloxicam in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylbutazone for Dogs and Horses - Wedgewood Pharmacy [wedgewood.com]
A Comparative Guide to Validating Biomarkers for Wofapyrin's Therapeutic Response
Disclaimer: Wofapyrin is a combination drug product containing phenylbutazone (B1037) and aminophenazone. Due to a risk of serious adverse effects, including blood disorders like agranulocytosis, its use has been banned or restricted in many countries.[1][2][3] Consequently, modern biomarker validation studies for this specific drug are scarce. This guide provides a generalized framework for validating biomarkers for a legacy non-steroidal anti-inflammatory drug (NSAID), using this compound as a representative example. The experimental data and specific biomarkers discussed are hypothetical and for illustrative purposes.
Introduction to this compound and the Rationale for Biomarker Validation
This compound is a non-narcotic analgesic with anti-inflammatory and antipyretic properties.[2] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[4] The significant interindividual variability in patient response and the high risk of severe side effects underscore the critical need for predictive biomarkers. Validated biomarkers could enable patient stratification, allowing for the identification of individuals most likely to benefit from therapy while minimizing exposure for those at high risk of adverse events.
Biomarker validation is a robust process that establishes the analytical and clinical performance of a marker for a specific context of use. For this compound, key validation goals would include:
-
Predictive Biomarkers: To forecast therapeutic efficacy.
-
Safety Biomarkers: To predict the risk of adverse drug reactions (ADRs).
-
Monitoring Biomarkers: To track drug response or disease progression over time.
Hypothetical Biomarkers for this compound Response
Based on the general pharmacology of NSAIDs, we can propose several classes of candidate biomarkers for validation.
-
Inflammatory Markers: Pro-inflammatory cytokines and acute-phase reactants can serve as indicators of the inflammatory state and response to therapy. Examples include C-Reactive Protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α).
-
Pharmacogenomic (PGx) Markers: Genetic variations in drug-metabolizing enzymes can significantly alter drug exposure and response. Phenylbutazone is metabolized by cytochrome P450 enzymes. Variants in genes like CYP2C9 could influence its pharmacokinetics.
-
Cartilage and Bone Metabolism Markers: Studies on phenylbutazone have explored its effects on biomarkers of cartilage and bone turnover, such as osteocalcin (B1147995) and collagen-derived peptides.
Table 1: Hypothetical Performance of Predictive Biomarkers for this compound
(Note: Data are for illustrative purposes only and not based on actual clinical trials for this compound.)
| Biomarker Candidate | Assay Method | Predictive For | Hypothetical Sensitivity | Hypothetical Specificity | Hypothetical AUC |
| ↓ CRP Levels (>50%) | Immunoassay (ELISA) | Favorable Response | 75% | 65% | 0.70 |
| ↓ TNF-α Levels (>40%) | Immunoassay (ELISA) | Favorable Response | 70% | 75% | 0.72 |
| CYP2C9*3 Allele | PCR / Genotyping | Increased ADR Risk | 85% | 80% | 0.82 |
| ↑ Serum Osteocalcin | Immunoassay (ELISA) | Joint-level anabolic effect | 60% | 70% | 0.65 |
Comparison with Alternative Anti-Inflammatory Therapies
The therapeutic landscape has evolved significantly since the primary use of this compound. Modern alternatives offer improved safety profiles and targeted mechanisms.
Table 2: Comparison of this compound with Modern Alternatives
| Feature | This compound (Hypothetical) | Celecoxib (Selective COX-2 Inhibitor) | Adalimumab (Anti-TNF Biologic) |
| Mechanism of Action | Non-selective COX-1/COX-2 inhibitor. | Selectively inhibits COX-2, reducing gastrointestinal side effects compared to non-selective NSAIDs. | Monoclonal antibody that binds to and neutralizes TNF-α, a key inflammatory cytokine. |
| Primary Indication | Rheumatism, pain, fever. | Osteoarthritis, rheumatoid arthritis, acute pain. | Rheumatoid arthritis, psoriatic arthritis, Crohn's disease. |
| Associated Biomarkers | CRP, TNF-α (response); CYP2C9 variants (safety). | Prostaglandin E2 (PGE2) levels, inflammatory cytokines. | Baseline TNF-α levels, anti-drug antibody formation. |
| Key Safety Concerns | High risk of agranulocytosis, aplastic anemia, gastrointestinal bleeding. | Increased risk of cardiovascular events. | Increased risk of serious infections, potential for malignancy. |
Experimental Protocols for Biomarker Validation
A rigorous, multi-phase approach is essential for validating a candidate biomarker.
Protocol 1: Patient Cohort and Sample Collection
-
Cohort Selection: Recruit a cohort of patients with a relevant inflammatory condition (e.g., rheumatoid arthritis) for which this compound would have been historically indicated.
-
Inclusion/Exclusion Criteria: Define clear criteria, including disease activity scores, age, and renal/hepatic function. Exclude patients with known contraindications to NSAIDs.
-
Informed Consent: Obtain informed consent for treatment, sample collection, and genetic analysis.
-
Baseline Sampling: Before initiation of therapy, collect whole blood samples in EDTA tubes (for DNA extraction and hematology), serum separator tubes (for clinical chemistry and protein biomarkers), and PAXgene tubes (for RNA stabilization if transcriptomics are planned).
-
Follow-up Sampling: Collect samples at predefined time points (e.g., Week 2, Week 4, Week 12) to monitor therapeutic response and adverse events.
-
Clinical Data Collection: Record clinical outcomes using standardized tools (e.g., ACR20/50/70 for rheumatoid arthritis) and document all adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Biomarker Measurement
-
Inflammatory Cytokine Measurement (TNF-α):
-
Thaw serum samples on ice.
-
Use a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α.
-
Prepare a standard curve using recombinant TNF-α provided in the kit.
-
Run samples, controls, and standards in duplicate according to the manufacturer's instructions.
-
Read absorbance at 450 nm on a microplate reader.
-
Calculate concentrations based on the standard curve.
-
-
Pharmacogenomic Marker Genotyping (CYP2C9):
-
Extract genomic DNA from whole blood using a commercial DNA extraction kit.
-
Quantify DNA and assess purity using UV spectrophotometry.
-
Perform allele-specific genotyping using a validated TaqMan Drug Metabolism Genotyping Assay for the CYP2C9*3 variant.
-
Run the PCR reaction on a real-time PCR instrument.
-
Analyze the allelic discrimination plot to determine the genotype for each sample (e.g., 1/1, 1/3, or 3/3).
-
Protocol 3: Statistical Analysis
-
Defining Responder vs. Non-Responder: Stratify the patient cohort based on a predefined clinical endpoint (e.g., achieving ACR20 response at Week 12).
-
Association Analysis: Use appropriate statistical tests (e.g., t-test, Mann-Whitney U test for continuous biomarkers; Chi-squared or Fisher's exact test for categorical biomarkers) to assess the association between baseline biomarker levels (or genotype) and treatment outcome.
-
Performance Evaluation: For promising biomarkers, perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cutoff value and calculate sensitivity, specificity, and the Area Under the Curve (AUC).
-
Multivariable Analysis: Use logistic regression models to adjust for potential confounding variables (e.g., age, disease duration, baseline disease activity).
Visualizations: Pathways and Workflows
Diagram 1: Simplified NSAID Mechanism of Action
References
A Comparative Guide to Validating Biomarkers for Wofapyrin's Therapeutic Response
Disclaimer: Wofapyrin is a combination drug product containing phenylbutazone (B1037) and aminophenazone. Due to a risk of serious adverse effects, including blood disorders like agranulocytosis, its use has been banned or restricted in many countries.[1][2][3] Consequently, modern biomarker validation studies for this specific drug are scarce. This guide provides a generalized framework for validating biomarkers for a legacy non-steroidal anti-inflammatory drug (NSAID), using this compound as a representative example. The experimental data and specific biomarkers discussed are hypothetical and for illustrative purposes.
Introduction to this compound and the Rationale for Biomarker Validation
This compound is a non-narcotic analgesic with anti-inflammatory and antipyretic properties.[2] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[4] The significant interindividual variability in patient response and the high risk of severe side effects underscore the critical need for predictive biomarkers. Validated biomarkers could enable patient stratification, allowing for the identification of individuals most likely to benefit from therapy while minimizing exposure for those at high risk of adverse events.
Biomarker validation is a robust process that establishes the analytical and clinical performance of a marker for a specific context of use. For this compound, key validation goals would include:
-
Predictive Biomarkers: To forecast therapeutic efficacy.
-
Safety Biomarkers: To predict the risk of adverse drug reactions (ADRs).
-
Monitoring Biomarkers: To track drug response or disease progression over time.
Hypothetical Biomarkers for this compound Response
Based on the general pharmacology of NSAIDs, we can propose several classes of candidate biomarkers for validation.
-
Inflammatory Markers: Pro-inflammatory cytokines and acute-phase reactants can serve as indicators of the inflammatory state and response to therapy. Examples include C-Reactive Protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α).
-
Pharmacogenomic (PGx) Markers: Genetic variations in drug-metabolizing enzymes can significantly alter drug exposure and response. Phenylbutazone is metabolized by cytochrome P450 enzymes. Variants in genes like CYP2C9 could influence its pharmacokinetics.
-
Cartilage and Bone Metabolism Markers: Studies on phenylbutazone have explored its effects on biomarkers of cartilage and bone turnover, such as osteocalcin (B1147995) and collagen-derived peptides.
Table 1: Hypothetical Performance of Predictive Biomarkers for this compound
(Note: Data are for illustrative purposes only and not based on actual clinical trials for this compound.)
| Biomarker Candidate | Assay Method | Predictive For | Hypothetical Sensitivity | Hypothetical Specificity | Hypothetical AUC |
| ↓ CRP Levels (>50%) | Immunoassay (ELISA) | Favorable Response | 75% | 65% | 0.70 |
| ↓ TNF-α Levels (>40%) | Immunoassay (ELISA) | Favorable Response | 70% | 75% | 0.72 |
| CYP2C9*3 Allele | PCR / Genotyping | Increased ADR Risk | 85% | 80% | 0.82 |
| ↑ Serum Osteocalcin | Immunoassay (ELISA) | Joint-level anabolic effect | 60% | 70% | 0.65 |
Comparison with Alternative Anti-Inflammatory Therapies
The therapeutic landscape has evolved significantly since the primary use of this compound. Modern alternatives offer improved safety profiles and targeted mechanisms.
Table 2: Comparison of this compound with Modern Alternatives
| Feature | This compound (Hypothetical) | Celecoxib (Selective COX-2 Inhibitor) | Adalimumab (Anti-TNF Biologic) |
| Mechanism of Action | Non-selective COX-1/COX-2 inhibitor. | Selectively inhibits COX-2, reducing gastrointestinal side effects compared to non-selective NSAIDs. | Monoclonal antibody that binds to and neutralizes TNF-α, a key inflammatory cytokine. |
| Primary Indication | Rheumatism, pain, fever. | Osteoarthritis, rheumatoid arthritis, acute pain. | Rheumatoid arthritis, psoriatic arthritis, Crohn's disease. |
| Associated Biomarkers | CRP, TNF-α (response); CYP2C9 variants (safety). | Prostaglandin E2 (PGE2) levels, inflammatory cytokines. | Baseline TNF-α levels, anti-drug antibody formation. |
| Key Safety Concerns | High risk of agranulocytosis, aplastic anemia, gastrointestinal bleeding. | Increased risk of cardiovascular events. | Increased risk of serious infections, potential for malignancy. |
Experimental Protocols for Biomarker Validation
A rigorous, multi-phase approach is essential for validating a candidate biomarker.
Protocol 1: Patient Cohort and Sample Collection
-
Cohort Selection: Recruit a cohort of patients with a relevant inflammatory condition (e.g., rheumatoid arthritis) for which this compound would have been historically indicated.
-
Inclusion/Exclusion Criteria: Define clear criteria, including disease activity scores, age, and renal/hepatic function. Exclude patients with known contraindications to NSAIDs.
-
Informed Consent: Obtain informed consent for treatment, sample collection, and genetic analysis.
-
Baseline Sampling: Before initiation of therapy, collect whole blood samples in EDTA tubes (for DNA extraction and hematology), serum separator tubes (for clinical chemistry and protein biomarkers), and PAXgene tubes (for RNA stabilization if transcriptomics are planned).
-
Follow-up Sampling: Collect samples at predefined time points (e.g., Week 2, Week 4, Week 12) to monitor therapeutic response and adverse events.
-
Clinical Data Collection: Record clinical outcomes using standardized tools (e.g., ACR20/50/70 for rheumatoid arthritis) and document all adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Biomarker Measurement
-
Inflammatory Cytokine Measurement (TNF-α):
-
Thaw serum samples on ice.
-
Use a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α.
-
Prepare a standard curve using recombinant TNF-α provided in the kit.
-
Run samples, controls, and standards in duplicate according to the manufacturer's instructions.
-
Read absorbance at 450 nm on a microplate reader.
-
Calculate concentrations based on the standard curve.
-
-
Pharmacogenomic Marker Genotyping (CYP2C9):
-
Extract genomic DNA from whole blood using a commercial DNA extraction kit.
-
Quantify DNA and assess purity using UV spectrophotometry.
-
Perform allele-specific genotyping using a validated TaqMan Drug Metabolism Genotyping Assay for the CYP2C9*3 variant.
-
Run the PCR reaction on a real-time PCR instrument.
-
Analyze the allelic discrimination plot to determine the genotype for each sample (e.g., 1/1, 1/3, or 3/3).
-
Protocol 3: Statistical Analysis
-
Defining Responder vs. Non-Responder: Stratify the patient cohort based on a predefined clinical endpoint (e.g., achieving ACR20 response at Week 12).
-
Association Analysis: Use appropriate statistical tests (e.g., t-test, Mann-Whitney U test for continuous biomarkers; Chi-squared or Fisher's exact test for categorical biomarkers) to assess the association between baseline biomarker levels (or genotype) and treatment outcome.
-
Performance Evaluation: For promising biomarkers, perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cutoff value and calculate sensitivity, specificity, and the Area Under the Curve (AUC).
-
Multivariable Analysis: Use logistic regression models to adjust for potential confounding variables (e.g., age, disease duration, baseline disease activity).
Visualizations: Pathways and Workflows
Diagram 1: Simplified NSAID Mechanism of Action
References
A Comparative Guide to Validating Biomarkers for Wofapyrin's Therapeutic Response
Disclaimer: Wofapyrin is a combination drug product containing phenylbutazone and aminophenazone. Due to a risk of serious adverse effects, including blood disorders like agranulocytosis, its use has been banned or restricted in many countries.[1][2][3] Consequently, modern biomarker validation studies for this specific drug are scarce. This guide provides a generalized framework for validating biomarkers for a legacy non-steroidal anti-inflammatory drug (NSAID), using this compound as a representative example. The experimental data and specific biomarkers discussed are hypothetical and for illustrative purposes.
Introduction to this compound and the Rationale for Biomarker Validation
This compound is a non-narcotic analgesic with anti-inflammatory and antipyretic properties.[2] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[4] The significant interindividual variability in patient response and the high risk of severe side effects underscore the critical need for predictive biomarkers. Validated biomarkers could enable patient stratification, allowing for the identification of individuals most likely to benefit from therapy while minimizing exposure for those at high risk of adverse events.
Biomarker validation is a robust process that establishes the analytical and clinical performance of a marker for a specific context of use. For this compound, key validation goals would include:
-
Predictive Biomarkers: To forecast therapeutic efficacy.
-
Safety Biomarkers: To predict the risk of adverse drug reactions (ADRs).
-
Monitoring Biomarkers: To track drug response or disease progression over time.
Hypothetical Biomarkers for this compound Response
Based on the general pharmacology of NSAIDs, we can propose several classes of candidate biomarkers for validation.
-
Inflammatory Markers: Pro-inflammatory cytokines and acute-phase reactants can serve as indicators of the inflammatory state and response to therapy. Examples include C-Reactive Protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α).
-
Pharmacogenomic (PGx) Markers: Genetic variations in drug-metabolizing enzymes can significantly alter drug exposure and response. Phenylbutazone is metabolized by cytochrome P450 enzymes. Variants in genes like CYP2C9 could influence its pharmacokinetics.
-
Cartilage and Bone Metabolism Markers: Studies on phenylbutazone have explored its effects on biomarkers of cartilage and bone turnover, such as osteocalcin and collagen-derived peptides.
Table 1: Hypothetical Performance of Predictive Biomarkers for this compound
(Note: Data are for illustrative purposes only and not based on actual clinical trials for this compound.)
| Biomarker Candidate | Assay Method | Predictive For | Hypothetical Sensitivity | Hypothetical Specificity | Hypothetical AUC |
| ↓ CRP Levels (>50%) | Immunoassay (ELISA) | Favorable Response | 75% | 65% | 0.70 |
| ↓ TNF-α Levels (>40%) | Immunoassay (ELISA) | Favorable Response | 70% | 75% | 0.72 |
| CYP2C9*3 Allele | PCR / Genotyping | Increased ADR Risk | 85% | 80% | 0.82 |
| ↑ Serum Osteocalcin | Immunoassay (ELISA) | Joint-level anabolic effect | 60% | 70% | 0.65 |
Comparison with Alternative Anti-Inflammatory Therapies
The therapeutic landscape has evolved significantly since the primary use of this compound. Modern alternatives offer improved safety profiles and targeted mechanisms.
Table 2: Comparison of this compound with Modern Alternatives
| Feature | This compound (Hypothetical) | Celecoxib (Selective COX-2 Inhibitor) | Adalimumab (Anti-TNF Biologic) |
| Mechanism of Action | Non-selective COX-1/COX-2 inhibitor. | Selectively inhibits COX-2, reducing gastrointestinal side effects compared to non-selective NSAIDs. | Monoclonal antibody that binds to and neutralizes TNF-α, a key inflammatory cytokine. |
| Primary Indication | Rheumatism, pain, fever. | Osteoarthritis, rheumatoid arthritis, acute pain. | Rheumatoid arthritis, psoriatic arthritis, Crohn's disease. |
| Associated Biomarkers | CRP, TNF-α (response); CYP2C9 variants (safety). | Prostaglandin E2 (PGE2) levels, inflammatory cytokines. | Baseline TNF-α levels, anti-drug antibody formation. |
| Key Safety Concerns | High risk of agranulocytosis, aplastic anemia, gastrointestinal bleeding. | Increased risk of cardiovascular events. | Increased risk of serious infections, potential for malignancy. |
Experimental Protocols for Biomarker Validation
A rigorous, multi-phase approach is essential for validating a candidate biomarker.
Protocol 1: Patient Cohort and Sample Collection
-
Cohort Selection: Recruit a cohort of patients with a relevant inflammatory condition (e.g., rheumatoid arthritis) for which this compound would have been historically indicated.
-
Inclusion/Exclusion Criteria: Define clear criteria, including disease activity scores, age, and renal/hepatic function. Exclude patients with known contraindications to NSAIDs.
-
Informed Consent: Obtain informed consent for treatment, sample collection, and genetic analysis.
-
Baseline Sampling: Before initiation of therapy, collect whole blood samples in EDTA tubes (for DNA extraction and hematology), serum separator tubes (for clinical chemistry and protein biomarkers), and PAXgene tubes (for RNA stabilization if transcriptomics are planned).
-
Follow-up Sampling: Collect samples at predefined time points (e.g., Week 2, Week 4, Week 12) to monitor therapeutic response and adverse events.
-
Clinical Data Collection: Record clinical outcomes using standardized tools (e.g., ACR20/50/70 for rheumatoid arthritis) and document all adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Biomarker Measurement
-
Inflammatory Cytokine Measurement (TNF-α):
-
Thaw serum samples on ice.
-
Use a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α.
-
Prepare a standard curve using recombinant TNF-α provided in the kit.
-
Run samples, controls, and standards in duplicate according to the manufacturer's instructions.
-
Read absorbance at 450 nm on a microplate reader.
-
Calculate concentrations based on the standard curve.
-
-
Pharmacogenomic Marker Genotyping (CYP2C9):
-
Extract genomic DNA from whole blood using a commercial DNA extraction kit.
-
Quantify DNA and assess purity using UV spectrophotometry.
-
Perform allele-specific genotyping using a validated TaqMan Drug Metabolism Genotyping Assay for the CYP2C9*3 variant.
-
Run the PCR reaction on a real-time PCR instrument.
-
Analyze the allelic discrimination plot to determine the genotype for each sample (e.g., 1/1, 1/3, or 3/3).
-
Protocol 3: Statistical Analysis
-
Defining Responder vs. Non-Responder: Stratify the patient cohort based on a predefined clinical endpoint (e.g., achieving ACR20 response at Week 12).
-
Association Analysis: Use appropriate statistical tests (e.g., t-test, Mann-Whitney U test for continuous biomarkers; Chi-squared or Fisher's exact test for categorical biomarkers) to assess the association between baseline biomarker levels (or genotype) and treatment outcome.
-
Performance Evaluation: For promising biomarkers, perform Receiver Operating Characteristic (ROC) curve analysis to determine the optimal cutoff value and calculate sensitivity, specificity, and the Area Under the Curve (AUC).
-
Multivariable Analysis: Use logistic regression models to adjust for potential confounding variables (e.g., age, disease duration, baseline disease activity).
Visualizations: Pathways and Workflows
Diagram 1: Simplified NSAID Mechanism of Action
References
Comparative Toxicity of Pyrazolone Derivatives: A Guide for Researchers
A detailed analysis of the toxicological profiles of Wofapyrin, Phenylbutazone, Metamizole, Aminopyrine, and Propyphenazone, supported by experimental data and mechanistic insights.
Introduction
Pyrazolone (B3327878) derivatives have a long history in clinical use as analgesic and anti-inflammatory agents. However, their therapeutic benefits are often shadowed by a range of toxicities, limiting their application and necessitating careful consideration in drug development. This guide provides a comparative toxicological overview of this compound and other prominent pyrazolone derivatives, namely Phenylbutazone, Metamizole (Dipyrone), Aminopyrine, and Propyphenazone. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
This compound is a combination drug product containing Phenylbutazone and Aminophenazone (a synonym for Aminopyrine). Therefore, its toxicity profile is a composite of the adverse effects associated with these two active ingredients.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the selected pyrazolone derivatives. Direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with caution.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | Oral LD50 (mg/kg) in Rats | Reference |
| Phenylbutazone | 245 | [1][2][3] |
| Aminopyrine | 50-500 (Probable Oral Lethal Dose, Human) | [4] |
| Metamizole (Dipyrone) | 3000 | [5] |
| Propyphenazone | 860 |
Note: A specific oral LD50 for Aminopyrine in rats was not available in the reviewed literature. The provided range is an estimate of the probable oral lethal dose in humans.
Table 2: Major Adverse Effects and Target Organ Toxicities
| Compound | Primary Toxicities | Target Organs |
| This compound | Agranulocytosis, Aplastic Anemia, Gastrointestinal Ulceration, Hepatotoxicity, Nephrotoxicity | Bone Marrow, Gastrointestinal Tract, Liver, Kidneys |
| Phenylbutazone | Aplastic Anemia, Agranulocytosis, Gastrointestinal Ulceration and Bleeding, Hepatotoxicity, Nephrotoxicity | Bone Marrow, Gastrointestinal Tract, Liver, Kidneys |
| Aminopyrine | Agranulocytosis (high risk) | Bone Marrow |
| Metamizole (Dipyrone) | Agranulocytosis (lower risk compared to Aminopyrine), Hepatotoxicity | Bone Marrow, Liver |
| Propyphenazone | Generally considered to have a better safety profile than Aminopyrine, but still carries a risk of blood dyscrasias. | Bone Marrow |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the reproducibility and comparison of data. Below are representative protocols for evaluating hepatotoxicity and nephrotoxicity in rodent models.
Protocol for Induction and Assessment of Hepatotoxicity
This protocol describes the induction of liver injury in rats using carbon tetrachloride (CCl4), a widely used model to study hepatotoxicity.
1. Animal Model:
-
Species: Male Sprague Dawley or Wistar rats (200-250g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.
2. Induction of Hepatotoxicity:
-
CCl4 is diluted in a vehicle such as olive oil or corn oil (e.g., 1:1 v/v).
-
The CCl4 solution is administered to the rats via intraperitoneal (i.p.) injection or oral gavage. A common dosage is 1-2 mL/kg body weight.
-
The administration can be a single dose for acute injury studies or repeated over several weeks for chronic injury models.
3. Assessment of Hepatotoxicity:
-
Serum Biochemistry: Blood samples are collected at specified time points (e.g., 24, 48, 72 hours after CCl4 administration). Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin, are measured.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage, such as necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Liver homogenates can be used to measure markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).
Protocol for Induction and Assessment of Nephrotoxicity
This protocol outlines the induction of kidney injury in rats using gentamicin, a well-established model for studying drug-induced nephrotoxicity.
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed in a controlled environment with free access to food and water for at least one week prior to the experiment.
2. Induction of Nephrotoxicity:
-
Gentamicin sulfate (B86663) is dissolved in sterile saline.
-
The solution is administered to the rats via intraperitoneal (i.p.) injection. A typical dose to induce nephrotoxicity is 80-100 mg/kg body weight per day for 5-8 consecutive days.
3. Assessment of Nephrotoxicity:
-
Renal Function Parameters: Blood samples are collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Urine can be collected using metabolic cages to measure urine volume and protein excretion.
-
Histopathology: After the treatment period, rats are euthanized, and the kidneys are excised. The kidneys are fixed, processed, and stained with H&E and Periodic acid-Schiff (PAS) to evaluate tubular necrosis, interstitial inflammation, and other pathological changes.
-
Oxidative Stress Markers: Kidney tissue homogenates can be analyzed for markers of oxidative stress, such as MDA, and the levels of endogenous antioxidants like glutathione (B108866) (GSH).
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of pyrazolone derivatives is essential for risk assessment and the development of safer alternatives.
Pyrazolone-Induced Agranulocytosis
Agranulocytosis, a severe and life-threatening reduction in neutrophils, is a major concern with several pyrazolone derivatives, particularly Aminopyrine and, to a lesser extent, Metamizole. The proposed mechanisms involve both immune-mediated and direct cytotoxic effects on hematopoietic progenitor cells.
Phenylbutazone-Induced Aplastic Anemia
Aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells, is a serious adverse effect associated with Phenylbutazone. The mechanism is thought to involve immune-mediated destruction of hematopoietic stem cells and direct toxicity from reactive metabolites.
Pyrazolone-Induced Hepatotoxicity
Liver injury is another potential adverse effect of pyrazolone derivatives. The mechanism often involves the formation of reactive metabolites by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways.
Conclusion
The pyrazolone derivatives discussed in this guide exhibit a range of toxicities, with hematological adverse effects being a primary concern. This compound, as a combination of Phenylbutazone and Aminopyrine, carries the significant risks associated with both compounds, particularly the high potential for agranulocytosis and aplastic anemia. Metamizole and Propyphenazone are generally considered to have a more favorable safety profile compared to Aminopyrine and Phenylbutazone, but the risk of serious adverse events, although lower, is not eliminated.
This comparative guide highlights the importance of careful toxicological evaluation in the development and use of pyrazolone-based therapeutics. The provided experimental protocols and mechanistic insights can serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the structure-toxicity relationships within this class of compounds to guide the design of safer and more effective anti-inflammatory and analgesic agents.
References
Comparative Toxicity of Pyrazolone Derivatives: A Guide for Researchers
A detailed analysis of the toxicological profiles of Wofapyrin, Phenylbutazone, Metamizole, Aminopyrine, and Propyphenazone, supported by experimental data and mechanistic insights.
Introduction
Pyrazolone (B3327878) derivatives have a long history in clinical use as analgesic and anti-inflammatory agents. However, their therapeutic benefits are often shadowed by a range of toxicities, limiting their application and necessitating careful consideration in drug development. This guide provides a comparative toxicological overview of this compound and other prominent pyrazolone derivatives, namely Phenylbutazone, Metamizole (Dipyrone), Aminopyrine, and Propyphenazone. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
This compound is a combination drug product containing Phenylbutazone and Aminophenazone (a synonym for Aminopyrine). Therefore, its toxicity profile is a composite of the adverse effects associated with these two active ingredients.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the selected pyrazolone derivatives. Direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with caution.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | Oral LD50 (mg/kg) in Rats | Reference |
| Phenylbutazone | 245 | [1][2][3] |
| Aminopyrine | 50-500 (Probable Oral Lethal Dose, Human) | [4] |
| Metamizole (Dipyrone) | 3000 | [5] |
| Propyphenazone | 860 |
Note: A specific oral LD50 for Aminopyrine in rats was not available in the reviewed literature. The provided range is an estimate of the probable oral lethal dose in humans.
Table 2: Major Adverse Effects and Target Organ Toxicities
| Compound | Primary Toxicities | Target Organs |
| This compound | Agranulocytosis, Aplastic Anemia, Gastrointestinal Ulceration, Hepatotoxicity, Nephrotoxicity | Bone Marrow, Gastrointestinal Tract, Liver, Kidneys |
| Phenylbutazone | Aplastic Anemia, Agranulocytosis, Gastrointestinal Ulceration and Bleeding, Hepatotoxicity, Nephrotoxicity | Bone Marrow, Gastrointestinal Tract, Liver, Kidneys |
| Aminopyrine | Agranulocytosis (high risk) | Bone Marrow |
| Metamizole (Dipyrone) | Agranulocytosis (lower risk compared to Aminopyrine), Hepatotoxicity | Bone Marrow, Liver |
| Propyphenazone | Generally considered to have a better safety profile than Aminopyrine, but still carries a risk of blood dyscrasias. | Bone Marrow |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the reproducibility and comparison of data. Below are representative protocols for evaluating hepatotoxicity and nephrotoxicity in rodent models.
Protocol for Induction and Assessment of Hepatotoxicity
This protocol describes the induction of liver injury in rats using carbon tetrachloride (CCl4), a widely used model to study hepatotoxicity.
1. Animal Model:
-
Species: Male Sprague Dawley or Wistar rats (200-250g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.
2. Induction of Hepatotoxicity:
-
CCl4 is diluted in a vehicle such as olive oil or corn oil (e.g., 1:1 v/v).
-
The CCl4 solution is administered to the rats via intraperitoneal (i.p.) injection or oral gavage. A common dosage is 1-2 mL/kg body weight.
-
The administration can be a single dose for acute injury studies or repeated over several weeks for chronic injury models.
3. Assessment of Hepatotoxicity:
-
Serum Biochemistry: Blood samples are collected at specified time points (e.g., 24, 48, 72 hours after CCl4 administration). Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin, are measured.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage, such as necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Liver homogenates can be used to measure markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).
Protocol for Induction and Assessment of Nephrotoxicity
This protocol outlines the induction of kidney injury in rats using gentamicin, a well-established model for studying drug-induced nephrotoxicity.
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed in a controlled environment with free access to food and water for at least one week prior to the experiment.
2. Induction of Nephrotoxicity:
-
Gentamicin sulfate (B86663) is dissolved in sterile saline.
-
The solution is administered to the rats via intraperitoneal (i.p.) injection. A typical dose to induce nephrotoxicity is 80-100 mg/kg body weight per day for 5-8 consecutive days.
3. Assessment of Nephrotoxicity:
-
Renal Function Parameters: Blood samples are collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Urine can be collected using metabolic cages to measure urine volume and protein excretion.
-
Histopathology: After the treatment period, rats are euthanized, and the kidneys are excised. The kidneys are fixed, processed, and stained with H&E and Periodic acid-Schiff (PAS) to evaluate tubular necrosis, interstitial inflammation, and other pathological changes.
-
Oxidative Stress Markers: Kidney tissue homogenates can be analyzed for markers of oxidative stress, such as MDA, and the levels of endogenous antioxidants like glutathione (B108866) (GSH).
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of pyrazolone derivatives is essential for risk assessment and the development of safer alternatives.
Pyrazolone-Induced Agranulocytosis
Agranulocytosis, a severe and life-threatening reduction in neutrophils, is a major concern with several pyrazolone derivatives, particularly Aminopyrine and, to a lesser extent, Metamizole. The proposed mechanisms involve both immune-mediated and direct cytotoxic effects on hematopoietic progenitor cells.
Phenylbutazone-Induced Aplastic Anemia
Aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells, is a serious adverse effect associated with Phenylbutazone. The mechanism is thought to involve immune-mediated destruction of hematopoietic stem cells and direct toxicity from reactive metabolites.
Pyrazolone-Induced Hepatotoxicity
Liver injury is another potential adverse effect of pyrazolone derivatives. The mechanism often involves the formation of reactive metabolites by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways.
Conclusion
The pyrazolone derivatives discussed in this guide exhibit a range of toxicities, with hematological adverse effects being a primary concern. This compound, as a combination of Phenylbutazone and Aminopyrine, carries the significant risks associated with both compounds, particularly the high potential for agranulocytosis and aplastic anemia. Metamizole and Propyphenazone are generally considered to have a more favorable safety profile compared to Aminopyrine and Phenylbutazone, but the risk of serious adverse events, although lower, is not eliminated.
This comparative guide highlights the importance of careful toxicological evaluation in the development and use of pyrazolone-based therapeutics. The provided experimental protocols and mechanistic insights can serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the structure-toxicity relationships within this class of compounds to guide the design of safer and more effective anti-inflammatory and analgesic agents.
References
Comparative Toxicity of Pyrazolone Derivatives: A Guide for Researchers
A detailed analysis of the toxicological profiles of Wofapyrin, Phenylbutazone, Metamizole, Aminopyrine, and Propyphenazone, supported by experimental data and mechanistic insights.
Introduction
Pyrazolone derivatives have a long history in clinical use as analgesic and anti-inflammatory agents. However, their therapeutic benefits are often shadowed by a range of toxicities, limiting their application and necessitating careful consideration in drug development. This guide provides a comparative toxicological overview of this compound and other prominent pyrazolone derivatives, namely Phenylbutazone, Metamizole (Dipyrone), Aminopyrine, and Propyphenazone. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
This compound is a combination drug product containing Phenylbutazone and Aminophenazone (a synonym for Aminopyrine). Therefore, its toxicity profile is a composite of the adverse effects associated with these two active ingredients.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the selected pyrazolone derivatives. Direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with caution.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | Oral LD50 (mg/kg) in Rats | Reference |
| Phenylbutazone | 245 | [1][2][3] |
| Aminopyrine | 50-500 (Probable Oral Lethal Dose, Human) | [4] |
| Metamizole (Dipyrone) | 3000 | [5] |
| Propyphenazone | 860 |
Note: A specific oral LD50 for Aminopyrine in rats was not available in the reviewed literature. The provided range is an estimate of the probable oral lethal dose in humans.
Table 2: Major Adverse Effects and Target Organ Toxicities
| Compound | Primary Toxicities | Target Organs |
| This compound | Agranulocytosis, Aplastic Anemia, Gastrointestinal Ulceration, Hepatotoxicity, Nephrotoxicity | Bone Marrow, Gastrointestinal Tract, Liver, Kidneys |
| Phenylbutazone | Aplastic Anemia, Agranulocytosis, Gastrointestinal Ulceration and Bleeding, Hepatotoxicity, Nephrotoxicity | Bone Marrow, Gastrointestinal Tract, Liver, Kidneys |
| Aminopyrine | Agranulocytosis (high risk) | Bone Marrow |
| Metamizole (Dipyrone) | Agranulocytosis (lower risk compared to Aminopyrine), Hepatotoxicity | Bone Marrow, Liver |
| Propyphenazone | Generally considered to have a better safety profile than Aminopyrine, but still carries a risk of blood dyscrasias. | Bone Marrow |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the reproducibility and comparison of data. Below are representative protocols for evaluating hepatotoxicity and nephrotoxicity in rodent models.
Protocol for Induction and Assessment of Hepatotoxicity
This protocol describes the induction of liver injury in rats using carbon tetrachloride (CCl4), a widely used model to study hepatotoxicity.
1. Animal Model:
-
Species: Male Sprague Dawley or Wistar rats (200-250g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.
2. Induction of Hepatotoxicity:
-
CCl4 is diluted in a vehicle such as olive oil or corn oil (e.g., 1:1 v/v).
-
The CCl4 solution is administered to the rats via intraperitoneal (i.p.) injection or oral gavage. A common dosage is 1-2 mL/kg body weight.
-
The administration can be a single dose for acute injury studies or repeated over several weeks for chronic injury models.
3. Assessment of Hepatotoxicity:
-
Serum Biochemistry: Blood samples are collected at specified time points (e.g., 24, 48, 72 hours after CCl4 administration). Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin, are measured.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected. The tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage, such as necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Liver homogenates can be used to measure markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Protocol for Induction and Assessment of Nephrotoxicity
This protocol outlines the induction of kidney injury in rats using gentamicin, a well-established model for studying drug-induced nephrotoxicity.
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed in a controlled environment with free access to food and water for at least one week prior to the experiment.
2. Induction of Nephrotoxicity:
-
Gentamicin sulfate is dissolved in sterile saline.
-
The solution is administered to the rats via intraperitoneal (i.p.) injection. A typical dose to induce nephrotoxicity is 80-100 mg/kg body weight per day for 5-8 consecutive days.
3. Assessment of Nephrotoxicity:
-
Renal Function Parameters: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) levels. Urine can be collected using metabolic cages to measure urine volume and protein excretion.
-
Histopathology: After the treatment period, rats are euthanized, and the kidneys are excised. The kidneys are fixed, processed, and stained with H&E and Periodic acid-Schiff (PAS) to evaluate tubular necrosis, interstitial inflammation, and other pathological changes.
-
Oxidative Stress Markers: Kidney tissue homogenates can be analyzed for markers of oxidative stress, such as MDA, and the levels of endogenous antioxidants like glutathione (GSH).
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of pyrazolone derivatives is essential for risk assessment and the development of safer alternatives.
Pyrazolone-Induced Agranulocytosis
Agranulocytosis, a severe and life-threatening reduction in neutrophils, is a major concern with several pyrazolone derivatives, particularly Aminopyrine and, to a lesser extent, Metamizole. The proposed mechanisms involve both immune-mediated and direct cytotoxic effects on hematopoietic progenitor cells.
Phenylbutazone-Induced Aplastic Anemia
Aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells, is a serious adverse effect associated with Phenylbutazone. The mechanism is thought to involve immune-mediated destruction of hematopoietic stem cells and direct toxicity from reactive metabolites.
Pyrazolone-Induced Hepatotoxicity
Liver injury is another potential adverse effect of pyrazolone derivatives. The mechanism often involves the formation of reactive metabolites by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways.
Conclusion
The pyrazolone derivatives discussed in this guide exhibit a range of toxicities, with hematological adverse effects being a primary concern. This compound, as a combination of Phenylbutazone and Aminopyrine, carries the significant risks associated with both compounds, particularly the high potential for agranulocytosis and aplastic anemia. Metamizole and Propyphenazone are generally considered to have a more favorable safety profile compared to Aminopyrine and Phenylbutazone, but the risk of serious adverse events, although lower, is not eliminated.
This comparative guide highlights the importance of careful toxicological evaluation in the development and use of pyrazolone-based therapeutics. The provided experimental protocols and mechanistic insights can serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the structure-toxicity relationships within this class of compounds to guide the design of safer and more effective anti-inflammatory and analgesic agents.
References
Safety Operating Guide
Sichere Entsorgungsverfahren für Wofapyrin in Forschungsumgebungen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die verantwortungsvolle Handhabung und Entsorgung von chemischen Verbindungen von größter Bedeutung. Dieses Dokument bietet wesentliche Sicherheits- und Logistikinformationen sowie schrittweise Anleitungen für die ordnungsgemäße Entsorgung von Wofapyrin und seinen Bestandteilen, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen.
This compound ist ein Kombinationspräparat, das die Wirkstoffe Phenylbutazon und Aminophenazon (auch als 4-Aminoantipyrin bekannt) enthält. Aufgrund der gefährlichen Eigenschaften dieser Verbindungen muss this compound-Abfall als gefährlicher pharmazeutischer Abfall behandelt werden.
Gefahren- und Sicherheitsdaten
Vor der Entsorgung ist es unerlässlich, die mit den Wirkstoffen von this compound verbundenen Gefahren zu verstehen. Die folgende Tabelle fasst die wichtigsten Gefahrenklassifizierungen zusammen.
| Eigenschaft | Phenylbutazon | Aminophenazon (4-Aminoantipyrin) |
| CAS-Nummer | 50-33-9[1] | 83-07-8[2] |
| GHS-Gefahrenhinweise | H302: Gesundheitsschädlich bei Verschlucken. H319: Verursacht schwere Augenreizung.[3] | H302: Gesundheitsschädlich bei Verschlucken. H315: Verursacht Hautreizungen. H319: Verursacht schwere Augenreizung. H335: Kann die Atemwege reizen.[2] |
| Sicherheitshinweise | P264: Nach Gebrauch Haut gründlich waschen. P270: Bei Gebrauch nicht essen, trinken oder rauchen. P280: Augenschutz/Gesichtsschutz tragen. P301 + P312: BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen. P305 + P351 + P338: BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen. P337 + P313: Bei anhaltender Augenreizung: Ärztlichen Rat einholen/ärztliche Hilfe hinzuziehen. P501: Inhalt/Behälter einer zugelassenen Abfallentsorgungsanlage zuführen.[3] | P280: Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen. P301 + P330 + P331: BEI VERSCHLUCKEN: Mund ausspülen. KEIN Erbrechen herbeiführen. P302 + P352: BEI BERÜHRUNG MIT DER HAUT: Mit viel Wasser und Seife waschen. P304 + P340: BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen. P312: Bei Unwohlsein GIFTINFORMATIONSZENTRUM oder Arzt anrufen. |
Unmittelbare Sicherheitsvorkehrungen
Vor Beginn der Entsorgungsmaßnahmen sind folgende Sicherheitsvorkehrungen zu treffen:
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer geeignete PSA, einschließlich Schutzbrille, chemikalienbeständige Handschuhe und einen Laborkittel.
-
Belüftung: Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug, um das Einatmen von Stäuben zu vermeiden.
-
Verschüttungen: Halten Sie geeignetes Material zur Aufnahme von Verschüttungen bereit. Wischen Sie verschüttetes Material auf oder nehmen Sie es mit Absorptionsmaterial auf und sammeln Sie es in einem geeigneten Behälter für die Entsorgung.
Detailliertes Entsorgungsprotokoll
Die Entsorgung von this compound-Abfällen muss systematisch und in Übereinstimmung mit den institutionellen und gesetzlichen Vorschriften erfolgen.
Schritt 1: Abfallidentifizierung und -trennung Klassifizieren Sie alle this compound-Reste, kontaminierten Materialien (z. B. PSA, Pipettenspitzen) und leeren Behälter als gefährlichen pharmazeutischen Abfall. Dieser Abfall muss getrennt vom normalen Labor- oder Hausmüll gesammelt werden.
Schritt 2: Kontakt mit der Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Wenden Sie sich an die EHS-Abteilung oder eine gleichwertige Abteilung Ihrer Einrichtung, um spezifische Anweisungen und Unterstützung zu erhalten. Die EHS-Abteilung kann Auskunft über die spezifischen Vorschriften und die von der Einrichtung zugelassenen Entsorgungswege geben.
Schritt 3: Sichere Verpackung und Kennzeichnung
-
Abfallbehälter: Sammeln Sie den Abfall in einem dafür vorgesehenen, auslaufsicheren und verschließbaren Behälter für gefährlichen Abfall.
-
Kennzeichnung: Beschriften Sie den Behälter deutlich mit "Gefährlicher pharmazeutischer Abfall", dem Namen "this compound" (oder seinen Wirkstoffen Phenylbutazon und Aminophenazon) und dem Datum der Abfallerzeugung.
Schritt 4: Auswahl des Entsorgungsweges Die Entsorgung von this compound sollte niemals durch Einleiten in das Abwassersystem (Spüle oder Toilette) oder über den Hausmüll erfolgen, da dies zu einer Umweltbelastung führen kann. Die bevorzugte Methode ist die Verbrennung bei hohen Temperaturen durch ein zugelassenes Entsorgungsunternehmen.
Abbildung 1: Logischer Arbeitsablauf für die Entsorgung von this compound.
Schritt 5: Dokumentation Führen Sie genaue Aufzeichnungen über die entsorgten Mengen, das Datum und die Entsorgungsmethode. Diese Aufzeichnungen sind für die Einhaltung von Vorschriften und die institutionelle Nachweisführung unerlässlich.
Entsorgungsmethoden
Für pharmazeutische Abfälle wie this compound sind spezielle Entsorgungsmethoden erforderlich, um die Wirkstoffe zu zerstören und eine Freisetzung in die Umwelt zu verhindern.
-
Hochtemperaturverbrennung: Dies ist die am häufigsten empfohlene Methode für pharmazeutische Abfälle. Die Verbrennung in einer speziellen Anlage für gefährliche Abfälle zerstört die chemischen Verbindungen vollständig und sicher. In Deutschland wird der Großteil des Restmülls, in den einige Medikamente entsorgt werden dürfen, verbrannt, wodurch die Wirkstoffe unschädlich gemacht werden. Gefährliche Arzneimittel müssen jedoch über spezielle Sammelstellen entsorgt werden.
-
Zugelassene Entsorgungsunternehmen: Unternehmen, die auf die Entsorgung von gefährlichem und pharmazeutischem Abfall spezialisiert sind, gewährleisten die Einhaltung aller gesetzlichen Vorschriften, vom Transport bis zur endgültigen Vernichtung.
-
Rücknahmeprogramme: Obwohl eher für Verbraucher gedacht, können einige institutionelle Programme oder kommunale Sammelstellen eine Option sein. In Deutschland bieten viele Apotheken und Schadstoffsammelstellen die Rücknahme alter Medikamente an.
Die Entsorgung von this compound und seinen Bestandteilen erfordert eine sorgfältige Planung und die Einhaltung strenger Sicherheitsprotokolle. Durch die Befolgung dieser Richtlinien können Forschungseinrichtungen die Sicherheit ihrer Mitarbeiter gewährleisten und ihre Umweltverantwortung wahrnehmen.
References
Sichere Entsorgungsverfahren für Wofapyrin in Forschungsumgebungen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die verantwortungsvolle Handhabung und Entsorgung von chemischen Verbindungen von größter Bedeutung. Dieses Dokument bietet wesentliche Sicherheits- und Logistikinformationen sowie schrittweise Anleitungen für die ordnungsgemäße Entsorgung von Wofapyrin und seinen Bestandteilen, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen.
This compound ist ein Kombinationspräparat, das die Wirkstoffe Phenylbutazon und Aminophenazon (auch als 4-Aminoantipyrin bekannt) enthält. Aufgrund der gefährlichen Eigenschaften dieser Verbindungen muss this compound-Abfall als gefährlicher pharmazeutischer Abfall behandelt werden.
Gefahren- und Sicherheitsdaten
Vor der Entsorgung ist es unerlässlich, die mit den Wirkstoffen von this compound verbundenen Gefahren zu verstehen. Die folgende Tabelle fasst die wichtigsten Gefahrenklassifizierungen zusammen.
| Eigenschaft | Phenylbutazon | Aminophenazon (4-Aminoantipyrin) |
| CAS-Nummer | 50-33-9[1] | 83-07-8[2] |
| GHS-Gefahrenhinweise | H302: Gesundheitsschädlich bei Verschlucken. H319: Verursacht schwere Augenreizung.[3] | H302: Gesundheitsschädlich bei Verschlucken. H315: Verursacht Hautreizungen. H319: Verursacht schwere Augenreizung. H335: Kann die Atemwege reizen.[2] |
| Sicherheitshinweise | P264: Nach Gebrauch Haut gründlich waschen. P270: Bei Gebrauch nicht essen, trinken oder rauchen. P280: Augenschutz/Gesichtsschutz tragen. P301 + P312: BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen. P305 + P351 + P338: BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen. P337 + P313: Bei anhaltender Augenreizung: Ärztlichen Rat einholen/ärztliche Hilfe hinzuziehen. P501: Inhalt/Behälter einer zugelassenen Abfallentsorgungsanlage zuführen.[3] | P280: Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen. P301 + P330 + P331: BEI VERSCHLUCKEN: Mund ausspülen. KEIN Erbrechen herbeiführen. P302 + P352: BEI BERÜHRUNG MIT DER HAUT: Mit viel Wasser und Seife waschen. P304 + P340: BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen. P312: Bei Unwohlsein GIFTINFORMATIONSZENTRUM oder Arzt anrufen. |
Unmittelbare Sicherheitsvorkehrungen
Vor Beginn der Entsorgungsmaßnahmen sind folgende Sicherheitsvorkehrungen zu treffen:
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer geeignete PSA, einschließlich Schutzbrille, chemikalienbeständige Handschuhe und einen Laborkittel.
-
Belüftung: Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug, um das Einatmen von Stäuben zu vermeiden.
-
Verschüttungen: Halten Sie geeignetes Material zur Aufnahme von Verschüttungen bereit. Wischen Sie verschüttetes Material auf oder nehmen Sie es mit Absorptionsmaterial auf und sammeln Sie es in einem geeigneten Behälter für die Entsorgung.
Detailliertes Entsorgungsprotokoll
Die Entsorgung von this compound-Abfällen muss systematisch und in Übereinstimmung mit den institutionellen und gesetzlichen Vorschriften erfolgen.
Schritt 1: Abfallidentifizierung und -trennung Klassifizieren Sie alle this compound-Reste, kontaminierten Materialien (z. B. PSA, Pipettenspitzen) und leeren Behälter als gefährlichen pharmazeutischen Abfall. Dieser Abfall muss getrennt vom normalen Labor- oder Hausmüll gesammelt werden.
Schritt 2: Kontakt mit der Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Wenden Sie sich an die EHS-Abteilung oder eine gleichwertige Abteilung Ihrer Einrichtung, um spezifische Anweisungen und Unterstützung zu erhalten. Die EHS-Abteilung kann Auskunft über die spezifischen Vorschriften und die von der Einrichtung zugelassenen Entsorgungswege geben.
Schritt 3: Sichere Verpackung und Kennzeichnung
-
Abfallbehälter: Sammeln Sie den Abfall in einem dafür vorgesehenen, auslaufsicheren und verschließbaren Behälter für gefährlichen Abfall.
-
Kennzeichnung: Beschriften Sie den Behälter deutlich mit "Gefährlicher pharmazeutischer Abfall", dem Namen "this compound" (oder seinen Wirkstoffen Phenylbutazon und Aminophenazon) und dem Datum der Abfallerzeugung.
Schritt 4: Auswahl des Entsorgungsweges Die Entsorgung von this compound sollte niemals durch Einleiten in das Abwassersystem (Spüle oder Toilette) oder über den Hausmüll erfolgen, da dies zu einer Umweltbelastung führen kann. Die bevorzugte Methode ist die Verbrennung bei hohen Temperaturen durch ein zugelassenes Entsorgungsunternehmen.
Abbildung 1: Logischer Arbeitsablauf für die Entsorgung von this compound.
Schritt 5: Dokumentation Führen Sie genaue Aufzeichnungen über die entsorgten Mengen, das Datum und die Entsorgungsmethode. Diese Aufzeichnungen sind für die Einhaltung von Vorschriften und die institutionelle Nachweisführung unerlässlich.
Entsorgungsmethoden
Für pharmazeutische Abfälle wie this compound sind spezielle Entsorgungsmethoden erforderlich, um die Wirkstoffe zu zerstören und eine Freisetzung in die Umwelt zu verhindern.
-
Hochtemperaturverbrennung: Dies ist die am häufigsten empfohlene Methode für pharmazeutische Abfälle. Die Verbrennung in einer speziellen Anlage für gefährliche Abfälle zerstört die chemischen Verbindungen vollständig und sicher. In Deutschland wird der Großteil des Restmülls, in den einige Medikamente entsorgt werden dürfen, verbrannt, wodurch die Wirkstoffe unschädlich gemacht werden. Gefährliche Arzneimittel müssen jedoch über spezielle Sammelstellen entsorgt werden.
-
Zugelassene Entsorgungsunternehmen: Unternehmen, die auf die Entsorgung von gefährlichem und pharmazeutischem Abfall spezialisiert sind, gewährleisten die Einhaltung aller gesetzlichen Vorschriften, vom Transport bis zur endgültigen Vernichtung.
-
Rücknahmeprogramme: Obwohl eher für Verbraucher gedacht, können einige institutionelle Programme oder kommunale Sammelstellen eine Option sein. In Deutschland bieten viele Apotheken und Schadstoffsammelstellen die Rücknahme alter Medikamente an.
Die Entsorgung von this compound und seinen Bestandteilen erfordert eine sorgfältige Planung und die Einhaltung strenger Sicherheitsprotokolle. Durch die Befolgung dieser Richtlinien können Forschungseinrichtungen die Sicherheit ihrer Mitarbeiter gewährleisten und ihre Umweltverantwortung wahrnehmen.
References
Sichere Entsorgungsverfahren für Wofapyrin in Forschungsumgebungen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die verantwortungsvolle Handhabung und Entsorgung von chemischen Verbindungen von größter Bedeutung. Dieses Dokument bietet wesentliche Sicherheits- und Logistikinformationen sowie schrittweise Anleitungen für die ordnungsgemäße Entsorgung von Wofapyrin und seinen Bestandteilen, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen.
This compound ist ein Kombinationspräparat, das die Wirkstoffe Phenylbutazon und Aminophenazon (auch als 4-Aminoantipyrin bekannt) enthält. Aufgrund der gefährlichen Eigenschaften dieser Verbindungen muss this compound-Abfall als gefährlicher pharmazeutischer Abfall behandelt werden.
Gefahren- und Sicherheitsdaten
Vor der Entsorgung ist es unerlässlich, die mit den Wirkstoffen von this compound verbundenen Gefahren zu verstehen. Die folgende Tabelle fasst die wichtigsten Gefahrenklassifizierungen zusammen.
| Eigenschaft | Phenylbutazon | Aminophenazon (4-Aminoantipyrin) |
| CAS-Nummer | 50-33-9[1] | 83-07-8[2] |
| GHS-Gefahrenhinweise | H302: Gesundheitsschädlich bei Verschlucken. H319: Verursacht schwere Augenreizung.[3] | H302: Gesundheitsschädlich bei Verschlucken. H315: Verursacht Hautreizungen. H319: Verursacht schwere Augenreizung. H335: Kann die Atemwege reizen.[2] |
| Sicherheitshinweise | P264: Nach Gebrauch Haut gründlich waschen. P270: Bei Gebrauch nicht essen, trinken oder rauchen. P280: Augenschutz/Gesichtsschutz tragen. P301 + P312: BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen. P305 + P351 + P338: BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen. P337 + P313: Bei anhaltender Augenreizung: Ärztlichen Rat einholen/ärztliche Hilfe hinzuziehen. P501: Inhalt/Behälter einer zugelassenen Abfallentsorgungsanlage zuführen.[3] | P280: Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen. P301 + P330 + P331: BEI VERSCHLUCKEN: Mund ausspülen. KEIN Erbrechen herbeiführen. P302 + P352: BEI BERÜHRUNG MIT DER HAUT: Mit viel Wasser und Seife waschen. P304 + P340: BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen. P312: Bei Unwohlsein GIFTINFORMATIONSZENTRUM oder Arzt anrufen. |
Unmittelbare Sicherheitsvorkehrungen
Vor Beginn der Entsorgungsmaßnahmen sind folgende Sicherheitsvorkehrungen zu treffen:
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer geeignete PSA, einschließlich Schutzbrille, chemikalienbeständige Handschuhe und einen Laborkittel.
-
Belüftung: Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug, um das Einatmen von Stäuben zu vermeiden.
-
Verschüttungen: Halten Sie geeignetes Material zur Aufnahme von Verschüttungen bereit. Wischen Sie verschüttetes Material auf oder nehmen Sie es mit Absorptionsmaterial auf und sammeln Sie es in einem geeigneten Behälter für die Entsorgung.
Detailliertes Entsorgungsprotokoll
Die Entsorgung von this compound-Abfällen muss systematisch und in Übereinstimmung mit den institutionellen und gesetzlichen Vorschriften erfolgen.
Schritt 1: Abfallidentifizierung und -trennung Klassifizieren Sie alle this compound-Reste, kontaminierten Materialien (z. B. PSA, Pipettenspitzen) und leeren Behälter als gefährlichen pharmazeutischen Abfall. Dieser Abfall muss getrennt vom normalen Labor- oder Hausmüll gesammelt werden.
Schritt 2: Kontakt mit der Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Wenden Sie sich an die EHS-Abteilung oder eine gleichwertige Abteilung Ihrer Einrichtung, um spezifische Anweisungen und Unterstützung zu erhalten. Die EHS-Abteilung kann Auskunft über die spezifischen Vorschriften und die von der Einrichtung zugelassenen Entsorgungswege geben.
Schritt 3: Sichere Verpackung und Kennzeichnung
-
Abfallbehälter: Sammeln Sie den Abfall in einem dafür vorgesehenen, auslaufsicheren und verschließbaren Behälter für gefährlichen Abfall.
-
Kennzeichnung: Beschriften Sie den Behälter deutlich mit "Gefährlicher pharmazeutischer Abfall", dem Namen "this compound" (oder seinen Wirkstoffen Phenylbutazon und Aminophenazon) und dem Datum der Abfallerzeugung.
Schritt 4: Auswahl des Entsorgungsweges Die Entsorgung von this compound sollte niemals durch Einleiten in das Abwassersystem (Spüle oder Toilette) oder über den Hausmüll erfolgen, da dies zu einer Umweltbelastung führen kann. Die bevorzugte Methode ist die Verbrennung bei hohen Temperaturen durch ein zugelassenes Entsorgungsunternehmen.
Abbildung 1: Logischer Arbeitsablauf für die Entsorgung von this compound.
Schritt 5: Dokumentation Führen Sie genaue Aufzeichnungen über die entsorgten Mengen, das Datum und die Entsorgungsmethode. Diese Aufzeichnungen sind für die Einhaltung von Vorschriften und die institutionelle Nachweisführung unerlässlich.
Entsorgungsmethoden
Für pharmazeutische Abfälle wie this compound sind spezielle Entsorgungsmethoden erforderlich, um die Wirkstoffe zu zerstören und eine Freisetzung in die Umwelt zu verhindern.
-
Hochtemperaturverbrennung: Dies ist die am häufigsten empfohlene Methode für pharmazeutische Abfälle. Die Verbrennung in einer speziellen Anlage für gefährliche Abfälle zerstört die chemischen Verbindungen vollständig und sicher. In Deutschland wird der Großteil des Restmülls, in den einige Medikamente entsorgt werden dürfen, verbrannt, wodurch die Wirkstoffe unschädlich gemacht werden. Gefährliche Arzneimittel müssen jedoch über spezielle Sammelstellen entsorgt werden.
-
Zugelassene Entsorgungsunternehmen: Unternehmen, die auf die Entsorgung von gefährlichem und pharmazeutischem Abfall spezialisiert sind, gewährleisten die Einhaltung aller gesetzlichen Vorschriften, vom Transport bis zur endgültigen Vernichtung.
-
Rücknahmeprogramme: Obwohl eher für Verbraucher gedacht, können einige institutionelle Programme oder kommunale Sammelstellen eine Option sein. In Deutschland bieten viele Apotheken und Schadstoffsammelstellen die Rücknahme alter Medikamente an.
Die Entsorgung von this compound und seinen Bestandteilen erfordert eine sorgfältige Planung und die Einhaltung strenger Sicherheitsprotokolle. Durch die Befolgung dieser Richtlinien können Forschungseinrichtungen die Sicherheit ihrer Mitarbeiter gewährleisten und ihre Umweltverantwortung wahrnehmen.
References
Essential Safety and Handling Guide for Wofapyrin (Warfarin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Wofapyrin, professionally recognized as Warfarin. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. Warfarin is a potent anticoagulant that requires careful handling to prevent accidental exposure and ensure proper disposal.[1][2][3]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound powder or solutions. It is imperative to use appropriate PPE to avoid inhalation, skin contact, and ingestion.[1][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard. | Prevents skin absorption, which can be harmful. Double gloving provides an extra layer of protection against contamination. |
| Eye/Face Protection | Chemical safety goggles and a face shield, or a full-face respirator. | Protects against splashes and airborne particles entering the eyes and mucous membranes. |
| Respiratory Protection | For fine dust or aerosols, a NIOSH-approved respirator is necessary. In cases of low pollution, a respiratory filter device may be used. | Prevents inhalation, which can be fatal. |
| Body Protection | A disposable, polyethylene-coated polypropylene (B1209903) gown with a closed back and tight-fitting cuffs. For larger quantities, a low-permeability coverall is recommended. | Provides a barrier against skin contact with the substance. Prevents contamination of personal clothing. |
| Foot Protection | Chemical-resistant shoe covers. | Prevents the spread of contamination outside the handling area. |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the procedural steps for safely handling and weighing this compound powder in a laboratory setting.
1. Preparation:
- Ensure all required PPE is correctly donned before entering the designated handling area.
- Work must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
- Prepare all necessary equipment (e.g., analytical balance, weighing paper, spatulas, waste container) within the containment area.
2. Weighing Procedure:
- Tare the analytical balance with a clean piece of weighing paper.
- Carefully transfer the desired amount of this compound powder onto the weighing paper using a designated spatula, avoiding the creation of dust.
- If transferring to a container for solution preparation, ensure the container is properly labeled.
3. Post-Weighing and Cleanup:
- Decontaminate all surfaces and equipment used during the weighing process with an appropriate cleaning agent.
- Dispose of all contaminated materials, including weighing paper, gloves, and other disposables, as hazardous waste in a clearly labeled, sealed container.
- Wash hands thoroughly after removing PPE.
Operational Plan: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
1. Evacuation and Notification:
- Immediately evacuate all non-essential personnel from the spill area.
- Notify the laboratory supervisor and relevant safety personnel.
2. Containment and Cleanup:
- For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.
- For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
- Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
3. Decontamination:
- Thoroughly decontaminate the spill area with a suitable cleaning agent.
- Ventilate the area after the cleanup is complete.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification : this compound is classified as a toxic substance and may be considered P-listed hazardous waste under RCRA regulations, particularly in its unused form.
-
Segregation and Collection : All unused this compound, as well as grossly contaminated items (e.g., gloves, gowns, weighing paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : The recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers : Empty this compound containers may still contain residual powder and should be managed as hazardous waste unless triple-rinsed with a suitable solvent. However, this process generates additional hazardous waste in the form of the rinsate. It is often more practical to dispose of the empty containers through a hazardous waste vendor.
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Essential Safety and Handling Guide for Wofapyrin (Warfarin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Wofapyrin, professionally recognized as Warfarin. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. Warfarin is a potent anticoagulant that requires careful handling to prevent accidental exposure and ensure proper disposal.[1][2][3]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound powder or solutions. It is imperative to use appropriate PPE to avoid inhalation, skin contact, and ingestion.[1][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard. | Prevents skin absorption, which can be harmful. Double gloving provides an extra layer of protection against contamination. |
| Eye/Face Protection | Chemical safety goggles and a face shield, or a full-face respirator. | Protects against splashes and airborne particles entering the eyes and mucous membranes. |
| Respiratory Protection | For fine dust or aerosols, a NIOSH-approved respirator is necessary. In cases of low pollution, a respiratory filter device may be used. | Prevents inhalation, which can be fatal. |
| Body Protection | A disposable, polyethylene-coated polypropylene (B1209903) gown with a closed back and tight-fitting cuffs. For larger quantities, a low-permeability coverall is recommended. | Provides a barrier against skin contact with the substance. Prevents contamination of personal clothing. |
| Foot Protection | Chemical-resistant shoe covers. | Prevents the spread of contamination outside the handling area. |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the procedural steps for safely handling and weighing this compound powder in a laboratory setting.
1. Preparation:
- Ensure all required PPE is correctly donned before entering the designated handling area.
- Work must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
- Prepare all necessary equipment (e.g., analytical balance, weighing paper, spatulas, waste container) within the containment area.
2. Weighing Procedure:
- Tare the analytical balance with a clean piece of weighing paper.
- Carefully transfer the desired amount of this compound powder onto the weighing paper using a designated spatula, avoiding the creation of dust.
- If transferring to a container for solution preparation, ensure the container is properly labeled.
3. Post-Weighing and Cleanup:
- Decontaminate all surfaces and equipment used during the weighing process with an appropriate cleaning agent.
- Dispose of all contaminated materials, including weighing paper, gloves, and other disposables, as hazardous waste in a clearly labeled, sealed container.
- Wash hands thoroughly after removing PPE.
Operational Plan: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
1. Evacuation and Notification:
- Immediately evacuate all non-essential personnel from the spill area.
- Notify the laboratory supervisor and relevant safety personnel.
2. Containment and Cleanup:
- For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.
- For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
- Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
3. Decontamination:
- Thoroughly decontaminate the spill area with a suitable cleaning agent.
- Ventilate the area after the cleanup is complete.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification : this compound is classified as a toxic substance and may be considered P-listed hazardous waste under RCRA regulations, particularly in its unused form.
-
Segregation and Collection : All unused this compound, as well as grossly contaminated items (e.g., gloves, gowns, weighing paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : The recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers : Empty this compound containers may still contain residual powder and should be managed as hazardous waste unless triple-rinsed with a suitable solvent. However, this process generates additional hazardous waste in the form of the rinsate. It is often more practical to dispose of the empty containers through a hazardous waste vendor.
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Essential Safety and Handling Guide for Wofapyrin (Warfarin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Wofapyrin, professionally recognized as Warfarin. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. Warfarin is a potent anticoagulant that requires careful handling to prevent accidental exposure and ensure proper disposal.[1][2][3]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound powder or solutions. It is imperative to use appropriate PPE to avoid inhalation, skin contact, and ingestion.[1][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard. | Prevents skin absorption, which can be harmful. Double gloving provides an extra layer of protection against contamination. |
| Eye/Face Protection | Chemical safety goggles and a face shield, or a full-face respirator. | Protects against splashes and airborne particles entering the eyes and mucous membranes. |
| Respiratory Protection | For fine dust or aerosols, a NIOSH-approved respirator is necessary. In cases of low pollution, a respiratory filter device may be used. | Prevents inhalation, which can be fatal. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with a closed back and tight-fitting cuffs. For larger quantities, a low-permeability coverall is recommended. | Provides a barrier against skin contact with the substance. Prevents contamination of personal clothing. |
| Foot Protection | Chemical-resistant shoe covers. | Prevents the spread of contamination outside the handling area. |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the procedural steps for safely handling and weighing this compound powder in a laboratory setting.
1. Preparation:
- Ensure all required PPE is correctly donned before entering the designated handling area.
- Work must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
- Prepare all necessary equipment (e.g., analytical balance, weighing paper, spatulas, waste container) within the containment area.
2. Weighing Procedure:
- Tare the analytical balance with a clean piece of weighing paper.
- Carefully transfer the desired amount of this compound powder onto the weighing paper using a designated spatula, avoiding the creation of dust.
- If transferring to a container for solution preparation, ensure the container is properly labeled.
3. Post-Weighing and Cleanup:
- Decontaminate all surfaces and equipment used during the weighing process with an appropriate cleaning agent.
- Dispose of all contaminated materials, including weighing paper, gloves, and other disposables, as hazardous waste in a clearly labeled, sealed container.
- Wash hands thoroughly after removing PPE.
Operational Plan: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
1. Evacuation and Notification:
- Immediately evacuate all non-essential personnel from the spill area.
- Notify the laboratory supervisor and relevant safety personnel.
2. Containment and Cleanup:
- For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.
- For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
- Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
3. Decontamination:
- Thoroughly decontaminate the spill area with a suitable cleaning agent.
- Ventilate the area after the cleanup is complete.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification : this compound is classified as a toxic substance and may be considered P-listed hazardous waste under RCRA regulations, particularly in its unused form.
-
Segregation and Collection : All unused this compound, as well as grossly contaminated items (e.g., gloves, gowns, weighing paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : The recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers : Empty this compound containers may still contain residual powder and should be managed as hazardous waste unless triple-rinsed with a suitable solvent. However, this process generates additional hazardous waste in the form of the rinsate. It is often more practical to dispose of the empty containers through a hazardous waste vendor.
Logical Workflow for Handling this compound
The following diagram illustrates the step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
